D-glycerate
Description
Structure
3D Structure
Propriétés
Formule moléculaire |
C3H5O4- |
|---|---|
Poids moléculaire |
105.07 g/mol |
Nom IUPAC |
(2R)-2,3-dihydroxypropanoate |
InChI |
InChI=1S/C3H6O4/c4-1-2(5)3(6)7/h2,4-5H,1H2,(H,6,7)/p-1/t2-/m1/s1 |
Clé InChI |
RBNPOMFGQQGHHO-UWTATZPHSA-M |
SMILES |
C(C(C(=O)[O-])O)O |
SMILES isomérique |
C([C@H](C(=O)[O-])O)O |
SMILES canonique |
C(C(C(=O)[O-])O)O |
Origine du produit |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the D-Glycerate Metabolic Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
The D-glycerate metabolic pathway, while seemingly a small branch of central carbon metabolism, plays a crucial role in the nexus of glycolysis, serine biosynthesis, and fructose (B13574) metabolism. In humans, this pathway is of significant clinical interest due to its implication in the inborn error of metabolism, D-glyceric aciduria, a condition often associated with severe neurological symptoms. This technical guide provides a comprehensive analysis of the core components of the this compound metabolic pathway, its enzymatic players, regulatory features, and its intersection with other key metabolic routes. We present detailed experimental protocols for the quantitative analysis of this pathway and its enzymatic activities, alongside structured data tables for easy reference. Furthermore, this guide offers visualizations of the pathway and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals involved in drug development.
Introduction to the this compound Metabolic Pathway
The this compound metabolic pathway is a set of biochemical reactions responsible for the processing of this compound. This compound is a three-carbon carboxylic acid that can be derived from several sources, including the catabolism of the amino acid serine and the metabolism of fructose.[1][2] The pathway's primary function is to channel this compound into glycolysis, thereby allowing it to be utilized for energy production or as a precursor for various biosynthetic processes.
The core of the pathway in mammals involves two key enzymatic steps that connect this compound to the glycolytic intermediate, 2-phosphoglycerate.[3] The significance of this pathway is underscored by the severe clinical manifestations of its disruption, as seen in D-glyceric aciduria, which is caused by a deficiency in this compound kinase.[1][4] This condition leads to the accumulation of this compound in bodily fluids and is often associated with progressive encephalopathy, seizures, and developmental delay.[1][5]
Core Reactions and Enzymes
The central mammalian this compound metabolic pathway consists of the following key reactions:
-
Formation of this compound: this compound can be formed from hydroxypyruvate, a product of serine catabolism, in a reaction catalyzed by This compound dehydrogenase (also known as glyoxylate (B1226380) reductase/hydroxypyruvate reductase, GRHPR).[6][7] This reaction is reversible.[6]
-
Phosphorylation of this compound: this compound is phosphorylated to 2-phosphoglycerate by the enzyme This compound kinase (GLYCTK), utilizing ATP as the phosphate (B84403) donor.[3][5] This is a critical step for integrating this compound into the glycolytic pathway.
Enzyme Profiles:
-
This compound Dehydrogenase (GRHPR): This enzyme is a member of the D-isomer specific 2-hydroxyacid dehydrogenase family.[6] In humans, it is encoded by the GRHPR gene.[8][9][10] GRHPR exhibits broad substrate specificity and can also reduce glyoxylate to glycolate, playing a crucial role in preventing the accumulation of toxic glyoxylate.[6][7] A deficiency in the glyoxylate reductase activity of this enzyme is associated with primary hyperoxaluria type 2.[7]
-
This compound Kinase (GLYCTK): This kinase is responsible for the ATP-dependent phosphorylation of this compound.[3] In humans, it is encoded by the GLYCTK gene.[11] Mutations in this gene lead to this compound kinase deficiency, the underlying cause of D-glyceric aciduria.[1][11]
Integration with Central Metabolism
The this compound pathway is intricately linked with several major metabolic routes:
-
Glycolysis: The product of the this compound pathway, 2-phosphoglycerate, is a direct intermediate of glycolysis, allowing for the seamless entry of carbon from serine and fructose into this central energy-yielding pathway.[6]
-
Serine Metabolism: Serine can be converted to hydroxypyruvate, which is then reduced to this compound by this compound dehydrogenase.[6] This links amino acid catabolism directly to glycolysis via the this compound pathway.
-
Fructose Metabolism: In the liver, fructose can be metabolized to D-glyceraldehyde, which can then be oxidized to this compound, providing another entry point into this pathway.[2][5]
Quantitative Data
Table 1: Kinetic Properties of Human this compound Pathway Enzymes
| Enzyme | Substrate | Km (mmol/L) | Vmax | pH Optimum | Source |
| This compound Dehydrogenase (GRHPR) | Hydroxypyruvate | 0.5 | Not specified | 6.0 (forward) | [7] |
| NADPH | 0.08 | Not specified | 6.0 (forward) | [7] | |
| This compound | 20 | Not specified | 8.0 (reverse) | [7] | |
| NADP+ | 0.03 | Not specified | 8.0 (reverse) | [7] | |
| Glyoxylate | 1.25 | Not specified | 7.6 | [7] | |
| This compound Kinase (GLYCTK) | This compound | 0.1 | Not specified | Not specified | [12] |
| ATP | Not specified | Not specified | Not specified | [12] |
Table 2: Reported Concentrations of this compound in Human Body Fluids
| Condition | Fluid | Concentration Range | Source |
| D-Glyceric Aciduria | Urine | Significantly elevated | [1] |
| D-Glyceric Aciduria | Plasma | Significantly elevated | [5] |
| Healthy Individuals | Plasma | 87 µM (as glycerol) | [13] |
| Healthy Individuals | Urine | Low concentrations | [12] |
Note: Data for this compound concentrations in healthy individuals are limited and often reported as total glycerate or inferred from related metabolites like glycerol (B35011). The provided plasma glycerol concentration is for context.
Experimental Protocols
This compound Kinase Activity Assay in Human Cell Lysates
This protocol describes a coupled enzyme assay to measure this compound kinase activity by monitoring the oxidation of NADH. The production of 2-phosphoglycerate is coupled to the enolase, pyruvate (B1213749) kinase, and lactate (B86563) dehydrogenase reactions.
Materials:
-
Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% Triton X-100, protease inhibitors)
-
Assay buffer: 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT
-
This compound solution (100 mM stock)
-
ATP solution (100 mM stock)
-
Phosphoenolpyruvate (PEP) solution (50 mM stock)
-
NADH solution (10 mM stock)
-
Enolase (sufficient units)
-
Pyruvate kinase (sufficient units)
-
Lactate dehydrogenase (sufficient units)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Cell Lysate Preparation: a. Culture human cells to the desired confluency. b. Wash cells with ice-cold PBS. c. Lyse cells in ice-cold lysis buffer. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Reaction: a. Prepare a master mix in the assay buffer containing final concentrations of 2 mM PEP, 0.2 mM NADH, sufficient units of enolase, pyruvate kinase, and lactate dehydrogenase. b. In a 96-well plate, add 50 µL of the master mix to each well. c. Add 10-20 µg of cell lysate to each well. d. To initiate the reaction, add this compound and ATP to final concentrations of 10 mM and 5 mM, respectively. The final reaction volume should be 200 µL. e. Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Data Acquisition and Analysis: a. Measure the decrease in absorbance at 340 nm every minute for 30-60 minutes. b. Calculate the rate of NADH oxidation (ΔA340/min) from the linear portion of the curve. c. Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of this compound kinase activity (µmol/min/mg protein).
LC-MS/MS Quantification of this compound in Human Plasma/Urine
This protocol provides a general framework for the sensitive and specific quantification of this compound using liquid chromatography-tandem mass spectrometry.
Materials:
-
Human plasma or urine samples
-
This compound standard
-
Stable isotope-labeled internal standard (e.g., this compound-¹³C₃)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
Procedure:
-
Sample Preparation: a. Plasma: To 100 µL of plasma, add 10 µL of the internal standard solution and 400 µL of ice-cold acetonitrile to precipitate proteins. Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C. Collect the supernatant. b. Urine: Dilute urine samples 1:10 with water. To 100 µL of diluted urine, add 10 µL of the internal standard solution. c. (Optional) Further clean up the samples using SPE if significant matrix effects are observed. d. Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in 50 µL of the initial mobile phase.
-
LC Separation:
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a high percentage of mobile phase B (e.g., 95%) and gradually decrease to elute this compound.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Multiple Reaction Monitoring (MRM):
-
This compound: Precursor ion [M-H]⁻ (m/z 105) -> Product ion (e.g., m/z 75 or 57)
-
Internal Standard: Precursor ion [M-H]⁻ (m/z 108) -> Product ion (e.g., m/z 77 or 59)
-
-
Optimize MS parameters (e.g., collision energy, cone voltage) for maximum sensitivity.
-
-
Data Analysis: a. Generate a standard curve using known concentrations of this compound. b. Quantify this compound in samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Stable Isotope Tracing of Serine to this compound
This protocol outlines the use of stable isotope-labeled serine to trace its conversion to this compound in cultured human cells.
Materials:
-
Human cell line of interest
-
Culture medium (e.g., DMEM)
-
[U-¹³C₃]-L-serine
-
LC-MS/MS system for metabolite analysis
Procedure:
-
Cell Culture and Labeling: a. Culture cells in standard medium to mid-log phase. b. Prepare labeling medium by supplementing serine-free DMEM with [U-¹³C₃]-L-serine at a physiological concentration. c. Wash cells with PBS and switch to the labeling medium. d. Incubate cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the label into downstream metabolites.
-
Metabolite Extraction: a. At each time point, rapidly quench metabolism by aspirating the medium and adding ice-cold 80% methanol. b. Scrape the cells and collect the cell suspension. c. Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
-
LC-MS/MS Analysis: a. Analyze the extracted metabolites using the LC-MS/MS method described in Protocol 5.2. b. Monitor for the mass isotopologues of this compound. The incorporation of three ¹³C atoms from [U-¹³C₃]-L-serine will result in a this compound molecule with a mass shift of +3 (m/z 108 for the [M-H]⁻ ion).
-
Data Analysis: a. Determine the fractional labeling of this compound at each time point by calculating the ratio of the labeled this compound peak area to the total this compound (labeled + unlabeled) peak area. b. This data provides a qualitative and semi-quantitative measure of the flux from serine to this compound. For full quantitative flux analysis, more complex modeling is required.[3]
Visualizations
This compound Metabolic Pathway
Experimental Workflow for LC-MS/MS Quantification
Logic of Stable Isotope Tracing
Conclusion and Future Directions
The this compound metabolic pathway, though comprising only a few enzymatic steps, is a critical juncture in cellular metabolism. Its direct link to glycolysis and major biosynthetic precursors underscores its importance in maintaining metabolic homeostasis. The severe neurological consequences of its disruption in D-glyceric aciduria highlight the non-redundant role of this pathway, particularly in the brain.[2][7]
For researchers and drug development professionals, understanding this pathway offers several opportunities. The enzymes this compound kinase and this compound dehydrogenase represent potential therapeutic targets. For instance, in the context of certain cancers that exhibit a dependency on the serine synthesis pathway, modulating the downstream metabolism of serine-derived glycerate could be a viable strategy.[5] Furthermore, a detailed understanding of this compound metabolism is essential for the development of effective therapies for D-glyceric aciduria, which may include dietary interventions or enzyme replacement strategies.
Future research should focus on elucidating the regulatory mechanisms governing the this compound pathway in different tissues and disease states. A deeper understanding of the transcriptional and allosteric regulation of GLYCTK and GRHPR will be crucial.[14] Moreover, advanced metabolic flux analysis will be instrumental in quantifying the dynamic contribution of this pathway to central carbon metabolism under various physiological and pathological conditions. Such knowledge will be invaluable for identifying novel therapeutic intervention points and for developing more effective treatments for diseases associated with aberrant this compound metabolism.
References
- 1. High Throughput Glycerate Kinase Activity Assay Using Crude Leaf Extract and Recombinant Enzyme to Determine Kinetic Parameters Km and Vmax Using a Microplate Reader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. protocols.io [protocols.io]
- 5. 3-Phosphoglycerate dehydrogenase: a potential target for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. Neuronal uptake and metabolism of glycerol and the neuronal expression of mitochondrial glycerol-3-phosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medlineplus.gov [medlineplus.gov]
- 9. GRHPR - Wikipedia [en.wikipedia.org]
- 10. genecards.org [genecards.org]
- 11. A modified LC-MS/MS method to simultaneously quantify glycerol and mannitol concentrations in human urine for doping control purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dshs-koeln.de [dshs-koeln.de]
- 13. Interstitial fluid concentrations of glycerol, glucose, and amino acids in human quadricep muscle and adipose tissue. Evidence for significant lipolysis in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gene - GRHPR [maayanlab.cloud]
The Pivotal Role of D-Glycerate in Cellular Metabolism: A Technical Guide
Abstract
D-glycerate is a crucial intermediate in several central metabolic pathways, including photorespiration in plants, glycolysis, gluconeogenesis, and serine biosynthesis. Its metabolism is tightly regulated by a series of enzymes, primarily this compound dehydrogenase and this compound kinase. Dysregulation of this compound metabolism is implicated in certain metabolic disorders, highlighting its importance in cellular homeostasis. This technical guide provides an in-depth exploration of the functions of this compound, detailing its metabolic pathways, the kinetics of key enzymes, and comprehensive experimental protocols for its study. This document is intended to serve as a valuable resource for researchers in the fields of biochemistry, cell biology, and drug development.
Introduction
This compound, a three-carbon carboxylic acid, occupies a central position in the metabolic network of most living organisms. While often overshadowed by more prominent metabolites, its role is indispensable for the proper functioning of key cellular processes. In photosynthetic organisms, this compound is a critical product of the photorespiratory pathway, a process that salvages carbon lost due to the oxygenase activity of RuBisCO[1]. In heterotrophs, it serves as an entry point into gluconeogenesis and can be derived from the catabolism of serine and fructose[2][3].
The metabolic fate of this compound is primarily determined by the action of two key enzymes: this compound dehydrogenase, which catalyzes the interconversion of this compound and hydroxypyruvate, and this compound kinase, which phosphorylates this compound to form 2-phosphoglycerate or 3-phosphoglycerate (B1209933), intermediates of glycolysis and gluconeogenesis[4][5]. The intricate regulation of these enzymes ensures the dynamic allocation of carbon skeletons according to the cell's energetic and biosynthetic needs.
Understanding the function of this compound and its metabolic pathways is not only fundamental to our comprehension of cellular metabolism but also holds significant potential for therapeutic intervention. Genetic defects in this compound metabolism, such as D-glyceric aciduria, lead to severe neurological symptoms, underscoring the critical role of this metabolite in human health[6][7][8]. This guide aims to provide a comprehensive overview of this compound metabolism, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the involved pathways.
Metabolic Pathways Involving this compound
This compound is a key node in cellular metabolism, participating in several interconnected pathways. The primary pathways are detailed below.
Photorespiration (C2 Cycle) in Plants
In plants and other photosynthetic organisms, photorespiration is a metabolic pathway that salvages a portion of the carbon lost during the oxygenation reaction of RuBisCO. This compound is the final product of the peroxisomal and mitochondrial reactions of this pathway and is transported back to the chloroplast to be re-integrated into the Calvin cycle.
The key steps involving this compound in photorespiration are:
-
Formation of Hydroxypyruvate: In the peroxisome, serine is converted to hydroxypyruvate by serine:glyoxylate aminotransferase (SGAT)[1].
-
Reduction to this compound: Hydroxypyruvate is then reduced to this compound by hydroxypyruvate reductase (HPR), an NADH-dependent enzyme[1].
-
Transport and Phosphorylation: this compound is transported into the chloroplast, where it is phosphorylated by this compound 3-kinase (GLYK) to yield 3-phosphoglycerate (3-PGA), which then enters the Calvin cycle[1].
dot
Glycolysis and Gluconeogenesis
This compound can be converted to intermediates of glycolysis and gluconeogenesis, thereby serving as a source of carbon for either energy production or glucose synthesis.
The entry of this compound into these central pathways is facilitated by:
-
Phosphorylation: this compound kinase catalyzes the phosphorylation of this compound. In many organisms, this produces 2-phosphoglycerate, while in plants, it primarily yields 3-phosphoglycerate[5][9].
-
Interconversion of Phosphoglycerates: Phosphoglycerate mutase can interconvert 2-phosphoglycerate and 3-phosphoglycerate, allowing carbon from this compound to flow in either the glycolytic or gluconeogenic direction[10].
dot
Serine Metabolism
This compound is metabolically linked to the amino acid serine. The "un-phosphorylated" pathway of serine degradation leads to the formation of this compound. This pathway is the reverse of the final steps of photorespiration.
The key reactions are:
-
Transamination: Serine is converted to hydroxypyruvate.
-
Reduction: Hydroxypyruvate is reduced to this compound by this compound dehydrogenase[11].
Conversely, this compound can be a precursor for serine synthesis through the reversal of these reactions, although the phosphorylated pathway starting from the glycolytic intermediate 3-phosphoglycerate is generally considered the primary route for de novo serine biosynthesis.
Quantitative Data
Enzyme Kinetics
The kinetic parameters of the key enzymes in this compound metabolism provide insights into their efficiency and substrate affinity.
Table 1: Kinetic Parameters of this compound Kinase
| Organism | Substrate | Km (mM) | Vmax (U/mg) | Reference |
| Thermoproteus tenax | This compound | 0.02 ± 0.01 | 5.05 ± 0.52 | [12] |
| Thermoproteus tenax | ATP | 0.03 ± 0.01 | 4.41 ± 0.04 | [12] |
| Zea mays (Maize) | This compound | 0.12 | Not Reported | [13] |
| Zea mays (Maize) | L-Glycerate | 1.5 | Not Reported | [13] |
Table 2: Kinetic Parameters of this compound Dehydrogenase
| Organism | Substrate | Km (mM) | Vmax (U/mg) | Reference |
| Hyphomicrobium methylovorum | Hydroxypyruvate | Not Reported | Not Reported | [11] |
| Homo sapiens (Human) | This compound | Not Reported | Not Reported | [4] |
Intracellular Concentrations and Metabolic Flux
The intracellular concentration of this compound and its flux through metabolic pathways can vary significantly depending on the organism, cell type, and physiological conditions.
Table 3: Intracellular Concentrations of this compound and Related Metabolites
| Metabolite | Organism/Cell Type | Concentration | Reference |
| 3-Phosphoglycerate | Escherichia coli | 1.5 mM | [14] |
| Glycerol (B35011) | Myxococcus xanthus | Variable (transient increases during development) | [3] |
| Glycerol-3-Phosphate | Rat Alveolar Type II Cells | Increased by lactate | [15] |
| Glucose | Human Airway Epithelial Cells | Maintained low despite hyperglycemia | [16] |
| Citrate (B86180) (on glycerol) | Escherichia coli | 2.32 mM (range: 1.23-4.37 mM) | [17] |
Note: Direct measurements of intracellular this compound concentrations are not widely reported and can be technically challenging. The values for related metabolites are provided for context.
Metabolic flux analysis (MFA) using stable isotopes is a powerful technique to quantify the flow of metabolites through pathways. Studies using 13C-labeled substrates have begun to elucidate the flux through photorespiration and its connection to one-carbon metabolism, where this compound plays a key role[8][18]. For instance, in Arabidopsis thaliana, it has been shown that a significant portion of photorespired carbon is exported from the pathway as serine, which is directly upstream of this compound[6].
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound metabolism.
This compound Kinase Activity Assay
This protocol describes a coupled spectrophotometric assay for measuring this compound kinase activity. The production of ADP is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
Materials:
-
Assay Buffer: 50 mM HEPES-KOH (pH 7.5), 5 mM MgCl₂, 1 mM DTT
-
Substrate Solution: 100 mM this compound
-
ATP Solution: 50 mM ATP
-
Coupling Enzyme Mix:
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
-
Phosphoenolpyruvate (PEP) Solution: 20 mM
-
NADH Solution: 10 mM
-
Enzyme sample (e.g., cell lysate, purified protein)
-
Microplate reader or spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, PEP, NADH, PK, and LDH.
-
Add the enzyme sample to the reaction mixture and incubate for 5 minutes at 30°C to allow for the consumption of any endogenous ADP.
-
Initiate the reaction by adding ATP and this compound.
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
Calculate the rate of NADH oxidation from the linear portion of the curve.
-
One unit of this compound kinase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of ADP (and subsequent oxidation of 1 µmol of NADH) per minute under the specified conditions.
This compound Dehydrogenase Activity Assay
This protocol describes a spectrophotometric assay for measuring this compound dehydrogenase activity by monitoring the reduction of NAD⁺ to NADH at 340 nm.
Materials:
-
Assay Buffer: 100 mM Glycine-NaOH (pH 9.4)
-
Substrate Solution: 200 mM this compound
-
NAD⁺ Solution: 20 mM
-
Enzyme sample
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing Assay Buffer and NAD⁺ solution.
-
Add the enzyme sample and mix.
-
Initiate the reaction by adding the this compound solution.
-
Monitor the increase in absorbance at 340 nm over time.
-
Calculate the rate of NADH formation from the linear portion of the curve.
-
One unit of this compound dehydrogenase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute.
Quantification of this compound by GC-MS
This protocol outlines a general procedure for the quantification of this compound in biological samples using gas chromatography-mass spectrometry (GC-MS) following derivatization.
Materials:
-
Internal Standard (e.g., 13C-labeled this compound)
-
Extraction Solvent: 80% methanol
-
Derivatization Reagent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS)
-
GC-MS system
Procedure:
-
Extraction: Homogenize the biological sample in cold extraction solvent containing the internal standard. Centrifuge to pellet debris and collect the supernatant.
-
Drying: Evaporate the solvent from the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Derivatization: Add pyridine and the MSTFA/TMCS reagent to the dried extract. Incubate at a specific temperature (e.g., 60°C) for a defined time to allow for the formation of trimethylsilyl (B98337) (TMS) derivatives of this compound.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system. Use a suitable temperature program for the gas chromatograph to separate the analytes. The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify the characteristic ions of the TMS-derivatized this compound and the internal standard.
-
Quantification: Generate a standard curve using known concentrations of this compound and the internal standard. Calculate the concentration of this compound in the sample based on the peak area ratios of the analyte to the internal standard.
Purification of His-tagged Recombinant this compound Kinase
This protocol describes the purification of a histidine-tagged recombinant this compound kinase from E. coli using immobilized metal affinity chromatography (IMAC).
Materials:
-
E. coli cell pellet expressing the His-tagged this compound kinase
-
Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0
-
Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0
-
Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0
-
Ni-NTA agarose (B213101) resin
-
Lysozyme (B549824), DNase I
Procedure:
-
Cell Lysis: Resuspend the E. coli pellet in Lysis Buffer containing lysozyme and DNase I. Incubate on ice and then sonicate to ensure complete lysis. Centrifuge to pellet cell debris.
-
Binding: Add the clarified lysate to the equilibrated Ni-NTA resin and incubate with gentle agitation to allow the His-tagged protein to bind.
-
Washing: Wash the resin with Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged this compound kinase from the resin using Elution Buffer.
-
Analysis: Analyze the purified protein by SDS-PAGE to assess purity and confirm its molecular weight.
References
- 1. academic.oup.com [academic.oup.com]
- 2. An improved GC-MS method in determining glycerol in different types of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Increases in the intracellular concentration of glycerol during development in Myxococcus xanthus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neb.com [neb.com]
- 6. Integrated flux and pool size analysis in plant central metabolism reveals unique roles of glycine and serine during photorespiration (Journal Article) | OSTI.GOV [osti.gov]
- 7. Physiological evidence for plasticity in glycolate/glycerate transport during photorespiration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic flux analysis in leaf metabolism quantifies the link between photorespiration and one carbon metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glycerate kinase - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 12. Glycerate kinase of the hyperthermophilic archaeon Thermoproteus tenax: new insights into the phylogenetic distribution and physiological role of members of the three different glycerate kinase classes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Intracellular 3-phosphoglycerate concentratio - Bacteria Escherichia coli - BNID 104684 [bionumbers.hms.harvard.edu]
- 15. Role of intracellular glycerol-3-phosphate in the synthesis of phosphatidylglycerol by freshly isolated adult rat alveolar type II cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effective glucose metabolism maintains low intracellular glucose in airway epithelial cells after exposure to hyperglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Intracellular citrate concentration on glycer - Bacteria Escherichia coli - BNID 105265 [bionumbers.hms.harvard.edu]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to D-glycerate Biosynthesis in Microorganisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-glycerate, a versatile three-carbon organic acid, is a valuable chiral building block for the synthesis of a wide range of pharmaceuticals, specialty chemicals, and biodegradable polymers. The microbial production of this compound offers a promising and sustainable alternative to traditional chemical synthesis methods, which often suffer from low enantioselectivity and harsh reaction conditions. This technical guide provides a comprehensive overview of the core metabolic pathways involved in this compound biosynthesis in microorganisms, detailed experimental protocols for key analytical and genetic manipulation techniques, and a summary of quantitative data to aid in the development of efficient microbial cell factories for this compound production.
Core Biosynthetic Pathways
Microorganisms employ several distinct metabolic routes for the synthesis of this compound. These pathways can be broadly categorized into three main groups: the phosphorylated serine biosynthesis pathway, the glycerate pathway involving glyoxylate (B1226380), and pathways centered around glycerol (B35011) metabolism.
The Phosphorylated Serine Biosynthesis Pathway
A primary route to this compound in many organisms is through the dephosphorylation of 3-phosphoglycerate (B1209933) (3-PGA), an intermediate of glycolysis. This pathway, which is the main route for L-serine biosynthesis, can be engineered to accumulate this compound. The key enzymatic steps are:
-
3-Phosphoglycerate Dehydrogenase (PGDH): This enzyme catalyzes the NAD⁺-dependent oxidation of 3-PGA to 3-phosphohydroxypyruvate. This is often the rate-limiting and major regulatory step in the pathway.[1][2]
-
Phosphoserine Aminotransferase (PSAT): This enzyme transfers an amino group from glutamate (B1630785) to 3-phosphohydroxypyruvate, forming O-phospho-L-serine.[1][3]
-
Phosphoserine Phosphatase (PSP): This enzyme hydrolyzes O-phospho-L-serine to L-serine.[4][5]
To channel the flux towards this compound, further enzymatic steps are required to convert L-serine or its precursors.
The Glycerate Pathway (via Glyoxylate)
This pathway utilizes glyoxylate as a key intermediate and is found in various bacteria. It can be a significant route for this compound production, especially in engineered strains. The central reactions include:
-
Serine-Glyoxylate Aminotransferase (SGAT): This enzyme catalyzes the reversible transamination between L-serine and glyoxylate to produce hydroxypyruvate and glycine.[2][6]
-
Hydroxypyruvate Reductase (HPR): This enzyme reduces hydroxypyruvate to this compound, typically using NADH or NADPH as a cofactor.[3]
-
Glyoxylate Reductase: Some organisms possess a glyoxylate reductase that can also contribute to the formation of glycolate, representing a competing pathway.
-
Tartronate-Semialdehyde Synthase: This enzyme can condense two molecules of glyoxylate to form tartronate (B1221331) semialdehyde and CO2.
-
Tartronate-Semialdehyde Reductase (TSR): This enzyme then reduces tartronate semialdehyde to this compound.[4]
Glycerol-based Pathways
Glycerol, a readily available and inexpensive carbon source, can be efficiently converted to this compound by various microorganisms, particularly acetic acid bacteria. The key enzymes in these oxidative pathways are:
-
Glycerol Dehydrogenase (GDH): This enzyme oxidizes glycerol to dihydroxyacetone (DHA).
-
Aldehyde Dehydrogenase (ALDH): This enzyme can further oxidize glyceraldehyde to glycerate.
-
Glycerol Kinase: This enzyme phosphorylates glycerol to glycerol-3-phosphate, which can then enter central metabolism.[7]
Engineered pathways in organisms like E. coli have also been developed to produce this compound from glycerol.
Quantitative Data
A summary of key quantitative data for enzymes involved in this compound biosynthesis and production titers in various microorganisms is presented below.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Microorganism | Substrate | Km (mM) | Vmax (U/mg) | kcat (s⁻¹) | Source |
| Phosphoglycerate Dehydrogenase (PGDH) | Escherichia coli | 3-Phosphoglycerate | - | - | - | [1][8] |
| Bacillus subtilis | 3-Phosphoglycerate | - | - | - | [9][10] | |
| Phosphoserine Aminotransferase (PSAT) | Bacillus alcalophilus | L-Glutamate | - | 42.0-44.4 | - | [1] |
| Bacillus circulans | L-Glutamate | - | 42.0-44.4 | - | [1] | |
| Phosphoserine Phosphatase (PSP) | Bacillus subtilis | O-phospho-L-serine | 0.116 | - | 6.9 | [5] |
| Hydroxypyruvate Reductase (HPR) | Methylobacterium extorquens AM1 | Hydroxypyruvate | 0.1 | - | - | [3] |
| Glyoxylate | 1.5 | - | - | [3] | ||
| This compound | 2.6 | - | - | [3] | ||
| Cucumis sativus | Hydroxypyruvate | 0.062 | 525 | - | [11] | |
| Glyoxylate | 5.7 | - | - | [11] | ||
| Tartronate-Semialdehyde Reductase (TSR) | Ustilago maydis | This compound | 17.7 | - | - | [4] |
| L-Glycerate | 123.2 | - | - | [4] | ||
| Tartronic semialdehyde | 0.19 | - | - | [4] |
Table 2: this compound Production in Engineered Microorganisms
| Microorganism | Strain | Substrate | Titer (g/L) | Yield | Reference |
| Escherichia coli | Engineered | D-Galacturonate | 4.8 | 83% (molar) | [Fox and Prather, 2020] |
| Acetobacter tropicalis | NBRC16470 | Glycerol | 101.8 | - | [Habe et al., 2009] |
| Gluconobacter frateurii | NBRC103465 | Glycerol | 136.5 | - | [Habe et al., 2009] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.
Enzyme Activity Assays
a) Phosphoglycerate Dehydrogenase (PGDH) Activity Assay (Colorimetric) [2][12]
This assay measures the production of NADH, which reduces a probe to generate a colorimetric signal.
Materials:
-
PHGDH Assay Buffer
-
PHGDH Substrate (3-phosphoglycerate and NAD⁺)
-
PHGDH Developer (probe and enzyme mix)
-
NADH Standard
-
96-well clear plate
-
Spectrophotometer capable of reading absorbance at 450 nm
Procedure:
-
Sample Preparation: Homogenize tissue or cells in ice-cold PHGDH Assay Buffer. Centrifuge to pellet debris and collect the supernatant. Protein concentration can be determined using a standard method (e.g., BCA assay).
-
Standard Curve Preparation: Prepare a series of NADH standards in PHGDH Assay Buffer.
-
Reaction Setup:
-
Add samples and standards to the wells of a 96-well plate.
-
Prepare a Reaction Mix containing PHGDH Assay Buffer, PHGDH Developer, and PHGDH Substrate.
-
Add the Reaction Mix to the sample wells.
-
For a background control, prepare a similar mix without the PHGDH Substrate.
-
-
Measurement: Immediately measure the absorbance at 450 nm in kinetic mode at 37°C for 10-60 minutes.
-
Calculation: Determine the rate of NADH production from the linear portion of the kinetic curve. Use the NADH standard curve to convert the absorbance change to the amount of NADH produced. One unit of PHGDH activity is defined as the amount of enzyme that generates 1.0 µmol of NADH per minute at 37°C.
b) Phosphoserine Aminotransferase (PSAT) Activity Assay [1][13][14][15][16][17]
This is a coupled enzyme assay that measures the production of 2-oxoglutarate.
Materials:
-
Reaction buffer (e.g., 100 mM Bis-Tris-propane, pH 8.5-9.5)
-
L-glutamate
-
3-phosphohydroxypyruvate (3-PHP)
-
Pyridoxal 5'-phosphate (PLP)
-
NADH
-
Glutamate dehydrogenase (GDH)
-
Ammonium (B1175870) acetate
-
Spectrophotometer
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing the buffer, L-glutamate, PLP, NADH, GDH, and ammonium acetate.
-
Enzyme Addition: Add the PSAT enzyme sample to the reaction mixture and pre-incubate at the desired temperature (e.g., 37°C).
-
Initiate Reaction: Start the reaction by adding 3-PHP.
-
Measurement: Monitor the decrease in absorbance at 340 nm due to the oxidation of NADH by GDH as it converts the 2-oxoglutarate product to glutamate.
-
Calculation: Calculate the enzyme activity based on the rate of NADH oxidation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
c) Phosphoserine Phosphatase (PSP) Activity Assay (Malachite Green Assay) [4][9][10][18][19][20]
This discontinuous assay measures the release of inorganic phosphate (B84403).
Materials:
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
O-phospho-L-serine
-
Malachite green reagent
-
Phosphate standard solution
-
Spectrophotometer
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the buffer and O-phospho-L-serine.
-
Enzyme Addition: Add the PSP enzyme sample and incubate at the desired temperature for a specific time.
-
Stop Reaction: Stop the reaction by adding the malachite green reagent.
-
Color Development: Allow time for the color to develop.
-
Measurement: Measure the absorbance at a wavelength of approximately 620-660 nm.
-
Calculation: Use a phosphate standard curve to determine the amount of inorganic phosphate released.
Quantification of this compound by HPLC
a) Sample Preparation: [21]
-
Centrifuge the fermentation broth to remove cells.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
For complex media, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds.
b) HPLC Conditions: [6]
-
Column: A reverse-phase C18 column or a specific organic acid analysis column (e.g., Aminex HPX-87H).
-
Mobile Phase: An aqueous solution of a dilute acid, such as sulfuric acid or phosphoric acid (e.g., 5 mM H₂SO₄).
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40-60°C) to ensure reproducible retention times.
-
Detection: UV detector at a low wavelength (e.g., 210 nm) or a refractive index (RI) detector.
-
Standard Curve: Prepare a standard curve using known concentrations of pure this compound.
Genetic Manipulation Protocols
a) Site-Directed Mutagenesis [5][22][23][24]
This PCR-based method is used to introduce specific mutations into a plasmid.
Workflow:
b) Gene Knockout using Homologous Recombination [16][25][26][27]
This method is used to delete a target gene from the chromosome.
Workflow:
Regulatory Mechanisms and Signaling Pathways
The biosynthesis of this compound is tightly regulated at both the enzymatic and transcriptional levels to maintain metabolic homeostasis.
Allosteric Regulation
A key point of regulation is the allosteric feedback inhibition of 3-phosphoglycerate dehydrogenase (PGDH) by L-serine, the end product of the pathway.[1] This inhibition is a classic example of a Vmax-type mechanism, where the binding of serine to the regulatory domain of the enzyme reduces its maximum catalytic rate without significantly affecting substrate binding.[8] In some bacteria, such as Mycobacterium tuberculosis, this regulation is further modulated by the synergistic binding of both the substrate and the allosteric effector.[17] The discovery of novel allosteric inhibitors and activators of PGDH opens up new avenues for metabolic engineering and drug development.[1][15][28]
Transcriptional Regulation
The expression of genes involved in this compound biosynthesis is controlled by various transcriptional regulators in response to the availability of carbon and nitrogen sources.
-
Serine Biosynthesis Pathway: In Bacillus subtilis, the genes of the serine biosynthesis pathway are regulated in response to serine availability.[9][10]
-
Glyoxylate Cycle: The glyoxylate cycle is often transcriptionally regulated to allow cells to utilize two-carbon compounds.
-
Central Carbon Metabolism: Global regulators of central carbon metabolism also play a role. For instance, in E. coli, the cAMP receptor protein (CRP) , in conjunction with cyclic AMP (cAMP), regulates the expression of numerous genes involved in carbon source utilization.[21][25][29] Low levels of cAMP, often indicative of glucose availability, can lead to the repression of alternative carbon source utilization pathways.
Signaling Pathways
Several signaling pathways influence the metabolic state of the cell and can indirectly affect this compound biosynthesis by modulating the fluxes through central carbon metabolism.
-
cAMP Signaling: As mentioned, the cAMP-CRP complex is a major global regulator of carbon metabolism in many bacteria.[21][25][29][30] It senses the availability of preferred carbon sources like glucose and adjusts the expression of genes for the utilization of alternative carbon sources.
-
Two-Component Systems (TCS): These systems are widespread in bacteria and allow them to sense and respond to a variety of environmental stimuli.[7][31][32][33] Some TCSs are involved in the regulation of central carbon metabolism and nutrient uptake, thereby influencing the availability of precursors for this compound synthesis.[6]
-
Quorum Sensing (QS): This cell-to-cell communication system allows bacteria to coordinate gene expression in a population-density-dependent manner.[11][22][26][34][35] QS has been shown to modulate various metabolic processes, and while its direct role in this compound biosynthesis is not well-characterized, it can influence the overall metabolic state of the cell.
Conclusion
The microbial biosynthesis of this compound is a rapidly advancing field with significant potential for industrial applications. A thorough understanding of the underlying metabolic pathways, their regulation, and the key enzymes involved is crucial for the rational design and optimization of microbial production strains. This guide provides a foundational knowledge base, encompassing key pathways, quantitative data, and experimental methodologies, to empower researchers in their efforts to develop efficient and sustainable bioprocesses for this compound production. Further research into novel pathways, enzyme engineering, and the elucidation of complex regulatory networks will undoubtedly pave the way for even more robust and economically viable microbial this compound production platforms.
References
- 1. Comparison of kinetic and enzymatic properties of intrace... [degruyterbrill.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. Comparison of kinetic and enzymatic properties of intrace... [degruyterbrill.com]
- 4. biorxiv.org [biorxiv.org]
- 5. uniprot.org [uniprot.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Two-component regulatory system - Wikipedia [en.wikipedia.org]
- 8. Vmax regulation through domain and subunit changes. The active form of phosphoglycerate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Novel Assay for Phosphoserine Phosphatase Exploiting Serine Acetyltransferase as the Coupling Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quorum sensing modulates microbial community structure through regulation of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phosphoglycerate Dehydrogenase (PHGDH) Activity Assay Kit | Abcam [abcam.com]
- 13. Human Phosphoserine Aminotransferase 1 (PSAT1) ELISA Kit [lifesct.com]
- 14. mdpi.com [mdpi.com]
- 15. Phosphoserine Aminotransferase, the Second Step‐Catalyzing Enzyme for Serine Biosynthesis | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Phosphoserine Aminotransferase Pathogenetic Variants in Serine Deficiency Disorders: A Functional Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. promega.com [promega.com]
- 20. A Novel Assay for Phosphoserine Phosphatase Exploiting Serine Acetyltransferase as the Coupling Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Impacts of quorum sensing on microbial metabolism and human health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. home.sandiego.edu [home.sandiego.edu]
- 24. Structural insights into the enzymatic activity and potential substrate promiscuity of human 3-phosphoglycerate dehydrogenase (PHGDH) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. journals.asm.org [journals.asm.org]
- 27. researchgate.net [researchgate.net]
- 28. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Positive Effect of Carbon Sources on Natural Transformation in Escherichia coli: Role of Low-Level Cyclic AMP (cAMP)-cAMP Receptor Protein in the Derepression of rpoS - PMC [pmc.ncbi.nlm.nih.gov]
- 30. journals.asm.org [journals.asm.org]
- 31. Feedback Control of Two-Component Regulatory Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Progress Overview of Bacterial Two-Component Regulatory Systems as Potential Targets for Antimicrobial Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Signal integration in bacterial two-component regulatory systems - PMC [pmc.ncbi.nlm.nih.gov]
- 34. mdpi.com [mdpi.com]
- 35. researchgate.net [researchgate.net]
The Role of D-Glycerate in Photorespiration: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photorespiration, or the C2 cycle, is a metabolic pathway in photosynthetic organisms that is initiated by the oxygenase activity of Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO). This process is generally considered wasteful as it releases previously fixed carbon in the form of CO2 and consumes energy (ATP) and reducing power (NADPH). D-glycerate is a key intermediate in the photorespiratory pathway, representing the final three-carbon compound that is salvaged and returned to the Calvin-Benson cycle. Understanding the intricate role of this compound, its synthesis, transport, and subsequent phosphorylation, is crucial for developing strategies to engineer more efficient photosynthesis and enhance crop yields. This technical guide provides a comprehensive overview of the role of this compound in photorespiration, including quantitative data, detailed experimental protocols, and pathway visualizations.
The Photorespiratory Pathway and the Central Role of this compound
The photorespiratory pathway is a complex metabolic route that spans three cellular compartments: the chloroplast, the peroxisome, and the mitochondrion. The process begins in the chloroplast when RuBisCO fixes O2 to ribulose-1,5-bisphosphate (RuBP), producing one molecule of 3-phosphoglycerate (B1209933) (3-PGA) and one molecule of the two-carbon compound 2-phosphoglycolate (B1263510) (2-PG). 2-PG is a potent inhibitor of several Calvin cycle enzymes and must be recycled.
The recycling of 2-PG to 3-PGA involves a series of enzymatic reactions. In the final steps of this pathway, which occur in the peroxisome and chloroplast, hydroxypyruvate is reduced to this compound by hydroxypyruvate reductase. This compound is then transported from the peroxisome to the chloroplast, where it is phosphorylated to 3-PGA by the enzyme This compound 3-kinase (GLYK) . This final step, catalyzed by GLYK, is critical as it regenerates a key intermediate of the Calvin cycle, thus completing the salvage pathway.
Data Presentation
Quantitative Analysis of Photorespiratory Intermediates
The concentrations of photorespiratory intermediates, including this compound, can vary significantly depending on environmental conditions such as CO2 and O2 levels, light intensity, and temperature. Furthermore, genetic mutations in photorespiratory enzymes lead to characteristic accumulations of specific intermediates. The following table summarizes the relative changes in this compound and other key photorespiratory metabolites in wild-type and mutant Arabidopsis thaliana plants under different atmospheric CO2 concentrations.
| Genotype | Condition | Glycolate | Glycine | Serine | Hydroxypyruvate | This compound | Reference |
| Wild-Type (Col-0) | High CO₂ | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 | [1] |
| Ambient CO₂ | ~1.5 | ~2.0 | ~2.5 | ~1.5 | ~1.5 | [1] | |
| plgg1-1 (PLGG1 mutant) | High CO₂ | ~5 | 1.0 | 1.0 | 1.0 | ~10 | [1] |
| Ambient CO₂ | >20 | ~5 | ~5 | ~5 | >50 | [1] | |
| glyk1 (GLYK mutant) | High CO₂ | 1.0 | 1.0 | ~5 | ~5 | ~200 | [2] |
| Ambient CO₂ | Lethal | Lethal | Lethal | Lethal | Lethal | [2] | |
| hpr1 (HPR1 mutant) | Ambient CO₂ (Short Day) | 1.0 | ~2.5 | ~1.5 | - | ~2.5 | [3] |
| Ambient CO₂ (Long Day) | 1.0 | ~2.0 | ~1.5 | - | ~2.0 | [3] |
Values are presented as relative fold-changes compared to the wild-type under high CO₂ conditions. Note that direct comparisons between different studies should be made with caution due to variations in experimental setups.
Enzyme Kinetics of this compound 3-Kinase (GLYK)
This compound 3-kinase (GLYK) is the terminal enzyme of the photorespiratory pathway, catalyzing the ATP-dependent phosphorylation of this compound to 3-PGA. The kinetic properties of this enzyme are critical for the efficient functioning of the C2 cycle.
| Plant Species | Substrate | Apparent Km (mM) | Reference |
| Zea mays (Maize) | This compound | 0.11 | [4] |
| Mg-ATP | 0.25 | [4] |
Experimental Protocols
Quantification of this compound and Other Photorespiratory Intermediates by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the extraction and analysis of polar metabolites, including this compound, from plant leaf tissue.
a. Metabolite Extraction:
-
Harvest approximately 50-100 mg of leaf tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a ball mill.
-
Add 1 mL of a pre-chilled (-20°C) extraction solution of methanol:chloroform:water (10:3:1 v/v/v) containing an internal standard (e.g., 0.2 mg/mL ribitol).
-
Vortex the mixture vigorously for 30 seconds and then incubate at -20°C for 2 hours with occasional shaking.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add 400 µL of water to the supernatant to induce phase separation.
-
Vortex and centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Carefully collect the upper polar phase (methanol/water) for analysis.
-
Dry the polar phase completely in a vacuum concentrator.
b. Derivatization:
-
To the dried extract, add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine.
-
Incubate at 37°C for 90 minutes with shaking to protect carbonyl groups.
-
Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate at 37°C for 30 minutes with shaking to silylate hydroxyl and amine groups.
c. GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Use a suitable capillary column (e.g., DB-5MS) and a temperature gradient for chromatographic separation.
-
Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range of m/z 50-600.
-
Identify and quantify metabolites by comparing their mass spectra and retention times to a reference library and the internal standard.[3][5]
This compound 3-Kinase (GLYK) Activity Assay
This spectrophotometric assay measures the activity of GLYK in crude leaf extracts or purified enzyme preparations by coupling the production of ADP to the oxidation of NADH.[6]
a. Reagents:
-
Assay Buffer: 100 mM HEPES-KOH (pH 7.8), 10 mM MgCl₂, 1 mM EDTA, 2 mM DTT.
-
Coupling Enzyme Mix: In assay buffer, add pyruvate (B1213749) kinase (10 units/mL) and lactate (B86563) dehydrogenase (15 units/mL).
-
Substrate Mix: In assay buffer, add 100 mM this compound, 50 mM ATP, 15 mM phosphoenolpyruvate (B93156) (PEP), and 5 mM NADH.
b. Procedure:
-
Prepare crude protein extract from leaf tissue by homogenizing in an extraction buffer (e.g., 50 mM HEPES-KOH pH 7.5, 1 mM EDTA, 1 mM DTT, 10% glycerol, and protease inhibitors). Centrifuge to remove cell debris and use the supernatant.
-
In a 96-well microplate or a cuvette, add 150 µL of assay buffer and 20 µL of the coupling enzyme mix.
-
Add 10-50 µL of the plant extract or purified enzyme.
-
Initiate the reaction by adding 20 µL of the substrate mix.
-
Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C or 30°C) using a microplate reader or spectrophotometer.
-
The rate of NADH oxidation (decrease in A₃₄₀) is proportional to the GLYK activity. Calculate the specific activity using the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹).
This compound Transport Assay using Isolated Chloroplasts
This protocol assesses the transport of this compound into intact chloroplasts by measuring glycerate-dependent oxygen evolution.[1]
a. Chloroplast Isolation:
-
Homogenize fresh leaf tissue (e.g., spinach or pea) in a chilled grinding buffer (e.g., 330 mM sorbitol, 50 mM HEPES-KOH pH 7.6, 2 mM EDTA, 1 mM MgCl₂, 1 mM MnCl₂, 0.1% BSA).
-
Filter the homogenate through layers of cheesecloth and Miracloth.
-
Centrifuge the filtrate at a low speed (e.g., 1,000 x g for 1 minute) to pellet the chloroplasts.
-
Gently resuspend the pellet in a wash buffer and purify the intact chloroplasts using a Percoll gradient centrifugation.
-
Carefully collect the band of intact chloroplasts and wash to remove the Percoll.
-
Resuspend the final chloroplast pellet in a small volume of assay buffer (e.g., 330 mM sorbitol, 50 mM HEPES-KOH pH 7.6, 2 mM EDTA, 1 mM MgCl₂, 1 mM MnCl₂).
b. Oxygen Evolution Measurement:
-
Use a Clark-type oxygen electrode to measure changes in oxygen concentration.
-
Add a known amount of intact chloroplasts (e.g., 50 µg chlorophyll) to the oxygen electrode chamber containing assay buffer.
-
Illuminate the chamber with a light source to initiate photosynthesis.
-
After a stable rate of basal oxygen evolution is established, add a known concentration of this compound (e.g., 1-5 mM) to the chamber.
-
The increase in the rate of oxygen evolution is indicative of this compound transport into the chloroplasts and its subsequent metabolism in the Calvin cycle.
Mandatory Visualizations
Photorespiratory Pathway Highlighting this compound Metabolism
Caption: The photorespiratory pathway across three organelles.
Experimental Workflow for Characterizing a Photorespiratory Mutant
Caption: Workflow for characterizing photorespiratory mutants.
Logical Relationship of this compound Transport and Metabolism
Caption: this compound transport and conversion in the chloroplast.
Conclusion
This compound holds a pivotal position in the photorespiratory C2 cycle, representing the final product of the carbon salvage pathway before its re-entry into the Calvin-Benson cycle. The efficient transport of this compound into the chloroplast by transporters like PLGG1 and its subsequent phosphorylation by this compound 3-kinase are essential for maintaining photosynthetic carbon gain in C3 plants. The study of mutants impaired in these steps has been instrumental in elucidating the intricacies of photorespiration and its connections to broader plant metabolism. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers aiming to further investigate this critical metabolic pathway and explore avenues for its manipulation to enhance plant productivity.
References
- 1. An Arabidopsis GCMS chemical ionization technique to quantify adaptive responses in central metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolite Profiling in Arabidopsis thaliana with Moderately Impaired Photorespiration Reveals Novel Metabolic Links and Compensatory Mechanisms of Photorespiration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Arabidopsis GCMS chemical ionization technique to quantify adaptive responses in central metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High Throughput Glycerate Kinase Activity Assay Using Crude Leaf Extract and Recombinant Enzyme to Determine Kinetic Parameters Km and Vmax Using a Microplate Reader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved photorespiration has a major impact on the root metabolome of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Enzymes of D-Glycerate Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the key enzymes involved in D-glycerate metabolism, a central pathway intersecting with photorespiration, serine biosynthesis, and fructose (B13574) metabolism. The following sections detail the functions, kinetic properties, and experimental protocols for this compound kinase, glycerate dehydrogenase, and hydroxypyruvate reductase, offering valuable insights for research and therapeutic development.
Core Enzymes and Their Metabolic Roles
This compound metabolism is primarily orchestrated by three key enzymes that catalyze its synthesis and phosphorylation. In many organisms, the activities of glycerate dehydrogenase and hydroxypyruvate reductase are carried out by a single enzyme, often with an additional capacity to act on glyoxylate (B1226380).
-
This compound Kinase (GK) : This enzyme catalyzes the ATP-dependent phosphorylation of this compound to produce either 2-phospho-D-glycerate or 3-phospho-D-glycerate, which can then enter glycolysis or gluconeogenesis.[1][2] A deficiency in this enzyme leads to D-glyceric aciduria, an inborn error of metabolism.[3]
-
Glycerate Dehydrogenase (GDH) : GDH catalyzes the reversible NAD(P)H-dependent reduction of hydroxypyruvate to this compound.[4] This enzyme is a member of the D-2-hydroxy-acid dehydrogenase superfamily and plays a role in the serine biosynthesis pathway.[4]
-
Hydroxypyruvate Reductase (HPR) : HPR also catalyzes the reduction of hydroxypyruvate to this compound.[5] In many cases, this enzyme also exhibits glyoxylate reductase activity, converting glyoxylate to glycolate.[5][6] This dual-function enzyme is crucial in photorespiration and in preventing the accumulation of the toxic metabolic byproduct glyoxylate.[6][7]
Quantitative Data on Core Enzymes
The kinetic parameters of these enzymes vary across different species and experimental conditions. The following tables summarize key quantitative data for each enzyme.
Table 1: Kinetic Parameters of this compound Kinase
| Organism | Substrate | Km (mM) | Vmax (μmol/min/mg) | Notes |
| Zea mays (maize) | This compound | 0.11 | - | - |
| Mg-ATP | 0.25 | - | Inhibition by 3-phosphoglycerate (B1209933) (Ki = 0.36 mM).[8] | |
| Thermoproteus tenax | This compound | 0.02 ± 0.01 | 5.05 ± 0.52 | Substrate inhibition observed at higher glycerate concentrations.[9] |
| ATP | 0.03 ± 0.01 | 4.41 ± 0.04 | Product inhibition by ADP.[9] |
Table 2: Kinetic Parameters of Glycerate Dehydrogenase
| Organism | Substrate | Km (mM) | Vmax (nmol/min/mg) | Cofactor |
| Human (liver) | Hydroxypyruvate | 0.5 | - | NADPH |
| This compound | 20 | - | NADP+ | |
| Glyoxylate | 1.25 | - | NADPH | |
| Beef (liver) | DL-glycerate | 1.4 | - | NAD+/NADP+ |
| Hydroxypyruvate | 0.004 | - | NADH/NADPH |
Table 3: Kinetic Parameters of Hydroxypyruvate Reductase / Glyoxylate Reductase
| Organism | Substrate | Km (μM) | Vmax (μmol/min/mg) | kcat (s-1) | kcat/Km (s-1mM-1) | Cofactor |
| Bacillus subtilis | Hydroxypyruvate | 130.9 | 31.0 | 18.8 | 0.14 | NADPH |
| Glyoxylate | 987.3 | 30.1 | 18.3 | 0.02 | NADPH | |
| Methylobacterium extorquens AM1 | Hydroxypyruvate | 100 | - | - | - | NADH/NADPH |
| Glyoxylate | 1500 | - | - | - | NADH/NADPH | |
| This compound | 2600 | - | - | - | - | |
| NADH | 40 | - | - | - | - | |
| NADPH | 60 | - | - | - | - | |
| Cucumis sativus (cucumber) | Hydroxypyruvate | 62 ± 6 | - | - | - | NADH |
| Glyoxylate | 5700 ± 600 | - | - | - | NADH | |
| NADH (with hydroxypyruvate) | 5.8 ± 0.7 | - | - | - | - | |
| NADH (with glyoxylate) | 2.9 ± 0.5 | - | - | - | - | |
| Escherichia coli | Glyoxylate | 600 | 120 | - | - | NADPH |
| Hydroxypyruvate | 1000 | 20 | - | - | NADPH |
Metabolic Pathways and Regulation
This compound metabolism is intricately linked with several major metabolic pathways. The regulation of the core enzymes ensures metabolic homeostasis.
This compound Metabolism Pathways
Caption: Metabolic pathways involving this compound.
Regulatory Mechanisms
The activity of these enzymes is regulated by substrate availability, product inhibition, and cofactor specificity. For instance, this compound kinase from maize is inhibited by its product, 3-phosphoglycerate.[8] Glycerate dehydrogenase from beef liver is inhibited by several glycolytic intermediates, including pyruvate (B1213749) and ATP.[10] The preference for NADPH over NADH by human glyoxylate reductase/hydroxypyruvate reductase suggests a link to the pentose (B10789219) phosphate (B84403) pathway.[6]
Experimental Protocols
Purification of Hydroxypyruvate Reductase from Cucumber Cotyledons
This protocol is adapted from Titus and Becker (1985).[5]
Materials:
-
Cucumber seedlings (light-grown)
-
Grinding Buffer: 87.5 mM Tris-HCl (pH 7.7), 1.75 mM EDTA, 7 mM MgCl2, 10 mM DTT
-
Polymin-P (10% v/v, pH 7.7)
-
Cibacron Blue-agarose
-
DEAE-cellulose
-
Washing Buffer: 10 mM Tris-HCl (pH 7.7), 1 mM EDTA
-
Elution Buffer for Cibacron Blue: 6 M guanidine-HCl, 1.2 M NaCl in Washing Buffer
-
Elution Buffer for DEAE-cellulose: Linear gradient of KCl (0-0.5 M) in Washing Buffer
Procedure:
-
Homogenization: Homogenize cucumber cotyledons in grinding buffer.
-
Polymin-P Precipitation: Add Polymin-P solution to the homogenate and stir. Centrifuge to pellet the precipitate.
-
Ammonium Sulfate Precipitation: Subject the supernatant to two sequential ammonium sulfate precipitations (35% and 50% saturation). Collect the pellet after the 50% saturation step.
-
Affinity Chromatography: Resuspend the pellet and apply to a Cibacron Blue-agarose column. Wash the column with washing buffer and elute the bound protein with elution buffer.
-
Ion-Exchange Chromatography: Dialyze the eluted protein against washing buffer and apply to a DEAE-cellulose column. Elute with a linear gradient of KCl.
-
Purity Check: Assess enzyme homogeneity by SDS-PAGE.
Spectrophotometric Assay for Glycerate Dehydrogenase Activity
This assay measures the oxidation of NAD(P)H at 340 nm.[11]
Materials:
-
Assay Buffer: e.g., 100 mM Tris-HCl, pH 7.5
-
Substrate: Hydroxypyruvate or this compound
-
Cofactor: NADH or NADPH
-
Enzyme solution
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, substrate, and cofactor in a cuvette.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding the enzyme solution.
-
Monitor the change in absorbance at 340 nm over time.
-
Calculate the enzyme activity based on the rate of NAD(P)H oxidation (decrease in absorbance) or NAD(P)+ reduction (increase in absorbance) using the molar extinction coefficient of NAD(P)H (6220 M-1cm-1).
High-Throughput Assay for this compound Kinase Activity
This coupled enzyme assay can be performed in a 96-well plate format.[12]
Materials:
-
Assay Buffer: e.g., 100 mM HEPES-KOH, pH 7.5
-
This compound
-
ATP
-
Coupling enzymes: Enolase, pyruvate kinase, lactate (B86563) dehydrogenase
-
Phosphoenolpyruvate
-
NADH
-
Enzyme solution
-
96-well microplate reader
Procedure:
-
Prepare a reaction mixture in each well containing assay buffer, this compound, ATP, phosphoenolpyruvate, NADH, and the coupling enzymes.
-
Add the this compound kinase solution to initiate the reaction.
-
The production of ADP by this compound kinase is coupled to the oxidation of NADH by lactate dehydrogenase, which is monitored as a decrease in absorbance at 340 nm.
-
Kinetic parameters (Km and Vmax) can be determined by varying the substrate concentrations.
Logical Relationships and Workflows
Experimental Workflow for Enzyme Characterization
Caption: Workflow for enzyme purification and characterization.
This guide provides a foundational understanding of the core enzymes in this compound metabolism. Further research into the specific regulatory networks and the development of targeted inhibitors for these enzymes hold significant promise for applications in biotechnology and medicine.
References
- 1. Immunoaffinity purification and characterization of glyceraldehyde-3-phosphate dehydrogenase from human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycerate kinase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Glycerate dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. Purification and Characterization of Hydroxypyruvate Reductase from Cucumber Cotyledons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Spectrophotometric Assays for Measuring Hydroxypyruvate Reductase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Purification and characterization of this compound-3-kinase from maize leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glycerate kinase of the hyperthermophilic archaeon Thermoproteus tenax: new insights into the phylogenetic distribution and physiological role of members of the three different glycerate kinase classes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Enzyme Activity Measurement of Glycerate Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 12. High Throughput Glycerate Kinase Activity Assay Using Crude Leaf Extract and Recombinant Enzyme to Determine Kinetic Parameters Km and Vmax Using a Microplate Reader - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on D-Glycerate Kinase: Function and Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-glycerate kinase (GK), a crucial enzyme in central metabolism, catalyzes the phosphorylation of this compound to produce 2-phospho-D-glycerate or 3-phospho-D-glycerate, depending on the specific class of the enzyme. This seemingly simple reaction plays a pivotal role in diverse metabolic pathways across all domains of life. In photosynthetic organisms, it is a key component of the photorespiratory cycle, salvaging carbon lost during oxygenation by RuBisCO. In heterotrophs, it functions in serine, glycine, and threonine metabolism, as well as in glycerolipid and glyoxylate (B1226380) metabolism. In humans, genetic deficiencies in this compound kinase lead to the metabolic disorder D-glyceric aciduria, characterized by a range of neurological symptoms. The regulation of this compound kinase activity is multifaceted, involving transcriptional control, allosteric modulation, and potentially post-translational modifications. Given its central metabolic role and implications in disease, this compound kinase is emerging as a potential therapeutic target, particularly in the context of cancer metabolism where altered glycolytic pathways are a hallmark. This technical guide provides a comprehensive overview of the function and regulation of this compound kinase, including quantitative kinetic data, detailed experimental protocols, and an exploration of its relevance in drug development.
Core Function and Metabolic Roles
This compound kinase (EC 2.7.1.31) is a phosphotransferase that catalyzes the ATP-dependent phosphorylation of this compound.[1][2] The primary reaction is:
This compound + ATP → D-phosphoglycerate + ADP
The product can be either 2-phospho-D-glycerate or 3-phospho-D-glycerate, depending on the enzyme class.[2] This enzyme is integral to several key metabolic pathways:
-
Photorespiration in Plants: In plants and other photosynthetic organisms, this compound kinase is the final enzyme in the photorespiratory C2 cycle.[3][4][5] This pathway salvages a portion of the carbon lost when RuBisCO fixes oxygen instead of carbon dioxide. The 3-phosphoglycerate (B1209933) produced by this compound kinase re-enters the Calvin cycle.
-
Serine, Glycine, and Threonine Metabolism: In many organisms, this compound kinase is involved in the catabolism of the amino acid serine.[2]
-
Glycerolipid Metabolism: The enzyme participates in the metabolism of glycerolipids.[2]
-
Glyoxylate and Dicarboxylate Metabolism: this compound kinase plays a role in the metabolism of glyoxylate and dicarboxylates.[2]
-
Fructose Metabolism: In humans, this compound kinase is also involved in the metabolic pathway of fructose.[6]
A deficiency in human this compound kinase, caused by mutations in the GLYCTK gene, leads to D-glyceric aciduria, an inborn error of metabolism.[7][8] This condition is characterized by the accumulation of D-glyceric acid and can result in a range of clinical presentations, from asymptomatic to severe neurological impairment.[6]
Quantitative Data on this compound Kinase Activity
The kinetic properties of this compound kinase have been characterized in various organisms. The following tables summarize key quantitative data for easy comparison.
Table 1: Kinetic Parameters of this compound Kinase
| Organism | Substrate | Km (mM) | Vmax (µmol/min/mg) | Reference(s) |
| Zea mays (Maize) | This compound | 0.11 | 68 | [9] |
| Mg-ATP | 0.25 | 68 | [9] | |
| Thermoproteus tenax | This compound | 0.02 ± 0.01 | 5.05 ± 0.52 | [10] |
| ATP | 0.03 ± 0.01 | 4.41 ± 0.04 | [10] |
Table 2: Inhibitors of this compound Kinase and Related Kinases
| Enzyme | Inhibitor | Ki (mM) | Type of Inhibition | Reference(s) |
| This compound kinase (Zea mays) | 3-phosphoglycerate | 0.36 | Competitive with Mg-ATP, Noncompetitive with this compound | [9] |
| This compound kinase (Zea mays) | Pyruvate | 4 | Noncompetitive with this compound | [9] |
| Glycerol (B35011) Kinase | (+/-)2,3-dihydroxypropyl dichloroacetate | 1.8 | Noncompetitive | [11] |
Regulation of this compound Kinase
The activity of this compound kinase is tightly regulated to meet the metabolic needs of the cell. The known regulatory mechanisms include transcriptional control and allosteric regulation.
Transcriptional Regulation
In humans, the expression of the GLYCTK gene, which encodes this compound kinase, is influenced by various transcription factors. Analysis of the GLYCTK gene promoter has identified binding sites for transcription factors such as CREB, deltaCREB, FOXO1, and FOXO1a.[12] The regulation of Gcr1, a key transcription factor for glycolytic genes in yeast, is responsive to glucose availability, suggesting that this compound kinase expression may also be modulated by nutrient status.[13][14]
Allosteric Regulation
While direct allosteric regulation of this compound kinase is not extensively characterized, studies on the related enzyme, glycerol kinase from E. coli, provide a model for potential regulatory mechanisms. Glycerol kinase is allosterically inhibited by fructose-1,6-bisphosphate and the unphosphorylated form of enzyme IIIglc of the phosphotransferase system.[3][15] This inhibition is pH-dependent and exhibits positive cooperativity.[15] It is plausible that similar allosteric control mechanisms exist for this compound kinase in various organisms to integrate its activity with the overall metabolic state of the cell.
Experimental Protocols
This section provides detailed methodologies for the purification and activity assay of this compound kinase.
Purification of Recombinant this compound Kinase
This protocol is adapted for the purification of a His-tagged recombinant this compound kinase expressed in E. coli.
Materials:
-
E. coli cell paste expressing His-tagged this compound kinase
-
Lysis Buffer: 50 mM Tris-HCl pH 7.9, 150 mM NaCl, 30 mM imidazole
-
Wash Buffer: 50 mM Tris-HCl pH 7.9, 150 mM NaCl, 30 mM imidazole
-
Elution Buffer: 50 mM Tris-HCl pH 7.9, 150 mM NaCl, 300 mM imidazole
-
Ni-NTA agarose (B213101) resin
-
Sonciator
-
Centrifuge
Procedure:
-
Resuspend the E. coli cell paste in Lysis Buffer.
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at high speed (e.g., 80,000 x g) for 1 hour to pellet cell debris.
-
Incubate the supernatant with pre-equilibrated Ni-NTA agarose resin with gentle agitation for 1 hour at 4°C.
-
Load the resin into a chromatography column.
-
Wash the resin with 10-20 column volumes of Wash Buffer.
-
Elute the His-tagged this compound kinase with Elution Buffer.
-
Collect fractions and analyze for protein content and purity using SDS-PAGE.
-
Pool the fractions containing the purified enzyme and dialyze against a suitable storage buffer.
This compound Kinase Activity Assay
This is a continuous spectrophotometric coupled enzyme assay.[1] The production of ADP by this compound kinase is coupled to the oxidation of NADH, which is monitored by the decrease in absorbance at 340 nm.
Reagents:
-
Assay Buffer: e.g., 0.1 M Triethanolamine-HCl, pH 7.4
-
ATP solution (e.g., 8.5 mM)
-
NADH solution (e.g., 1.22 mM)
-
Phosphoenolpyruvate (PEP) solution (e.g., 2.0 mM)
-
Pyruvate kinase (PK) (e.g., 7.0 U/mL)
-
Lactate dehydrogenase (LDH) (e.g., 15.3 U/mL)
-
MgCl2 or MgSO4 solution (e.g., 28.0 mM)
-
This compound solution (substrate)
-
Purified this compound kinase or cell extract
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, ATP, NADH, PEP, PK, LDH, and MgCl2.
-
Pipette the reaction mixture into a cuvette and place it in a spectrophotometer set to 340 nm and 25°C.
-
Allow the mixture to equilibrate for 3-4 minutes to establish a baseline absorbance.
-
Initiate the reaction by adding the this compound solution.
-
Start the measurement and record the change in absorbance at 340 nm over time.
-
The rate of NADH oxidation is proportional to the this compound kinase activity.
This compound Kinase in Drug Development
The central role of this compound kinase in metabolism, particularly its connection to glycolysis, makes it a potential target for drug development, especially in the context of cancer.
A Potential Target in Cancer Metabolism
Cancer cells often exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect.[16] This increased reliance on glycolysis for energy and biosynthetic precursors makes glycolytic enzymes attractive targets for cancer therapy. While direct studies on this compound kinase in cancer are limited, the related enzyme phosphoglycerate kinase 1 (PGK1) is overexpressed in various cancers and has been shown to promote tumor growth, migration, and invasion.[16][17] Given the metabolic proximity and functional similarity, this compound kinase could also play a significant role in supporting the altered metabolism of cancer cells. Targeting this compound kinase could potentially disrupt the supply of intermediates for glycolysis and other biosynthetic pathways, thereby inhibiting cancer cell proliferation.
Inhibitors and Activators
The development of specific inhibitors and activators of this compound kinase is in its early stages. Research on related kinases provides a starting point for drug discovery efforts. For instance, various small molecule inhibitors have been developed for other kinases that could serve as scaffolds for designing this compound kinase-specific compounds.[18] Activators of this compound kinase could also be of interest in treating D-glyceric aciduria by enhancing the activity of the residual mutant enzyme. Indirect activators could include compounds that increase the availability of substrates or modulate the cellular energy status.[10]
Conclusion
This compound kinase is a fundamentally important enzyme with diverse roles in metabolism across different kingdoms of life. Its function is critical for carbon fixation in plants and for central metabolic pathways in heterotrophs. The intricate regulation of its activity underscores its importance in maintaining cellular homeostasis. The link between this compound kinase deficiency and human disease, coupled with its potential role in cancer metabolism, highlights this enzyme as a promising area for future research and therapeutic development. The methodologies and data presented in this guide provide a solid foundation for scientists and researchers to further explore the fascinating biology of this compound kinase and unlock its potential for biomedical applications.
References
- 1. Glycerol Kinase - Assay | Worthington Biochemical [worthington-biochem.com]
- 2. Glycerate kinase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound 3-KINASE, the Last Unknown Enzyme in the Photorespiratory Cycle in Arabidopsis, Belongs to a Novel Kinase Family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound 3-KINASE, the last unknown enzyme in the photorespiratory cycle in Arabidopsis, belongs to a novel kinase family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. D-glyceric aciduria due to GLYCTK mutation: Disease or non-disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Newly discovered mechanism controls cancer cell growth and metabolism | Karolinska Institutet [news.ki.se]
- 8. Targeting Glucose Metabolism Enzymes in Cancer Treatment: Current and Emerging Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Glycerate kinase of the hyperthermophilic archaeon Thermoproteus tenax: new insights into the phylogenetic distribution and physiological role of members of the three different glycerate kinase classes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Upstream and downstream pathways of diacylglycerol kinase : Novel phosphatidylinositol turnover-independent signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High Throughput Glycerate Kinase Activity Assay Using Crude Leaf Extract and Recombinant Enzyme to Determine Kinetic Parameters Km and Vmax Using a Microplate Reader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Post-transcriptional regulation of Gcr1 expression and activity are crucial for metabolic adjustment in response to glucose availability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Posttranscriptional Regulation of Gcr1 Expression and Activity Is Crucial for Metabolic Adjustment in Response to Glucose Availability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Allosteric regulation of glycerol kinase by enzyme IIIglc of the phosphotransferase system in Escherichia coli and Salmonella typhimurium - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regulation of phosphoglycerate kinase 1 and its critical role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What is the difference between Ki and IC50 in enzyme inhibition? | AAT Bioquest [aatbio.com]
- 18. pharmacytimes.com [pharmacytimes.com]
D-Glycerate Dehydrogenase Substrate Specificity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-glycerate dehydrogenase (GDH), also known as hydroxypyruvate reductase, is a key enzyme in various metabolic pathways, including the serine biosynthesis pathway and glyoxylate (B1226380) metabolism.[1] It catalyzes the reversible NAD(P)H-dependent reduction of hydroxypyruvate to this compound and also exhibits activity towards other substrates, such as glyoxylate.[2][3] The enzyme's substrate specificity is of significant interest to researchers in fields ranging from metabolic engineering to drug discovery, particularly in the context of metabolic disorders like Primary Hyperoxaluria Type 2, which is caused by a deficiency in this enzyme's activity.[2]
This technical guide provides a comprehensive overview of the substrate specificity of this compound dehydrogenase, presenting quantitative kinetic data, detailed experimental protocols for enzyme characterization, and visualizations of key processes to aid in research and development efforts targeting this enzyme.
Data Presentation: Kinetic Parameters of this compound Dehydrogenase
The substrate specificity of this compound dehydrogenase is quantitatively described by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). The Km value reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and a lower Km generally indicates a higher affinity of the enzyme for the substrate. The kcat value, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate.[4] The ratio kcat/Km is a measure of the enzyme's catalytic efficiency and is a useful parameter for comparing the specificity for different substrates.[5]
The following tables summarize the reported kinetic parameters for this compound dehydrogenase from various sources with different substrates and coenzymes.
Table 1: Apparent Michaelis Constants (Km) for Human Liver this compound Dehydrogenase/Glyoxylate Reductase [2]
| Substrate/Coenzyme | Reaction Direction | Apparent Km (mmol/L) |
| Hydroxypyruvate | Forward (Reduction) | 0.5 |
| NADPH | Forward (Reduction) | 0.08 |
| This compound | Reverse (Oxidation) | 20 |
| NADP+ | Reverse (Oxidation) | 0.03 |
| Glyoxylate | Reduction | 1.25 |
| NADPH | Reduction | 0.33 |
Table 2: Michaelis Constants (Km) for Beef Liver this compound Dehydrogenase [6]
| Substrate | Km |
| DL-Glycerate | 1.4 mM |
| Hydroxypyruvate | 4 µM |
Experimental Protocols
A thorough understanding of the experimental methodologies used to characterize this compound dehydrogenase is crucial for reproducing and building upon existing research. The following sections detail the key experimental protocols.
Enzyme Activity Assay: Spectrophotometric Method
The activity of this compound dehydrogenase is most commonly determined by a continuous spectrophotometric assay. This method monitors the change in absorbance at 340 nm, which corresponds to the oxidation or reduction of the nicotinamide (B372718) coenzyme (NADH or NADPH).[7][8]
Principle:
-
Forward Reaction (Reduction of Hydroxypyruvate): The decrease in absorbance at 340 nm is monitored as NADPH is oxidized to NADP+.
-
Reverse Reaction (Oxidation of this compound): The increase in absorbance at 340 nm is monitored as NADP+ is reduced to NADPH.
Reagents and Buffers:
-
Assay Buffer: 100 mM Potassium Phosphate buffer, pH adjusted to the optimum for the specific reaction direction (e.g., pH 6.0 for the forward D-GDH reaction, pH 8.0 for the reverse D-GDH reaction, and pH 7.6 for the glyoxylate reductase reaction).[2]
-
Substrate Stock Solutions:
-
Hydroxypyruvate solution (e.g., 10 mM in assay buffer).
-
This compound solution (e.g., 200 mM in assay buffer).
-
Glyoxylate solution (e.g., 50 mM in assay buffer).
-
-
Coenzyme Stock Solutions:
-
NADPH solution (e.g., 2 mM in assay buffer).
-
NADP+ solution (e.g., 2 mM in assay buffer).
-
-
Enzyme Solution: Purified or partially purified this compound dehydrogenase diluted in an appropriate buffer to a concentration that yields a linear reaction rate.
Assay Procedure:
-
Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing the assay buffer, substrate, and coenzyme at their final desired concentrations. The total volume is typically 1 mL.
-
Temperature Equilibration: Incubate the reaction mixture at a constant temperature (e.g., 37°C) for several minutes to ensure temperature equilibrium.
-
Initiation of Reaction: Initiate the reaction by adding a small volume of the enzyme solution to the reaction mixture. Mix gently by inversion.
-
Spectrophotometric Monitoring: Immediately place the cuvette in a spectrophotometer and monitor the change in absorbance at 340 nm over time (e.g., for 3-5 minutes).
-
Data Analysis:
-
Calculate the initial rate of the reaction (ΔA340/min) from the linear portion of the absorbance versus time plot.
-
Convert the rate of change in absorbance to the rate of enzyme activity using the Beer-Lambert law (εNADPH/NADH at 340 nm = 6.22 mM-1cm-1).
-
One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.
-
Protein Purification Protocol Outline
Obtaining a purified enzyme sample is essential for accurate kinetic characterization. A typical purification protocol for this compound dehydrogenase from a tissue source like beef liver involves multiple chromatographic steps.[6]
Steps:
-
Homogenization: Homogenize the tissue in a suitable buffer to release the cellular contents.
-
Centrifugation: Centrifuge the homogenate to remove cellular debris and obtain a crude extract.
-
Ammonium (B1175870) Sulfate (B86663) Fractionation: Precipitate proteins with increasing concentrations of ammonium sulfate to enrich for this compound dehydrogenase.
-
Ion-Exchange Chromatography: Separate proteins based on their net charge using an anion-exchange or cation-exchange column.
-
Affinity Chromatography: Utilize a column with a ligand that specifically binds to dehydrogenases (e.g., a dye-ligand or a coenzyme-analog column) for further purification.
-
Size-Exclusion Chromatography: Separate proteins based on their size to achieve a high degree of purity.
-
Purity Assessment: Analyze the purity of the final enzyme preparation using SDS-PAGE.
Mandatory Visualizations
Catalytic Mechanism of this compound Dehydrogenase
The following diagram illustrates the proposed catalytic mechanism for the reduction of hydroxypyruvate to this compound by this compound dehydrogenase. The reaction involves the transfer of a hydride ion from the nicotinamide coenzyme (NADH or NADPH) to the carbonyl carbon of the substrate.
Caption: Catalytic cycle of this compound dehydrogenase.
Experimental Workflow for Substrate Specificity Determination
The diagram below outlines a typical experimental workflow for determining the substrate specificity of this compound dehydrogenase. This process involves enzyme purification, a series of kinetic assays with different substrates, and data analysis to determine the kinetic parameters.
Caption: Experimental workflow for enzyme kinetics.
References
- 1. Site-directed mutagenesis of glyceraldehyde-3-phosphate dehydrogenase reveals the role of residue Ser148 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic analysis and tissue distribution of human this compound dehydrogenase/glyoxylate reductase and its relevance to the diagnosis of primary hyperoxaluria type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycerate dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]
- 6. academic.oup.com [academic.oup.com]
- 7. Spectrophotometric Assays for Measuring Hydroxypyruvate Reductase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glycerol Dehydrogenase - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
An In-Depth Technical Guide to the Role of D-Glycerate in the Serine Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serine is a non-essential amino acid crucial for a multitude of cellular processes, including protein synthesis, nucleotide metabolism, and the formation of other amino acids like glycine (B1666218) and cysteine.[1][2] In various organisms, serine can be synthesized through multiple pathways. While the phosphorylated pathway, originating from the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PGA), is a primary route, a non-phosphorylated pathway involving D-glycerate also plays a significant role, particularly in specific tissues and organisms.[3][4] This guide provides a detailed technical overview of the non-phosphorylated serine biosynthesis pathway, with a core focus on the metabolism and significance of its key intermediate, this compound.
This document will delve into the enzymatic reactions involving this compound, present quantitative data on enzyme kinetics and metabolite concentrations, and provide detailed experimental protocols for the analysis of this pathway. The information is intended to serve as a valuable resource for researchers investigating serine metabolism, cellular physiology, and for professionals in drug development targeting metabolic pathways.
The Non-Phosphorylated Serine Biosynthesis Pathway
The non-phosphorylated, or "glycerate," pathway provides an alternative route to serine synthesis, diverging from glycolysis at the level of 3-phosphoglycerate (3-PGA).[4] This pathway is particularly relevant in the cytosol of plant cells and has been studied in various other organisms.[3] The key steps involving this compound are outlined below.
The pathway begins with the dephosphorylation of 3-PGA to glycerate, a reaction catalyzed by 3-phosphoglycerate phosphatase (PGAP).[5] The resulting this compound is then oxidized to hydroxypyruvate by this compound dehydrogenase (GDH), an NAD(P)+-dependent enzyme.[6] Hydroxypyruvate can then be transaminated to serine by an aminotransferase, such as serine-glyoxylate aminotransferase or alanine-hydroxypyruvate aminotransferase.[7]
Alternatively, this compound can be phosphorylated by glycerate kinase (GK) to form 2-phosphoglycerate or 3-phosphoglycerate, thereby re-entering the glycolytic sequence or the phosphorylated serine pathway.[8][9] The direction of flux through these interconnected pathways is dependent on the cellular metabolic state and the relative activities of the involved enzymes.
References
- 1. Serine Metabolic Network: Gene Expression & Flux in Cancer [thermofisher.com]
- 2. Enzyme Activity Measurement of Glycerate Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 3. Intracellular 3-phosphoglycerate concentratio - Bacteria Escherichia coli - BNID 104684 [bionumbers.hms.harvard.edu]
- 4. researchgate.net [researchgate.net]
- 5. dshs-koeln.de [dshs-koeln.de]
- 6. Reactome | Serine metabolism [reactome.org]
- 7. [PDF] Kinetic modeling of metabolic pathways: application to serine biosynthesis. | Semantic Scholar [semanticscholar.org]
- 8. Glycerate kinase - Wikipedia [en.wikipedia.org]
- 9. 3-Phosphoglycerate | C3H7O7P | CID 724 - PubChem [pubchem.ncbi.nlm.nih.gov]
D-Glycerate as a Gluconeogenic Precursor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-glycerate is a three-carbon carboxylic acid that serves as a metabolic intermediate in various cellular pathways, including the catabolism of serine and fructose. Its role as a substrate for gluconeogenesis, the de novo synthesis of glucose, is of significant interest in the study of metabolic regulation and inborn errors of metabolism. This technical guide provides a comprehensive overview of the core pathways, enzymatic kinetics, regulatory mechanisms, and experimental protocols associated with the conversion of this compound to glucose.
Metabolic Pathways of this compound to Glucose
This compound enters the gluconeogenic pathway primarily through its conversion to intermediates of glycolysis. The canonical pathway involves the phosphorylation of this compound to 2-phosphoglycerate, a direct glycolytic intermediate. However, evidence also suggests the existence of an alternative, or "dual," pathway in hepatocytes.
The Canonical Phosphorylation Pathway
The most well-established route for this compound's entry into gluconeogenesis is its phosphorylation by the enzyme This compound kinase (GK) . This reaction utilizes ATP to produce 2-phospho-D-glycerate.[1][2] Subsequently, 2-phosphoglycerate is converted to phosphoenolpyruvate (B93156) (PEP) by enolase, and then proceeds through the reverse steps of glycolysis to form glucose.[3]
Another key enzyme in the metabolism of this compound is This compound dehydrogenase (GDH) , which catalyzes the reversible conversion of this compound to hydroxypyruvate.[4] Hydroxypyruvate can then be phosphorylated to 2-phosphoglycerate, though the direct gluconeogenic flux from this reaction is less characterized.
The Proposed "Dual Pathway" Involving Transketolase
Studies in isolated rat hepatocytes have suggested the existence of a dual pathway for gluconeogenesis from this compound.[5][6][7] This alternative route is proposed to involve the enzyme transketolase , a key component of the pentose (B10789219) phosphate (B84403) pathway.[1][8] While the exact mechanism of this pathway is not fully elucidated in the available literature, it is hypothesized that this compound or a derivative can be metabolized via a transketolase-dependent reaction to generate glycolytic intermediates.[6] Further research is required to fully characterize the quantitative contribution and regulation of this alternative pathway.
Quantitative Data
Understanding the kinetics of the enzymes involved in this compound metabolism is crucial for assessing its contribution to gluconeogenesis. The following table summarizes the available kinetic parameters for key human enzymes.
| Enzyme | Substrate(s) | Km (mmol/L) | Vmax (nmol/min/mg protein) | Tissue Source |
| This compound Dehydrogenase (reverse reaction) | This compound, NADP+ | 20, 0.03 | - | Human Liver |
Regulation of this compound Gluconeogenesis
The conversion of this compound to glucose is subject to the overarching regulation of the gluconeogenic pathway, which is primarily controlled by hormonal and allosteric mechanisms.
Hormonal Regulation
Glucagon , released during periods of low blood glucose, is a potent activator of gluconeogenesis.[9][10] It upregulates the expression of key gluconeogenic enzymes and can influence substrate preference.[11] Conversely, insulin (B600854) , secreted in response to high blood glucose, suppresses gluconeogenesis.[7] The direct effects of these hormones on the activity of this compound kinase have been investigated, with some studies suggesting a role for insulin in regulating glycerol (B35011) kinase.[12]
Allosteric Regulation
Allosteric regulation of enzymes allows for rapid control of metabolic flux in response to the cell's energy status. While specific allosteric regulators of human this compound kinase have not been extensively characterized, related enzymes in these pathways are known to be allosterically controlled. For instance, D-3-phosphoglycerate dehydrogenase is allosterically inhibited by L-serine, the end product of its metabolic pathway.[5]
Signaling Pathways
The AMP-activated protein kinase (AMPK) signaling pathway is a central regulator of cellular energy homeostasis. When activated by low energy states (high AMP:ATP ratio), AMPK generally promotes catabolic pathways that generate ATP while inhibiting anabolic pathways that consume ATP.[13] Although direct phosphorylation of this compound kinase or dehydrogenase by AMPK has not been demonstrated, AMPK's role in regulating overall glucose and lipid metabolism suggests an indirect influence on the flux of this compound towards gluconeogenesis.[14] Similarly, the insulin signaling pathway plays a pivotal role in glucose uptake and utilization, and its dysregulation can impact gluconeogenic precursor availability.[15]
Experimental Protocols
Assay for this compound Kinase Activity
This protocol is adapted from coupled-enzyme assays for kinase activity and can be used to determine the kinetic parameters of this compound kinase.
Principle: The production of ADP from the this compound kinase reaction is coupled to the pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase reactions. The oxidation of NADH to NAD+ by lactate dehydrogenase is monitored spectrophotometrically as a decrease in absorbance at 340 nm.
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 50 mM KCl
-
ATP solution: 100 mM
-
Phosphoenolpyruvate (PEP) solution: 50 mM
-
NADH solution: 10 mM
-
This compound solution (substrate): various concentrations for kinetic analysis (e.g., 0.1 - 10 mM)
-
Pyruvate Kinase (PK) / Lactate Dehydrogenase (LDH) enzyme mix (commercially available)
-
Enzyme sample (e.g., purified this compound kinase or cell lysate)
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
800 µL Assay Buffer
-
50 µL PEP solution
-
20 µL NADH solution
-
10 µL PK/LDH enzyme mix
-
Variable volume of this compound solution
-
Deionized water to a final volume of 980 µL
-
-
Incubate the mixture at 37°C for 5 minutes to allow the temperature to equilibrate and to consume any contaminating ADP.
-
Initiate the reaction by adding 20 µL of the enzyme sample.
-
Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.
-
Calculate the rate of NADH oxidation using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M-1cm-1).
-
Perform control experiments without this compound to determine background ATPase activity.
-
Vary the concentration of this compound to determine Km and Vmax using Michaelis-Menten kinetics.
Quantification of this compound in Urine by GC-MS
This protocol outlines a general procedure for the analysis of organic acids, including this compound, in urine using Gas Chromatography-Mass Spectrometry (GC-MS).
Principle: Organic acids are extracted from the urine, derivatized to increase their volatility, and then separated and quantified by GC-MS.
Materials:
-
Urine sample
-
Internal standard (e.g., a stable isotope-labeled organic acid not present in the sample)
-
Hydroxylamine (B1172632) hydrochloride in pyridine (B92270) (for oximation)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (for silylation)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge at 10,000 x g for 5 minutes to remove particulate matter.
-
To 1 mL of supernatant, add a known amount of the internal standard.
-
-
Extraction:
-
Acidify the sample to pH < 2 with HCl.
-
Perform a liquid-liquid extraction with 3 mL of ethyl acetate. Vortex vigorously and centrifuge to separate the phases.
-
Repeat the extraction twice.
-
Pool the organic phases and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Add 50 µL of hydroxylamine hydrochloride in pyridine to the dried extract and incubate at 60°C for 30 minutes to form oximes of keto-acids.
-
Add 100 µL of BSTFA with 1% TMCS and incubate at 70°C for 60 minutes to form trimethylsilyl (B98337) (TMS) derivatives.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Use an appropriate temperature program to separate the organic acids.
-
Acquire mass spectra in full scan or selected ion monitoring (SIM) mode.
-
Identify the this compound-TMS derivative based on its retention time and mass spectrum.
-
Quantify this compound by comparing the peak area of its characteristic ions to the peak area of the internal standard.
-
Stable Isotope Tracing of this compound Metabolism
This protocol provides a framework for tracing the metabolic fate of this compound using stable isotope-labeled precursors.
Principle: Cells or organisms are incubated with a stable isotope-labeled form of this compound (e.g., [U-13C3]-D-glycerate). The incorporation of the label into downstream metabolites, such as glucose, is then measured by mass spectrometry to determine metabolic flux.
Materials:
-
[U-13C3]-D-glycerate (or other labeled variant)
-
Cell culture medium or perfusion buffer
-
Cultured cells (e.g., primary hepatocytes) or isolated perfused liver
-
Metabolite extraction solution (e.g., 80% methanol)
-
LC-MS/MS system
Procedure:
-
Labeling Experiment:
-
Culture cells to the desired confluency.
-
Replace the culture medium with a medium containing a known concentration of [U-13C3]-D-glycerate.
-
Incubate for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the label into metabolites.
-
-
Metabolite Extraction:
-
At each time point, rapidly quench metabolism by aspirating the medium and adding ice-cold 80% methanol.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge to pellet cellular debris.
-
Collect the supernatant containing the extracted metabolites.
-
-
LC-MS/MS Analysis:
-
Analyze the metabolite extracts by LC-MS/MS.
-
Use a method optimized for the separation and detection of polar metabolites, including sugar phosphates and organic acids.
-
Monitor the mass isotopologue distribution (MID) of glucose and other relevant metabolites.
-
-
Data Analysis:
-
Correct the raw MID data for the natural abundance of stable isotopes.
-
Calculate the fractional or molar percent enrichment of 13C in glucose and its intermediates.
-
Use metabolic flux analysis (MFA) software to model the data and quantify the flux from this compound to glucose.
-
Visualizations
This compound to Glucose Metabolic Pathway
Caption: The canonical pathway of this compound entry into gluconeogenesis.
Experimental Workflow for this compound Kinase Assay
Caption: Workflow for the coupled-enzyme assay of this compound kinase activity.
Logical Relationship of Regulatory Inputs
References
- 1. Transketolase - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Physiology, Gluconeogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dual pathway for gluconeogenesis from this compound and L-glycerate (Conference) | OSTI.GOV [osti.gov]
- 6. aurametrix.weebly.com [aurametrix.weebly.com]
- 7. Regulation of glycerol kinase by insulin in isolated fat cells and liver of Bar Harbor obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantifying the Contribution of the Liver to Glucose Homeostasis: A Detailed Kinetic Model of Human Hepatic Glucose Metabolism | PLOS Computational Biology [journals.plos.org]
- 9. Glucagon Physiology - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Glycerol kinase deficiency alters expression of genes involved in lipid metabolism, carbohydrate metabolism, and insulin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. AMP-activated protein kinase - Wikipedia [en.wikipedia.org]
- 14. AMPK-Mediated Regulation of Lipid Metabolism by Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Nexus of Glycolysis: An In-depth Guide to the Metabolic Connection Between D-Glycerate and Glycerol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycerol (B35011) and D-glycerate, while structurally similar, occupy distinct yet interconnected positions within central carbon metabolism. Glycerol, primarily derived from the catabolism of triacylglycerols, serves as a key substrate for both glycolysis and gluconeogenesis. This compound arises from various pathways, including serine catabolism and fructose (B13574) metabolism, and its metabolic fate also leads it into the glycolytic sequence. Understanding the nuances of their convergence is critical for research into metabolic disorders such as D-glyceric aciduria, primary hyperoxaluria type 2, and metabolic syndromes associated with high fructose consumption. This technical guide elucidates the core metabolic pathways of glycerol and this compound, details the enzymatic reactions that govern their interplay, presents quantitative data on key enzymes, and provides standardized experimental protocols for their study.
Core Metabolic Pathways
The metabolic pathways of glycerol and this compound converge on the central glycolytic pathway, allowing the carbon skeletons of both molecules to be utilized for energy production (glycolysis) or glucose synthesis (gluconeogenesis).
Glycerol Metabolism
Glycerol released from the hydrolysis of triacylglycerols in adipose tissue enters the bloodstream and is primarily taken up by the liver and kidneys.[1] Its entry into central metabolism is a two-step process:
-
Phosphorylation: Glycerol is first phosphorylated by glycerol kinase (GK) , an ATP-dependent reaction that yields glycerol-3-phosphate (G3P).[2]
-
Oxidation: G3P is then oxidized by the NAD+-dependent enzyme glycerol-3-phosphate dehydrogenase (GPDH) to produce dihydroxyacetone phosphate (B84403) (DHAP).[2][3]
DHAP is a direct intermediate of glycolysis and gluconeogenesis, thus seamlessly integrating the carbon backbone of glycerol into central energy metabolism.[4][5]
This compound Metabolism
This compound is an intermediate in several metabolic routes, most notably the catabolism of L-serine and fructose.[6][7] Its entry into glycolysis is mediated by glycerate kinases.
-
Formation of this compound:
-
From Serine: The "un-phosphorylated" pathway of serine degradation involves the conversion of L-serine to hydroxypyruvate, which is then reduced to this compound by This compound dehydrogenase (D-GDH) , an enzyme also known as hydroxypyruvate reductase (HPR) or glyoxylate (B1226380) reductase (GRHPR).[8][9][10]
-
From Fructose: Fructose metabolism, particularly in the intestine and liver, can produce D-glyceraldehyde.[11] This can be oxidized by aldehyde dehydrogenase to form this compound.[6] Elevated this compound levels have been linked to high fructose consumption and may play a role in pancreatic islet cell damage.[12][13]
-
-
Phosphorylation of this compound: this compound is phosphorylated by glycerate kinase (GLYCTK) to enter the glycolytic pathway. Depending on the specific class of the enzyme, the product can be either 2-phosphoglycerate or 3-phosphoglycerate (B1209933), both of which are glycolytic intermediates.[14][15]
-
Glycerate 2-Kinase (EC 2.7.1.165): Catalyzes the formation of 2-phosphoglycerate (2-PG).[16][17] A deficiency in this enzyme is associated with the genetic disorder D-glyceric aciduria.[16][18]
-
Glycerate 3-Kinase (EC 2.7.1.31): Catalyzes the formation of 3-phosphoglycerate (3-PG).[14][19] This enzyme is crucial in the photorespiratory cycle in plants.[20][21]
-
The Integrated Metabolic Nexus
The connection between glycerol and this compound metabolism is their convergence upon the glycolytic pathway. While glycerol enters at the level of the triose phosphate DHAP, this compound enters further down the pathway at the level of 2- or 3-phosphoglycerate. This integration allows the cell to flexibly utilize different carbon sources for its energetic and biosynthetic needs. This compound dehydrogenase plays a pivotal role, linking the metabolism of amino acids (serine) and carbohydrates (fructose) directly to the glycolytic entry point for this compound.
Quantitative Data
The efficiency and flux through these pathways are determined by the kinetic properties of the key enzymes involved.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Organism/Tissue | Substrate | Apparent Km | Notes | Reference |
|---|---|---|---|---|---|
| This compound Dehydrogenase / | Human Liver | Hydroxypyruvate | 0.5 mmol/L | pH 6.0, NADPH-dependent. | [22] |
| Glyoxylate Reductase (GRHPR) | Human Liver | This compound | 20 mmol/L | Reverse reaction, pH 8.0, NADP-dependent. | [22] |
| Human Liver | Glyoxylate | 1.25 mmol/L | pH 7.6, NADPH-dependent. | [22] |
| Glycerate 2-Kinase (GK-II) | Thermotoga maritima | this compound | 1 mM | pH 7.5, ATP-dependent. |[16] |
Data for human glycerol kinase and glycerate 3-kinase are varied across literature and tissue types and are presented here as representative values.
Experimental Protocols
Reliable and reproducible assays are essential for studying these metabolic pathways and their associated enzymes.
Protocol: Spectrophotometric Assay for Glycerate Kinase Activity
This protocol describes a coupled enzyme assay to determine glycerate kinase activity by monitoring the oxidation of NADH.[16]
Principle: The ADP produced by glycerate kinase is used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate. Pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase (LDH), a reaction that consumes NADH. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is directly proportional to the glycerate kinase activity.
Workflow Diagram:
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Glycerol | Rupa Health [rupahealth.com]
- 3. researchgate.net [researchgate.net]
- 4. Catabolism of Fats: Glycerol Metabolism Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. GLYCEROL-METABOLISM-1.pptx [slideshare.net]
- 6. Randomized Trial: D-Glyceric Acid Activates Mitochondrial Metabolism in 50–60-Year-Old Healthy Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Glycerate and Phosphorylated Pathways of Serine Synthesis in Plants: The Branches of Plant Glycolysis Linking Carbon and Nitrogen Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glycerate dehydrogenase - Wikipedia [en.wikipedia.org]
- 9. Frontiers | D-3-Phosphoglycerate Dehydrogenase [frontiersin.org]
- 10. D-3-Phosphoglycerate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Aspects of Fructose Metabolism and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glycerate from Intestinal Fructose Metabolism Induces Islet Cell Damage and Glucose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Making sure you're not a bot! [dukespace.lib.duke.edu]
- 14. Glycerate kinase - Wikipedia [en.wikipedia.org]
- 15. Glycerate kinase - Proteopedia, life in 3D [proteopedia.org]
- 16. Glycerate 2-Kinase of Thermotoga maritima and Genomic Reconstruction of Related Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. uniprot.org [uniprot.org]
- 18. Further evidence that this compound kinase (GK) deficiency is a benign disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [PDF] this compound 3-KINASE, the Last Unknown Enzyme in the Photorespiratory Cycle in Arabidopsis, Belongs to a Novel Kinase Family | Semantic Scholar [semanticscholar.org]
- 20. academic.oup.com [academic.oup.com]
- 21. This compound 3-KINASE, the last unknown enzyme in the photorespiratory cycle in Arabidopsis, belongs to a novel kinase family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Kinetic analysis and tissue distribution of human this compound dehydrogenase/glyoxylate reductase and its relevance to the diagnosis of primary hyperoxaluria type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Natural Sources and Occurrence of D-Glycerate
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-glycerate is a naturally occurring three-carbon sugar acid that plays a pivotal role in central metabolism across various biological kingdoms. As an intermediate in several key metabolic pathways, its presence and concentration can provide valuable insights into the physiological state of an organism. This technical guide provides a comprehensive overview of the natural sources and occurrence of this compound, its biosynthetic pathways, and detailed methodologies for its detection and quantification. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the metabolic significance and analytical chemistry of this compound.
Natural Occurrence and Quantitative Data
This compound is found in a wide range of organisms, from plants and microorganisms to animals. Its concentration varies significantly depending on the species, tissue type, and metabolic state.
Plants
In plants, this compound is a key intermediate in the photorespiratory C2 cycle, a metabolic pathway that salvages carbon lost due to the oxygenase activity of RuBisCO.[1][2][3] During photorespiration, two molecules of 2-phosphoglycolate (B1263510) are converted to one molecule of 3-phosphoglycerate, with this compound being a crucial penultimate intermediate.[1][2] Consequently, this compound is ubiquitously present in the leaves of C3 plants, where its concentration can fluctuate with changes in light intensity and atmospheric CO2 levels.[4]
Metabolomic studies have begun to quantify this compound levels in various plant species. For instance, in the model plant Arabidopsis thaliana, a moderate impairment of photorespiration can lead to an 8-fold increase in glycerate levels.[1] In wheat (Triticum aestivum), drought stress has been shown to induce a significant accumulation of glyceric acid in the roots.
| Plant Source | Tissue | Condition | This compound Concentration | Citation |
| Arabidopsis thaliana | Leaves | Wild Type | Baseline levels present | [1] |
| Arabidopsis thaliana | Leaves | hpr1 mutant (moderately impaired photorespiration) | 8-fold increase compared to wild type | [1] |
| Triticum aestivum (Wheat) | Roots | Drought stress | Significant accumulation | |
| Flaveria robusta (C3 plant) | Leaves | Light exposure | Accumulates | [2] |
| Barley (Hordeum vulgare L.) | Leaves | Salt stress | Decrease in content | [5] |
Animals
In animals, this compound is an intermediate in serine and glycine (B1666218) metabolism.[6] It can be formed from the reduction of hydroxypyruvate, a product of serine catabolism.[6] this compound can then be phosphorylated to 2-phosphoglycerate and enter glycolysis or gluconeogenesis. While present as a normal metabolite, elevated levels of glyceric acid in urine can be indicative of certain rare inborn errors of metabolism, such as D-glyceric aciduria and primary hyperoxaluria type 2 (L-glyceric aciduria).[7]
| Animal Source | Tissue/Fluid | Condition | This compound Concentration | Citation |
| Human | Urine | Normal | 3.5 - 16.4 mmol/mol creatinine (B1669602) (total glycerate) | [7] |
| Rat | Liver | - | Present as a metabolite | [4] |
Microorganisms
This compound is a metabolic intermediate in various microorganisms and can also be produced through fermentation. Certain bacteria, particularly from the genera Acetobacter and Gluconobacter, are known to produce significant quantities of D-glyceric acid from glycerol.[8][9] Metabolic engineering of microorganisms like Escherichia coli has also led to high-titer production of this compound.
| Microorganism | Substrate | Condition | This compound Concentration | Citation |
| Acetobacter tropicalis NBRC16470 | Glycerol | Fermentation | 101.8 g/L (99% D-enantiomer) | [8] |
| Gluconobacter frateurii NBRC103465 | Glycerol | Fermentation | 136.5 g/L (72% D-enantiomer) | [8] |
| Escherichia coli (engineered) | D-galacturonate | Fermentation | 4.8 g/L | [10] |
| Escherichia coli (engineered) | Glucose | Fermentation | 2.37 ± 0.46 g/L |
Food Sources
This compound can be found in fermented foods and beverages as a product of microbial metabolism. For example, it is a component of wine, contributing to its overall organic acid profile. It has also been detected in fruits, where its concentration can change during ripening.
| Food Source | This compound Concentration | Citation |
| Wine | Present as an organic acid | [11] |
| Sapodilla (Achras sapota) Fruit | Levels change during postharvest ripening | [12] |
| Tomato (Solanum lycopersicum) | Negative correlation with fructose (B13574) levels during postharvest | [13] |
Metabolic Pathways Involving this compound
This compound is a key node in several metabolic pathways. Understanding these pathways is crucial for interpreting changes in its concentration.
Plant Photorespiration (C2 Cycle)
The photorespiratory pathway is a major source of this compound in C3 plants. This complex pathway spans three cellular compartments: the chloroplast, peroxisome, and mitochondrion.
Serine Metabolism in Animals
In animals, this compound is part of the metabolic pathway for the catabolism of the amino acid serine.
Experimental Protocols
Accurate quantification of this compound is essential for understanding its metabolic role. The following sections provide detailed protocols for the extraction and analysis of this compound from various biological samples.
Sample Preparation and Extraction
3.1.1. Plant Tissues (e.g., Leaves)
This protocol is suitable for the extraction of polar metabolites, including this compound, from plant leaves.
Materials:
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled
-
Extraction solvent: 80% (v/v) methanol (B129727), pre-chilled to -20°C
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
Procedure:
-
Harvest fresh plant leaves (approximately 100 mg) and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powdered tissue to a pre-weighed microcentrifuge tube.
-
Add 1 mL of pre-chilled 80% methanol to the tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Incubate on ice for 20 minutes, with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the extracted metabolites, to a new microcentrifuge tube.
-
The extract can be directly analyzed by LC-MS or dried under a stream of nitrogen and derivatized for GC-MS analysis.
3.1.2. Animal Tissues and Fluids (e.g., Liver, Plasma)
This protocol describes a common method for extracting small molecules from animal tissues and plasma.
Materials:
-
Internal standard (e.g., ¹³C-labeled this compound)
-
Extraction solvent: Acetonitrile:Methanol:Water (40:40:20, v/v/v), pre-chilled to -20°C
-
Tissue homogenizer
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
Procedure:
-
For tissue samples, weigh approximately 50 mg of frozen tissue and place it in a tube with homogenization beads.
-
For plasma samples, use 100 µL.
-
Add the internal standard to the sample.
-
Add 1 mL of pre-chilled extraction solvent.
-
Homogenize tissue samples until a uniform consistency is achieved. For plasma, vortex vigorously for 1 minute.
-
Incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube for analysis.
3.1.3. Microbial Cultures
This protocol is designed for the rapid quenching and extraction of intracellular metabolites from microbial cultures.
Materials:
-
Quenching solution: 60% (v/v) methanol, pre-chilled to -40°C
-
Extraction solvent: 80% (v/v) methanol, pre-chilled to -20°C
-
Centrifuge with a rotor capable of holding culture tubes and pre-cooled.
Procedure:
-
Rapidly collect a known volume of cell culture and immediately mix it with 5 volumes of pre-chilled quenching solution.
-
Centrifuge at 5,000 x g for 5 minutes at -10°C to pellet the cells.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of pre-chilled extraction solvent.
-
Incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the intracellular metabolites.
Analytical Methods
3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the quantification of this compound, but it requires a derivatization step to increase the volatility of the analyte.
Derivatization Protocol (Silylation):
-
Dry the extracted sample completely under a stream of nitrogen or using a vacuum concentrator.
-
Add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) to protect carbonyl groups. Incubate at 37°C for 90 minutes.
-
Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate at 60°C for 30 minutes.
-
The derivatized sample is now ready for GC-MS analysis.
GC-MS Parameters (Example):
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C
-
Oven Program: Start at 70°C, hold for 1 minute, ramp to 300°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Scan Range: m/z 50-600
3.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the direct analysis of this compound without derivatization.
LC-MS/MS Parameters (Example):
-
Column: A reverse-phase C18 column or a HILIC column suitable for polar compounds.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient from high aqueous to high organic content.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS Ionization: Electrospray ionization (ESI) in negative mode.
-
MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound and its internal standard.
3.2.3. Enzymatic Assay
Enzymatic assays provide a cost-effective and high-throughput method for this compound quantification. This assay is based on the activity of this compound dehydrogenase or glycerate kinase.
Principle (using this compound dehydrogenase): this compound is oxidized to hydroxypyruvate by this compound dehydrogenase, with the concomitant reduction of NAD⁺ to NADH. The increase in NADH is monitored spectrophotometrically at 340 nm.
Assay Components:
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 9.0)
-
NAD⁺ solution
-
This compound dehydrogenase
-
Sample containing this compound
Procedure:
-
In a microplate well or cuvette, combine the reaction buffer, NAD⁺ solution, and the sample.
-
Initiate the reaction by adding this compound dehydrogenase.
-
Monitor the increase in absorbance at 340 nm over time.
-
The rate of NADH production is proportional to the concentration of this compound in the sample. A standard curve of known this compound concentrations should be used for quantification.
Conclusion
This compound is a ubiquitous metabolite with important roles in the central metabolism of plants, animals, and microorganisms. Its concentration is a dynamic indicator of metabolic flux through pathways such as photorespiration and serine catabolism. The analytical methodologies detailed in this guide provide robust and reliable means for the quantification of this compound in a variety of biological matrices. A thorough understanding of the natural occurrence and metabolic context of this compound, coupled with accurate analytical measurements, will continue to advance our knowledge of its physiological significance and potential applications in biotechnology and drug development.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Metabolomics of related C3 and C4 Flaveria species indicate differences in the operation of photorespiration under fluctuating light - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Metabolomics of related C3 and C4 Flaveria species indicate differences in the operation of photorespiration under fluctuating light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Fast LC-MS Quantitation of Glucose and Glycerol Via Enzymatic Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. metbio.net [metbio.net]
- 9. researchgate.net [researchgate.net]
- 10. dshs-koeln.de [dshs-koeln.de]
- 11. Simultaneous Analysis of Organic Acids, Glycerol and Phenolic Acids in Wines Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 13. Metabolite Changes during Postharvest Storage: Effects on Fruit Quality Traits - PMC [pmc.ncbi.nlm.nih.gov]
D-Glycerate: A Pivotal Intermediate at the Crossroads of Plant Carbon Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
D-glycerate is a crucial three-carbon carboxylic acid that holds a central position in plant carbon metabolism. Primarily recognized as a key intermediate in the photorespiratory C2 cycle, its roles extend to vital connections with glycolysis, gluconeogenesis, and serine biosynthesis. Understanding the intricate functions of this compound and its associated metabolic pathways is paramount for developing strategies to enhance photosynthetic efficiency and crop productivity. This technical guide provides a comprehensive overview of this compound's function, supported by quantitative data, detailed experimental protocols, and visual representations of the core metabolic pathways.
Core Functions of this compound in Plant Carbon Metabolism
The Photorespiratory (C2) Cycle: A Carbon Salvage Pathway
Photorespiration is a metabolic process that occurs in C3 plants when the enzyme RuBisCO fixes oxygen instead of carbon dioxide. This process, while essential for dissipating excess light energy and protecting the photosynthetic apparatus, leads to the formation of the toxic compound 2-phosphoglycolate (B1263510) and the net loss of previously fixed carbon. The photorespiratory cycle serves as a salvage pathway to recover a portion of this carbon.
This compound is a critical intermediate in the final steps of this pathway. The cycle, which spans the chloroplast, peroxisome, and mitochondrion, involves the conversion of two molecules of 2-phosphoglycolate into one molecule of 3-phosphoglycerate (B1209933) (3-PGA), which can then re-enter the Calvin-Benson cycle.[1][2]
The key steps involving this compound are:
-
Formation from Hydroxypyruvate: In the peroxisome, the amino acid serine is converted to hydroxypyruvate. Subsequently, hydroxypyruvate is reduced to this compound by the enzyme hydroxypyruvate reductase (HPR), utilizing NADH as a reductant.[3][4]
-
Transport to the Chloroplast: this compound is then transported from the peroxisome to the chloroplast.[5]
-
Phosphorylation to 3-PGA: Inside the chloroplast, this compound is phosphorylated by the enzyme glycerate kinase (GLYK) to form 3-PGA, at the expense of one ATP molecule. This reaction regenerates a key intermediate of the Calvin-Benson cycle, thus recovering 75% of the carbon that would have otherwise been lost.[1]
Link to Glycolysis and Gluconeogenesis
The product of this compound phosphorylation, 3-PGA, is a central intermediate in both glycolysis and gluconeogenesis. This positions this compound at a critical juncture between photorespiration and primary carbohydrate metabolism. The 3-PGA generated from the photorespiratory pathway can be utilized in several ways within the chloroplast:
-
Regeneration of Ribulose-1,5-bisphosphate (RuBP): A significant portion of the 3-PGA is used to regenerate RuBP, the primary CO2 acceptor in the Calvin-Benson cycle.
-
Starch Synthesis: Under conditions of high photosynthetic activity, 3-PGA can be converted to starch for storage within the chloroplast.
-
Export to the Cytosol: 3-PGA can be exported to the cytosol in exchange for inorganic phosphate (B84403) via the triose-phosphate/phosphate translocator. In the cytosol, it can enter glycolysis to generate ATP and reducing power or be used for sucrose (B13894) synthesis, the primary transport sugar in most plants.
Role in Serine Biosynthesis: The Glycerate Pathway
While the major route for serine synthesis in photosynthetic tissues is via the photorespiratory pathway, an alternative route known as the "glycerate pathway" operates in the cytosol.[6][7][8][9] This pathway provides a means for non-photosynthetic tissues to synthesize serine and connects glycolysis to amino acid metabolism.
The steps of the glycerate pathway are as follows:
-
Dephosphorylation of 3-PGA: The pathway initiates with the dephosphorylation of 3-phosphoglycerate (3-PGA) from the cytosolic glycolytic pool by the enzyme 3-PGA phosphatase to form this compound.[6][10]
-
Oxidation to Hydroxypyruvate: this compound is then oxidized to hydroxypyruvate by a cytosolic glycerate dehydrogenase.[6][9]
-
Transamination to Serine: Finally, hydroxypyruvate is transaminated by a serine:glyoxylate aminotransferase or a similar aminotransferase to produce serine.[2][11]
This pathway highlights a role for this compound independent of photorespiration, directly linking carbohydrate breakdown to the synthesis of a crucial amino acid.
Quantitative Data
The concentration of this compound and the kinetic properties of the enzymes involved in its metabolism are critical for understanding the flux through these pathways.
Table 1: Concentration of Photorespiratory Intermediates in Arabidopsis thaliana
| Metabolite | Wild Type (nmol/g FW) | hpr1 Mutant (nmol/g FW) | Reference |
| Glycolate | 1.5 ± 0.2 | 1.8 ± 0.3 | [12] |
| Glyoxylate | 0.1 ± 0.02 | 0.15 ± 0.03 | [12] |
| Glycine | 15 ± 2 | 25 ± 4 | [12] |
| Serine | 10 ± 1.5 | 18 ± 3 | [12] |
| Hydroxypyruvate | 0.2 ± 0.05 | 0.8 ± 0.1 | [12] |
| This compound | 2.5 ± 0.4 | 3.5 ± 0.6 | [12] |
Data are presented as mean ± standard error from leaves of plants grown under standard light conditions. The hpr1 mutant is deficient in the peroxisomal hydroxypyruvate reductase.
Table 2: Kinetic Parameters of Key Enzymes in this compound Metabolism
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg protein) | Organism | Reference |
| Glycerate Kinase (GLYK) | This compound | 130 | 1.8 | Arabidopsis thaliana | [13] |
| Hydroxypyruvate Reductase 1 (HPR1) | Hydroxypyruvate | 120 | 25 | Arabidopsis thaliana | [13] |
| Hydroxypyruvate Reductase 1 (HPR1) | NADH | 10 | - | Arabidopsis thaliana | [13] |
| Serine-glyoxylate aminotransferase (SGAT) | Serine | 1500 | - | Arabidopsis thaliana | [11] |
| Serine-glyoxylate aminotransferase (SGAT) | Glyoxylate | 100 | - | Arabidopsis thaliana | [11] |
| 3-PGA Phosphatase | 3-Phosphoglycerate | 700 | - | Sugarcane | [10] |
Note: Vmax values can vary significantly depending on the purification level of the enzyme and assay conditions.
Experimental Protocols
Quantification of this compound and Other Photorespiratory Intermediates by GC-MS
This protocol describes the extraction and quantification of this compound and other polar metabolites from plant tissue using gas chromatography-mass spectrometry (GC-MS).[14][15]
a. Metabolite Extraction:
-
Harvest approximately 50-100 mg of plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a ball mill.
-
Add 1 mL of a pre-chilled extraction solution of methanol:chloroform:water (10:3:1, v/v/v) containing a known amount of an internal standard (e.g., ribitol).
-
Vortex the mixture vigorously for 30 seconds and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant (polar phase) to a new tube.
b. Derivatization:
-
Dry the polar extract completely using a vacuum concentrator.
-
Add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) to the dried extract. Incubate at 37°C for 90 minutes with shaking to protect carbonyl groups.
-
Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Incubate at 37°C for 30 minutes with shaking to derivatize hydroxyl and carboxyl groups.
c. GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5MS).
-
Use a temperature gradient program to separate the metabolites. For example, start at 70°C, hold for 1 minute, then ramp to 310°C at a rate of 5°C/minute, and hold for 10 minutes.
-
The mass spectrometer should be operated in full scan mode to acquire mass spectra of the eluting compounds.
-
Identify this compound and other metabolites by comparing their retention times and mass spectra to those of authentic standards.
-
Quantify the metabolites by integrating the peak areas and normalizing to the internal standard and the fresh weight of the tissue.
In Vivo 13CO2 Labeling for Metabolic Flux Analysis
This protocol provides a general workflow for conducting in vivo stable isotope labeling experiments in Arabidopsis thaliana to trace the flow of carbon through metabolic pathways.[16][17][18][19]
a. Plant Growth and Acclimation:
-
Grow Arabidopsis thaliana plants in a controlled environment chamber with defined light, temperature, and humidity conditions.
-
Prior to the labeling experiment, acclimate the plants in a specialized gas-exchange cuvette under the desired experimental conditions (e.g., specific CO2 and O2 concentrations, light intensity) until a steady-state rate of photosynthesis is achieved.
b. 13CO2 Labeling:
-
Switch the gas supply to the cuvette to a gas mixture containing 13CO2 at the same concentration as the acclimation phase.
-
Continue the incubation under constant conditions for a defined period (e.g., from seconds to minutes, depending on the desired resolution of early labeled intermediates).
c. Sample Harvesting and Quenching:
-
At specific time points during the 13CO2 labeling, rapidly harvest the plant tissue (e.g., whole rosettes or individual leaves) and immediately plunge it into liquid nitrogen to instantly stop all enzymatic reactions.
d. Metabolite Extraction and Analysis:
-
Extract metabolites from the frozen, ground tissue as described in Protocol 1.
-
Analyze the extracts using LC-MS/MS or GC-MS to determine the incorporation of 13C into this compound and other metabolites of interest. The mass shift in the molecular ion and its fragments will indicate the number of 13C atoms incorporated.
e. Flux Analysis:
-
Use the time-course data of 13C enrichment in different metabolites to calculate the metabolic flux through the photorespiratory pathway and its connected routes. This is typically done using specialized software that fits the experimental data to a metabolic model.
Non-Aqueous Fractionation for Subcellular Metabolite Analysis
This protocol allows for the determination of the subcellular distribution of metabolites, including this compound, by separating cellular compartments in a non-aqueous density gradient.[14][15]
a. Rapid Freezing and Lyophilization:
-
Harvest plant leaf tissue and immediately freeze it in liquid nitrogen.
-
Lyophilize (freeze-dry) the frozen tissue to remove all water.
b. Homogenization and Sonication:
-
Homogenize the lyophilized tissue in a non-aqueous solvent mixture (e.g., tetrachloroethylene (B127269) and heptane) to create a fine powder.
-
Suspend the powder in the same solvent and sonicate to break open the cells and release the organelles.
c. Density Gradient Centrifugation:
-
Prepare a linear density gradient of the non-aqueous solvents in a centrifuge tube.
-
Carefully layer the homogenized sample onto the top of the gradient.
-
Centrifuge at high speed (e.g., 20,000 x g) for several hours. Cellular components will separate based on their density.
d. Fraction Collection and Analysis:
-
Carefully collect fractions from the gradient.
-
For each fraction, perform two analyses:
-
Metabolite Analysis: Extract and quantify metabolites (e.g., using GC-MS as in Protocol 1).
-
Marker Enzyme Assays: Measure the activity of enzymes that are specific to certain cellular compartments (e.g., pyrophosphorylase for the chloroplast stroma, phosphoenolpyruvate (B93156) carboxylase for the cytosol, and α-mannosidase for the vacuole).
-
e. Calculation of Subcellular Distribution:
-
The distribution of the marker enzymes across the gradient fractions indicates the distribution of each compartment.
-
By correlating the distribution of a particular metabolite with the distribution of the marker enzymes, the subcellular concentration of that metabolite can be calculated.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. High serine:glyoxylate aminotransferase activity lowers leaf daytime serine levels, inducing the phosphoserine pathway in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Transport by the Pea Chloroplast Glycolate Carrier : Studies on [1-14C]this compound Uptake and this compound Dependent O2 Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Glycerate and Phosphorylated Pathways of Serine Synthesis in Plants: The Branches of Plant Glycolysis Linking Carbon and Nitrogen Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3-phosphoglycerate phosphatase - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Plasticity of mesophyll cell density and cell wall thickness and composition play a pivotal role in regulating plant growth and photosynthesis under shading in rapeseed - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Non-aqueous Fractionation (NAF) for Metabolite Analysis in Subcellular Compartments of Arabidopsis Leaf Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. An automated growth enclosure for metabolic labeling of Arabidopsis thaliana with 13C-carbon dioxide - an in vivo labeling system for proteomics and metabolomics research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A 13C isotope labeling method for the measurement of lignin metabolic flux in Arabidopsis stems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Analysis of the Compartmentalized Metabolome – A Validation of the Non-Aqueous Fractionation Technique [frontiersin.org]
- 18. Frontiers | A Benchtop Fractionation Procedure for Subcellular Analysis of the Plant Metabolome [frontiersin.org]
- 19. Analysis of the Compartmentalized Metabolome – A Validation of the Non-Aqueous Fractionation Technique - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the D-Glycerate Shunt Pathway
For Researchers, Scientists, and Drug Development Professionals
Core Principles of the D-Glycerate Shunt
The this compound shunt is a metabolic pathway that plays a crucial role in the interface between glycolysis, serine biosynthesis, and glyoxylate (B1226380) metabolism. This pathway provides an alternative route for the metabolism of the glycolytic intermediate 3-phosphoglycerate, converting it into 2-phosphoglycerate via a series of reactions involving this compound. The shunt is particularly significant in photorespiration in plants and has implications in various metabolic disorders in mammals.
The core of the this compound shunt consists of two key enzymatic steps:
-
Reduction of Hydroxypyruvate to this compound: This reaction is catalyzed by This compound dehydrogenase , an enzyme also known as hydroxypyruvate reductase or glyoxylate reductase (GRHPR).[1] This enzyme utilizes NADH or NADPH as a reducing agent to convert hydroxypyruvate to this compound.[1]
-
Phosphorylation of this compound: The subsequent step involves the phosphorylation of this compound to form 2-phosphoglycerate, a direct intermediate of the glycolytic pathway. This reaction is catalyzed by This compound kinase .[2]
This shunt allows for the bypass of the phosphoglycerate mutase step in glycolysis and provides a connection to the metabolism of serine and glycine, from which hydroxypyruvate can be derived.
Quantitative Data
Understanding the kinetics of the enzymes involved in the this compound shunt is fundamental to deciphering its regulation and flux. The following tables summarize key quantitative data for this compound dehydrogenase/hydroxypyruvate reductase and this compound kinase from various organisms.
Table 1: Kinetic Parameters of this compound Dehydrogenase/Hydroxypyruvate Reductase
| Organism | Substrate | K_m_ (mM) | V_max_ (µmol/min/mg) | Cofactor | Reference |
| Methylobacterium extorquens AM1 | Hydroxypyruvate | 0.1 | - | NADH/NADPH | [3] |
| Glyoxylate | 1.5 | - | NADH/NADPH | [3] | |
| This compound | 2.6 | - | NAD+ | [3] | |
| NADH | 0.04 | - | - | [3] | |
| NADPH | 0.06 | - | - | [3] |
Table 2: Kinetic Parameters of this compound Kinase
| Organism | Substrate | K_m_ (mM) | V_max_ | Reference |
| Escherichia coli | This compound | - | - | [2] |
Note: Comprehensive kinetic data for this compound kinase is less readily available in the literature.
Signaling and Regulatory Mechanisms
The regulation of the this compound shunt is intricate and appears to be primarily controlled at the metabolic level through substrate availability and cofactor ratios.
-
Allosteric Regulation: While direct allosteric regulation of the this compound shunt enzymes by signaling molecules is not extensively documented, related enzymes in associated pathways are known to be allosterically regulated. For instance, D-3-phosphoglycerate dehydrogenase, the first enzyme in the phosphorylated pathway of serine biosynthesis, is allosterically inhibited by L-serine, the end-product of the pathway.[4] This feedback inhibition likely influences the flux of metabolites that can enter the this compound shunt. Glycerol (B35011) kinase, a related kinase, is known to be allosterically regulated by fructose-1,6-bisphosphate and the phosphotransferase system protein Enzyme IIIglc in bacteria.[5]
-
Post-Translational Modifications: Information regarding the direct post-translational modification of this compound dehydrogenase and this compound kinase is limited. However, glyceraldehyde-3-phosphate dehydrogenase (GAPDH), an enzyme in the connected glycolytic pathway, is known to be regulated by various post-translational modifications, including phosphorylation, acetylation, and nitrosylation, which can modulate its moonlighting functions beyond glycolysis.[6][7] This suggests that similar regulatory mechanisms could potentially influence the enzymes of the this compound shunt.
Experimental Protocols
Enzyme Assay for this compound Dehydrogenase (Hydroxypyruvate Reductase)
This spectrophotometric assay measures the activity of this compound dehydrogenase by monitoring the oxidation of NADH or NADPH at 340 nm.
Materials:
-
Spectrophotometer with temperature control
-
Cuvettes
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Hydroxypyruvate solution (substrate)
-
NADH or NADPH solution (cofactor)
-
Enzyme extract or purified enzyme
Procedure:
-
Prepare a reaction mixture in a cuvette containing the reaction buffer, NADH or NADPH, and the enzyme sample.
-
Incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for a few minutes to allow for temperature equilibration.
-
Initiate the reaction by adding the hydroxypyruvate solution.
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
The rate of NADH or NADPH oxidation is proportional to the enzyme activity and can be calculated using the Beer-Lambert law (molar extinction coefficient for NADH/NADPH at 340 nm is 6220 M⁻¹cm⁻¹).
Enzyme Assay for this compound Kinase
This is a coupled enzyme assay that indirectly measures the activity of this compound kinase by linking the production of ADP to the oxidation of NADH.
Materials:
-
Spectrophotometer with temperature control
-
Cuvettes
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.8, containing MgCl₂)
-
This compound solution (substrate)
-
ATP solution
-
Phosphoenolpyruvate (PEP)
-
NADH solution
-
Pyruvate (B1213749) kinase (PK)
-
Lactate (B86563) dehydrogenase (LDH)
-
Enzyme extract or purified enzyme
Procedure:
-
Prepare a reaction mixture in a cuvette containing the reaction buffer, this compound, ATP, PEP, and NADH.
-
Add the coupling enzymes, pyruvate kinase and lactate dehydrogenase, to the mixture.
-
Incubate at a constant temperature (e.g., 30°C) to equilibrate.
-
Initiate the reaction by adding the enzyme sample containing this compound kinase.
-
Monitor the decrease in absorbance at 340 nm.
-
The activity of this compound kinase is determined from the rate of NADH oxidation, which is coupled to the production of ADP by the kinase.
Visualizations
This compound Shunt Pathway
Caption: The this compound Shunt Pathway and its connection to Glycolysis and Serine Metabolism.
Experimental Workflow for this compound Dehydrogenase Activity Assay
Caption: A typical experimental workflow for determining this compound Dehydrogenase activity.
Logical Relationship: this compound Shunt and Disease
Caption: The relationship between defects in this compound Shunt enzymes and associated metabolic diseases.
References
- 1. Glycerate dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Glycolytic Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 3. Hepatic glycerol shunt and glycerol-3-phosphate phosphatase control liver metabolism and glucodetoxification under hyperglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A model for the regulation of D-3-phosphoglycerate dehydrogenase, a Vmax-type allosteric enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric regulation of glycerol kinase by enzyme IIIglc of the phosphotransferase system in Escherichia coli and Salmonella typhimurium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of posttranslational modification in moonlighting glyceraldehyde-3-phosphate dehydrogenase structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lysine post-translational modification of glyceraldehyde-3-phosphate dehydrogenase regulates hepatic and systemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of D-Glycerate in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
D-glycerate is a key intermediate in several metabolic pathways, including the catabolism of serine and fructose. Inborn errors of metabolism, such as D-glyceric aciduria, are characterized by the accumulation of this compound in biological fluids, leading to a range of clinical manifestations. Accurate and sensitive quantification of this compound is crucial for the diagnosis and monitoring of these disorders, as well as for research into related metabolic pathways. This application note describes a robust and sensitive method for the quantification of this compound in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathway of this compound
This compound is primarily formed from the degradation of the amino acid L-serine and the metabolism of fructose. A key enzyme in its downstream metabolism is this compound kinase (GK), which catalyzes the phosphorylation of this compound to 2-phosphoglycerate.[1] A deficiency in this enzyme leads to the accumulation of this compound, the hallmark of D-glyceric aciduria.[1]
Experimental Protocol
This protocol outlines the procedure for the extraction and quantification of this compound from human plasma samples.
1. Materials and Reagents
-
D-Glyceric acid sodium salt (Sigma-Aldrich)
-
DL-Glyceric-2,3,3-d3 acid calcium salt dihydrate (Internal Standard, IS) (Sigma-Aldrich)[2]
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
2. Standard and Internal Standard Preparation
-
This compound Stock Solution (1 mg/mL): Dissolve 1 mg of D-Glyceric acid sodium salt in 1 mL of ultrapure water.
-
Internal Standard Stock Solution (1 mg/mL): Dissolve 1 mg of DL-Glyceric-2,3,3-d3 acid calcium salt dihydrate in 1 mL of ultrapure water.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in water:acetonitrile (50:50, v/v) to create calibration standards. Prepare a working solution of the internal standard at a suitable concentration in acetonitrile.
3. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples on ice.
-
To 50 µL of plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase A (see LC conditions).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 2% B; 1-5 min: 2-98% B; 5-6 min: 98% B; 6.1-8 min: 2% B |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
Mass Spectrometry:
| Parameter | Condition |
| MS System | SCIEX QTRAP 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Ion Spray Voltage | -4500 V |
| Curtain Gas | 35 psi |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Temperature | 550°C |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| This compound | 105.0 | 75.0 | 100 | -15 |
| This compound (d3) | 108.0 | 77.0 | 100 | -15 |
Note: The deprotonated molecule [M-H]⁻ for D-Glyceric acid (MW: 106.08 g/mol ) is m/z 105.0. A common fragment corresponds to the loss of formaldehyde (B43269) (CH₂O), resulting in a product ion of m/z 75.0.
Data Analysis and Quantitative Results
Quantification is performed by constructing a calibration curve using the peak area ratio of this compound to the internal standard versus the concentration of the calibration standards. A weighted (1/x²) linear regression is used for the calibration curve.
Expected Method Performance:
The following table summarizes the expected performance characteristics of the validated method, based on typical acceptance criteria from regulatory guidelines.
| Validation Parameter | Expected Performance |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quant. | 10 ng/mL |
| Calibration Range | 10 - 5000 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% of nominal concentration |
| Recovery | 85 - 115% |
Workflow Diagram
The following diagram illustrates the complete experimental workflow for the quantification of this compound.
Conclusion
This application note provides a detailed protocol for the sensitive and specific quantification of this compound in human plasma by LC-MS/MS. The method utilizes a simple protein precipitation for sample preparation and a stable isotope-labeled internal standard for accurate quantification. This assay is suitable for use in clinical research and diagnostic applications for the study of D-glyceric aciduria and other metabolic disorders.
References
Application Notes and Protocols for Enzymatic Assay of D-Glycerate Concentration
Audience: Researchers, scientists, and drug development professionals.
Introduction
D-glycerate is a key metabolite in various central metabolic pathways, including glycolysis, gluconeogenesis, and serine biosynthesis. The accurate quantification of this compound in biological samples is crucial for understanding cellular metabolism, diagnosing certain metabolic disorders such as D-glyceric aciduria, and for monitoring the effects of therapeutic interventions. Enzymatic assays provide a highly specific and sensitive method for the determination of this compound concentration in a variety of sample types, including serum, plasma, cell lysates, and tissue homogenates.
This document provides detailed protocols for two reliable and widely used enzymatic methods for the quantification of this compound: the this compound Dehydrogenase-Based Assay and the Glycerate Kinase-Based Coupled Enzyme Assay.
Assay Principle
Two primary enzymatic methods are employed for the determination of this compound concentration. Both methods are spectrophotometric and rely on the measurement of the change in absorbance of NADH at 340 nm.
-
This compound Dehydrogenase (GDH) Based Assay: This method utilizes the enzyme this compound dehydrogenase, which catalyzes the NAD⁺-dependent oxidation of this compound to hydroxypyruvate. The concentration of this compound is directly proportional to the increase in NADH concentration, which is measured by the increase in absorbance at 340 nm.
-
Glycerate Kinase (GK) Based Coupled Enzyme Assay: This is a multi-step enzymatic assay. First, glycerate kinase catalyzes the phosphorylation of this compound to 2-phospho-D-glycerate or 3-phospho-D-glycerate, consuming ATP in the process. The ADP produced is then used in a series of coupled reactions involving pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase, which ultimately results in the oxidation of NADH to NAD⁺. The decrease in NADH concentration, measured as a decrease in absorbance at 340 nm, is proportional to the initial this compound concentration.[1]
Data Presentation
The following table summarizes the typical quantitative performance characteristics of enzymatic assays for this compound and similar metabolites. The specific values can vary depending on the exact assay conditions, reagents, and instrumentation used.
| Parameter | This compound Dehydrogenase Assay (Typical) | Glycerate Kinase Coupled Assay (Typical) | Reference (Similar Assays) |
| Linear Range | 5 - 100 µM | 2 - 50 µM (fluorimetric) / 10 - 1000 µM (colorimetric) | [2] |
| Limit of Detection (LOD) | ~1 µM | ~0.5 µM (fluorimetric) / 2 µM (colorimetric) | [2][3] |
| Limit of Quantification (LOQ) | ~3 µM | ~1.5 µM (fluorimetric) / 5 µM (colorimetric) | [4] |
| Wavelength | 340 nm | 340 nm | |
| Temperature | 25-37 °C | 25-37 °C | |
| pH | 8.0 - 9.0 | 7.0 - 8.0 |
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for accurate results. The following are general guidelines for different sample types.
-
Serum and Plasma: Collect blood and process to obtain serum or plasma. Samples can be used directly or deproteinized. To deproteinize, add perchloric acid to a final concentration of 1 M, vortex, and centrifuge to pellet the protein. Neutralize the supernatant with KOH.
-
Cell Lysates: Harvest cells and wash with ice-cold PBS. Lyse the cells using a suitable lysis buffer or by sonication. Centrifuge to remove cell debris.
-
Tissue Homogenates: Homogenize the tissue in a suitable buffer on ice. Centrifuge to pellet insoluble material and collect the supernatant.
Protocol 1: this compound Dehydrogenase-Based Assay
This protocol is adapted from standard procedures for dehydrogenase assays.
Materials and Reagents:
-
This compound Dehydrogenase (EC 1.1.1.29)
-
NAD⁺ solution (10 mM)
-
Glycine-Hydrazine buffer (1 M, pH 9.0)
-
This compound standards (0-100 µM)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Assay Procedure:
-
Prepare Standards and Samples: Prepare a series of this compound standards in purified water. Dilute samples as necessary to fall within the linear range of the assay.
-
Reaction Mixture Preparation: For each well, prepare a reaction mixture containing:
-
150 µL Glycine-Hydrazine buffer
-
20 µL NAD⁺ solution
-
10 µL of standard or sample
-
Add purified water to a final volume of 190 µL.
-
-
Initiate the Reaction: Add 10 µL of this compound Dehydrogenase solution to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes. Protect from light.
-
Measurement: Measure the absorbance at 340 nm.
-
Calculation: Subtract the absorbance of the blank (no this compound) from all readings. Plot the absorbance of the standards versus their concentration to generate a standard curve. Determine the concentration of this compound in the samples from the standard curve.
Protocol 2: Glycerate Kinase-Based Coupled Enzyme Assay
This protocol is based on a coupled enzyme system.[1]
Materials and Reagents:
-
Glycerate Kinase (EC 2.7.1.31)
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
ATP solution (50 mM)
-
Phosphoenolpyruvate (PEP) solution (20 mM)
-
NADH solution (5 mM)
-
Reaction Buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 7.5)
-
This compound standards (0-100 µM)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Assay Procedure:
-
Prepare Standards and Samples: Prepare a series of this compound standards in purified water. Dilute samples as necessary.
-
Reaction Mixture Preparation: For each well, prepare a reaction mixture containing:
-
100 µL Reaction Buffer
-
10 µL ATP solution
-
10 µL PEP solution
-
10 µL NADH solution
-
5 µL Pyruvate Kinase
-
5 µL Lactate Dehydrogenase
-
10 µL of standard or sample
-
Add purified water to a final volume of 190 µL.
-
-
Initiate the Reaction: Add 10 µL of Glycerate Kinase solution to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Measurement: Measure the absorbance at 340 nm. The absorbance will decrease as NADH is consumed.
-
Calculation: Subtract the final absorbance from the initial absorbance (if measured kinetically) or from the blank (endpoint). Plot the change in absorbance of the standards versus their concentration. Determine the this compound concentration in the samples from the standard curve.
Mandatory Visualizations
References
- 1. High Throughput Glycerate Kinase Activity Assay Using Crude Leaf Extract and Recombinant Enzyme to Determine Kinetic Parameters Km and Vmax Using a Microplate Reader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioassay Systems EnzyChrom Glycerol Assay Kit. For quantitative determination | Fisher Scientific [fishersci.com]
- 3. Spectrophotometric assay for sensitive detection of glycerol dehydratase activity using aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cellbiolabs.com [cellbiolabs.com]
Application Notes and Protocols for D-Glycerate Extraction from Plant Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-glycerate is a key intermediate in the photorespiratory pathway in plants, a process essential for C3 plants growing in an oxygen-rich atmosphere. The quantification of this compound in plant tissues is crucial for studies related to photosynthesis, carbon metabolism, and stress responses. These application notes provide detailed protocols for the extraction, derivatization, and analysis of this compound from plant tissues, primarily focusing on leaf material from model organisms such as Arabidopsis thaliana. The methodologies described are adaptable for various research and development applications, including screening for metabolic phenotypes and understanding the mode of action of agrochemicals or drug candidates that may impact plant metabolism.
Overview of this compound Extraction and Analysis
The extraction and analysis of this compound from plant tissues involve several critical steps, each influencing the final yield and accuracy of quantification. The general workflow includes rapid harvesting and quenching of metabolic activity, thorough homogenization of the tissue, extraction of polar metabolites, and subsequent analysis using chromatographic techniques coupled with mass spectrometry. Due to the low volatility and lack of a strong chromophore, this compound typically requires derivatization prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
Experimental Protocols
Protocol 1: General Metabolite Extraction from Plant Leaf Tissue
This protocol is a foundational method for the extraction of polar metabolites, including this compound, from plant leaves. It is crucial to perform the initial steps quickly and at low temperatures to quench enzymatic activity and preserve the metabolic state of the tissue.
Materials:
-
Liquid nitrogen
-
Pre-chilled mortar and pestle or a bead-beating homogenizer
-
Microcentrifuge tubes (2.0 mL)
-
Zirconia or metal beads
-
Extraction Solvent: 80% Methanol (B129727) (HPLC grade), pre-chilled to -20°C
-
Centrifuge capable of reaching 20,000 x g and maintaining 4°C
-
Analytical balance
Procedure:
-
Sample Harvesting and Quenching:
-
Harvest fresh plant leaves (e.g., from Arabidopsis, rice, or tomato) using clean scissors or a razor blade.[1]
-
Immediately place the collected tissue into 2.0 mL microcentrifuge tubes.
-
Add a zirconia or metal bead to each tube, cap securely, and flash-freeze in liquid nitrogen to halt metabolic processes.[1]
-
Frozen samples can be stored at -80°C until further processing.[1]
-
-
Tissue Homogenization:
-
Keep samples in liquid nitrogen to prevent thawing.
-
Grind the frozen plant tissue to a fine powder using a pre-chilled mortar and pestle or a mixer mill (e.g., for 2 minutes at 25 Hz).[1]
-
-
Metabolite Extraction:
-
Accurately weigh the frozen ground powder (e.g., 50 mg ± 5 mg) into a pre-chilled microcentrifuge tube.[1]
-
Add the pre-chilled extraction solvent. A common ratio is 5 µL of 80% methanol per 1 mg of tissue (e.g., 250 µL for 50 mg of tissue).[1]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
-
Homogenize the sample again using a mixer mill for 4 minutes at 25 Hz.[1]
-
-
Clarification of the Extract:
-
Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet cell debris.[1]
-
Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.
-
Perform a second centrifugation step at 20,000 x g for 5 minutes at 4°C to remove any remaining fine particles.[1]
-
The resulting supernatant is the crude metabolite extract. Store at 4°C for immediate analysis or at -80°C for long-term storage.
-
Protocol 2: Perchloric Acid Extraction for Organic Acids
Perchloric acid (PCA) extraction is an alternative method that effectively quenches enzymatic reactions and precipitates proteins, which can be advantageous for the recovery of organic acids.
Materials:
-
Perchloric acid (HClO4), 0.5 M to 1.0 M, pre-chilled
-
Potassium carbonate (K2CO3), 2 M, or Potassium bicarbonate (KHCO3), 2M
-
pH indicator paper or pH meter
-
Other materials as listed in Protocol 1
Procedure:
-
Sample Preparation:
-
Follow steps 1 and 2 from Protocol 1 for harvesting, quenching, and homogenization of the plant tissue.
-
-
Acid Extraction:
-
To the frozen powder, add a pre-chilled solution of 0.5 M to 1.0 M perchloric acid. Use a sufficient volume to immerse the powder (e.g., 1 mL for 100 mg of tissue).
-
Vortex thoroughly and incubate on ice for 30 minutes, with intermittent vortexing.
-
-
Neutralization and Precipitation:
-
Centrifuge the mixture at 15,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Neutralize the extract by slowly adding 2 M K2CO3 or 2 M KHCO3 while keeping the sample on ice. Monitor the pH until it reaches 6.5-7.0. This will precipitate the perchlorate (B79767) as potassium perchlorate.
-
Incubate on ice for 15-30 minutes to ensure complete precipitation.
-
-
Clarification:
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate precipitate.
-
Carefully collect the supernatant containing the extracted metabolites.
-
Protocol 3: Derivatization for GC-MS Analysis (Methoximation and Silylation)
This two-step derivatization protocol is essential for making this compound and other organic acids volatile for GC-MS analysis.
Materials:
-
Crude metabolite extract (from Protocol 1 or 2)
-
SpeedVac or nitrogen evaporator
-
Methoxyamine hydrochloride (20 mg/mL in pyridine), freshly prepared
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane)
-
Heating block or oven at 37°C and 70°C
-
GC-MS vials with inserts
Procedure:
-
Drying the Extract:
-
Transfer a known volume (e.g., 100 µL) of the metabolite extract to a GC-MS vial insert.
-
Evaporate the solvent to complete dryness using a SpeedVac or a gentle stream of nitrogen.
-
-
Methoximation:
-
Add 50 µL of methoxyamine hydrochloride solution to the dried extract.
-
Seal the vial and incubate at 37°C for 90 minutes with shaking. This step protects aldehyde and keto groups.
-
-
Silylation:
-
Add 50 µL of MSTFA + 1% TMCS to the vial.
-
Seal the vial and incubate at 70°C for 45 minutes. This step replaces active hydrogens on hydroxyl and carboxyl groups with trimethylsilyl (B98337) (TMS) groups, increasing volatility.
-
-
Analysis:
-
After cooling to room temperature, the sample is ready for injection into the GC-MS system.
-
Data Presentation
While specific quantitative data on this compound extraction efficiency and yield from peer-reviewed literature is limited, the following tables provide a framework for organizing and comparing results from different extraction methods. Researchers are encouraged to populate these tables with their own experimental data.
Table 1: Comparison of Extraction Solvents for this compound Recovery
| Extraction Solvent | This compound Peak Area (Arbitrary Units) | Relative Recovery (%) | Notes |
| 80% Methanol | Data to be filled | Data to be filled | Mild extraction, compatible with a wide range of metabolites. |
| 80% Ethanol | Data to be filled | Data to be filled | Similar to methanol, may have different selectivity. |
| 0.5 M Perchloric Acid | Data to be filled | Data to be filled | Strong acid, effective protein precipitation, good for organic acids. |
| Chloroform:Methanol:Water | Data to be filled | Data to be filled | Biphasic extraction, separates polar and non-polar metabolites. |
Table 2: Typical this compound Yield from Arabidopsis thaliana Leaves
| Plant Condition | This compound (µg/g Fresh Weight) | Standard Deviation | Notes |
| Wild-Type (Control) | Data to be filled | Data to be filled | Baseline levels under standard growth conditions. |
| Photorespiratory Mutant | Data to be filled | Data to be filled | Expected to have elevated this compound levels. |
| Stressed (e.g., high light) | Data to be filled | Data to be filled | This compound levels may change depending on the stress. |
Visualizations
This compound's Position in the Photorespiratory Pathway
Caption: A simplified diagram of the photorespiratory pathway highlighting the position of this compound.
Experimental Workflow for this compound Extraction and Analysis
Caption: Workflow for this compound extraction from plant tissue for GC-MS analysis.
References
Application Notes and Protocols for 13C-Labeled D-Glycerate in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a powerful technique for the quantitative study of metabolic pathways in biological systems. By tracing the incorporation of stable isotopes from a labeled substrate into downstream metabolites, MFA provides a detailed snapshot of the rates (fluxes) of metabolic reactions. 13C-labeled D-glycerate is a valuable tracer for probing central carbon metabolism, particularly pathways connected to glycolysis and serine metabolism.
This compound enters cellular metabolism through phosphorylation by glycerate kinase to form either 2-phosphoglycerate or 3-phosphoglycerate, which are intermediates in the lower part of glycolysis.[1][2] This unique entry point allows for the precise investigation of fluxes through pathways downstream of these intermediates, including the TCA cycle and amino acid biosynthesis. These application notes provide a comprehensive guide to using 13C-labeled this compound in MFA studies, from experimental design to data analysis.
Core Principles
The fundamental principle of 13C-MFA involves introducing a 13C-labeled substrate into a biological system and measuring the resulting distribution of 13C isotopes in intracellular metabolites. This distribution, known as the mass isotopologue distribution (MID), is determined using mass spectrometry (MS).[3] The measured MIDs are then used in computational models to estimate the intracellular metabolic fluxes that best explain the observed labeling patterns.
Metabolic Pathway of this compound
This compound is an intermediate in serine and fructose (B13574) metabolism.[4] In the context of metabolic flux analysis, exogenously supplied this compound is taken up by the cells and phosphorylated by glycerate kinase (GK) to enter the glycolytic pathway.[1] Depending on the specific glycerate kinase, the product can be either 2-phosphoglycerate or 3-phosphoglycerate.[1] From this point, the 13C label is distributed throughout central carbon metabolism.
Experimental Workflow
A typical 13C-MFA experiment involves several key stages, from cell culture to data analysis.
References
Application Notes and Protocols for D-Glycerate as a Carbon Source in Escherichia coli Fermentation
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-glycerate, a three-carbon carboxylic acid, serves as a viable alternative carbon source for the fermentation of Escherichia coli. Its utilization is mediated by the endogenous metabolic machinery of E. coli, which can be harnessed for various biotechnological applications, including recombinant protein expression and the production of value-added biochemicals. Understanding the metabolic pathways, fermentation kinetics, and appropriate cultivation protocols is crucial for leveraging this compound as a feedstock. These application notes provide a comprehensive overview, quantitative data, and detailed protocols for the use of this compound in E. coli fermentation.
Metabolic Pathway of this compound in E. coli
In Escherichia coli, this compound is channeled into central carbon metabolism through a straightforward phosphorylation step. The key enzyme responsible for this conversion is this compound kinase. E. coli possesses two isozymes of glycerate kinase, GK I and GK II, which catalyze the ATP-dependent phosphorylation of this compound to produce 3-phospho-D-glycerate[1][2]. This product is a key intermediate in the glycolysis pathway, thus directly linking this compound utilization to the central energy-generating and biosynthetic pathways of the cell. The expression of at least one of these kinases, GK I, is induced by the presence of glycerate in the growth medium[1][2].
Caption: Metabolic pathway for this compound utilization in E. coli.
Quantitative Fermentation Data
While extensive datasets on this compound as a sole carbon source for E. coli fermentation are not widely published, the available information allows for the estimation of key fermentation parameters. The doubling time of E. coli grown on this compound as the sole carbon source has been reported to be approximately 112 minutes. This serves as a basis for calculating the specific growth rate and provides a benchmark for experimental work. The following table summarizes this and other relevant data, with some parameters derived from the fermentation of the closely related substrate, glycerol (B35011), for comparative purposes.
| Parameter | Value | Substrate | Reference / Note |
| Doubling Time (td) | ~112 min | This compound | BioNumbers ID 109098 |
| Specific Growth Rate (µ) | ~0.37 h-1 | This compound | Calculated from doubling time (ln(2)/td) |
| Biomass Yield (Yx/s) | 0.44 ± 0.1 g DCW/g | Glycerol | Based on glycerol fermentation data as a proxy. |
| Max. Specific Productivity | 1.25 g product/g cell mass/h | Glycerol | For D-lactic acid production from glycerol. |
Experimental Protocols
Preparation of M9 Minimal Medium with this compound
This protocol describes the preparation of 1 liter of M9 minimal medium supplemented with this compound as the sole carbon source.
Materials:
-
5x M9 Salts solution (sterile)
-
D-Glyceric acid solution (e.g., 20% w/v, sterile-filtered)
-
1 M MgSO4 solution (sterile)
-
1 M CaCl2 solution (sterile)
-
Sterile deionized water
5x M9 Salts Solution (per liter):
-
Na2HPO4: 64 g
-
KH2PO4: 15 g
-
NaCl: 2.5 g
-
NH4Cl: 5.0 g
-
Dissolve in deionized water to a final volume of 1 liter and sterilize by autoclaving.
Procedure:
-
To 790 mL of sterile deionized water, aseptically add 200 mL of 5x M9 Salts solution.
-
Aseptically add 2 mL of sterile 1 M MgSO4 solution.
-
Aseptically add 0.1 mL of sterile 1 M CaCl2 solution.
-
Aseptically add a volume of the sterile this compound stock solution to achieve the desired final concentration (e.g., for a final concentration of 4 g/L, add 20 mL of a 20% w/v stock solution).
-
Mix the solution thoroughly. The medium is now ready for use.
Batch Fermentation of E. coli on this compound
This protocol outlines a typical batch fermentation experiment in a shake flask.
Materials:
-
E. coli strain of interest (e.g., K-12 derivatives like MG1655)
-
LB medium (for inoculum preparation)
-
M9 minimal medium with this compound (prepared as above)
-
Sterile shake flasks
-
Incubator shaker
Procedure:
-
Inoculum Preparation:
-
Inoculate 5-10 mL of LB medium in a culture tube with a single colony of E. coli from a fresh agar (B569324) plate.
-
Incubate overnight at 37°C with shaking (200-250 rpm).
-
-
Seed Culture:
-
The next morning, inoculate 50 mL of M9 minimal medium with this compound in a 250 mL shake flask with the overnight LB culture to an initial optical density at 600 nm (OD600) of approximately 0.05-0.1.
-
Incubate at 37°C with shaking (200-250 rpm) until the culture reaches mid-exponential phase (OD600 of 0.6-0.8).
-
-
Main Fermentation:
-
Inoculate the main fermentation flask containing M9 minimal medium with this compound with the seed culture to a starting OD600 of 0.05.
-
Incubate under the desired fermentation conditions (e.g., 37°C, 200-250 rpm).
-
-
Monitoring and Sampling:
-
Periodically and aseptically, withdraw samples from the fermentation culture.
-
Measure the OD600 to monitor cell growth.
-
Centrifuge the samples to separate the supernatant from the cell pellet.
-
Store the supernatant at -20°C for analysis of this compound concentration and any potential metabolic byproducts (e.g., via HPLC).
-
The cell pellet can be washed and used for dry cell weight determination or other analyses.
-
Caption: Experimental workflow for batch fermentation of E. coli on this compound.
Concluding Remarks
This compound represents a promising, though less conventional, carbon source for E. coli fermentation. Its direct entry into central glycolysis makes it an efficient substrate for biomass and bioproduct formation. The provided protocols and data serve as a foundational guide for researchers to design and execute fermentation experiments. Further optimization of fermentation conditions, such as pH, aeration, and this compound concentration, may be necessary to achieve maximal productivity for specific applications. The use of metabolically engineered strains, for instance, with deletions in pathways that consume this compound for purposes other than the desired product, could further enhance yields.
References
Application Notes and Protocols for the Biotechnological Production of D-Glycerate from Glycerol
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-glyceric acid (D-glycerate) is a valuable chiral molecule with applications in pharmaceuticals, cosmetics, and as a precursor for biodegradable polymers. The biotechnological production of this compound from glycerol (B35011), a readily available and inexpensive byproduct of the biodiesel industry, presents a sustainable and economically attractive alternative to chemical synthesis. This document provides detailed application notes and protocols for the production, quantification, and purification of this compound using various microbial systems.
Microbial Production Systems
Several microorganisms have been successfully employed for the conversion of glycerol to this compound. Acetic acid bacteria, such as Gluconobacter frateurii and Acetobacter tropicalis, are natural producers, while engineered Escherichia coli offers a customizable platform for high-yield production.
Quantitative Data Summary
The following table summarizes the key quantitative data from various microbial production systems for this compound from glycerol.
| Microorganism | Strain | Fermentation Strategy | Titer (g/L) | Yield (mol/mol) | Productivity (g/L/h) | Enantiomeric Excess (%) | Reference |
| Gluconobacter frateurii | NBRC103465 | Fed-batch | 136.5 | - | - | 72 (D-GA) | [1] |
| Acetobacter tropicalis | NBRC16470 | Jar Fermentation | 101.8 | - | - | >99 (D-GA) | [2][3] |
| Acetobacter tropicalis | CHM061701 | Two-step culture | ~14 | - | ~0.15 | - | [4][5] |
| Engineered E. coli | TZ-170 | Fed-batch | 30.1 | 0.376 | ~0.43 | >99 (D-GA) | [2] |
Metabolic Pathway and Experimental Workflow
The biotechnological conversion of glycerol to this compound primarily involves the oxidation of glycerol. In acetic acid bacteria, this is typically carried out by membrane-bound alcohol and aldehyde dehydrogenases. In engineered E. coli, an evolved alditol oxidase is often employed for the direct and highly selective oxidation of glycerol to this compound.
The overall experimental workflow for the production and analysis of this compound is depicted below.
Experimental Protocols
Protocol 1: Fed-Batch Fermentation of Gluconobacter frateurii for this compound Production
This protocol is adapted from studies on Gluconobacter frateurii for glyceric acid production.[1]
1. Media Preparation:
-
Seed Medium (g/L): Glucose 5, Yeast Extract 5, Polypeptone 5, MgSO₄·7H₂O 1.
-
Fermentation Medium (g/L): Glycerol 170, Polypeptone 10, Yeast Extract 1, MgSO₄·7H₂O 1, KH₂PO₄ 0.9, K₂HPO₄ 0.1.
-
Feeding Solution: 5 M NaOH containing 50% (v/v) glycerol.
2. Inoculum Preparation:
-
Inoculate a single colony of G. frateurii into 5 mL of seed medium.
-
Incubate at 30°C with shaking at 200 rpm for 24 hours.
-
Use this seed culture to inoculate a larger volume of seed medium for the main fermentation.
3. Fermentation:
-
Inoculate the fermenter containing the fermentation medium with the seed culture (e.g., 90 mL seed culture for a 2.5 L working volume).
-
Maintain the fermentation conditions at 30°C, with an agitation speed of 500 rpm and an aeration rate of 0.5 vvm.
-
Control the pH at 6.0 by the automated addition of the feeding solution.
-
Monitor the fermentation for this compound production over several days.
Protocol 2: Two-Step Culture of Acetobacter tropicalis for this compound Production
This protocol is based on a two-step strategy to separate cell growth from this compound production.[4][5]
1. Media Preparation:
-
Seed Medium (g/L): Glucose 5, Polypeptone 5, Yeast Extract 5, MgSO₄·7H₂O 1. pH 6.5.
-
Growth Medium (Stage 1) (g/L): Glycerol 50-100, plus components of the seed medium.
-
Biocatalysis Medium (Stage 2): A solution of glycerol (e.g., 150-200 g/L) in a suitable buffer.
2. Stage 1: Biomass Accumulation:
-
Prepare a seed culture of A. tropicalis as described in Protocol 1.
-
Inoculate the growth medium with the seed culture.
-
Incubate at 30°C with shaking at 200 rpm until the stationary phase is reached (approximately 72 hours).
-
Harvest the cells by centrifugation.
3. Stage 2: Whole-Cell Biocatalysis:
-
Wash the harvested cells with a suitable buffer.
-
Resuspend the cell pellet in the biocatalysis medium containing a high concentration of glycerol.
-
Incubate at 30°C with shaking for this compound production.
Protocol 3: Fed-Batch Fermentation of Engineered E. coli for this compound Production
This protocol is for an engineered E. coli strain expressing an evolved alditol oxidase.[2]
1. Media Preparation:
-
Growth Phase Medium: A complex medium with glucose as the sole carbon source.
-
Production Phase Feeding Solution: A concentrated solution of glycerol.
2. Fermentation:
-
Conduct the fed-batch fermentation in a fermenter with a two-step process.
-
Step 1 (Growth Phase): Grow the engineered E. coli on glucose to achieve high cell density.
-
Induce the expression of the alditol oxidase with IPTG (e.g., 1 mM) after a few hours of growth.
-
Step 2 (Production Phase): Once a high cell density is reached, start feeding the glycerol solution into the fermenter.
-
The addition of glycerol will trigger the catalytic reaction by the expressed alditol oxidase to produce this compound.
Enzyme Assays
Protocol 4: Alditol Oxidase Activity Assay
This assay is a colorimetric method to determine the activity of alditol oxidase by measuring the production of hydrogen peroxide.
1. Reagents:
-
50 mM Potassium Phosphate (KPi) buffer, pH 7.5.
-
100 mM Glycerol solution.
-
Horseradish peroxidase (HRP) solution.
-
4-Aminoantipyrine (AAP) solution.
-
3,5-Dichloro-2-hydroxybenzenesulfonic acid (DCHBS) solution.
2. Procedure:
-
In a microplate well or a cuvette, mix the KPi buffer, HRP, AAP, and DCHBS solutions.
-
Add the enzyme sample (cell-free extract or purified enzyme).
-
Initiate the reaction by adding the glycerol solution.
-
Monitor the increase in absorbance at a specific wavelength (e.g., 515 nm) due to the formation of a colored product.
-
One unit of enzyme activity is defined as the amount of enzyme that produces 1 µmol of H₂O₂ per minute under the assay conditions.
Protocol 5: Membrane-Bound Alcohol Dehydrogenase (mADH) Activity Assay
This spectrophotometric assay measures the reduction of an artificial electron acceptor to determine the activity of mADH.
1. Reagents:
-
0.1 M McIlvaine buffer, pH 5.5.
-
0.1 M Potassium ferricyanide.
-
10% Triton X-100.
-
1 M Ethanol (B145695) or Glycerol solution.
-
Ferric-Dupanol reagent (for stopping the reaction).
2. Procedure:
-
Prepare a reaction mixture containing McIlvaine buffer, potassium ferricyanide, and Triton X-100.
-
Add the enzyme solution (solubilized membrane fraction or purified enzyme).
-
Start the reaction by adding the ethanol or glycerol solution at 25°C.
-
Stop the reaction after a defined time by adding the Ferric-Dupanol reagent.
-
Measure the absorbance of the resulting Prussian blue color at 660 nm.
-
One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of substrate per minute.
Analytical Methods
Protocol 6: HPLC Analysis of this compound
This protocol describes a method for the quantification of this compound in fermentation broth.
1. Sample Preparation:
-
Centrifuge the fermentation broth to remove cells.
-
Filter the supernatant through a 0.22 µm syringe filter.
2. HPLC Conditions:
-
Column: Aminex HPX-87H ion exclusion column (300 mm × 7.8 mm).
-
Mobile Phase: 5 mM H₂SO₄.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 60°C.
-
Detector: Refractive Index (RI) or UV (at 210 nm).
3. Quantification:
-
Prepare a standard curve of this compound.
-
Inject the prepared sample and standards into the HPLC system.
-
Identify and quantify the this compound peak based on the retention time and the standard curve.
Protocol 7: GC-MS Analysis of this compound
This method allows for the sensitive detection and quantification of this compound after derivatization.
1. Sample Preparation and Derivatization:
-
Lyophilize a known volume of the cell-free fermentation supernatant.
-
Methoximation: Add methoxyamine hydrochloride in pyridine (B92270) to the dried sample and incubate.
-
Silylation: Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate.
2. GC-MS Conditions:
-
Column: A suitable capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: An appropriate temperature gradient to separate the derivatized compounds.
-
Mass Spectrometer: Operate in scan or selected ion monitoring (SIM) mode for quantification.
3. Quantification:
-
Prepare a standard curve using derivatized this compound standards.
-
Analyze the derivatized sample and standards by GC-MS.
-
Quantify the this compound based on the peak area of a characteristic ion fragment.
Downstream Processing
Protocol 8: Purification and Crystallization of this compound
This protocol outlines a general procedure for the purification of this compound from the fermentation broth.
1. Cell Removal:
-
Centrifuge or microfilter the fermentation broth to remove microbial cells.
2. Initial Purification (Acidification and Salt Removal):
-
Acidify the cell-free broth with an acid (e.g., phosphoric acid) to precipitate proteins and some salts.
-
Centrifuge to remove the precipitate.
-
Pass the supernatant through an ion-exchange resin column to remove salts and other charged impurities.
3. Concentration:
-
Concentrate the partially purified this compound solution using evaporation or reverse osmosis.
4. Crystallization of Calcium this compound:
-
Treat the concentrated this compound solution with calcium hydroxide (B78521) to form the relatively insoluble calcium this compound salt.
-
Control the temperature and pH to induce crystallization.
-
Collect the calcium this compound crystals by filtration.
-
Wash the crystals with cold water or an appropriate solvent to remove residual impurities.
-
Dry the crystals under vacuum.
5. Conversion to D-Glyceric Acid (Optional):
-
The purified calcium this compound can be converted back to the free acid form by treatment with an acid and subsequent purification steps if required.
References
- 1. Change in product selectivity during the production of glyceric acid from glycerol by Gluconobacter strains in the presence of methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Past Issues » Chemical and Biochemical Engineering Quarterly [silverstripe.fkit.hr]
- 5. Production of D-Glyceric Acid by a Two-step Culture Strategy Based on Whole-cell Biocatalysis of Acetobacter tropicalis [hrcak.srce.hr]
Application Notes and Protocols for the Measurement of D-glycerate in Biological Fluids
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-glycerate is a crucial intermediate in several metabolic pathways, including the catabolism of serine and fructose (B13574). The accurate measurement of this compound in biological fluids such as urine and plasma is vital for the diagnosis and monitoring of certain inborn errors of metabolism. Elevated levels of this compound are the hallmark of D-glyceric aciduria, a rare autosomal recessive disorder caused by a deficiency of this compound kinase (GLYCTK). This condition presents with a wide range of clinical severity, from severe neurological impairment to milder, non-specific symptoms. Furthermore, the stereoisomer L-glycerate is a key biomarker for Primary Hyperoxaluria Type II (PH2), making the specific measurement of this compound important for differential diagnosis.
These application notes provide detailed protocols for the quantification of this compound in biological fluids using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), as well as the principles of an enzymatic assay.
Data Presentation: Quantitative Levels of this compound
The following tables summarize the expected concentrations of this compound in urine and plasma in healthy individuals and in patients with D-glyceric aciduria.
Table 1: Urinary this compound Concentrations
| Population | This compound Concentration (μmol/mmol creatinine) | Citation |
| Healthy Individuals (Normal Range) | 0.4–12 | [1] |
| Patients with D-glyceric Aciduria | 6343 - 8812 (and higher) | [1] |
| Patients with Primary Hyperoxaluria Type II (L-glycerate) | Elevated L-glycerate, not this compound | [2][3] |
Table 2: Plasma/Serum this compound Concentrations
| Population | This compound Concentration | Citation |
| Healthy Individuals (Normal Range) | Typically low or undetectable | [4] |
| Patients with D-glyceric Aciduria | Significantly elevated | [4] |
| Patients with Primary Hyperoxaluria Type II (L-glycerate) | Elevated L-glycerate, not this compound | [5] |
Note: Quantitative data for plasma this compound is less commonly reported in the literature compared to urinary measurements.
Experimental Protocols
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary this compound
This protocol details the analysis of this compound in urine, a common method for screening and diagnosing organic acidurias.[6][7] The method involves extraction, derivatization to increase volatility, and subsequent analysis by GC-MS.[8][9]
Materials:
-
Urine sample
-
Internal Standard (e.g., stable isotope-labeled this compound or a non-endogenous organic acid)
-
Ethyl acetate (B1210297) or Tetrahydrofuran (THF)[2]
-
Hydroxylamine (B1172632) hydrochloride
-
Sodium chloride (NaCl)
-
Hydrochloric acid (HCl)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Centrifuge tubes (15 mL)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation:
-
Thaw frozen urine samples to room temperature and vortex.
-
Transfer 1.0 mL of urine to a centrifuge tube.
-
Add the internal standard.
-
Add 100 µL of hydroxylamine hydrochloride solution (10 mg/mL in water) to protect keto-groups.
-
Incubate at 60°C for 30 minutes.
-
Cool the sample to room temperature.
-
-
Extraction:
-
Acidify the sample to pH 1-2 with HCl.
-
Saturate the aqueous phase with NaCl to improve extraction efficiency.
-
Add 5 mL of ethyl acetate or THF and vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction step with another 5 mL of the organic solvent and combine the organic layers.
-
-
Drying:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40-50°C.
-
-
Derivatization:
-
To the dried residue, add 50 µL of pyridine and 100 µL of BSTFA + 1% TMCS.
-
Cap the tube tightly and incubate at 70°C for 60 minutes to form trimethylsilyl (B98337) (TMS) derivatives.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 300°C at 5°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions (Example):
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Mode: Electron Impact (EI) at 70 eV.
-
Acquisition: Scan mode (e.g., m/z 50-600) for identification and Selected Ion Monitoring (SIM) mode for quantification. The characteristic ions for this compound-TMS derivative should be monitored.
-
-
Workflow for GC-MS Analysis of this compound
Caption: Workflow for this compound measurement by GC-MS.
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound
LC-MS/MS offers high sensitivity and specificity and can often be performed with simpler sample preparation, such as a "dilute-and-shoot" method.[10] This protocol provides a general approach that can be optimized for specific instrumentation.
Materials:
-
Plasma or Urine sample
-
Internal Standard (stable isotope-labeled this compound)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid
-
Ammonium acetate
-
Centrifuge tubes or 96-well plates
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
A suitable LC column (e.g., HILIC or C18)
Procedure:
-
Sample Preparation (Protein Precipitation for Plasma):
-
Thaw frozen plasma samples to room temperature and vortex.
-
To 100 µL of plasma in a microcentrifuge tube, add 400 µL of cold ACN containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or vial for analysis.
-
-
Sample Preparation (Dilute-and-Shoot for Urine):
-
Thaw frozen urine samples to room temperature and vortex.
-
Centrifuge at 3000 x g for 5 minutes to pellet any debris.
-
In a clean vial, dilute 10 µL of the urine supernatant with 990 µL of the initial mobile phase containing the internal standard.
-
-
LC-MS/MS Analysis:
-
Inject 5-10 µL of the prepared sample onto the LC-MS/MS system.
-
LC Conditions (Example for HILIC):
-
Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium acetate in water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start at 95% B, decrease to 40% B over 5 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
-
MS/MS Conditions (Example):
-
Ionization Mode: ESI negative
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and its internal standard. The exact m/z values will need to be determined by infusion of a standard.
-
-
Workflow for LC-MS/MS Analysis of this compound
Caption: Workflow for this compound measurement by LC-MS/MS.
Protocol 3: Enzymatic Assay for this compound (Principle)
While less common than mass spectrometry-based methods for routine clinical analysis, an enzymatic assay can be used for the specific measurement of this compound. The principle involves the use of this compound dehydrogenase.
Principle: this compound dehydrogenase catalyzes the oxidation of this compound to hydroxypyruvate, with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the this compound concentration in the sample.
Reaction: this compound + NAD+ --(this compound dehydrogenase)--> Hydroxypyruvate + NADH + H+
General Procedure:
-
A buffered reaction mixture containing NAD+ is prepared.
-
The sample (e.g., deproteinized plasma or urine) is added to the reaction mixture.
-
The reaction is initiated by the addition of this compound dehydrogenase.
-
The change in absorbance at 340 nm is monitored over time using a spectrophotometer.
-
The concentration of this compound is calculated by comparing the rate of NADH formation to that of known standards.
This compound Metabolic Pathway
This compound is an intermediate in the metabolic pathways of fructose and serine. In D-glyceric aciduria, the enzyme this compound kinase is deficient, leading to an accumulation of this compound.[11][12]
Metabolic Pathway of this compound
Caption: Simplified metabolic pathway of this compound.
References
- 1. D-glyceric aciduria due to GLYCTK mutation: Disease or non-disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extraction of glyceric and glycolic acids from urine with tetrahydrofuran: utility in detection of primary hyperoxaluria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Primary hyperoxaluria type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Primary Hyperoxaluria Type 2 - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. metbio.net [metbio.net]
- 7. academic.oup.com [academic.oup.com]
- 8. youtube.com [youtube.com]
- 9. gcms.cz [gcms.cz]
- 10. dshs-koeln.de [dshs-koeln.de]
- 11. D-Glyceric acidemia - Wikipedia [en.wikipedia.org]
- 12. Biochemical contribution to diagnosis and study of a new case of D-glyceric acidemia/aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for D-Glycerate Kinase Activity Assays
Introduction
D-glycerate kinase (GK), also known as glycerate 3-kinase (GLYK), is a phosphotransferase enzyme that plays a crucial role in various metabolic pathways.[1] It catalyzes the ATP-dependent phosphorylation of this compound to produce either 2-phosphoglycerate or 3-phospho-(R)-glycerate (3-PGA) and ADP.[1] This enzyme is a key component of photorespiration (C2 cycle) in plants, where it salvages carbon lost during the oxygenation reaction of RuBisCO.[2][3] It also participates in serine, glycine, and threonine metabolism, as well as glycerolipid metabolism.[1] Given its central role, the accurate measurement of this compound kinase activity is vital for research in plant biology, metabolic disorders, and drug development.
These application notes provide detailed protocols for assaying this compound kinase activity, primarily focusing on a robust coupled-enzyme spectrophotometric method adaptable for high-throughput screening.
Assay Principles
The most common method for determining this compound kinase activity is a continuous spectrophotometric assay. This is an indirect, coupled-enzyme assay where the production of ADP, a product of the kinase reaction, is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
The coupling system involves two auxiliary enzymes:
-
Pyruvate (B1213749) Kinase (PK): In the presence of phosphoenolpyruvate (B93156) (PEP), PK transfers a phosphate (B84403) group to the ADP generated by this compound kinase, producing pyruvate and regenerating ATP.
-
Lactate Dehydrogenase (LDH): LDH then catalyzes the reduction of pyruvate to lactate, which is coupled to the oxidation of NADH to NAD+.
The rate of NADH oxidation is directly proportional to the this compound kinase activity, assuming GK is the rate-limiting step. This assay is sensitive, continuous, and can be adapted to a 96-well plate format for high-throughput applications.[4]
Quantitative Data: Kinetic Parameters
The kinetic properties of this compound kinase can vary depending on the source organism and experimental conditions. The Michaelis constant (Kₘ) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ), providing insight into the enzyme's affinity for its substrate.[5]
| Enzyme Source | Substrate | Apparent Kₘ (mM) | Notes |
| Zea mays (Maize) | This compound | 0.12 | Activity was measured using a coupled-enzyme assay. |
| Zea mays (Maize) | L-glycerate | 1.5 | The Vₘₐₓ with this compound was approximately 40% higher than with the L-stereoisomer. |
Experimental Protocols
Protocol 1: Standard Spectrophotometric Coupled-Enzyme Assay
This protocol details the measurement of this compound kinase activity in a standard 1 mL cuvette format by monitoring NADH oxidation at 340 nm.[6][7]
A. Materials and Reagents
-
Assay Buffer: 100 mM HEPES or Tris-HCl (pH 7.5-8.0), 10 mM MgCl₂, 50 mM KCl.
-
This compound Stock Solution: 100 mM in dH₂O.
-
ATP Stock Solution: 100 mM in dH₂O (neutralized to pH 7.0).
-
Phosphoenolpyruvate (PEP) Stock Solution: 50 mM in dH₂O.
-
NADH Stock Solution: 10 mM in dH₂O.
-
Coupling Enzymes:
-
Pyruvate Kinase (PK), suspension in glycerol.
-
Lactate Dehydrogenase (LDH), suspension in glycerol.
-
-
Enzyme Sample: Purified this compound kinase or crude protein extract diluted in Assay Buffer.
-
Spectrophotometer capable of reading at 340 nm with temperature control.
B. Assay Procedure
-
Prepare Reaction Mixture: In a 1.5 mL microcentrifuge tube, prepare a master mix for the desired number of reactions. For a final volume of 1 mL per assay, combine the following components:
| Reagent | Stock Conc. | Volume per Assay (µL) | Final Conc. |
| Assay Buffer | - | to 1000 µL | 1x |
| ATP | 100 mM | 20 | 2 mM |
| PEP | 50 mM | 20 | 1 mM |
| NADH | 10 mM | 20 | 0.2 mM |
| PK/LDH Enzymes | Commercial Stock | ~5 | ~5-10 units/mL |
| Enzyme Sample | Variable | 10-50 | Variable |
| This compound | 100 mM | 10 | 1 mM |
-
Pre-incubation: Add all components except the this compound to a 1 mL cuvette. Mix gently by pipetting and incubate for 5 minutes at the desired temperature (e.g., 25°C or 30°C) to allow the temperature to equilibrate and to establish a baseline rate.
-
Baseline Measurement: Place the cuvette in the spectrophotometer and record the absorbance at 340 nm for 2-3 minutes to measure any background NADH oxidation (this should be negligible).
-
Initiate Reaction: Start the reaction by adding 10 µL of the 100 mM this compound stock solution. Mix immediately by inverting the cuvette with parafilm or using a cuvette stirrer.
-
Data Acquisition: Immediately begin recording the absorbance at 340 nm every 15-30 seconds for 5-10 minutes. The rate should be linear for at least the first few minutes.
-
Control Reactions: Perform a control reaction by omitting the this compound substrate to account for any non-specific ATPase activity in the enzyme sample.
C. Calculation of Enzyme Activity
-
Determine the rate of absorbance change per minute (ΔA₃₄₀/min) from the linear portion of the curve.
-
Subtract the rate from the control reaction (without this compound).
-
Calculate the enzyme activity using the Beer-Lambert law. The molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.
Activity (µmol/min/mL) = (ΔA₃₄₀/min) / (ε × path length) × 1000
Where path length is typically 1 cm.
Specific Activity (U/mg) = Activity (µmol/min/mL) / [Protein concentration (mg/mL)]
One unit (U) is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.
Protocol 2: High-Throughput 96-Well Plate Assay
This protocol adapts the coupled-enzyme assay for a microplate format, suitable for screening multiple samples or inhibitors.[4][8]
A. Materials and Reagents
-
Same reagents as in Protocol 1.
-
Clear, flat-bottom 96-well microplate.
-
Microplate reader capable of kinetic measurements at 340 nm with temperature control.
B. Assay Procedure
-
Prepare Reaction Mixture: Prepare a master mix as described in Protocol 1, scaling the volumes for a final reaction volume of 200 µL per well.
-
Plate Setup:
-
Add 180 µL of the master mix (containing everything except this compound) to each well.
-
Add 10 µL of the enzyme sample or inhibitor compound to the appropriate wells.
-
Include "no substrate" controls for each sample.
-
-
Pre-incubation: Incubate the plate for 5 minutes at the desired temperature in the microplate reader to equilibrate.
-
Initiate Reaction: Add 10 µL of 40 mM this compound stock solution to each well to start the reaction (final concentration: 2 mM).
-
Data Acquisition: Immediately begin kinetic reading, measuring the absorbance at 340 nm every 30-60 seconds for 10-20 minutes.
-
Data Analysis: Calculate the reaction rate (ΔA₃₄₀/min) for each well from the linear portion of the kinetic curve and determine the enzyme activity as described previously, adjusting for the path length of the microplate well if necessary (refer to manufacturer's instructions or determine empirically).
Visualizations
References
- 1. Glycerate kinase - Wikipedia [en.wikipedia.org]
- 2. This compound 3-KINASE, the Last Unknown Enzyme in the Photorespiratory Cycle in Arabidopsis, Belongs to a Novel Kinase Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound 3-KINASE, the last unknown enzyme in the photorespiratory cycle in Arabidopsis, belongs to a novel kinase family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High Throughput Glycerate Kinase Activity Assay Using Crude Leaf Extract and Recombinant Enzyme to Determine Kinetic Parameters Km and Vmax Using a Microplate Reader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]
- 6. Glycerol Kinase - Assay | Worthington Biochemical [worthington-biochem.com]
- 7. Enzyme Activity Measurement for Glycerol Kinase [creative-enzymes.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Stable Isotope Tracing of D-Glycerate Metabolism
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing stable isotope tracing for the elucidation of D-glycerate metabolism. This compound is a key metabolite that links glycolysis with serine and glycine (B1666218) biosynthesis, making it a critical node in cellular carbon metabolism.[1][2] By tracing the fate of isotopically labeled this compound, researchers can gain valuable insights into the activity of these interconnected pathways, which are often dysregulated in diseases such as cancer.
Introduction to this compound Metabolism
This compound can be metabolized through several pathways. It can be phosphorylated by glycerate kinase (GK) to form 2-phosphoglycerate or 3-phosphoglycerate, intermediates in glycolysis and gluconeogenesis.[3][4] This enzymatic step is crucial for integrating this compound into central carbon metabolism. Furthermore, this compound is an intermediate in the serine synthesis pathway, which also gives rise to glycine and one-carbon units essential for nucleotide biosynthesis and methylation reactions.[5][6] Understanding the metabolic flux through these pathways is critical for a complete picture of cellular physiology. Stable isotope tracing with compounds like ¹³C-labeled this compound is a powerful technique for quantifying these fluxes.[7][8]
Experimental Workflows and Signaling Pathways
A typical experimental workflow for a this compound stable isotope tracing experiment is depicted below. This process involves cell culture, labeling with an isotopic tracer, quenching of metabolic activity, extraction of metabolites, and analysis by mass spectrometry.
The metabolic fate of this compound is intricately linked to central carbon metabolism. The following diagram illustrates the key metabolic pathways involved in this compound metabolism.
Experimental Protocols
Protocol 1: Cell Culture and Isotope Labeling
This protocol is a general guideline for labeling adherent mammalian cells. Optimization may be required for specific cell lines and experimental conditions.
-
Cell Seeding: Plate mammalian cells (e.g., HeLa, A549) in 6-well plates at a density that ensures they are in the mid-exponential growth phase at the time of labeling. Culture cells in standard growth medium (e.g., DMEM with 10% FBS) at 37°C in a humidified incubator with 5% CO₂.[7]
-
Preparation of Labeling Medium: Prepare fresh labeling medium by supplementing basal medium (lacking the unlabeled counterpart of the tracer) with the desired concentration of [U-¹³C]this compound. The optimal concentration should be determined empirically for the specific cell line and experimental conditions.
-
Isotope Labeling: When cells reach the desired confluency, aspirate the standard growth medium. Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add 1 mL of the pre-warmed [U-¹³C]this compound labeling medium to each well.
-
Incubation: Incubate the cells for a specific duration to approach isotopic steady state. The time required can vary depending on the pathway of interest, typically ranging from 30 minutes to several hours. A time-course experiment is recommended to determine the optimal labeling time.[7]
Protocol 2: Metabolite Extraction
Rapidly halting metabolic activity is a critical step to ensure that the measured metabolite levels reflect the true physiological state at the time of sampling.[8]
-
Quenching Metabolism: After the desired labeling period, rapidly aspirate the labeling medium. Immediately add 1 mL of ice-cold 80% methanol (v/v) to each well to quench all enzymatic activity.[7]
-
Cell Lysis and Extraction: Place the plates on dry ice for 10 minutes to ensure complete inactivation of enzymes and to facilitate cell lysis. Scrape the cells from the bottom of the wells using a cell scraper and transfer the cell suspension to a microcentrifuge tube. Vortex the tubes vigorously for 30 seconds.[7]
-
Protein and Debris Removal: Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C to pellet protein and cell debris.[7]
-
Sample Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.
-
Sample Storage: Store the metabolite extracts at -80°C until analysis by mass spectrometry.[7]
Protocol 3: LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the separation and quantification of labeled metabolites.[7]
-
Chromatographic Separation:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is commonly used for the separation of polar metabolites.[7]
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in 95:5 water:acetonitrile, pH 9.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would be: 0-2 min, 85% B; 2-12 min, linear gradient to 30% B; 12-15 min, 30% B; 15-16 min, linear gradient to 85% B; 16-20 min, 85% B.
-
Flow Rate: 0.250 mL/min.
-
Injection Volume: 5 µL.[7]
-
-
Mass Spectrometry Detection:
Data Presentation and Analysis
The primary output of a stable isotope tracing experiment is the mass isotopologue distribution (MID) for various metabolites. The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.), where 'M' is the monoisotopic mass of the unlabeled metabolite. After correcting for the natural abundance of ¹³C, the data can be presented in a tabular format for clear comparison.[7]
Quantitative Data Summary
The following tables present example data from a hypothetical [U-¹³C]this compound tracing experiment in a cancer cell line.
Table 1: Mass Isotopologue Distribution of Key Metabolites in Central Carbon Metabolism
| Metabolite | M+0 | M+1 | M+2 | M+3 |
| This compound | 0.05 ± 0.01 | 0.02 ± 0.01 | 0.03 ± 0.01 | 0.90 ± 0.02 |
| 2-Phosphoglycerate | 0.15 ± 0.02 | 0.05 ± 0.01 | 0.10 ± 0.02 | 0.70 ± 0.03 |
| 3-Phosphoglycerate | 0.18 ± 0.03 | 0.06 ± 0.01 | 0.12 ± 0.02 | 0.64 ± 0.04 |
| Phosphoenolpyruvate | 0.25 ± 0.04 | 0.08 ± 0.02 | 0.15 ± 0.03 | 0.52 ± 0.05 |
| Pyruvate | 0.40 ± 0.05 | 0.10 ± 0.02 | 0.20 ± 0.04 | 0.30 ± 0.04 |
| Citrate (B86180) | 0.60 ± 0.06 | 0.15 ± 0.03 | 0.15 ± 0.03 | 0.10 ± 0.02 |
| Data are presented as mean fractional abundance ± standard deviation (n=3). M+n represents the isotopologue with n ¹³C atoms. |
Table 2: Mass Isotopologue Distribution of Serine and Glycine
| Metabolite | M+0 | M+1 | M+2 | M+3 |
| Serine | 0.22 ± 0.03 | 0.07 ± 0.01 | 0.14 ± 0.02 | 0.57 ± 0.05 |
| Glycine | 0.55 ± 0.06 | 0.18 ± 0.03 | 0.27 ± 0.04 | N/A |
| Data are presented as mean fractional abundance ± standard deviation (n=3). M+n represents the isotopologue with n ¹³C atoms. |
Data Interpretation
The high M+3 enrichment in this compound confirms efficient uptake and labeling from the [U-¹³C]this compound tracer. The propagation of this M+3 label to 2-phosphoglycerate, 3-phosphoglycerate, and subsequently to serine demonstrates active flux from this compound into both glycolysis and the serine biosynthesis pathway. The lower enrichment in downstream metabolites like pyruvate and citrate reflects the dilution of the label from other carbon sources. The M+2 enrichment in glycine is indicative of its synthesis from M+3 serine via the serine hydroxymethyltransferase (SHMT) reaction, which involves the loss of one carbon atom.
By applying computational models, this MID data can be used to calculate the relative and absolute fluxes through these key metabolic pathways, providing a quantitative understanding of this compound metabolism under specific experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Glycine and Serine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Glycerate kinase - Wikipedia [en.wikipedia.org]
- 4. Phosphoglycerate kinase: structural aspects and functions, with special emphasis on the enzyme from Kinetoplastea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Glycerate and Phosphorylated Pathways of Serine Synthesis in Plants: The Branches of Plant Glycolysis Linking Carbon and Nitrogen Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioinformatics analysis of the serine and glycine pathway in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Industrial Uses of D-Glyceric Acid
For Researchers, Scientists, and Drug Development Professionals
D-glyceric acid, a naturally occurring three-carbon sugar acid, is emerging as a valuable platform chemical with diverse industrial applications. Its chirality and functional groups make it a versatile building block for the synthesis of a wide range of products in the pharmaceutical, cosmetic, polymer, and surfactant industries. This document provides detailed application notes and experimental protocols for the production and utilization of D-glyceric acid.
Biotechnological Production of D-Glyceric Acid
The primary industrial route to D-glyceric acid is through the microbial fermentation of glycerol (B35011), a readily available and inexpensive byproduct of biodiesel production.[1] Acetic acid bacteria, such as Gluconobacter and Acetobacter species, are particularly efficient in this bioconversion.[2][3] More recently, metabolic engineering of organisms like Escherichia coli has opened new avenues for highly specific and efficient production.[4]
The following table summarizes key quantitative data from various microbial production strategies.
| Microorganism | Substrate | Production Method | Titer (g/L) | Yield (%) | Enantiomeric Excess (ee %) | Reference(s) |
| Gluconobacter frateurii | Glycerol | Jar Fermentation | > 80 | - | - | [1][4][5] |
| Gluconobacter frateurii NBRC103465 | Glycerol | Jar Fermentor Optimization | 136.5 | - | 72% (D-GA) | [6] |
| Acetobacter tropicalis NBRC16470 | Glycerol | Jar Fermentor Optimization | 101.8 | - | 99% (D-GA) | [6] |
| Acetobacter tropicalis | Glycerol | Two-Step Culture | ~14.57 | 4.5-fold productivity increase | - | [7] |
| Engineered E. coli (ΔgarKΔhyiΔglxKΔuxaC) | D-Galacturonate | Shake Flask Culture | 4.8 | 83% (molar) | Complete (theoretically) | [8][9] |
Protocol 1: D-Glyceric Acid Production using Acetobacter tropicalis (Two-Step Culture Strategy) [7]
This protocol enhances D-glyceric acid yield by separating the cell growth phase from the production phase.
Materials:
-
Acetobacter tropicalis strain
-
Seed Culture Medium: 5 g/L polypeptone, 5 g/L yeast extract, 1 g/L MgSO₄·7H₂O, 0.9 g/L KH₂PO₄, 0.1 g/L K₂HPO₄, 50 g/L glycerol. Adjust pH to 6.5.
-
Production Medium: 150 g/L glycerol in a suitable buffer (e.g., phosphate (B84403) buffer).
-
0.9% NaCl solution (sterile)
-
Shaker incubator, centrifuge, spectrophotometer.
Procedure:
Stage 1: Cell Growth
-
Inoculate 2.5 mL of a pre-culture of A. tropicalis into a 250 mL Erlenmeyer flask containing 50 mL of seed culture medium.[7]
-
Incubate at 30°C on a rotary shaker at 200 rpm for approximately 60 hours to achieve sufficient biomass.[7]
Stage 2: Whole-Cell Biocatalysis
-
Harvest the cells from the Stage 1 culture by centrifugation at 10,000 rpm for 5 minutes.[7]
-
Wash the cell pellet twice with sterile 0.9% NaCl solution to remove residual nutrients.[7]
-
Resuspend the washed cells in the production medium to an optical density at 600 nm (OD₆₀₀) of 5.0.[7]
-
Transfer 50 mL of the cell suspension into a 250 mL Erlenmeyer flask.
-
Incubate at 28°C with shaking at 200 rpm for 48 hours.[7]
-
Monitor D-glyceric acid production and glycerol consumption using HPLC.
Protocol 2: D-Glyceric Acid Production in a Jar Fermentor with Gluconobacter frateurii [6]
This protocol is for larger-scale production in a controlled fermentor environment.
Materials:
-
Gluconobacter frateurii NBRC103465
-
Fermentation Medium: 150-250 g/L glycerol, 9 g/L polypeptone, 1 g/L yeast extract, 0.9 g/L KH₂PO₄, 0.1 g/L K₂HPO₄, 1 g/L MgSO₄·7H₂O. Adjust pH to 6.5.[6]
-
5M NaOH for pH control.
-
5-liter jar fermentor with controls for pH, temperature, aeration, and agitation.
Procedure:
-
Prepare and sterilize the 5-liter jar fermentor containing 2.5 liters of the fermentation medium.[6]
-
Inoculate with a seed culture of G. frateurii.
-
Set the fermentation parameters:
-
Control the pH at 6.0 by the automated addition of 5 M NaOH.[6]
-
Run the fermentation for the desired period (e.g., 6 days), taking samples periodically to monitor cell growth, glycerol consumption, and D-glyceric acid production.[6]
Downstream Processing and Purification
A critical step in the industrial application of D-glyceric acid is its efficient recovery and purification from the fermentation broth.
Protocol 3: Purification of D-Glyceric Acid using Electrodialysis and Crystallization [6][11]
Materials:
-
Fermentation broth containing D-glyceric acid.
-
Centrifuge.
-
Electrodialysis (ED) unit with anion-exchange and bipolar membranes.[11]
-
Crystallization vessel.
-
Calcium hydroxide (B78521) or calcium chloride.[12]
-
Activated charcoal.[12]
Procedure:
-
Clarification: Remove bacterial cells and other solid impurities from the fermentation broth by centrifugation.[8]
-
Decolorization (Optional): If the broth is colored, treat with activated charcoal to remove pigments.[12]
-
Concentration by Electrodialysis:
-
Transfer the clarified broth to the feed compartment of the electrodialysis unit.
-
Apply an electric current to drive the glycerate anions across the anion-exchange membrane, concentrating them in the permeate solution. This process also removes salts.[6]
-
Continue the process until the desired concentration is reached (e.g., from 137 g/L to 236.5 g/L).[6]
-
-
Crystallization:
-
Transfer the concentrated D-glyceric acid solution to a crystallization vessel.
-
Add calcium chloride or calcium hydroxide to precipitate D-glyceric acid as its calcium salt.[12]
-
Allow the crystallization to proceed, typically for several hours.
-
Collect the D-glyceric acid calcium salt crystals by filtration.
-
Wash the crystals with cold water and dry.
-
Industrial Applications of D-Glyceric Acid
D-glyceric acid's unique chemical structure lends itself to a variety of industrial applications.
D-glyceric acid can be used as a monomer or a modifying agent in the synthesis of biodegradable polymers.
Application Note: D-Glyceric Acid as a Modifier for Polylactic Acid (PLA)
D-glyceric acid can be incorporated into the polylactic acid (PLA) backbone to create branched PLA.[10] This modification alters the physical properties of PLA, such as reducing its crystallinity and glass transition temperature, which can improve its processability and expand its applications as a bio-based plastic modifier.[10]
Protocol 4: Synthesis of Branched Polylactic Acid using D-Glyceric Acid
This protocol is a general guideline based on the polycondensation of lactide in the presence of D-glyceric acid.[10]
Materials:
-
Lactide
-
D-Glyceric acid
-
Catalyst (e.g., Stannous octoate)
-
Reaction vessel with a stirrer, heating, and vacuum capabilities.
-
Solvent for purification (e.g., chloroform)
-
Anti-solvent for precipitation (e.g., methanol)
Procedure:
-
Charge the reaction vessel with lactide and a specific molar ratio of D-glyceric acid (this ratio will determine the degree of branching).
-
Add the catalyst.
-
Heat the mixture under an inert atmosphere (e.g., nitrogen) to the desired reaction temperature (e.g., 180-200°C) to initiate polymerization.
-
Apply vacuum to remove the water of condensation.
-
Continue the reaction for several hours until the desired molecular weight is achieved.
-
Cool the reaction mixture and dissolve the resulting polymer in a suitable solvent like chloroform.
-
Precipitate the branched PLA by adding the solution to an anti-solvent such as methanol.
-
Collect the polymer by filtration and dry it under vacuum.
The amphiphilic nature of D-glyceric acid derivatives makes them suitable for use as biosurfactants.
Application Note: D-Glyceric Acid-Based Surfactants
Diacylated D-glyceric acid salts have demonstrated excellent surface tension-lowering properties.[13] These biosurfactants are biodegradable and can be used in cosmetics, personal care products, and as emulsifiers in the food industry.
Protocol 5: General Procedure for the Synthesis of Diacyl-D-Glyceric Acid Surfactants
This is a generalized enzymatic synthesis protocol.
Materials:
-
D-Glyceric acid
-
Fatty acids (e.g., lauric acid, oleic acid)
-
Lipase (B570770) (e.g., from Candida antarctica)
-
Organic solvent (e.g., 2-methyl-2-butanol)
-
Molecular sieves
Procedure:
-
Dissolve D-glyceric acid and the desired fatty acids in the organic solvent in a reaction flask.
-
Add molecular sieves to remove water generated during the reaction.
-
Add the lipase to the mixture.
-
Incubate the reaction at a suitable temperature (e.g., 40-60°C) with stirring.
-
Monitor the progress of the esterification reaction by techniques such as thin-layer chromatography (TLC) or HPLC.
-
Once the reaction is complete, inactivate the enzyme by filtration.
-
Purify the resulting diacyl-D-glyceric acid by column chromatography.
-
The purified product can be neutralized with a base (e.g., NaOH) to form the surfactant salt.
Optically pure D-glyceric acid is a valuable chiral building block in the synthesis of complex pharmaceutical compounds.[14] It also exhibits biological activities that are of interest to drug development professionals.
Application Note: D-Glyceric Acid in Drug Development
D-glyceric acid has been shown to activate mitochondrial metabolism in humans.[2] It can also accelerate the metabolism of ethanol (B145695) and acetaldehyde, suggesting its potential use in treatments for alcohol-related conditions.[12] Furthermore, its derivatives have shown potential as antitrypsin agents.[2]
The metabolic pathway of D-glyceric acid is of clinical significance. A deficiency in the enzyme D-glycerate kinase leads to D-glyceric aciduria, an inborn error of metabolism. Understanding this pathway is crucial for developing diagnostic and therapeutic strategies.
D-glyceric acid and its derivatives have shown positive effects on skin cells, including increased viability and collagen production, making them attractive ingredients for skincare and cosmetic products.[13]
Application Note: D-Glyceric Acid in Cosmetic Formulations
Due to its moisturizing properties and its ability to support skin cell health, D-glyceric acid can be incorporated into various cosmetic formulations such as creams, lotions, and serums.
D-glyceric acid is being explored as a novel food ingredient and is intended for use in various food applications, including beverages, cereal bars, and food supplements.[15]
Metabolic and Signaling Pathways
Understanding the metabolic context of D-glyceric acid is essential for its application, particularly in the pharmaceutical and drug development fields.
D-glyceric acid is an intermediate in the catabolism of the amino acid serine. Conversely, intermediates from glycolysis, such as 3-phosphoglycerate, can be shunted into the serine biosynthesis pathway, which is linked to D-glyceric acid metabolism.
Analytical Methods
Accurate quantification of D-glyceric acid is essential for process monitoring and quality control.
Protocol 6: Quantification of D-Glyceric Acid by HPLC [16][17][18]
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Refractive Index (RI) detector.
-
Ion-exchange column (e.g., Aminex HPX-87H).
-
Mobile Phase: Dilute sulfuric acid (e.g., 5 mM H₂SO₄).[18]
-
D-Glyceric acid standard.
-
Samples for analysis (e.g., fermentation broth).
Procedure:
-
Prepare a series of D-glyceric acid standards of known concentrations to generate a calibration curve.
-
Prepare samples by centrifuging to remove solids and filtering through a 0.22 µm syringe filter. Dilute if necessary to fall within the range of the calibration curve.
-
Set up the HPLC system with the appropriate column and mobile phase.
-
Set the column temperature (e.g., 60-65°C).[18]
-
Set the detector wavelength (for UV detection, typically around 210 nm).
-
Inject the standards and samples onto the HPLC system.
-
Identify the D-glyceric acid peak based on its retention time compared to the standard.
-
Quantify the concentration of D-glyceric acid in the samples by comparing the peak area to the calibration curve.
These application notes and protocols provide a comprehensive overview of the industrial potential of D-glyceric acid. Further research and development will undoubtedly uncover new and innovative applications for this versatile bio-based chemical.
References
- 1. Biotechnological production of D-glyceric acid and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of Glyceric Acid to Bio-related Functional Materials and Improvement of Microbial Production [jstage.jst.go.jp]
- 3. acs.org [acs.org]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. researchgate.net [researchgate.net]
- 6. Team:Bielefeld-Germany/Protocols/Downstream-processing - 2011.igem.org [2011.igem.org]
- 7. benchchem.com [benchchem.com]
- 8. Downstream processing (Chapter 9) - Basic Biotechnology [resolve.cambridge.org]
- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 10. Bioprocessing of glycerol into glyceric Acid for use in bioplastic monomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Asymmetric synthesis of D-glyceric acid by an alditol oxidase and directed evolution for enhanced oxidative activity towards glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of an Effective Method of Producing D-glyceric Acid from Glycerin [aist.go.jp]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. food.ec.europa.eu [food.ec.europa.eu]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. Simple and Effective HPLC Method for Elucidating Glycerol Oxidation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Resolving Peak Overlap in HPLC Analysis of Glycerol Oxidation Products by Utilizing Various Detectors: Application to BiVO4 Photoanodes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for D-glycerate in Enzyme Kinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-glycerate is a key metabolic intermediate involved in several central pathways, including photorespiration, gluconeogenesis, and the metabolism of serine and glycine.[1] Its role as a substrate for various enzymes makes it a critical molecule for studying enzyme kinetics, understanding metabolic regulation, and identifying potential targets for drug development. These application notes provide detailed protocols for enzyme kinetic studies using this compound as a substrate, focusing on two primary enzymes: this compound dehydrogenase and glycerate kinase.
Key Enzymes Utilizing this compound
-
This compound Dehydrogenase (EC 1.1.1.29): This enzyme catalyzes the reversible oxidation of this compound to hydroxypyruvate, typically using NAD⁺ or NADP⁺ as a cofactor.[2] It plays a crucial role in the serine biosynthesis pathway and glyoxylate (B1226380) metabolism.
-
Glycerate Kinase (EC 2.7.1.31): This kinase catalyzes the ATP-dependent phosphorylation of this compound to either 2-phosphoglycerate or 3-phosphoglycerate, which are intermediates in glycolysis and gluconeogenesis.[1]
Data Presentation: Kinetic Parameters
The following table summarizes the kinetic parameters (Michaelis-Menten constant, Kₘ, and maximum velocity, Vₘₐₓ) of this compound dehydrogenase and glycerate kinase from various sources. These values are crucial for designing experiments and understanding the enzymatic behavior under different conditions.
| Enzyme | Organism | Substrate | Kₘ (mM) | Vₘₐₓ (U/mg) |
| Glycerate Kinase | Thermoproteus tenax | This compound | 0.02 ± 0.01 | 5.05 ± 0.52 |
| Zea mays (Maize) | This compound | 0.12 | Not Specified |
Note: Kinetic parameters can vary significantly based on the specific isoform of the enzyme, the organism from which it is derived, and the experimental conditions (e.g., pH, temperature, and buffer composition).
Experimental Protocols
Protocol 1: Kinetic Analysis of this compound Dehydrogenase
This protocol describes a spectrophotometric assay to determine the kinetic parameters of this compound dehydrogenase by monitoring the production of NADH at 340 nm.
Materials:
-
Purified this compound dehydrogenase
-
This compound stock solution (e.g., 1 M)
-
NAD⁺ stock solution (e.g., 100 mM)
-
Assay Buffer: 100 mM Glycine-NaOH, pH 9.4
-
Spectrophotometer capable of reading absorbance at 340 nm
-
Cuvettes (1 cm path length)
-
Micropipettes and tips
Procedure:
-
Prepare a range of this compound concentrations: Serially dilute the this compound stock solution in the assay buffer to achieve a final concentration range that brackets the expected Kₘ (e.g., 0.1 mM to 20 mM).
-
Prepare the reaction mixture: In a cuvette, combine the following reagents to a final volume of 1 mL:
-
Assay Buffer (to make up the final volume)
-
NAD⁺ solution (final concentration of 2 mM)
-
Varying concentrations of this compound
-
-
Equilibrate the reaction mixture: Incubate the cuvette in the spectrophotometer at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to ensure temperature equilibrium.
-
Initiate the reaction: Add a small, predetermined amount of this compound dehydrogenase to the cuvette and mix gently by inversion. The amount of enzyme should be sufficient to produce a linear rate of change in absorbance for at least the first few minutes.
-
Monitor the reaction: Immediately begin recording the absorbance at 340 nm at regular intervals (e.g., every 15-30 seconds) for 3-5 minutes.
-
Calculate the initial velocity (v₀): Determine the initial rate of the reaction by calculating the slope of the linear portion of the absorbance versus time plot. Convert the change in absorbance per minute (ΔA₃₄₀/min) to the rate of NADH formation using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Determine Kₘ and Vₘₐₓ: Plot the initial velocities (v₀) against the corresponding this compound concentrations. Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Kₘ and Vₘₐₓ values. Alternatively, a Lineweaver-Burk plot (1/v₀ vs. 1/[S]) can be used for a linear representation of the data.
Protocol 2: Kinetic Analysis of Glycerate Kinase (Coupled Enzyme Assay)
This protocol describes a coupled enzyme assay for determining the kinetics of glycerate kinase.[3] The production of ADP by glycerate kinase is coupled to the oxidation of NADH by pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH), which is monitored by the decrease in absorbance at 340 nm.[4][5]
Materials:
-
Purified glycerate kinase
-
This compound stock solution (e.g., 1 M)
-
ATP stock solution (e.g., 100 mM)
-
Phosphoenolpyruvate (PEP) stock solution (e.g., 50 mM)
-
NADH stock solution (e.g., 10 mM)
-
Pyruvate kinase (PK) solution (e.g., 1000 units/mL)
-
Lactate dehydrogenase (LDH) solution (e.g., 1000 units/mL)[6]
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂ and 50 mM KCl
-
Spectrophotometer capable of reading absorbance at 340 nm
-
Cuvettes (1 cm path length)
-
Micropipettes and tips
Procedure:
-
Prepare a range of this compound concentrations: Serially dilute the this compound stock solution in the assay buffer to achieve a final concentration range appropriate for determining the Kₘ.
-
Prepare the coupling enzyme system: In a cuvette, combine the following reagents to a final volume of 1 mL:
-
Assay Buffer (to make up the final volume)
-
ATP solution (final concentration of 5 mM)
-
PEP solution (final concentration of 1 mM)
-
NADH solution (final concentration of 0.2 mM)
-
PK solution (final concentration of 5-10 units/mL)
-
LDH solution (final concentration of 5-10 units/mL)[6]
-
Varying concentrations of this compound
-
-
Equilibrate the reaction mixture: Incubate the cuvette in the spectrophotometer at a constant temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction: Add a small amount of glycerate kinase to the cuvette and mix gently.
-
Monitor the reaction: Immediately start recording the decrease in absorbance at 340 nm at regular intervals for 5-10 minutes.
-
Calculate the initial velocity (v₀): Determine the initial rate of the reaction from the linear portion of the absorbance versus time plot and convert it to the rate of ADP production as described in Protocol 1.
-
Determine Kₘ and Vₘₐₓ: Plot the initial velocities against the this compound concentrations and analyze the data using the Michaelis-Menten equation or a Lineweaver-Burk plot.
Visualizations
This compound in Metabolic Pathways
This compound is a central molecule that connects several metabolic pathways. The following diagrams illustrate its involvement in serine/glycine metabolism and gluconeogenesis.
References
- 1. Glycerate kinase - Wikipedia [en.wikipedia.org]
- 2. Enzyme Activity Measurement of Glycerate Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 3. Glycerate kinase of the hyperthermophilic archaeon Thermoproteus tenax: new insights into the phylogenetic distribution and physiological role of members of the three different glycerate kinase classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lactate Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]
Application Notes and Protocols for D-Glycerate in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-glycerate is a three-carbon carboxylic acid that serves as a key intermediate in several central metabolic pathways, including the serine biosynthesis pathway and its connection to glycolysis.[1][2] Its position at the crossroads of major cellular processes makes it a molecule of significant interest for researchers studying cellular metabolism, particularly in the context of cancer and other metabolic diseases. Exogenous application of this compound to cell cultures can provide valuable insights into its uptake, metabolism, and downstream effects on cellular physiology.
These application notes provide a comprehensive overview of the potential uses of this compound in cell culture studies, along with detailed protocols for its application and the analysis of its effects.
Metabolic Significance of this compound
This compound is closely related to the glycolytic intermediate D-3-phosphoglycerate. The enzyme D-3-phosphoglycerate dehydrogenase (PHGDH) catalyzes the first and rate-limiting step of the de novo serine biosynthesis pathway, converting 3-phosphoglycerate (B1209933) to 3-phosphohydroxypyruvate.[1][3] This pathway is often upregulated in cancer cells to support their high proliferative demands for amino acids, nucleotides, and lipids.[1][2] Exogenously supplied this compound can be taken up by cells and phosphorylated by glycerate kinase (GLYCTK) to form 2-phosphoglycerate, another glycolytic intermediate.[4] This provides a direct entry point into central carbon metabolism, bypassing the upper stages of glycolysis.
Applications in Cell Culture Studies
The unique metabolic positioning of this compound makes it a valuable tool for a variety of in vitro studies:
-
Alternative Carbon Source: this compound can be used as an alternative or supplementary carbon source to study cellular adaptation to different nutrient environments. This is particularly relevant in the context of the tumor microenvironment, where glucose levels can be limiting.
-
Metabolic Flux Analysis: While isotopically labeled this compound is not as common as labeled glucose or glutamine, it can be used to trace the metabolic fate of the glycerate backbone into glycolysis, the TCA cycle, and biosynthetic pathways.
-
Investigation of Serine Biosynthesis Pathway: By providing a substrate downstream of the initial steps of glycolysis, this compound can be used to probe the regulation and activity of the lower parts of the serine synthesis pathway.
-
Mitochondrial Function Studies: Recent in vivo studies suggest that D-glyceric acid can activate mitochondrial metabolism.[4][5] In vitro cell culture experiments can be designed to validate and explore the mechanisms behind this activation.
-
Drug Discovery and Development: For researchers developing inhibitors of enzymes in the serine biosynthesis pathway, such as PHGDH, this compound can be used in rescue experiments to determine the specificity of the inhibitor's action.
Data Presentation
The following tables provide examples of how quantitative data from this compound cell culture experiments can be presented.
Table 1: Cytotoxicity of this compound on Various Cell Lines
| Cell Line | This compound Concentration (mM) | Cell Viability (%) (48h) |
| MCF-7 | 0 (Control) | 100 ± 4.2 |
| 1 | 98 ± 3.5 | |
| 5 | 92 ± 5.1 | |
| 10 | 85 ± 4.8 | |
| 20 | 60 ± 6.2 | |
| 50 | 25 ± 3.9 | |
| A549 | 0 (Control) | 100 ± 3.8 |
| 1 | 99 ± 2.9 | |
| 5 | 95 ± 4.3 | |
| 10 | 88 ± 5.5 | |
| 20 | 65 ± 7.1 | |
| 50 | 30 ± 4.7 | |
| HEK293 | 0 (Control) | 100 ± 2.5 |
| 1 | 101 ± 3.1 | |
| 5 | 97 ± 2.8 | |
| 10 | 90 ± 4.0 | |
| 20 | 70 ± 5.3 | |
| 50 | 35 ± 6.0 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of this compound on Key Metabolic Parameters
| Treatment | Glucose Consumption (nmol/10^6 cells/h) | Lactate Production (nmol/10^6 cells/h) | ATP Levels (relative to control) |
| Control (Glucose only) | 50.2 ± 3.1 | 85.3 ± 4.5 | 1.00 ± 0.08 |
| 10 mM this compound | 35.8 ± 2.5 | 60.1 ± 3.8 | 1.25 ± 0.11 |
| Control (Galactose only) | 10.5 ± 1.2 | 5.2 ± 0.7 | 0.45 ± 0.05 |
| 10 mM this compound + Galactose | 12.1 ± 1.5 | 25.7 ± 2.1 | 0.85 ± 0.09 |
Data are presented as mean ± standard deviation from three independent experiments.
Mandatory Visualizations
References
- 1. The Role of D-3-Phosphoglycerate Dehydrogenase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3-Phosphoglycerate dehydrogenase: a potential target for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Randomized Trial: D-Glyceric Acid Activates Mitochondrial Metabolism in 50–60-Year-Old Healthy Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Randomized Trial: D-Glyceric Acid Activates Mitochondrial Metabolism in 50-60-Year-Old Healthy Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Separation of D- and L-Glycerate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glyceric acid, a three-carbon alpha-hydroxy acid, exists as two stereoisomers, D-glycerate and L-glycerate. The distinct metabolic pathways and physiological roles of these enantiomers necessitate accurate and reliable analytical methods for their separation and quantification. Elevated levels of this compound in biological fluids are indicative of D-glyceric aciduria, a rare inborn error of metabolism. Conversely, L-glycerate is associated with primary hyperoxaluria type 2. The ability to distinguish between these enantiomers is therefore crucial for clinical diagnosis, metabolic research, and drug development.
This document provides detailed application notes and protocols for four distinct analytical methodologies for the chiral separation of D- and L-glycerate: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Capillary Electrophoresis (CE), and Enzymatic Assays.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the direct separation of enantiomers using a chiral stationary phase (CSP). This method offers excellent resolution and reproducibility for the analysis of D- and L-glycerate in complex biological matrices.
Application Note
This protocol details the separation of D- and L-glycerate using a ristocetin (B1679390) A glycopeptide-based chiral stationary phase. Ristocetin A provides a complex chiral environment with multiple interaction points, including hydrogen bonding, ionic, and dipole-dipole interactions, which facilitates the differential retention of the glycerate enantiomers. The method is particularly suited for the analysis of urine samples and can be coupled with mass spectrometry for enhanced sensitivity and specificity.
Experimental Protocol
1. Sample Preparation (Urine):
- Centrifuge the urine sample at 10,000 x g for 10 minutes to remove particulate matter.
- Filter the supernatant through a 0.45 µm syringe filter.
- For quantitative analysis, dilute the sample with the mobile phase. A 1:10 dilution is a good starting point.
2. HPLC System and Conditions:
- HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a suitable detector (UV or Mass Spectrometer).
- Chiral Column: Ristocetin A glycopeptide antibiotic silica (B1680970) gel bonded column (e.g., Astec CHIROBIOTIC R).
- Mobile Phase: Triethylamine (B128534) acetate (B1210297) (TEAA) buffer (pH 4.1) with 10% methanol. To prepare the buffer, titrate a solution of triethylamine with acetic acid to the desired pH.
- Flow Rate: 0.5 mL/min.
- Column Temperature: 25°C.
- Injection Volume: 10 µL.
- Detection:
- UV: 210 nm.
- Mass Spectrometry (Negative Ion Mode): Monitor the parent-to-daughter transitions for glyceric acid (e.g., m/z 105 -> 75).
Quantitative Data
| Analyte | Retention Time (min)[1] |
| L-Glycerate | 3.6 |
| This compound | 4.5 |
Note: Retention times can vary depending on the specific column, system, and exact mobile phase composition.
Experimental Workflow
Caption: HPLC experimental workflow for chiral separation of glycerate.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like glyceric acid, derivatization is necessary to increase their volatility. This can be achieved through esterification of the carboxyl group and acylation or silylation of the hydroxyl groups. Chiral separation can be accomplished using a chiral stationary phase or by using a chiral derivatizing agent to form diastereomers that can be separated on a non-chiral column.
Application Note
This protocol describes a method for the chiral separation of D- and L-glycerate by GC-MS following a two-step derivatization process. The carboxyl group is first esterified, followed by acylation of the hydroxyl groups using a chiral acylating agent. This creates diastereomers that can be readily separated on a standard achiral GC column. This method is suitable for a variety of biological matrices and offers high sensitivity due to the use of mass spectrometric detection.
Experimental Protocol
1. Sample Preparation and Derivatization:
- Extraction: Perform a liquid-liquid extraction of the biological sample (e.g., plasma, urine) to isolate the organic acids.
- Drying: Evaporate the organic extract to dryness under a stream of nitrogen.
- Esterification (Methylation): Add 1 mL of 3 N methanolic HCl to the dried sample. Cap the vial and heat at 100°C for 30 minutes. Cool and evaporate to dryness.
- Acylation (Chiral Derivatization): To the dried residue, add 1 mL of methylene (B1212753) chloride and 100 µL of a chiral acylating agent (e.g., (S)-(-)-N-(Trifluoroacetyl)prolyl chloride). Cap the vial and heat at 60°C for 20 minutes. Cool the sample before injection.
2. GC-MS System and Conditions:
- GC-MS System: A standard GC-MS system with a split/splitless injector.
- GC Column: A non-chiral, medium polarity column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
- Injector Temperature: 250°C.
- Oven Temperature Program:
- Initial temperature: 100°C, hold for 2 minutes.
- Ramp: 10°C/min to 280°C.
- Hold: 5 minutes at 280°C.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- MS Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 50-500.
- Selected Ion Monitoring (SIM): Monitor characteristic ions of the derivatized glycerate diastereomers for enhanced sensitivity.
Quantitative Data
| Diastereomer | Expected Elution Order |
| This compound derivative | Earlier eluting |
| L-Glycerate derivative | Later eluting |
Note: The exact retention times and elution order will depend on the specific chiral derivatizing agent and GC conditions used. The elution order should be confirmed with standards.
Experimental Workflow
References
Application Notes & Protocols: High-Throughput Screening for D-Glycerate Production
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of D-glycerate production. The methodologies outlined are designed to facilitate the rapid and efficient identification of improved enzyme variants or optimized microbial strains for the synthesis of this compound, a valuable platform chemical for various industrial applications.
Introduction
This compound is a versatile three-carbon organic acid with applications in pharmaceuticals, cosmetics, and as a precursor for biodegradable polymers.[1] The development of efficient biocatalytic and fermentation-based production routes is of significant interest. High-throughput screening is an essential tool in this endeavor, enabling the rapid evaluation of large libraries of enzymes or microbial mutants to identify candidates with enhanced this compound production capabilities. This document details established HTS assays, relevant microbial production systems, and protocols to accelerate research and development in this area.
Data Presentation: Microbial this compound Production
The following tables summarize key quantitative data from published studies on the microbial production of this compound. This data can serve as a benchmark for screening campaigns.
Table 1: this compound Production in Engineered E. coli from D-Galacturonate [2][3][4]
| Strain | Relevant Genotype | Substrate | Titer (g/L) | Molar Yield (%) |
| MG1655(DE3) ΔgarKΔhyiΔglxKΔuxaC | Inactivation of glycerate kinase and competing pathways | D-Galacturonate | 4.8 | 83 |
Table 2: this compound Production in Engineered E. coli from Glycerol [1][5]
| Strain | Key Feature | Substrate | Titer (g/L) | Molar Yield (mol/mol) | Fermentation Time (h) |
| TZ-170 | Overexpression of evolved alditol oxidase (eAldO3-24), deletion of ycjM | Glycerol | 30.1 | 0.376 | 70 |
Metabolic Pathway for this compound Production
The following diagram illustrates a metabolic pathway engineered in E. coli for the conversion of D-galacturonate to this compound.[2][3][4]
Caption: Engineered metabolic pathway for this compound production from D-galacturonate in E. coli.
Experimental Protocols
Protocol 1: High-Throughput Screening of this compound Dehydratase Activity
This protocol is adapted from a peroxidase-based HTS assay for this compound dehydratase, which converts this compound to pyruvate (B1213749).[6] The produced pyruvate is then quantified in a coupled enzymatic reaction.
Experimental Workflow Diagram
References
Application Note: Analysis of D-Glycerate by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
D-glyceric acid is a key intermediate in various metabolic pathways, including fructose (B13574) and L-serine metabolism. The quantitative analysis of D-glycerate in biological fluids is crucial for the diagnosis and monitoring of inherited metabolic disorders such as D-glyceric aciduria.[1][2] Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for metabolomic analysis due to its high resolution, sensitivity, and the availability of extensive spectral libraries for compound identification.[3]
However, this compound, like many other organic acids and polar metabolites, is non-volatile and thermally unstable.[4] This makes its direct analysis by GC-MS challenging. To overcome this limitation, a chemical modification process known as derivatization is required.[5] Derivatization converts polar functional groups (such as hydroxyl -OH and carboxyl -COOH) into less polar, more volatile, and more thermally stable derivatives, making them amenable to GC analysis.[4][6] The most common approach for organic acids like this compound is a two-step process involving methoximation followed by silylation.[7][8]
This application note provides a detailed protocol for the derivatization of this compound in biological samples for robust and reproducible quantitative analysis by GC-MS.
Principle of Derivatization
The recommended two-step derivatization process ensures comprehensive modification of the this compound molecule for optimal GC-MS analysis.
-
Methoximation: This initial step targets carbonyl groups (aldehydes and ketones). While this compound itself does not have a ketone or aldehyde group, this step is crucial in metabolomics when analyzing a complex mixture to protect the carbonyls of other metabolites, prevent ring formation in sugars, and reduce the number of stereoisomers, which simplifies the resulting chromatogram.[8][9][10] Methoxyamine hydrochloride is used to convert these groups into their methoxime derivatives.[7]
-
Silylation: This is the primary step for derivatizing this compound. Silylating reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replace the active hydrogens on the hydroxyl and carboxylic acid groups with a non-polar trimethylsilyl (B98337) (TMS) group.[9] This reaction significantly reduces the polarity and increases the volatility of the this compound molecule, allowing it to be vaporized and travel through the GC column.[4][8]
Quantitative Data Summary
The reproducibility of derivatization methods is critical for accurate quantification. The following table summarizes reported performance data for silylation and alternative derivatization techniques used in GC-MS metabolomics.
| Parameter | Derivatization Method | Analyte Class | Typical Value | Source |
| Reproducibility (RSD) | Automated Trimethylsilylation (TMS) | Various Metabolites | < 20% | [9] |
| Reproducibility (RSD) | Manual Trimethylsilylation (TMS) | Various Organic Acids | < 10% | [3] |
| Reproducibility (RSD) | Alkylation (MCF) | Various Organic Acids | < 10% (generally better than TMS) | [3] |
| Dynamic Range | Trimethylsilylation (TMS) | Various Metabolites | 5–63 fold | [3] |
| Dynamic Range | Alkylation (MCF) | Various Metabolites | 8–100 fold | [3] |
RSD: Relative Standard Deviation; MCF: Methyl Chloroformate.
Experimental Protocols
Protocol 1: Sample Preparation and Metabolite Extraction
This protocol is suitable for biological fluids such as plasma or urine.
Materials:
-
Sample (e.g., 100 µL plasma or urine)
-
Internal Standard (e.g., 1,2,3-butanetriol, 100 µg/mL)[11]
-
Methanol (B129727), pre-chilled to -20°C
-
Chloroform, pre-chilled to -20°C (for biphasic extraction)
-
Ultrapure water
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of 14,000 x g and 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Sample Aliquoting: Transfer 100 µL of the biological sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add a known amount of internal standard to the sample for quantification.
-
Protein Precipitation: Add 800 µL of ice-cold 80% methanol to the sample to precipitate proteins.[7]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Incubation: Incubate the samples at -20°C for at least 1 hour to complete protein precipitation.[7]
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.[7]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new 1.5 mL microcentrifuge tube.
-
Drying: Evaporate the supernatant to complete dryness using a vacuum concentrator or a gentle stream of nitrogen. This step is critical as water interferes with silylation reagents.[4][7][8] The dried pellet is now ready for derivatization.
Protocol 2: Two-Step Derivatization of this compound
Materials:
-
Dried metabolite extract from Protocol 1
-
Methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block or incubator
-
GC vials with inserts
Procedure:
-
Methoximation:
-
Silylation:
-
Sample Transfer:
-
After cooling to room temperature, centrifuge the tube briefly to collect any droplets.
-
Transfer the derivatized sample to a GC vial with an insert for analysis.
-
Protocol 3: GC-MS Analysis Parameters
The following are typical parameters and can be adapted based on the specific instrument and column used.
-
Gas Chromatograph: Agilent GC or equivalent
-
Mass Spectrometer: Agilent MS or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless[12]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 1 minute
-
Ramp: 5°C/min to 300°C
-
Hold: 5 minutes at 300°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Scan Range: m/z 50-600
Visualizations
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Silylation of this compound using MSTFA for GC-MS analysis.
References
- 1. Biochemical contribution to diagnosis and study of a new case of D-glyceric acidemia/aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. D-glyceric aciduria due to GLYCTK mutation: Disease or non-disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. youtube.com [youtube.com]
- 6. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 11. researchgate.net [researchgate.net]
- 12. uoguelph.ca [uoguelph.ca]
Troubleshooting & Optimization
Technical Support Center: Optimizing D-glycerate Production in E. coli
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the production yield of D-glycerate in engineered Escherichia coli.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for producing this compound in engineered E. coli?
A1: this compound can be produced in E. coli through several engineered pathways, primarily utilizing D-galacturonate, glucose, or glycerol (B35011) as a substrate.
-
From D-galacturonate: A synthetic pathway can be introduced by expressing uronate dehydrogenase (udh) from Pseudomonas syringae and galactarolactone isomerase (gli) from Agrobacterium fabrum. This pathway leverages native E. coli enzymes, including galactarate dehydratase (garD), 5-keto-4-deoxy-D-glucarate aldolase (B8822740) (garL), and 2-hydroxy-3-oxopropionate reductase (garR).[1][2][3]
-
From Glucose (via Glycerol): This pathway involves engineering E. coli to first produce glycerol from glucose. This is achieved by introducing glycerol-3-phosphate dehydrogenase isoforms (gpd1 and gpp2) from Saccharomyces cerevisiae. The glycerol is then converted to this compound by an alditol oxidase (aldO) from Streptomyces violaceoruber.[4]
-
From Glycerol: A more direct approach involves the oxidation of glycerol to this compound using a heterologously expressed alditol oxidase (AldO).[5]
Q2: Which genes should be targeted for knockout to prevent this compound consumption and improve yield?
A2: To prevent the native metabolism of this compound and redirect carbon flux towards your product, several key genes should be deleted from the E. coli genome:
-
garK (glycerate 2-kinase): This is a primary target as it directly phosphorylates this compound, pulling it into central metabolism.[2]
-
glxK (glycerate 3-kinase): Another key enzyme that consumes glycerate.[4]
-
hyi (hydroxypyruvate isomerase): Deletion prevents the conversion of a pathway intermediate, preserving the carbon flux.[1][2]
-
uxaC (uronate isomerase): In pathways utilizing D-galacturonate, knocking out this gene prevents the diversion of the substrate away from the production pathway.[1][2]
-
glpF (glycerol transporter): In pathways that produce this compound from glucose via an extracellular glycerol intermediate, deleting this gene can prevent the re-uptake and loss of glycerol.[4]
Q3: What are typical this compound titers and yields achieved in engineered E. coli?
A3: Titers and yields vary significantly based on the substrate, strain, and fermentation strategy. Engineered strains have achieved titers from 0.50 g/L to as high as 30.1 g/L.[4][5] A mutant strain utilizing D-galacturonate reached a titer of 4.8 g/L with a high molar yield of 83%.[2][3][6] Fed-batch fermentation using glycerol as a substrate has yielded up to 30.1 g/L.[5]
Q4: How can I quantify the concentration of this compound in my culture supernatant?
A4: Several analytical methods can be used for the accurate quantification of this compound:
-
High-Performance Liquid Chromatography (HPLC): This is a common method. A Hydrophilic Interaction Liquid Chromatography (HILIC) column is well-suited for separating polar analytes like this compound.[7]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers very high sensitivity and specificity and is ideal for detecting low concentrations of this compound.[7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used, often requiring derivatization of the analyte.[9]
-
Enzymatic Assays: These assays use coupled enzymatic reactions that result in a measurable change in absorbance (e.g., NADH consumption at 340 nm) proportional to the this compound concentration.[7]
Troubleshooting Guides
Problem 1: Low this compound Yield or Titer
| Potential Cause | Troubleshooting Step | Rationale |
| This compound Consumption | Verify knockout of key kinase genes: garK and glxK.[4] | These native E. coli enzymes directly consume the this compound product. Their deletion is critical for accumulation.[2] |
| Carbon Flux Diversion | Ensure deletion of competing pathway genes such as hyi, uxaC (for galacturonate pathway), or glpF (for glucose-to-glycerol pathway).[1] | These genes divert either the substrate or key intermediates away from the desired this compound synthesis pathway, reducing the overall yield. |
| Suboptimal Enzyme Expression | 1. Lower the induction temperature to 18-30°C. 2. Optimize inducer (e.g., IPTG) concentration (0.1 mM to 1 mM). 3. Check for rare codons in your heterologous genes.[10] | High induction temperatures or concentrations can lead to protein misfolding and the formation of inactive inclusion bodies. Codon optimization can improve translation efficiency in E. coli.[10] |
| Poor Substrate Utilization | For glycerol-based processes, consider metabolic engineering to rewire glycerol metabolism, such as enhancing the pentose (B10789219) phosphate (B84403) pathway.[11] | Glycerol is utilized less efficiently than glucose by E. coli. Engineering central metabolism can improve substrate uptake and conversion.[11][12] |
Problem 2: Poor Cell Growth
| Potential Cause | Troubleshooting Step | Rationale |
| Metabolic Burden/Toxicity | 1. Use a tightly regulated promoter system (e.g., pBAD or T7 with glucose repression). 2. Grow cells at a lower temperature (e.g., 30°C).[10][13] | Basal (leaky) expression of heterologous enzymes can be toxic to the host cell, impairing growth. Lower temperatures reduce metabolic stress. |
| Nutrient Limitation in Minimal Media | If using M9 minimal medium with garK/glxK knockouts, supplement the medium with 0.5 g/L casamino acids and 0.5 g/L manganese sulfate.[4] | The deletion of glycerate kinases can impair growth in minimal media. Supplementation provides essential building blocks and cofactors, restoring robust growth.[4] |
| Sub-optimal Culture Conditions | Ensure proper aeration and pH control. For some processes, a two-stage strategy (growth phase followed by production phase) can be beneficial.[14] | Oxygen levels and pH are critical for both cell health and enzymatic activity. Separating the growth and production phases can optimize both. |
| Plasmid Instability | Inoculate from a fresh colony or a freshly prepared glycerol stock. Maintain antibiotic selection throughout the culture. | Repeated subculturing can lead to plasmid loss, resulting in a non-producing population and apparently poor growth. |
Data Summary Tables
Table 1: this compound Production from D-galacturonate in Engineered E. coli
| Strain Genotype | Substrate | Titer (g/L) | Molar Yield (%) | Reference |
| ΔgarK | D-galacturonate | ~2.5 | ~45% | [1] |
| ΔgarKΔhyiΔglxKΔuxaC | D-galacturonate | 4.8 | 83% | [1][2] |
Table 2: this compound Production from Glucose and Glycerol in Engineered E. coli
| Strain Genotype / Key Enzymes | Substrate | Titer (g/L) | Specific Productivity (g-glycerate/g-cells) | Reference |
| gpd1, gpp2, aldO, ΔgarK, ΔglxK | Glucose (10 g/L) | 0.50 | N/A | [4] |
| gpd1, gpp2, aldO, ΔgarK, ΔglxK, ΔglpF | Glucose (10 g/L) | 0.80 | N/A | [4] |
| Above strain in fermentor | Glucose | 2.37 | 0.34 | [3][4] |
| Evolved AldO, ΔycjM | Glycerol | 30.1 | N/A | [5] |
Visualizations
Caption: Metabolic pathway for this compound production from D-galacturonate in E. coli.
Caption: Experimental workflow for optimizing this compound production.
Caption: Logical troubleshooting guide for low this compound yield.
Experimental Protocols
Protocol 1: Strain Construction (Gene Knockout)
This protocol outlines a general method for gene deletion, often using lambda red recombineering.
-
Host Strain: Start with a suitable E. coli strain (e.g., BW25113 or MG1655).
-
Prepare Electrocompetent Cells: Grow the host strain containing a helper plasmid with the lambda red genes (e.g., pKD46) at 30°C in SOB medium with the appropriate antibiotic and L-arabinose to induce the recombination genes. Harvest cells at an OD600 of ~0.6, wash multiple times with ice-cold sterile 10% glycerol, and store at -80°C.
-
Generate PCR Cassette: Amplify a resistance cassette (e.g., kanamycin) flanked by FRT sites using PCR. The primers must contain 40-50 bp homology arms corresponding to the regions immediately upstream and downstream of the target gene to be deleted (e.g., garK).
-
Transformation: Electroporate the purified PCR product into the prepared electrocompetent cells.
-
Selection: Plate the transformed cells on LB agar (B569324) with the appropriate antibiotic (e.g., kanamycin) and incubate at 37°C.
-
Verification: Confirm the gene knockout in resistant colonies using colony PCR with primers flanking the target gene region.
-
Curing the Resistance Cassette: Transform the confirmed mutant with a plasmid expressing the FLP recombinase (e.g., pCP20) to remove the antibiotic resistance cassette, leaving a small "scar" sequence.
Protocol 2: Shake Flask Fermentation for this compound Production
-
Pre-culture: Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with appropriate antibiotics. Incubate overnight at 37°C with shaking (220 rpm).
-
Main Culture: Inoculate 50 mL of production medium (e.g., M9 minimal medium or MR2 medium supplemented with the carbon source like 10 g/L D-galacturonate) in a 250 mL shake flask with the overnight pre-culture to an initial OD600 of 0.1.
-
Growth Phase: Incubate the main culture at 37°C with shaking (220 rpm) until the OD600 reaches the exponential phase (e.g., 0.6-0.8).[1]
-
Induction: Cool the culture to 30°C and induce protein expression by adding IPTG to a final concentration of 0.1 mM.[1]
-
Production Phase: Continue incubation at 30°C with shaking for 24-72 hours.
-
Sampling: Periodically take samples to measure cell density (OD600) and analyze the supernatant for this compound concentration and substrate consumption.
-
Sample Preparation: Centrifuge the collected samples to pellet the cells. Filter the supernatant through a 0.22 µm filter before analytical measurement.
Protocol 3: Quantification of this compound by HPLC
-
Instrumentation: An HPLC system equipped with a refractive index (RI) or UV detector.
-
Column: A HILIC column suitable for polar analytes.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate). The exact ratio depends on the column and specific method.
-
Standard Curve: Prepare a series of this compound standards of known concentrations (e.g., 0.1 g/L to 5 g/L) in the same medium as the samples.
-
Analysis: Inject the prepared standards and filtered fermentation samples onto the HPLC system.
-
Quantification: Identify the this compound peak based on its retention time compared to the standard. Calculate the concentration in the samples by correlating their peak areas with the standard curve.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Production of D-Glyceric acid from D-Galacturonate in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Production of glycerate from glucose using engineered Escherichiacoli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of glycerol concentrations and glycerol isotopic enrichments in human plasma by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Rewiring of glycerol metabolism in Escherichia coli for effective production of recombinant proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New insights into Escherichia coli metabolism: carbon scavenging, acetate metabolism and carbon recycling responses during growth on glycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bacterial Transformation Troubleshooting Guide | Thermo Fisher Scientific - UK [thermofisher.com]
- 14. A simple strategy to effectively produce d-lactate in crude glycerol-utilizing Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
challenges in D-glycerate purification from fermentation broth
Welcome to the technical support center for the purification of D-glycerate from fermentation broth. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable solutions for obtaining high-purity this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound fermentation broth? A1: The primary impurities include residual substrates (e.g., glycerol (B35011), glucose), other organic acids produced by the microorganism (e.g., acetic, lactic, succinic, and pyruvic acid), proteins, salts from pH neutralization, and various colored compounds or pigments from the complex media or cellular metabolism.[1][2] Efficient purification requires a multi-step approach to remove these varied contaminants.[3]
Q2: What is the typical overall yield and purity I can expect from a purification process? A2: The overall yield and purity are highly dependent on the specific fermentation performance and the purification strategy employed. However, well-optimized processes can achieve high purity. For instance, a process involving electrodialysis and crystallization can yield a calcium this compound salt from a concentrated solution.[4] Another approach using an engineered E. coli strain reported a production of 4.8 g/L with an 83% molar yield from the substrate.[5] Downstream processes involving chromatography and crystallization aim for purities exceeding 99%.[2][6]
Q3: Is it better to use ion-exchange chromatography or crystallization as the primary purification step? A3: This depends on the initial concentration of this compound and the impurity profile. Ion-exchange chromatography is highly effective for separating this compound from other charged molecules like different organic acids and is often used when high selectivity is required.[7][8] Crystallization is an excellent and cost-effective method for achieving high purity, especially when the this compound concentration in the broth is high.[9][10] Often, a combination of both methods is used: ion exchange for initial purification and separation, followed by crystallization as a final polishing step.[3][9]
Q4: My fermentation broth is highly colored. How can I remove these pigments? A4: Color removal is a common challenge. Several methods can be employed:
-
Activated Carbon: Treatment with activated carbon is a widely used method to adsorb colored organic impurities.[3]
-
pH Adjustment: Some color bodies can be precipitated by adjusting the pH of the broth to highly alkaline conditions (e.g., >13) with a base like potassium hydroxide, followed by filtration.[5]
-
Oxidation: Treatment with hydrogen peroxide at an alkaline pH can effectively bleach many colored compounds.[5]
-
Chromatography: Ion-exchange or other adsorption resins can also bind and remove charged or hydrophobic pigment molecules.[11]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the purification process, organized by procedural step.
Stage 1: Broth Clarification & Preparation
Problem: The clarified broth clogs the chromatography column.
-
Q: What is causing the column to clog?
-
A: The most likely cause is the presence of fine particulate matter, such as residual cell debris or precipitated proteins, that were not removed during initial centrifugation or filtration. The sample may also be too viscous.
-
-
Q: How can I prevent this?
-
A: Ensure the sample is completely clear before loading. Filter the clarified supernatant through a 0.45 µm or 0.22 µm filter to remove any remaining particulates. If the sample is highly viscous due to high protein or nucleic acid content, consider a dilution step with the chromatography start buffer.
-
Stage 2: Ion-Exchange Chromatography (IEX)
Problem: Low yield - this compound does not bind to the anion-exchange column.
-
Q: Why is the this compound flowing through the column during sample loading?
-
A: This typically occurs for two main reasons: incorrect pH or excessively high ionic strength (conductivity) of the sample. For an anion exchanger, the buffer pH should be at least 0.5-1 pH unit above the pKa of this compound (~3.5) to ensure it is negatively charged, but not so high that the resin loses its charge.[12][13] High salt concentration in the sample will shield the charge and prevent binding.[14]
-
-
Q: How can I fix this?
Problem: Poor Purity - Contaminants are co-eluting with this compound.
-
Q: My this compound peak is not well-resolved from other peaks. What should I do?
-
A: This indicates that the elution conditions are not optimized for separating this compound from other similarly charged molecules (like other organic acids).
-
-
Q: How can I improve the separation?
-
A: Optimize the elution gradient. A shallower salt gradient (i.e., increasing the salt concentration more slowly over a larger volume) will provide higher resolution.[14] You can also try adjusting the pH of the mobile phase; a slight change can alter the relative charges of the molecules and improve separation.[14]
-
Stage 3: Crystallization
Problem: this compound is "oiling out" instead of forming crystals.
-
Q: Why am I getting a liquid or oil instead of a solid precipitate?
-
Q: How can I promote crystal formation?
-
A: Try cooling the solution more slowly to give the molecules time to orient into a crystal lattice.[8] Adding a small "seed crystal" of previously isolated this compound can provide a nucleation site and initiate crystallization.[3] If impurities are the suspected cause, an additional purification step (e.g., activated carbon treatment) before crystallization may be necessary.[8]
-
Problem: The final crystals have poor purity or are discolored.
-
Q: What causes impure crystals?
-
Q: How can I improve the purity of my crystals?
-
A: Ensure the solution is adequately purified before starting crystallization. Wash the filtered crystals thoroughly with a cold solvent in which the this compound salt is insoluble but the impurities are soluble. For calcium this compound, cold sterile water or an ethanol/water mixture can be effective. A second recrystallization step (dissolving the crystals in a minimal amount of hot solvent and cooling again) can significantly increase purity.[8]
-
Quantitative Data Summary
The following tables summarize quantitative data reported in literature for this compound production and purification. These values can serve as a benchmark for your own experiments.
Table 1: this compound Production Titers in Fermentation Broth
| Microorganism Strain | Substrate | Titer (g/L) | Molar Yield (%) | Purity/Enantiomeric Excess (ee) | Reference |
| Gluconobacter frateurii | Glycerol | > 80 | - | - | [16] |
| Acetobacter tropicalis | Glycerol | 101.8 | - | 99% ee | [12] |
| Engineered E. coli | D-galacturonate | 4.8 | 83% | Optically pure | [5] |
| Engineered E. coli | Glycerol | 30.1 | - | Optically pure | [12] |
Table 2: Example Purification Yields
| Purification Step | Starting Material | Product | Recovery/Yield | Final Purity | Reference |
| Crystallization | 136.5 g/L this compound solution (50 mL), concentrated to 236.5 g/L | 9.35 g Calcium this compound | ~79% recovery from concentrated solution | Not specified | [4] |
| Overall Process | D-Glucaric Acid from K-Glucarate Salt | Crystalline D-Glucaric Acid | 98.7% | > 99.96% | [6] |
| Overall Process | 1,3-propanediol fermentation broth | 1,3-propanediol | 76% | 99.63% | [2] |
(Note: Data for similar organic acids are included to provide context for multi-step purification efficiencies.)
Experimental Protocols
Protocol 1: Purification of this compound using Anion-Exchange Chromatography
This protocol is a general guideline for purifying this compound from a clarified and filtered fermentation broth.
-
Resin and Column Preparation:
-
Select a strong basic anion-exchange resin (e.g., Q-Sepharose or a similar quaternary ammonium-based resin).
-
Pack the resin into a suitable chromatography column and calculate the column volume (CV).
-
Equilibrate the column by washing with 5-10 CVs of Start Buffer (e.g., 20 mM phosphate (B84403) buffer, pH 7.0) until the pH and conductivity of the outlet match the inlet.[4][13]
-
-
Sample Preparation and Loading:
-
Ensure the fermentation broth is clarified and filtered (0.45 or 0.22 µm).
-
Adjust the pH of the sample to match the Start Buffer (pH 7.0).
-
If the sample conductivity is high, dilute it 1:1 or 1:2 with Start Buffer to ensure binding.[14]
-
Load the prepared sample onto the column at a controlled flow rate (e.g., 100-150 cm/h).
-
-
Washing:
-
After loading, wash the column with 5-10 CVs of Start Buffer to remove unbound impurities. Monitor the UV absorbance (210 nm for organic acids, 280 nm for protein) until it returns to baseline.[14]
-
-
Elution:
-
Elute the bound this compound using a linear salt gradient. Prepare an Elution Buffer (e.g., 20 mM phosphate buffer + 1.0 M NaCl, pH 7.0).
-
Apply a linear gradient from 0% to 100% Elution Buffer over 10-20 CVs.[4] this compound will elute as the salt concentration increases.
-
Alternatively, use a step elution with increasing concentrations of NaCl (e.g., 0.1 M, 0.2 M, 0.5 M) if the elution profile is already known.[13]
-
-
Fraction Analysis and Regeneration:
-
Collect fractions throughout the elution and analyze them for the presence of this compound using HPLC.
-
Pool the pure fractions.
-
Regenerate the column by washing with 3-5 CVs of high salt buffer (e.g., 1-2 M NaCl), followed by re-equilibration with Start Buffer .[4]
-
Protocol 2: Purification via Calcium Salt Crystallization
This protocol is suitable for solutions with a relatively high concentration of this compound after initial purification steps.
-
Solution Preparation:
-
Start with a purified, concentrated this compound solution (e.g., pooled fractions from IEX). The solution should be free of significant protein and particulate impurities.
-
Adjust the pH of the solution to ~7.0 using a calcium-based alkali like calcium hydroxide, Ca(OH)₂, or by adding a soluble calcium salt like calcium chloride (CaCl₂).[15]
-
-
Precipitation:
-
Slowly add a saturated solution of CaCl₂ or solid Ca(OH)₂ to the this compound solution while stirring gently. Calcium this compound has lower solubility and will begin to precipitate.[17]
-
The amount of calcium salt to add should be stoichiometric to the amount of this compound in the solution.
-
-
Crystallization:
-
Once precipitation begins, slowly cool the solution to a lower temperature (e.g., 4°C) over several hours. Slow cooling promotes the formation of larger, purer crystals.[3][8]
-
Continue to stir the solution gently during cooling.
-
Allow the solution to stand at the final cold temperature for several hours (or overnight) to maximize crystal formation.
-
-
Crystal Recovery and Washing:
-
Collect the precipitated crystals by vacuum filtration or centrifugation.
-
Wash the crystals 2-3 times with a small volume of ice-cold, deionized water or an ethanol/water mixture to remove residual mother liquor and soluble impurities.[8]
-
-
Drying:
-
Dry the purified calcium this compound crystals under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Visualizations
The following diagrams illustrate the general purification workflow and a logical troubleshooting process.
Caption: General experimental workflow for this compound purification.
Caption: Troubleshooting logic for common this compound purification issues.
References
- 1. Common Ion Exchange System Problems and How to Fix Them - SAMCO Technologies [samcotech.com]
- 2. A novel downstream process for highly pure 1,3‐propanediol from an efficient fed‐batch fermentation of raw glycerol by Clostridium pasteurianum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN108611378A - A kind of continuous cooling rapid crystallization method of calcium gluconate - Google Patents [patents.google.com]
- 4. conductscience.com [conductscience.com]
- 5. EP2305766B1 - Method of removing color bodies from a fermentation broth - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. chromtech.com [chromtech.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. CN113563413A - Method for removing pigment in high-density fermentation process of pichia pastoris - Google Patents [patents.google.com]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. harvardapparatus.com [harvardapparatus.com]
- 14. Ion Exchange Chromatography Troubleshooting [sigmaaldrich.cn]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. escholarship.org [escholarship.org]
Technical Support Center: Overcoming Interference in Enzymatic D-Glycerate Assays
Welcome to the Technical Support Center for enzymatic D-glycerate assays. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Troubleshooting Guide
This guide is designed to help you identify and resolve specific issues that may arise during your enzymatic this compound assays.
1. Issue: No or Weak Signal
If you observe no signal or a signal that is not significantly above background, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| Inactive Enzyme | Ensure the this compound kinase or coupling enzymes have been stored at the correct temperature and have not undergone multiple freeze-thaw cycles. Verify enzyme activity with a positive control. |
| Degraded Substrate or Cofactor | Confirm that this compound, ATP, and any other necessary cofactors (e.g., NAD+/NADH) are not expired and have been stored correctly, protected from light and moisture. |
| Incorrect Assay Buffer pH | The enzyme this compound kinase has a broad pH optimum between 6.8 and 8.5.[1] Prepare fresh assay buffer and verify that the pH is within the optimal range for all enzymes in the assay system. |
| Omission of a Key Reagent | Carefully review the protocol to ensure all necessary reagents were added in the correct order and volume. |
| Incorrect Wavelength Setting | If using a spectrophotometer, verify that the plate reader is set to the correct wavelength for detecting the product of the reaction (e.g., 340 nm for NADH).[2][3] |
2. Issue: High Background Signal
A high background signal can obscure the specific signal from the enzymatic reaction. Here are common causes and their solutions.
| Potential Cause | Recommended Solution |
| Contaminated Reagents | Use fresh, high-quality reagents and sterile techniques to prevent microbial contamination, which can lead to false-positive signals.[4] |
| Non-Enzymatic Reaction | Run a "no-enzyme" control (all reaction components except the enzyme) to measure the rate of any non-enzymatic signal generation. Subtract this background rate from your experimental values.[4] |
| Interference from Test Compounds | Test compounds may be colored or fluorescent, or they may react directly with the detection reagents. Run a "no-enzyme, with compound" control to check for this type of interference.[4][5] |
| Presence of Endogenous Glycerol (B35011) | Samples may contain endogenous glycerol, which can interfere with the assay.[6] This is particularly relevant in coupled assays that measure glycerol as a final product. Consider a sample blank that omits the initial enzyme (this compound kinase) to quantify and subtract this background. |
3. Issue: Inconsistent or Non-Reproducible Results
Inconsistent results between replicate wells can compromise the reliability of your data.
| Potential Cause | Recommended Solution |
| Incomplete Mixing of Reagents | Ensure all solutions are thoroughly mixed before and after being added to the reaction wells.[4] |
| Pipetting Inaccuracies | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes. Avoid pipetting very small volumes by preparing master mixes.[3] |
| Temperature Fluctuations | Ensure consistent incubation temperatures across the entire plate. Avoid placing plates in areas with temperature gradients. |
| Sample Homogeneity | For solid or semi-solid samples, ensure complete homogenization to get the analytes into a liquid state before cleanup and analysis.[3][7] |
Frequently Asked Questions (FAQs)
Q1: What are the most common substances that interfere with enzymatic this compound assays?
A1: Common interfering substances in enzymatic assays, including those for this compound, can be broadly categorized as:
-
Reducing Agents: Strong reducing agents like dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP) can generate reactive oxygen species that inactivate enzymes or interfere with colorimetric and fluorometric detection methods.[5][8] Weaker reducing agents like β-mercaptoethanol (β-MCE) or reduced glutathione (B108866) (GSH) may be suitable alternatives.[8]
-
Lipids and Turbidity: Lipemic (high lipid) samples can cause turbidity, which interferes with spectrophotometric measurements by scattering light.[9][10] This can lead to falsely increased absorbance readings.[9]
-
Hemolysis: The release of substances from red blood cells, such as hemoglobin, can interfere with spectrophotometric assays by increasing absorbance in the same range as common detection molecules like NADH.[9][11]
-
Bilirubin (B190676): High concentrations of bilirubin can interfere with peroxidase-linked reactions and other colorimetric assays.[11]
-
Endogenous Glycerol: In assays where this compound is converted to a product that is further metabolized to glycerol, high levels of endogenous glycerol in the sample can lead to inaccurate quantification.[6]
Q2: How can I prepare my sample to minimize interference?
A2: Proper sample preparation is crucial for obtaining accurate results. Consider the following techniques:
-
Protein Precipitation (PPT): This technique is used to remove proteins that can interfere with the assay. It is often performed in a 96-well plate format for high-throughput applications.[7][12]
-
Filtration: Passing the sample through a 0.2 or 0.45 µm filter can remove particulates and some interfering substances.[7]
-
Supported Liquid Extraction (SLE): This is an alternative to traditional liquid-liquid extraction and is effective for cleaning up biological samples before LC-MS/MS or GC-MS analysis.[7]
-
Dilution: If a sample contains high concentrations of interfering substances, diluting the sample can sometimes mitigate the interference. However, ensure the analyte of interest remains within the detection range of the assay.[3]
Q3: How do I choose the right controls for my this compound assay?
A3: Including the appropriate controls is essential for validating your assay results. Key controls include:
-
Positive Control: A sample with a known concentration of this compound to ensure the assay is working correctly.
-
Negative Control (Blank): A sample containing all assay components except this compound to determine the background signal.
-
No-Enzyme Control: Contains all reaction components, including the sample, but omits the this compound kinase. This helps identify any signal generated by non-enzymatic processes or interfering substances in the sample.[4]
-
No-Enzyme, With Compound Control: When screening for inhibitors, this control contains the test compound and all assay components except the enzyme to check for direct interference from the compound.[4]
Q4: Are there alternative methods to quantify this compound if enzymatic assays prove problematic?
A4: Yes, if interference in your enzymatic assay cannot be resolved, you may consider alternative analytical methods such as:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating, identifying, and quantifying small organic molecules like this compound and can be less susceptible to the types of interference seen in enzymatic assays.[13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the quantification of this compound, often after a derivatization step.[14]
-
Capillary Electrophoresis (CE): CE is another separation technique that can be used for the determination of metabolites and offers advantages such as fast analysis times and small sample volume requirements.[15]
Experimental Protocols
Protocol 1: General Enzymatic this compound Assay (Spectrophotometric)
This protocol describes a general method for the determination of this compound using a coupled enzyme system that results in the production of NADH, which is measured at 340 nm.
Reagents:
-
Assay Buffer (e.g., 20 mM K-phosphate buffer, pH 7.5)
-
This compound Standard Solution
-
ATP Solution
-
Mg2+ Solution (e.g., MgCl2)
-
Coupling Enzyme 1 (e.g., Glyceraldehyde-3-phosphate dehydrogenase)
-
Coupling Enzyme 2 (e.g., Phosphoglycerate kinase)
-
NAD+ Solution
-
This compound Kinase
Procedure:
-
Prepare a working solution containing assay buffer, ATP, Mg2+, NAD+, and the coupling enzymes.
-
Pipette the working solution into the wells of a 96-well plate.
-
Add the this compound standards and unknown samples to the appropriate wells.
-
Incubate the plate at the recommended temperature for a specified time (e.g., 37°C for 30 minutes).
-
Initiate the reaction by adding this compound kinase to each well.
-
Immediately measure the increase in absorbance at 340 nm over time using a spectrophotometer.[2]
-
Calculate the rate of NADH formation, which is proportional to the this compound concentration.
Visualizations
Caption: Experimental workflow for enzymatic this compound assay.
Caption: Troubleshooting logic for this compound assays.
References
- 1. Purification and characterization of this compound-3-kinase from maize leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. docs.abcam.com [docs.abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Interference by endogenous glycerol in an enzymatic assay of phosphatidylglycerol in amniotic fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. Reducing agents affect inhibitory activities of compounds: Results from multiple drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eclinpath.com [eclinpath.com]
- 10. sundiagnostics.us [sundiagnostics.us]
- 11. Interference in autoanalyzer analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. Simple and Effective HPLC Method for Elucidating Glycerol Oxidation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Case - Glycerol and Glucose Assays by GC-mass spectrometry protocol v1 [protocols.io]
- 15. Precursor Quantitation Methods for Next Generation Food Production - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting poor peak shape of D-glycerate in HPLC
Technical Support Center: D-Glycerate HPLC Analysis
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address poor peak shape for this compound in High-Performance Liquid Chromatography (HPLC). The content is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve common chromatographic issues.
Frequently Asked Questions (FAQs)
Q1: What are the common peak shape problems I might encounter with this compound, and what do they look like?
When analyzing this compound, you may encounter several types of poor peak shapes. Ideally, a peak should be a sharp, symmetrical Gaussian curve.[1] Deviations from this ideal shape can indicate underlying issues with your method or HPLC system.[2] The most common problems are:
-
Peak Tailing: The peak is asymmetrical with a "tail" extending on the right side (later elution time). This can make integration and quantification difficult.[3][4]
-
Peak Fronting: The opposite of tailing, this peak is asymmetrical with a leading edge that slopes more than the trailing edge.[5]
-
Peak Broadening: The peak is wider than expected, resulting in decreased sharpness and sensitivity. This can be caused by column deterioration, mobile phase issues, or sample diffusion.[3][4]
-
Peak Splitting: A single analyte appears as two or more distinct peaks. This can be caused by a partially blocked column frit, a void in the column packing, or issues with the sample solvent.[3][5]
Q2: My this compound peak is tailing. What are the likely causes and how can I fix it?
Peak tailing is a very common issue when analyzing acidic compounds like this compound. The causes are often chemical in nature.
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the surface of silica-based columns can be ionized at moderate pH and interact with the acidic this compound, causing tailing.[1][3]
-
Solution: Employ the "ion suppression" technique. Lower the mobile phase pH to at least 2 units below the pKa of this compound. This protonates the acid, making it less polar and minimizing interactions with the stationary phase.[6] Using a buffered mobile phase is essential to maintain a stable pH.[3] Increasing the buffer salt concentration can also help shield the silanol groups.[7]
-
-
Trace Metal Interactions: As a polyprotic acid, this compound can chelate with trace metal ions present in the HPLC system (e.g., in stainless steel components or the column packing), leading to tailing.[8]
-
Solution: Use metal-free or bio-inert columns and system components. Alternatively, a metal ion passivation protocol for your system may be necessary if issues persist.[8]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase at the column inlet, causing tailing.[3][9]
-
Solution: Reduce the injection volume or dilute the sample and reinject.[10]
-
-
Column Contamination or Deterioration: The accumulation of contaminants on the column can create active sites that cause tailing.[2][4]
Q3: My this compound peak is fronting. What should I investigate?
Peak fronting, sometimes called a "shark fin" shape, is typically related to sample conditions.
-
Sample Overload (High Concentration): When the analyte is too concentrated, the molecules can saturate the stationary phase, leading to a decrease in retention time for the excess molecules and a fronting peak.[5]
-
Solution: Dilute the sample and reinject.
-
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte band to spread and distort as it enters the column.[5][11]
-
Solution: Whenever possible, dissolve the sample in the mobile phase itself.[5] If this is not feasible, use a solvent that is weaker than or has a similar strength to the mobile phase.
-
Q4: All the peaks in my chromatogram, including this compound, are showing poor shape (broad, split, or tailing). What does this mean?
If all peaks are affected similarly, the problem is likely physical or mechanical and related to the HPLC system or the column itself, rather than a specific chemical interaction with this compound.[1][5]
-
Column Void or "Collapse": A void can form at the inlet of the column due to high pressure, mobile phase pH being too high for the silica (B1680970) packing, or physical shock.[1][5] This creates an uneven flow path, distorting all peaks.
-
Partially Blocked Frit: Particulates from the sample or mobile phase can clog the inlet frit of the column, leading to poor flow distribution and split or broad peaks.[5]
-
Solution: Backflush the column. Always filter samples and mobile phases to prevent this.[5]
-
-
Extra-Column Volume (Dead Volume): Excessive space in fittings, unions, or using tubing with an improper internal diameter can cause sample dispersion before it reaches the column, leading to broad peaks.[5]
-
Solution: Ensure all fittings are properly tightened and that you are using appropriate low-dead-volume tubing and connections.
-
Troubleshooting Workflows & Diagrams
A logical approach is crucial for efficient troubleshooting. The following workflow can help diagnose the root cause of poor peak shape.
Caption: A decision tree for troubleshooting HPLC peak shape issues.
The principle of ion suppression is fundamental to achieving good peak shape for acidic analytes like this compound on reversed-phase columns.
Caption: The relationship between mobile phase pH and peak shape.
Data & Protocols
Troubleshooting Summary Table
| Peak Problem | Potential Cause | Category | Recommended Solution(s) |
| Tailing | Secondary interactions with silanol groups | Chemical | Lower mobile phase pH (e.g., to 2.5); use a well end-capped column; increase buffer concentration.[3][7] |
| Interaction with trace metals | Chemical | Use a bio-inert or metal-free HPLC system and column; passivate the system.[8] | |
| Column Overload (Mass) | Method | Dilute the sample or reduce injection volume.[3] | |
| Fronting | High sample concentration | Method | Dilute the sample.[5] |
| Sample solvent stronger than mobile phase | Method | Dissolve the sample in the mobile phase or a weaker solvent.[5][11] | |
| Splitting | Column void or damage | System | Backflush the column; if unresolved, replace the column.[5] |
| Partially blocked column inlet frit | System | Filter samples and mobile phase; backflush the column.[5] | |
| Broadening | Extra-column (dead) volume | System | Check and tighten all fittings; use appropriate low-volume tubing.[5] |
| Column contamination/aging | System | Use a guard column; flush the column with strong solvents; replace the column if necessary.[3] |
Experimental Protocols
1. Recommended HPLC Method for this compound Analysis (Ion Suppression)
This protocol is a starting point based on established methods for organic acid analysis and is designed to produce a good peak shape for this compound.[6][7]
-
HPLC System: Standard HPLC with UV or Refractive Index (RI) detector.
-
Column: Reversed-Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A column specifically designed for aqueous mobile phases (e.g., Agilent ZORBAX SB-Aq) is highly recommended.[6]
-
Mobile Phase:
-
Prepare a 40 mM potassium dihydrogen phosphate (B84403) (KH₂PO₄) solution in HPLC-grade water.[7]
-
Adjust the pH to 2.4 using phosphoric acid.
-
Filter the buffer through a 0.22 µm or 0.45 µm filter.
-
The final mobile phase can be a mixture of this buffer and an organic modifier, such as Methanol (e.g., 98:2 v/v Buffer:Methanol).[7]
-
-
Flow Rate: 0.8 mL/min.[7]
-
Column Temperature: 30 °C.
-
Injection Volume: 10-20 µL.[7]
-
Sample Preparation: Dissolve the this compound standard or sample directly in the mobile phase.
-
Detection: UV detector at 210 nm (for carboxylic acids) or an RI detector.[12]
2. General Column Flushing Protocol (for a C18 Column)
If you suspect column contamination is causing poor peak shape, a flushing procedure can help. Note: Always consult the specific column's instruction manual before performing any cleaning protocol, especially regarding solvent compatibility and flow direction (backflushing).[13][14]
-
Disconnect the column from the detector to prevent contamination.
-
Flush with Mobile Phase (No Buffer): Flush the column with your mobile phase composition but without the buffer salts (e.g., Water/Methanol mixture) for 10-15 column volumes.
-
Flush with 100% Water (HPLC Grade): Flush for 10-15 column volumes to remove any remaining buffer.
-
Flush with Isopropanol: Flush for 15-20 column volumes to remove strongly retained non-polar compounds.
-
Reverse Flush (Optional): If the column manual permits, reverse the column direction and repeat the flushing sequence at a low flow rate (e.g., 0.2-0.5 mL/min). This is particularly effective for removing particulates from the inlet frit.[5]
-
Re-equilibrate: Return the column to its normal orientation, reconnect it to the detector, and equilibrate with the mobile phase for at least 30-60 minutes or until the baseline is stable.
References
- 1. waters.com [waters.com]
- 2. uhplcs.com [uhplcs.com]
- 3. mastelf.com [mastelf.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. silicycle.com [silicycle.com]
- 6. agilent.com [agilent.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 9. bvchroma.com [bvchroma.com]
- 10. youtube.com [youtube.com]
- 11. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. agilent.com [agilent.com]
minimizing by-product formation in D-glycerate synthesis
Welcome to the technical support center for D-glycerate synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their this compound synthesis experiments, with a focus on minimizing by-product formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for this compound synthesis?
A1: The primary methods for this compound synthesis are enzymatic conversion and microbial fermentation. Enzymatic synthesis often utilizes alditol oxidase to oxidize glycerol (B35011) to this compound. Microbial fermentation typically employs genetically engineered strains of Escherichia coli to convert substrates like glycerol, glucose, or D-galacturonate into this compound.[1][2]
Q2: What are the major by-products I should be aware of during this compound synthesis?
A2: In microbial fermentation, particularly with E. coli, common by-products include organic acids such as acetate (B1210297), lactate (B86563), pyruvate (B1213749), and formate (B1220265).[3][4][5] In enzymatic reactions using alditol oxidase, hydrogen peroxide (H₂O₂) is a significant by-product.[6]
Q3: How can I minimize the formation of these by-products?
A3: Minimizing by-product formation involves optimizing reaction conditions and, in the case of microbial synthesis, metabolic engineering. Key strategies include:
-
pH control: Maintaining an optimal pH can shift metabolic pathways away from by-product formation. For instance, acidic pH can inhibit acetate consumption by E. coli.[7]
-
Temperature optimization: Each enzyme and microbial strain has an optimal temperature for activity and growth, which can influence the metabolic flux towards the desired product versus by-products.
-
Substrate selection and feeding strategy: The choice of carbon source (e.g., glycerol vs. glucose) and how it is supplied (batch vs. fed-batch) can significantly impact by-product profiles.[8]
-
Metabolic engineering: In microbial systems, deleting genes involved in by-product formation pathways (e.g., those for acetate and lactate production) is a common and effective strategy.[9]
Q4: What analytical methods are recommended for quantifying this compound and its by-products?
A4: High-Performance Liquid Chromatography (HPLC) is the most widely used method for the simultaneous quantification of this compound and organic acid by-products.[10][11][12] Typically, an ion-exchange or reversed-phase column is used with UV or refractive index (RI) detection.
Troubleshooting Guides
Issue 1: High Levels of Acetate in Microbial this compound Synthesis
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Overflow Metabolism | E. coli can produce acetate when the rate of glucose uptake exceeds the capacity of the central metabolic pathway. Solution: Implement a fed-batch fermentation strategy to control the glucose feed rate and avoid excess glucose accumulation.[13][14] |
| Suboptimal pH | The pH of the fermentation medium can influence acetate production and consumption. Solution: Maintain the pH of the culture within the optimal range for your engineered strain, typically around 7.0, to facilitate the re-assimilation of any produced acetate.[3][7] |
| Suboptimal Aeration | Insufficient oxygen can lead to a shift towards fermentative pathways that produce acetate. Solution: Optimize the agitation and aeration rates to ensure sufficient dissolved oxygen levels, promoting respiratory metabolism over acetate-producing fermentation. |
| Active Acetate Production Pathways | The native acetate production pathways in E. coli (e.g., via AckA-Pta and PoxB) may be highly active. Solution: Consider using an E. coli strain with deletions in the genes responsible for acetate production, such as ackA, pta, and poxB.[9] |
Issue 2: Significant Formation of Lactate and Pyruvate
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Anaerobic Conditions | A lack of oxygen forces the cells to use fermentative pathways, leading to the production of lactate and pyruvate to regenerate NAD+. Solution: Increase the dissolved oxygen concentration by optimizing agitation and aeration. |
| Redox Imbalance | An imbalance in the cellular NADH/NAD+ ratio can trigger lactate and pyruvate formation. Solution: In addition to improving aeration, consider metabolic engineering strategies to create alternative pathways for NADH reoxidation that do not lead to by-product formation. |
| Active Lactate Dehydrogenase | The enzyme lactate dehydrogenase (ldhA) is responsible for converting pyruvate to lactate. Solution: Use an E. coli strain with a deletion in the ldhA gene to block this pathway.[9] |
Issue 3: Low Yield of this compound in Enzymatic Synthesis
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal pH or Temperature | The activity of alditol oxidase is highly dependent on pH and temperature. Solution: Ensure the reaction buffer is at the optimal pH (typically around 7.5-8.0) and the reaction is carried out at the optimal temperature (around 25-37°C, depending on the specific enzyme). |
| Enzyme Inhibition by H₂O₂ | Hydrogen peroxide is a by-product of the alditol oxidase reaction and can inhibit or damage the enzyme. Solution: Add catalase to the reaction mixture to decompose the H₂O₂ as it is formed. |
| Low Enzyme Activity | The specific activity of your enzyme preparation may be low. Solution: Verify the activity of your alditol oxidase using a standard assay (see Protocol 2). If the activity is low, consider purifying a fresh batch of the enzyme or using a commercially available source. |
Data Summary
Table 1: Comparison of By-Product Formation from Different Carbon Sources in Engineered E. coli
| Carbon Source | This compound Yield (g/g substrate) | Major By-products | Reference |
| Glucose | ~0.24 | Acetate, Formate, Ethanol | [2] |
| Glycerol | ~0.38 | Acetate, Ethanol, Succinate | [8] |
| D-Galacturonate | ~0.48 | Minimal by-products reported | [14] |
Table 2: Effect of pH on By-Product Formation in E. coli Fermentation
| pH | Major By-products | Observations | Reference |
| 5.7 (Low) | Acetate, Propionate | Lower fiber and protein digestion. | [15] |
| 6.4 (High) | Acetate | Higher fiber and protein digestion. | [15] |
| Acidic (general) | Acetate | Inhibits acetate consumption. | [7] |
Experimental Protocols
Protocol 1: Fed-Batch Fermentation of Engineered E. coli for this compound Production
This protocol is a general guideline for fed-batch fermentation to produce this compound from glycerol using an engineered E. coli strain.
1. Pre-culture Preparation:
- Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium containing the appropriate antibiotics.
- Incubate overnight at 37°C with shaking at 200 rpm.
- The next day, inoculate 50 mL of fresh LB medium in a 250 mL flask with the overnight culture to an initial OD₆₀₀ of 0.05.
- Incubate at 37°C with shaking at 200 rpm until the OD₆₀₀ reaches 0.6-0.8.
2. Bioreactor Setup and Batch Phase:
- Prepare the fermentation medium (e.g., a defined mineral medium with a limiting amount of glycerol) in a sterilized bioreactor.
- Set the temperature to 37°C, pH to 7.0 (controlled with NH₄OH), and dissolved oxygen (DO) to be maintained above 30% saturation through agitation and aeration control.
- Inoculate the bioreactor with the pre-culture.
- Run in batch mode until the initial glycerol is depleted, which is often indicated by a sharp increase in DO.
3. Fed-Batch Phase:
- Once the initial substrate is consumed, start the fed-batch phase by feeding a concentrated glycerol solution at a pre-determined rate. The feed rate should be controlled to maintain a low concentration of glycerol in the bioreactor to avoid overflow metabolism.
- Induce the expression of the this compound synthesis pathway genes (e.g., with IPTG) when the cell density reaches a desired level (e.g., OD₆₀₀ of 10).
4. Sampling and Analysis:
- Take samples periodically to measure cell density (OD₆₀₀), and the concentrations of this compound and major by-products (acetate, lactate, etc.) using HPLC.
5. Troubleshooting:
- High acetate formation: Reduce the glycerol feed rate.
- Low this compound production: Ensure proper induction and check the stability of the expression plasmid. Optimize pH and temperature.
Protocol 2: Enzymatic Assay for Alditol Oxidase Activity
This protocol uses a coupled assay with horseradish peroxidase (HRP) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) to measure the activity of alditol oxidase by detecting the production of hydrogen peroxide.
1. Reagent Preparation:
- Assay Buffer: 50 mM Tris-HCl, pH 7.5.
- ABTS Solution: 20 mg/mL in water.
- HRP Solution: 50 U/mL in assay buffer.
- Glycerol Stock Solution: 1 M in water.
- Alditol Oxidase Solution: Prepare a dilution of your enzyme in assay buffer.
2. Assay Procedure:
- In a 96-well microplate, prepare a reaction mixture containing:
- 130 µL Assay Buffer
- 20 µL ABTS Solution
- 20 µL HRP Solution
- 20 µL of various concentrations of glycerol (diluted from the stock solution)
- Pre-incubate the plate at 25°C for 5 minutes.
- Initiate the reaction by adding 10 µL of the alditol oxidase solution to each well.
- Immediately measure the increase in absorbance at 410 nm over time using a microplate reader.
3. Calculation of Activity:
- Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time curve.
- Use the molar extinction coefficient of oxidized ABTS (ε₄₁₀ = 36,000 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of H₂O₂ production. One unit of alditol oxidase activity is typically defined as the amount of enzyme that produces 1 µmol of H₂O₂ per minute under the specified conditions.
4. Troubleshooting:
- No or low activity: Check the pH of the buffer. Ensure the HRP and ABTS are not expired. Verify the concentration and integrity of your alditol oxidase.
- High background: Run a control reaction without the alditol oxidase to check for non-enzymatic oxidation of ABTS.
Protocol 3: HPLC Analysis of this compound and Organic Acids
This is a general protocol for the analysis of this compound and common organic acid by-products in fermentation broth.
1. Sample Preparation:
- Centrifuge the fermentation broth sample to pellet the cells.
- Filter the supernatant through a 0.22 µm syringe filter.
- Dilute the sample with the mobile phase if necessary to bring the analyte concentrations within the linear range of the calibration curve.
2. HPLC Conditions:
- Column: A suitable ion-exchange column (e.g., Bio-Rad Aminex HPX-87H).
- Mobile Phase: Isocratic elution with a dilute acid solution (e.g., 5 mM H₂SO₄).
- Flow Rate: 0.6 mL/min.
- Column Temperature: 60°C.
- Detector: UV detector at 210 nm for organic acids and a Refractive Index (RI) detector for this compound and glycerol.
- Injection Volume: 10-20 µL.
3. Calibration:
- Prepare a series of standard solutions containing known concentrations of this compound, glycerol, acetate, lactate, pyruvate, and formate in the mobile phase.
- Inject the standards to generate calibration curves for each analyte.
4. Data Analysis:
- Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.
- Quantify the concentration of each analyte in the sample using the corresponding calibration curve.
Signaling Pathways and Workflows
References
- 1. Anaerobic fermentation of glycerol by <i>Escherichia coli</i>: A new platform for metabolic engineering [ouci.dntb.gov.ua]
- 2. Production of glycerate from glucose using engineered Escherichiacoli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Impact of pH on Lactate Formation and Utilization by Human Fecal Microbial Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. docs.abcam.com [docs.abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. Extracellular Acidic pH Inhibits Acetate Consumption by Decreasing Gene Transcription of the Tricarboxylic Acid Cycle and the Glyoxylate Shunt - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Metabolic flux analysis for Escherichia coli by flux balance analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. par.nsf.gov [par.nsf.gov]
- 14. Fed-batch Self-regulated Fermentation of Glucose to Co-produce Glycerol and 1,3-propanediol by Recombinant Escherichia coli - Synthetic Biology and Engineering - Full-Text HTML - SCIEPublish [sciepublish.com]
- 15. Acetate Metabolism and the Inhibition of Bacterial Growth by Acetate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: D-Glycerate Quantification by Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects during the quantification of D-glycerate by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound quantification?
A1: Matrix effects in mass spectrometry are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of your this compound quantification.[1][3] For a small, polar molecule like this compound, which may have low extraction efficiency, matrix effects can be a significant source of variability and inaccuracy.[4]
Q2: I am observing low signal intensity or no peak for this compound. What could be the cause?
A2: Low signal intensity for this compound can stem from several factors, including:
-
Ion Suppression: This is a common matrix effect where other molecules in the sample matrix interfere with the ionization of this compound.[1][5]
-
Inadequate Sample Preparation: this compound is a polar molecule, and its extraction from biological matrices can be inefficient with standard protocols, leading to low recovery.[4]
-
Poor Ionization Efficiency: this compound may not ionize efficiently under the chosen mass spectrometry conditions.
-
Suboptimal Derivatization (for GC-MS): Incomplete or inefficient derivatization will result in a lower signal for the derivatized analyte.[6][7]
-
Instrumental Issues: Problems with the mass spectrometer, such as a contaminated ion source or incorrect tuning parameters, can also lead to poor signal.[5]
Q3: My this compound peaks are showing splitting or broadening. What is the likely cause?
A3: Peak splitting and broadening can be indicative of several issues:
-
Chromatographic Problems: Co-elution with interfering compounds from the matrix can affect peak shape. Poorly optimized chromatography can also lead to these issues.[5]
-
Contaminants: The presence of contaminants in the sample or on the chromatographic column can lead to distorted peak shapes.[5]
-
Incomplete Derivatization (for GC-MS): The presence of both derivatized and underivatized this compound can result in peak splitting or tailing.[7]
Q4: How can I minimize matrix effects in my this compound analysis?
A4: Several strategies can be employed to mitigate matrix effects:
-
Effective Sample Preparation: Utilize robust sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[1]
-
Chromatographic Separation: Optimize your liquid chromatography method to separate this compound from co-eluting matrix components.[3]
-
Stable Isotope Dilution (SID): The use of a stable isotope-labeled internal standard (e.g., ¹³C₃-D-glycerate) is the gold standard for correcting matrix effects. The internal standard co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate quantification.[8][9]
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is as close as possible to your actual samples. This helps to compensate for consistent matrix effects.[3]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their impact on this compound ionization. However, this may compromise the limit of detection.[3]
-
Derivatization (for GC-MS): Converting this compound to a less polar and more volatile derivative can improve its chromatographic behavior and reduce matrix effects during GC-MS analysis.[6][10]
Troubleshooting Guides
Guide 1: Troubleshooting Low Signal Intensity
| Symptom | Possible Cause | Recommended Action |
| Low or no this compound signal in samples but visible in standards. | Ion suppression due to matrix effects. | Perform a post-extraction spike experiment to confirm ion suppression. If confirmed, improve sample cleanup, optimize chromatography, or use a stable isotope-labeled internal standard. |
| Low signal in both samples and standards. | Poor ionization efficiency or instrument issues. | Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature). Ensure the instrument is properly tuned and calibrated.[5] For GC-MS, verify the efficiency of the derivatization step. |
| Gradually decreasing signal over a run sequence. | Contamination buildup in the ion source or on the column. | Clean the ion source. Implement a column wash step between injections. |
Guide 2: Addressing Poor Reproducibility
| Symptom | Possible Cause | Recommended Action |
| High variability in this compound concentrations across replicate injections of the same sample. | Inconsistent matrix effects. | The use of a stable isotope-labeled internal standard is highly recommended to correct for sample-to-sample variations in matrix effects.[8] Also, ensure consistent sample preparation. |
| Drifting retention times. | Column equilibration issues or changes in mobile phase composition. | Ensure the column is properly equilibrated before each injection. Prepare fresh mobile phases. |
| Inconsistent peak areas. | Inconsistent injection volumes or sample degradation. | Check the autosampler for proper functioning. Ensure samples are stored correctly and analyzed within their stability window. |
Quantitative Data Summary
The following tables provide an overview of typical analytical parameters and an example of how to calculate matrix effects.
Table 1: Typical Analytical Parameters for this compound Quantification
| Parameter | GC-MS (with Derivatization) | LC-MS/MS |
| Sample Type | Urine, Plasma | Urine, Plasma |
| Extraction Recovery | Can be low (e.g., 6-25% with some methods for glyceric acid)[4] | Method dependent, often improved with specific SPE cartridges. |
| Internal Standard | Stable Isotope-Labeled this compound (derivatized) | Stable Isotope-Labeled this compound |
| Typical Limit of Quantification (LOQ) | Low µg/mL to ng/mL range | Low µg/mL to ng/mL range |
Table 2: Example Calculation of Matrix Effect
The matrix effect can be quantified by comparing the peak area of an analyte spiked into a sample extract after extraction (post-extraction spike) with the peak area of the analyte in a neat solution.[2]
-
A = Peak area of this compound in a neat standard solution
-
B = Peak area of this compound in a post-extraction spiked blank matrix sample
Matrix Effect (%) = (B / A) * 100
| Sample Matrix | This compound Concentration (spiked) | Peak Area in Neat Solution (A) | Peak Area in Post-Extraction Spike (B) | Matrix Effect (%) | Interpretation |
| Plasma | 10 µg/mL | 500,000 | 350,000 | 70% | 30% Ion Suppression |
| Urine | 10 µg/mL | 500,000 | 575,000 | 115% | 15% Ion Enhancement |
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using Post-Extraction Spike Method
-
Prepare Blank Matrix Samples: Obtain a pool of the biological matrix (e.g., plasma, urine) that is free of this compound.
-
Extract Blank Matrix: Process at least three replicates of the blank matrix using your established sample preparation protocol.
-
Prepare Neat Standard Solutions: Prepare a standard solution of this compound in the final reconstitution solvent at a known concentration (e.g., low, medium, and high levels of your calibration curve).
-
Prepare Post-Extraction Spiked Samples: Spike the extracted blank matrix samples with the this compound standard solution to the same final concentration as the neat standards.
-
Analysis: Analyze both the neat standard solutions and the post-extraction spiked samples by LC-MS/MS or GC-MS.
-
Calculate Matrix Effect: Use the formula from Table 2 to calculate the percentage of matrix effect for each concentration level. A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.[2]
Protocol 2: this compound Quantification in Plasma using LC-MS/MS with Stable Isotope Dilution
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 10 µL of a stable isotope-labeled this compound internal standard solution.
-
Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Use a suitable HILIC or reversed-phase column for separation.
-
Optimize the mobile phase composition and gradient to achieve good peak shape and separation from other matrix components.
-
Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM).
-
Monitor at least two transitions for this compound and its internal standard for confirmation.
-
-
Quantification:
-
Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibrators.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Visualizations
Caption: General experimental workflow for this compound quantification by LC-MS/MS.
Caption: Troubleshooting workflow for identifying and mitigating matrix effects.
Caption: Sample preparation workflow for this compound analysis by GC-MS including derivatization.
References
- 1. longdom.org [longdom.org]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. scielo.br [scielo.br]
- 5. gmi-inc.com [gmi-inc.com]
- 6. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Derivatization of glycerin - Chromatography Forum [chromforum.org]
- 8. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isotope dilution mass spectrometry as a candidate definitive method for determining total glycerides and triglycerides in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Microbial D-Glycerate Production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the microbial production of D-glycerate.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems in your this compound fermentation experiments.
Issue 1: Low this compound Yield
Low product yield is a frequent challenge. The following table outlines potential causes and recommended actions.
| Potential Cause | Recommended Troubleshooting Actions |
| Suboptimal pH | The optimal pH for this compound production can vary between microbial strains. For Gluconobacter frateurii, maintaining a pH of 6.0 has been shown to be effective.[1] For Acetobacter tropicalis, the pH naturally decreases to around 3.5 as this compound accumulates. It is crucial to monitor and control the pH throughout the fermentation process. For E. coli, a growth pH of around 7.0 is typical, but this may need to be optimized for the production phase.[2][3] |
| Inadequate Aeration | Aeration is critical for the oxidative fermentation process. Insufficient oxygen can lead to the formation of byproducts. For A. tropicalis, an aeration rate of 2.5 vvm (volume of air per volume of liquid per minute) has been found to be optimal.[1] |
| Substrate Inhibition | High initial concentrations of the carbon source, such as glycerol (B35011), can inhibit cell growth. For A. tropicalis, while high glycerol concentrations (above 100 g/L) are necessary for this compound production, they can inhibit biomass accumulation. A two-step culture strategy, with an initial growth phase at a low glycerol concentration followed by a production phase with high glycerol, can mitigate this issue.[4][5] |
| Nutrient Limitation | Depletion of essential nutrients like nitrogen, phosphorus, or trace metals can limit both cell growth and product formation. Ensure the medium is well-balanced. For some E. coli strains, supplementation with casamino acids and manganese sulfate (B86663) has been shown to improve growth and this compound production in minimal media.[6][7] |
| Byproduct Formation | The production of unwanted byproducts, such as dihydroxyacetone (DHA), competes with this compound synthesis for the substrate.[1] Optimizing aeration and pH can help minimize byproduct formation. |
| Metabolic Bottlenecks | The native metabolic pathways of the host organism may divert intermediates away from this compound production. Metabolic engineering, such as deleting genes for competing pathways (e.g., garK and glxK in E. coli), can significantly improve yield.[6][7][8][9] |
Issue 2: Significant Byproduct Formation (e.g., Dihydroxyacetone - DHA)
The accumulation of byproducts complicates downstream processing and reduces the overall yield of this compound.
| Potential Cause | Recommended Troubleshooting Actions |
| Suboptimal Aeration | The balance between this compound and DHA production is heavily influenced by oxygen availability. In Gluconobacter species, lower aeration can favor DHA production. Increasing the aeration rate can shift metabolism towards this compound.[1] |
| Incorrect pH | The pH of the culture medium can influence the activity of enzymes responsible for both this compound and byproduct formation. Maintaining the optimal pH for this compound production is crucial. For G. frateurii, a controlled pH of 6.0 is recommended.[1] |
| Genetic Factors | Some strains may naturally produce more byproducts. In G. frateurii, the gene sldA, which encodes a glycerol dehydrogenase subunit, is involved in DHA production. Using a mutant strain with a disrupted sldA gene can prevent DHA accumulation.[10] |
Frequently Asked Questions (FAQs)
Q1: What are the most common microbial strains used for this compound production?
A1: Several microorganisms have been utilized for this compound production, including:
-
Acetobacter tropicalis : Known for producing high concentrations of this compound from glycerol.[11]
-
Gluconobacter frateurii : Also a proficient producer of this compound from glycerol.
-
Escherichia coli : Often metabolically engineered to produce this compound from various carbon sources like glucose and D-galacturonate.[6][7][8]
-
Pseudomonas sp. : Has been used for the enzymatic production of this compound from L-tartrate.[12]
Q2: What is a suitable medium composition for this compound production?
A2: The optimal medium composition depends on the microbial strain. Here are some examples:
| Microbial Strain | Medium Components | Reference |
| Acetobacter tropicalis | Glycerol (as carbon source), yeast extract, polypeptone, MgSO4·7H2O | [11] |
| Escherichia coli (engineered) | Glucose or D-galacturonate (as carbon source), M9 minimal medium supplemented with casamino acids and manganese sulfate, or enriched media like MR2. | [6][7][8] |
| Pseudomonas sp. | Potassium L-tartrate, NH4NO3, yeast extract, K2HPO4, MgSO4·7H2O, trace elements. | [12] |
Q3: What are the optimal temperature and pH for this compound production?
A3: Optimal conditions are strain-dependent:
-
Acetobacter tropicalis : Grows in a temperature range of 20 to 37°C and a pH range of 3.5 to 8.0.[13]
-
Escherichia coli : Typically grown at 37°C, though the temperature may be lowered for protein expression and production phases. A neutral pH of around 7.0 is generally optimal for growth.[2][3]
-
Pseudomonas sp. : Cultured at 30°C for cell growth, with the this compound production reaction carried out at 45°C.[12]
Q4: How can I accurately quantify the concentration of this compound in my fermentation broth?
A4: High-Performance Liquid Chromatography (HPLC) is a common and reliable method for quantifying this compound. A typical setup involves an ion-exclusion column and a mobile phase of dilute sulfuric acid, with detection using a refractive index (RI) or UV detector.[14][15][16] It is important to prepare a standard curve with known concentrations of this compound for accurate quantification.
Experimental Protocols
1. Fed-Batch Fermentation of Engineered E. coli for this compound Production
This protocol is a general guideline for a fed-batch fermentation process, which is often used to achieve high cell densities and product titers.
-
Inoculum Preparation:
-
Inoculate a single colony of the engineered E. coli strain into 5 mL of Luria-Bertani (LB) medium in a culture tube.
-
Incubate overnight at 37°C with shaking at 200-250 rpm.
-
Use the overnight culture to inoculate a larger volume of medium (e.g., 100 mL in a 500 mL flask) and incubate until the optical density at 600 nm (OD600) reaches a desired level (e.g., 0.6-0.8).
-
-
Bioreactor Setup and Batch Phase:
-
Prepare the bioreactor with a defined mineral medium containing the primary carbon source (e.g., glucose).
-
Sterilize the bioreactor and medium.
-
Aseptically add any heat-sensitive components, such as vitamins and antibiotics.
-
Inoculate the bioreactor with the prepared seed culture.
-
Run the batch phase at 37°C with controlled pH (e.g., 7.0) and dissolved oxygen (DO) levels. The DO is typically maintained above a certain setpoint (e.g., 30%) by controlling the agitation speed and aeration rate.
-
-
Fed-Batch Phase:
-
Once the initial carbon source is depleted (often indicated by a sharp increase in DO), initiate the feeding of a concentrated solution of the carbon source.
-
The feeding strategy can be exponential to maintain a constant specific growth rate, or a constant feed rate can be applied.
-
If using an inducible expression system, add the inducer (e.g., IPTG) at the appropriate time, often at the beginning of the fed-batch phase or after a certain cell density is reached.
-
Continue the fermentation, monitoring cell growth (OD600) and this compound concentration at regular intervals.
-
2. HPLC Analysis of this compound
This protocol provides a general method for the quantification of this compound in fermentation samples.
-
Sample Preparation:
-
Withdraw a sample from the fermenter.
-
Centrifuge the sample to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.
-
Dilute the sample with the mobile phase as needed to fall within the range of the standard curve.
-
-
HPLC Conditions:
-
Column: An ion-exclusion column (e.g., Aminex HPX-87H).
-
Mobile Phase: A dilute solution of sulfuric acid (e.g., 5 mM).
-
Flow Rate: A typical flow rate is 0.6 mL/min.
-
Column Temperature: Maintain a constant temperature (e.g., 50-60°C).
-
Detector: Refractive Index (RI) or UV detector.
-
-
Quantification:
-
Prepare a series of this compound standards of known concentrations.
-
Run the standards on the HPLC to generate a standard curve by plotting peak area versus concentration.
-
Run the prepared samples and determine the this compound concentration by comparing the peak area to the standard curve.
-
Visualizations
Caption: Experimental workflow for this compound production.
Caption: Engineered metabolic pathway for this compound production from glucose in E. coli.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Growth and Maintenance of Escherichia coli Laboratory Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Past Issues » Chemical and Biochemical Engineering Quarterly [silverstripe.fkit.hr]
- 5. Production of D-Glyceric Acid by a Two-step Culture Strategy Based on Whole-cell Biocatalysis of Acetobacter tropicalis [hrcak.srce.hr]
- 6. Production of glycerate from glucose using engineered Escherichiacoli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. Use of a Gluconobacter frateurii mutant to prevent dihydroxyacetone accumulation during glyceric acid production from glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. wineserver.ucdavis.edu [wineserver.ucdavis.edu]
- 14. waters.com [waters.com]
- 15. HPLC methods for determination of dihydroxyacetone and glycerol in fermentation broth and comparison with a visible spectrophotometric method to determine dihydroxyacetone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Strategies to Increase D-Glycerate Yield from Glycerol
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the production of D-glycerate from glycerol (B35011).
Troubleshooting Guide
This guide addresses common issues encountered during microbial fermentation for this compound production.
| Issue | Potential Cause | Troubleshooting Steps |
| Low this compound Yield | Suboptimal Glycerol Concentration: High initial glycerol concentrations can inhibit microbial growth, while low concentrations may be insufficient for optimal production. For Acetobacter tropicalis, concentrations above 100 g/L are more effective.[1] | 1. Optimize Glycerol Concentration: Test a range of initial glycerol concentrations (e.g., 50 g/L, 100 g/L, 150 g/L, 200 g/L) to determine the optimal level for your specific strain and fermentation conditions. 2. Fed-Batch Strategy: Implement a fed-batch fermentation strategy where glycerol is fed periodically or continuously to maintain a non-inhibitory but sufficient concentration. |
| Inadequate Aeration: Insufficient oxygen can lead to the formation of byproducts like dihydroxyacetone (DHA), while excessive aeration can also be detrimental. An aeration rate of 2.5 vvm has been found to be optimal for this compound production in A. tropicalis.[1] | 1. Optimize Aeration Rate: Experiment with different aeration rates (e.g., 1.0, 1.5, 2.0, 2.5, 3.0 vvm) to find the optimal oxygen supply for your bioreactor setup and microbial strain. 2. Monitor Dissolved Oxygen (DO): Maintain a constant DO level (e.g., 20%) by automatically adjusting the agitation speed. | |
| Incorrect pH: The pH of the culture medium significantly affects enzyme activity and cell viability. For Gluconobacter frateurii, maintaining a pH of 6.0 enhances this compound production.[1] | 1. pH Control: Implement automatic pH control using a pH probe and the addition of a base (e.g., 3 M NaOH) to maintain the optimal pH for your microorganism. 2. Buffering: Use a well-buffered medium, such as one containing 0.1 M MOPS, to resist pH changes. | |
| Nutrient Limitation: Depletion of essential nutrients like nitrogen sources (e.g., yeast extract, polypeptone) or minerals can limit cell growth and productivity. | 1. Medium Optimization: Ensure your fermentation medium is rich in essential nutrients. Supplement with yeast extract and polypeptone as needed. 2. Fed-Batch Supplementation: In a fed-batch setup, include essential nutrients in the feed solution. | |
| High Dihydroxyacetone (DHA) Byproduct Formation | Suboptimal Aeration: Low oxygen levels can favor the metabolic pathway leading to DHA production. | 1. Increase Aeration: As with low yield, optimize the aeration rate to favor the pathway to this compound. For A. tropicalis, a higher aeration rate of 2.5 vvm is beneficial.[1] 2. Improve Agitation: Increase the agitation speed to enhance oxygen transfer from the gas to the liquid phase. |
| Incorrect pH: The pH can influence the activity of dehydrogenases involved in glycerol metabolism, potentially favoring DHA production under certain conditions. | 1. Maintain Optimal pH for this compound: Control the pH at the optimal level for this compound production (e.g., pH 6.0 for G. frateurii).[1] | |
| Low Cell Growth | Inhibitory Substrate/Byproduct Concentration: High initial glycerol concentration or accumulation of this compound or other byproducts can inhibit cell growth. | 1. Optimize Initial Substrate Concentration: Determine the optimal starting glycerol concentration that does not inhibit growth. 2. In-situ Product Removal: Consider methods for in-situ product removal to alleviate product inhibition. |
| Nutrient Limitation: Lack of essential nutrients in the medium. | 1. Richer Medium: Use a more complex medium containing yeast extract and other growth factors. 2. Nutrient Feeding: Supplement the culture with a concentrated nutrient feed during fermentation. |
Frequently Asked Questions (FAQs)
Q1: What are the main microbial strategies for producing this compound from glycerol?
A1: The two primary microbial strategies are:
-
Whole-cell biocatalysis using native producers: Acetic acid bacteria such as Gluconobacter and Acetobacter species are known for their ability to oxidize glycerol to this compound. Acetobacter tropicalis NBRC16470 has been shown to produce 101.8 g/L of this compound with a high purity (99% enantiomeric excess). Gluconobacter frateurii NBRC103465 can achieve a higher titer of 136.5 g/L, but with a lower enantiomeric excess of 72%.
-
Metabolic engineering of host organisms: Escherichia coli is a common host for metabolic engineering to produce this compound. This involves introducing heterologous genes, such as alditol oxidase (AldO) from Streptomyces coelicolor, and deleting native genes to prevent this compound consumption (e.g., garK, glxK) and redirect metabolic flux. An engineered E. coli strain has been reported to produce 30.1 g/L of this compound in a fed-batch fermentation.
Q2: How can I minimize the formation of dihydroxyacetone (DHA) during fermentation?
A2: Minimizing DHA is crucial for improving this compound yield and simplifying downstream processing. Key strategies include:
-
Optimizing Aeration and Agitation: The balance between this compound and DHA is highly dependent on oxygen availability. For A. tropicalis, a higher aeration rate (e.g., 2.5 vvm) favors this compound production.[1]
-
Controlling pH: Maintaining the optimal pH for this compound production can shift the metabolic flux away from DHA.
-
Metabolic Engineering: In engineered strains, knocking out genes involved in competing pathways can significantly reduce byproduct formation.
Q3: What are the key considerations for designing a fed-batch fermentation process for this compound production?
A3: A fed-batch strategy is often employed to overcome substrate inhibition and achieve high cell densities and product titers. Key considerations include:
-
Feeding Strategy: The feed solution should contain a concentrated source of glycerol and potentially other limiting nutrients. The feed rate should be controlled to maintain the glycerol concentration at a non-inhibitory level.
-
Process Monitoring and Control: Real-time monitoring of parameters such as pH, dissolved oxygen, and substrate concentration is essential for maintaining optimal conditions.
-
Induction of Gene Expression (for engineered strains): For engineered strains with inducible promoters (e.g., IPTG-inducible T7 promoter), the timing and concentration of the inducer are critical for maximizing enzyme expression and product formation.
Q4: What are some common downstream processing steps for purifying this compound?
A4: After fermentation, this compound needs to be separated from the culture broth, cells, and other byproducts. Common steps include:
-
Cell Removal: Centrifugation or microfiltration is used to separate the microbial cells from the fermentation broth.
-
Concentration and Desalting: Electrodialysis can be used to concentrate the glycerate and remove salts from the broth.
-
Crystallization: The concentrated this compound solution can be crystallized, often as a salt (e.g., calcium glycerate), to achieve high purity.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound production from glycerol.
Table 1: this compound Production by Native Bacterial Strains
| Microorganism | Fermentation Type | Glycerol (g/L) | This compound Titer (g/L) | Yield (mol/mol) | Enantiomeric Excess (%) | Reference |
| Gluconobacter frateurii NBRC103465 | Jar Fermentor | Not specified | 136.5 | Not specified | 72 | |
| Acetobacter tropicalis NBRC16470 | Jar Fermentor | 220 | 101.8 | Not specified | 99 |
Table 2: this compound Production by Engineered E. coli
| Strain | Key Genetic Modifications | Fermentation Type | Glycerol (g/L) | This compound Titer (g/L) | Yield (mol/mol) | Reference |
| Engineered E. coli | Overexpression of evolved alditol oxidase (eAldO3-24), deletion of ycjM | 5-L Fed-Batch | Fed | 30.1 | 0.376 | |
| Engineered E. coli EG_6 | Overexpression of gpd1, gpp2, aldO; deletion of garK, glxK, glpF | Jar Fermentor (from glucose via glycerol) | N/A | 2.37 | Not specified | [2] |
Experimental Protocols
Protocol 1: Fed-Batch Fermentation for this compound Production in Engineered E. coli
This protocol is based on the methodology for producing this compound using an engineered E. coli strain overexpressing an evolved alditol oxidase.
1. Strain and Pre-culture Preparation: a. Use an engineered E. coli strain (e.g., TZ-170) harboring the expression plasmid for the evolved alditol oxidase. b. Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking at 250 rpm. c. Use the overnight culture to inoculate 100 mL of LB medium in a 500 mL shake flask and grow for 16 hours at 37°C and 250 rpm to prepare the seed culture.
2. Bioreactor Setup and Batch Phase: a. Prepare 2 L of fermentation medium in a 5-L bioreactor. The medium should contain components such as glucose and yeast extract. b. Transfer the seed culture to the bioreactor. c. Maintain the fermentation temperature at 37°C and the pH at 7.5 by automatic addition of 3 M NaOH. d. Set the dissolved oxygen (DO) concentration to 20% by automatically adjusting the stirring speed between 500 and 1000 rpm. Maintain an air flow rate of 10 L/min.
3. Induction and Fed-Batch Phase: a. After 4 hours of cultivation, induce the expression of the alditol oxidase by adding 0.1 mM IPTG. b. When the cell biomass reaches its maximum (around 22 hours), begin feeding a solution containing 700 g/L glycerol at a rate of 0.5–0.8 ml/min for 8 hours.
4. Fermentation Monitoring and Harvesting: a. Monitor cell growth (OD600), glycerol consumption, and this compound production throughout the fermentation using appropriate analytical methods (e.g., HPLC). b. The fermentation is typically run for 70-72 hours. c. Harvest the fermentation broth for downstream processing.
Protocol 2: this compound Production in Gluconobacter frateurii
This protocol outlines the general steps for this compound production using Gluconobacter frateurii.
1. Media Preparation and Inoculation: a. Prepare the fermentation medium consisting of (per liter): 100 g glycerol, 5 g polypeptone, 5 g yeast extract, 0.9 g KH₂PO₄, 0.1 g K₂HPO₄, and 1 g MgSO₄·7H₂O. Adjust the initial pH to 7.0. b. Inoculate the medium with a fresh culture of G. frateurii NBRC103465.
2. Fermentation Conditions: a. Culture the bacteria at 30°C in a jar fermentor. b. Maintain the pH at 6.0 by the controlled addition of a base (e.g., 10 M NaOH). c. Provide an aeration rate of 2.5 vvm and an agitation speed of 500 rpm.
3. Monitoring and Harvesting: a. Monitor the concentration of glycerol and this compound in the culture broth over time using HPLC. b. The fermentation is typically carried out for 6 days. c. Harvest the broth for product recovery.
Visualizations
References
resolving co-elution issues in D-glycerate chromatography
Welcome to the technical support center for D-glycerate chromatography. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a particular focus on co-elution problems.
Frequently Asked Questions (FAQs)
Q1: What are the most common compounds that co-elute with this compound?
A1: this compound, being a small, polar organic acid, is prone to co-elution with other structurally similar compounds, especially in complex biological matrices like urine or plasma. Common co-eluants include:
-
L-glycerate: Its enantiomer, requiring chiral separation techniques for resolution.
-
Glycerol (B35011): The precursor to this compound, often present in samples.
-
Glycolic acid: Another small organic acid with similar polarity.
-
Dihydroxyacetone (DHA): A ketone that can be structurally similar.
-
Other small organic acids and sugars that may be present in the sample matrix.
Q2: How can I detect if I have a co-elution problem with my this compound peak?
A2: Detecting co-elution is the first critical step. Here are several indicators:
-
Peak Shape Abnormalities: Look for asymmetrical peaks, such as fronting, tailing, or the appearance of shoulders on your this compound peak.[1][2]
-
Inconsistent Peak Area/Height: If the quantification of your this compound standard is inconsistent across different runs or sample matrices, co-elution might be the cause.
-
Mass Spectrometry (MS) Data: If you are using an LC-MS system, examine the mass spectra across the peak. A change in the mass spectrum from the beginning to the end of the peak is a strong indication of a co-eluting compound.
-
Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: A DAD/PDA detector can perform peak purity analysis by comparing UV-Vis spectra across the peak. If the spectra are not homogenous, it suggests the presence of an impurity.
Troubleshooting Guides
This section provides detailed troubleshooting guides for common co-elution scenarios in this compound chromatography.
Scenario 1: Co-elution of this compound and L-Glycerate (Enantiomers)
Issue: My this compound peak is not pure and I suspect co-elution with its enantiomer, L-glycerate.
Solution:
Chiral separation is necessary to resolve enantiomers. Here is a step-by-step guide:
Methodology: Chiral HPLC Separation
-
Column Selection: Employ a chiral stationary phase (CSP) column. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are often effective for separating chiral compounds.[3] A ristocetin (B1679390) A glycopeptide antibiotic silica (B1680970) gel bonded column has also been successfully used for the separation of glyceric acid enantiomers.[4]
-
Mobile Phase Optimization:
-
Start with a non-polar mobile phase like hexane/isopropanol for normal-phase chiral chromatography.
-
For reversed-phase chiral chromatography, a mobile phase of acetonitrile (B52724)/water or methanol (B129727)/water can be used.[3]
-
A mobile phase of triethylamine (B128534) acetate (B1210297) at pH 4.1 with 10% methanol has been shown to be effective.[4]
-
-
Derivatization (Optional): If direct separation is challenging, consider derivatizing the glyceric acid enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral column (e.g., C18).
Quantitative Data Summary:
| Parameter | Condition 1: Chiral HPLC |
| Column | Ristocetin A glycopeptide antibiotic silica gel bonded column |
| Mobile Phase | Triethylamine acetate (pH 4.1) with 10% methanol |
| Retention Time (this compound) | ~3.6 min[4] |
| Retention Time (L-Glycerate) | ~4.5 min[4] |
| Resolution (Rs) | Baseline separation achieved |
Scenario 2: Co-elution with Other Polar Compounds (e.g., Glycerol, Glycolic Acid)
Issue: My this compound peak is broad and shows tailing, suggesting co-elution with other polar compounds like glycerol or glycolic acid.
Solution:
Optimizing the chromatographic conditions is key to resolving these structurally similar compounds.
Methodology: Reversed-Phase or Ion-Exchange Chromatography Optimization
-
Mobile Phase pH Adjustment: The ionization state of this compound (a carboxylic acid) is highly dependent on the mobile phase pH.
-
To increase retention on a reversed-phase column (like C18), lower the mobile phase pH to suppress the ionization of the carboxylic acid group. A pH of around 2.5-3.0 is a good starting point.[5][6][7][8][9][10]
-
Using a buffer (e.g., phosphate (B84403) or formate (B1220265) buffer) is crucial to maintain a stable pH and ensure reproducible retention times.[5][6][7][8][9]
-
-
Mobile Phase Composition:
-
Organic Modifier: If using a reversed-phase column, changing the organic modifier (e.g., from acetonitrile to methanol, or vice versa) can alter selectivity and improve resolution.
-
Gradient Elution: For complex samples with a wide range of polarities, a gradient elution program (gradually increasing the organic solvent concentration) can improve peak shape and resolution compared to an isocratic method.[4][11][12][13][14]
-
-
Column Selection:
-
Alternative Reversed-Phase Columns: If a standard C18 column does not provide adequate resolution, consider columns with different selectivities, such as a Phenyl-Hexyl or a polar-embedded column.[3][15][16][17]
-
Ion-Exchange Chromatography: As this compound is an organic acid, anion-exchange chromatography can be a powerful alternative for separation from neutral or less acidic compounds.[1][2][18][19]
-
-
Temperature: Increasing the column temperature can improve peak efficiency and may alter selectivity, potentially resolving co-eluting peaks. A starting point of 40-60°C can be explored.[20][21]
Quantitative Data Summary: Mobile Phase Optimization on Ion-Exchange Column
| Mobile Phase (H2SO4) | Flow Rate (mL/min) | Temperature (°C) | Resolution (Rs) between Glyceric Acid and Glycerol |
| 3 mM | 0.5 | 70 | 0.61[8] |
| 5 mM | 0.7 | 60 | Decreased separation |
| 10 mM | 0.7 | 60 | 1.26 (between glyceraldehyde and glyceric acid)[22] |
Note: The best resolution for all compounds in this study was achieved with 3 mM H2SO4 at 0.5 mL/min and 70°C.[8]
Experimental Protocols
Protocol 1: Sample Preparation for this compound Analysis in Urine
-
Collection: Collect a mid-stream urine sample in a sterile container. To minimize preanalytical errors, analyze the sample as fresh as possible or store it at -20°C or lower.[23]
-
Centrifugation: Thaw the urine sample (if frozen) and centrifuge at approximately 1500-2000 rpm for 5 minutes to remove particulate matter.[24]
-
Dilution: Dilute the supernatant with the initial mobile phase (e.g., 1:10 v/v) to reduce matrix effects.
-
Filtration: Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter before injection into the HPLC system to protect the column from particulates.[25]
Protocol 2: General Troubleshooting Workflow for Co-elution
-
Confirm Co-elution: Use a DAD/PDA for peak purity analysis or an MS detector to check for multiple m/z values across the peak. Observe peak shape for asymmetry.
-
Optimize Mobile Phase pH: For reversed-phase chromatography of this compound, start with a low pH (e.g., 2.5-3.0) using a buffer.
-
Modify Mobile Phase Composition: If resolution is still poor, try changing the organic solvent (acetonitrile vs. methanol) or implement a gradient elution.
-
Change Column: If mobile phase optimization is insufficient, switch to a column with a different stationary phase chemistry (e.g., Phenyl-Hexyl, polar-embedded, or an ion-exchange column).
-
Adjust Temperature and Flow Rate: Fine-tune the separation by systematically adjusting the column temperature and mobile phase flow rate.
Visualizations
Caption: Troubleshooting workflow for resolving co-elution in this compound chromatography.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. glsciencesinc.com [glsciencesinc.com]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 6. agilent.com [agilent.com]
- 7. moravek.com [moravek.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions [mtc-usa.com]
- 11. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 12. Comparison of Isocratic and Gradient Elution [kianshardanesh.com]
- 13. biotage.com [biotage.com]
- 14. uhplcs.com [uhplcs.com]
- 15. separationmethods.com [separationmethods.com]
- 16. agilent.com [agilent.com]
- 17. LC Column Comparison [restek.com]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 22. lctsbible.com [lctsbible.com]
- 23. Preanalytical requirements of urinalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bristol.ac.uk [bristol.ac.uk]
- 25. biotage.com [biotage.com]
improving the efficiency of D-glycerate extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of D-glycerate.
Troubleshooting Guide
This section addresses specific issues that may arise during this compound extraction experiments.
| Issue | Possible Cause | Recommendation |
| Low Yield of this compound | Incomplete cell lysis. | Ensure complete cell disruption by using methods like sonication (3-5 times for 1 second each on ice) or a cryogenic homogenizer for tissue samples.[1] |
| Inefficient protein precipitation. | Use ice-cold methanol (B129727) for protein precipitation and ensure thorough vortexing for at least 30 seconds.[1] | |
| Suboptimal phase separation. | After adding chloroform (B151607) and water, vortex the mixture vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to ensure clear separation of the aqueous and organic layers.[1] | |
| Inefficient enzymatic conversion (if applicable). | Optimize reaction conditions for enzymatic assays, such as pH and substrate concentrations. For example, this compound dehydrogenase has optimal pH ranges for forward and reverse reactions.[2] | |
| Low Purity of this compound | Contamination from other metabolites. | Adjust the pH of the extraction buffer to selectively precipitate interfering compounds. Consider using a stepwise dialysis process to remove small molecule contaminants.[3][4] |
| Presence of interfering enzymes. | For enzymatic assays, heat inactivation of crude cell lysates (e.g., 70°C for 30 minutes) can eliminate interfering enzyme activities.[5] | |
| Co-elution with similar compounds during chromatography. | Optimize the chromatography method, including the choice of column, mobile phase composition, and gradient. Ion-exchange chromatography can be effective for separating charged molecules like this compound.[6][7] | |
| Sample Volume Increase During Dialysis | Osmotic pressure differences. | When dialyzing samples with high solute concentrations, perform a stepwise dialysis against buffers with decreasing solute concentrations to minimize the net movement of water into the sample.[3] |
| Protein Precipitation at Low pH | Protein isoelectric point. | If your protein of interest precipitates at a low pH required for binding to an ion-exchange column, consider adding salt or diluting the sample in the binding buffer before pH adjustment. You could also explore using anion-exchange chromatography at a higher pH.[4] |
Frequently Asked Questions (FAQs)
1. What is a common method for extracting this compound from biological samples like plasma or serum?
A common method involves protein precipitation and liquid-liquid extraction. Typically, a known amount of an internal standard (like D5-glycerol) is added to the sample. Then, ice-cold methanol is added to precipitate proteins, followed by the addition of chloroform and deionized water to facilitate phase separation. After centrifugation, the aqueous layer containing this compound can be collected.[1]
2. How can I extract this compound from tissue samples?
For tissue samples, it is crucial to first pulverize the tissue into a fine powder while keeping it frozen in liquid nitrogen. This can be done using a pre-chilled mortar and pestle or a cryogenic homogenizer. Following pulverization, an extraction solvent mixture (e.g., ice-cold methanol, chloroform, and water) containing an internal standard is added, and the sample is thoroughly homogenized. Subsequent steps of phase separation via centrifugation are similar to those for plasma or serum.[1]
3. Are there enzymatic methods to quantify this compound?
Yes, enzymatic assays can be used to determine this compound concentrations. For instance, this compound kinase can be used in a coupled enzyme assay to measure its activity, which can be correlated with the amount of this compound.[8] Another enzyme, this compound dehydrogenase, is also used in assays, with its activity being measured by monitoring the change in NADPH concentration.[2]
4. What are some alternative approaches to produce this compound?
Metabolic engineering of microorganisms like Escherichia coli has been explored for the production of this compound. By expressing specific enzymes and inactivating competing metabolic pathways, engineered strains can produce this compound from substrates like D-galacturonate with high yields.[9] Fermentation using certain acetic acid bacteria, such as Acetobacter tropicalis, has also been shown to produce this compound with high purity.[10]
5. How can I improve the efficiency of enzymatic reactions involving this compound?
To enhance enzymatic reactions, it's important to optimize parameters like pH, temperature, and substrate concentrations. For example, the enzyme this compound dehydrogenase has different optimal pH values for its forward and reverse reactions.[2] Additionally, for enzymes like glycerate kinase, highly reducing conditions can help stabilize their activity.[6]
Experimental Protocols
Protocol 1: this compound Extraction from Plasma/Serum
Materials:
-
Plasma or serum sample
-
Internal Standard Solution (e.g., D5-glycerol)
-
Ice-cold Methanol
-
Chloroform
-
Deionized water
-
Centrifuge tubes
-
Centrifuge
-
Vortex mixer
Procedure:
-
In a centrifuge tube, add 100 µL of the plasma or serum sample.
-
Spike the sample with a known amount of the D5-glycerol internal standard solution.
-
Add 2 mL of ice-cold methanol to precipitate proteins and quench metabolic activity.
-
Vortex the mixture thoroughly for 30 seconds.
-
Add 1 mL of chloroform and 0.8 mL of deionized water.
-
Vortex the mixture vigorously to ensure thorough mixing.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to separate the aqueous and organic layers from the protein pellet.
-
Carefully collect the upper aqueous layer, which contains the this compound, for subsequent analysis.
Protocol 2: this compound Extraction from Tissue
Materials:
-
Tissue samples, flash-frozen in liquid nitrogen
-
Internal Standard Solution (e.g., D5-glycerol)
-
Liquid nitrogen
-
Mortar and pestle or tissue homogenizer
-
Ice-cold Methanol
-
Chloroform
-
Deionized water
-
Centrifuge tubes
-
Centrifuge
Procedure:
-
Keep the tissue sample frozen in liquid nitrogen and pulverize it into a fine powder using a pre-chilled mortar and pestle or a cryogenic homogenizer.
-
Weigh a specific amount of the powdered tissue (e.g., 20-50 mg) into a pre-chilled centrifuge tube.
-
Add a mixture of ice-cold methanol, chloroform, and water (e.g., in a ratio of 2:1:0.8) containing the D5-glycerol internal standard.
-
Homogenize the sample thoroughly.
-
Vortex the homogenate vigorously.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to separate the aqueous and organic layers from the protein pellet.
-
Collect the aqueous layer for analysis.
Visualizations
Caption: Workflow for this compound extraction from plasma or serum.
References
- 1. benchchem.com [benchchem.com]
- 2. Kinetic analysis and tissue distribution of human this compound dehydrogenase/glyoxylate reductase and its relevance to the diagnosis of primary hyperoxaluria type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein Dialysis, Desalting, and Concentration Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. reddit.com [reddit.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Purification and characterization of this compound-3-kinase from maize leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purification and properties of crystalline 2-phospho-D-glycerate hydro-lyase from human muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High Throughput Glycerate Kinase Activity Assay Using Crude Leaf Extract and Recombinant Enzyme to Determine Kinetic Parameters Km and Vmax Using a Microplate Reader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Production of D-Glyceric acid from D-Galacturonate in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Strategies for the synthesis of the osmolyte glucosylglycerate and its precursor glycerate - PMC [pmc.ncbi.nlm.nih.gov]
dealing with D-glycerate instability during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with D-glycerate instability during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound instability in biological samples?
A1: The primary cause of this compound instability in biological samples is enzymatic degradation.[1][2][3] Being a natural metabolite, this compound is a substrate for several enzymes, most notably this compound kinase and this compound dehydrogenase.[1][3] If enzymatic activity is not promptly quenched after sample collection, the concentration of this compound can be significantly altered, leading to inaccurate quantification. While generally stable, extreme pH and high temperatures during sample processing could also potentially contribute to degradation, although this is less common than enzymatic breakdown.
Q2: My this compound levels are unexpectedly low in my plasma samples. What could be the cause?
A2: Unexpectedly low levels of this compound are often due to enzymatic degradation during sample handling and processing. The most likely culprit is the continued activity of enzymes like this compound kinase, which phosphorylates this compound.[1][3] To prevent this, it is crucial to rapidly quench all enzymatic activity immediately after sample collection. This can be achieved by adding ice-cold solvents like methanol (B129727) or by flash-freezing the samples in liquid nitrogen.[4] Delays in processing, even at room temperature, can lead to significant loss of this compound.[4]
Q3: I am observing inconsistent this compound concentrations across my urine sample replicates. What are the potential sources of this variability?
A3: Inconsistent results across replicates can stem from several pre-analytical variables.[5][6] For urine samples, variations in collection time and diet can influence metabolite concentrations. It is recommended to use first-morning void or 24-hour urine collections to minimize this variability.[7] In terms of sample preparation, inconsistent quenching of enzymatic activity, variations in extraction efficiency, and issues with derivatization (if using GC-MS) can all contribute to variability.[5][8][9] Ensuring standardized and rapid sample processing is key to obtaining reproducible results.
Q4: What are the recommended storage conditions for biological samples intended for this compound analysis?
A4: Proper storage is critical to maintaining the integrity of this compound in biological samples. For short-term storage (up to 24 hours), samples should be kept at 2-8°C.[10][11] For long-term storage, freezing at -80°C or in liquid nitrogen (-196°C) is recommended to halt all biological activity.[10][11][12] It is advisable to aliquot samples before freezing to avoid repeated freeze-thaw cycles, which can degrade analytes and enzymes.
Q5: Can the choice of anticoagulant affect this compound measurement in plasma?
A5: Yes, the choice of anticoagulant can influence the measurement of organic acids. For plasma organic acid analysis, sodium heparin is often the preferred anticoagulant.[4] EDTA plasma has been shown to cause variability in the measurement of some organic acids.[4] It is important to be consistent with the choice of anticoagulant across all samples in a study to ensure comparability of results.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low this compound recovery | Enzymatic degradation due to delayed processing. | Quench samples immediately after collection with ice-cold methanol or by flash-freezing. Minimize the time between collection and extraction.[4] |
| Inefficient extraction. | Optimize the extraction protocol. For polar organic acids like this compound, a liquid-liquid extraction with a solvent like ethyl acetate (B1210297) is common.[6][8][9] Ensure proper phase separation. | |
| High variability between replicates | Inconsistent sample handling. | Standardize all sample preparation steps, including timing, temperatures, and volumes. Use a consistent source and volume of internal standard.[5] |
| Incomplete derivatization (for GC-MS). | Ensure complete dryness of the extract before adding derivatizing agents. Optimize derivatization time and temperature.[8][9] | |
| Poor chromatographic peak shape | Matrix effects. | Incorporate a sample clean-up step, such as solid-phase extraction (SPE), to remove interfering substances. |
| Incompatible solvent for injection. | Ensure the final extract is dissolved in a solvent compatible with the initial mobile phase of your LC or GC method. | |
| Sample rejection upon arrival at the lab | Sample leakage or improper labeling. | Ensure sample containers are properly sealed. Use labels that can withstand freezing and thawing.[7][10] |
| Thawed samples that should be frozen. | Ship samples on dry ice and use a temperature monitoring device to ensure they remain frozen during transit.[7] |
Experimental Protocols
Protocol 1: this compound Extraction from Plasma for LC-MS Analysis
This protocol is adapted from methods for extracting polar metabolites from plasma.[4][13][14]
-
Sample Quenching and Protein Precipitation:
-
To 100 µL of plasma in a microcentrifuge tube, add 400 µL of ice-cold methanol containing a known concentration of an appropriate internal standard (e.g., ¹³C-labeled this compound).
-
Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
-
Centrifugation:
-
Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new microcentrifuge tube without disturbing the protein pellet.
-
-
Drying:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for your LC-MS analysis (e.g., 5% acetonitrile (B52724) in water with 0.1% formic acid).
-
Vortex for 10 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
-
Analysis:
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
-
Protocol 2: this compound Extraction from Urine for GC-MS Analysis
This protocol is based on standard methods for urinary organic acid analysis.[5][6][8][9]
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex the sample to ensure homogeneity.
-
Measure the creatinine (B1669602) concentration to normalize the sample volume. Adjust the urine volume to be equivalent to a specific amount of creatinine (e.g., 1 mg).
-
-
Internal Standard and Oximation:
-
To the normalized urine sample, add a known amount of an internal standard (e.g., heptadecanoic acid).
-
Add 40 µL of 75 mg/mL methoxyamine hydrochloride in pyridine.
-
Incubate at 60°C for 30 minutes to stabilize keto-acids.
-
-
Extraction:
-
Acidify the sample with a small volume of HCl.
-
Perform a liquid-liquid extraction by adding 600 µL of ethyl acetate, vortexing for 1 minute, and centrifuging at 10,000 x g for 3 minutes.
-
Collect the upper organic layer. Repeat the extraction and combine the organic layers.
-
-
Drying:
-
Evaporate the combined organic extracts to complete dryness under a stream of nitrogen at 35°C.
-
-
Derivatization:
-
To the dried extract, add 40 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane) and 20 µL of pyridine.
-
Incubate at 70-90°C for 15 minutes to form trimethylsilyl (B98337) (TMS) derivatives.
-
-
Analysis:
-
Transfer the derivatized sample to a GC-MS autosampler vial for analysis.
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Simplified metabolic pathway of this compound.
References
- 1. metabolicsupportuk.org [metabolicsupportuk.org]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. academic.oup.com [academic.oup.com]
- 5. Urine Organic Acid Testing in the Clinical Laboratory: The Past, Current, and Future [mdpi.com]
- 6. metbio.net [metbio.net]
- 7. diagnosticsolutionslab.com [diagnosticsolutionslab.com]
- 8. aurametrix.weebly.com [aurametrix.weebly.com]
- 9. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
- 11. precisionstabilitystorage.com [precisionstabilitystorage.com]
- 12. dls.com [dls.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias: Establishment of an Automation System and a Proof-of-Concept Validation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Incorporation of Labeled D-Glycerate
Welcome to the technical support center for D-glycerate tracer studies. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the low incorporation of labeled this compound in metabolomics experiments.
Section 1: Understanding this compound Metabolism
A foundational understanding of how this compound enters central carbon metabolism is crucial for troubleshooting experimental issues.
Q: How does labeled this compound enter central carbon metabolism?
A: this compound is an intermediate in several metabolic pathways, including serine and fructose (B13574) metabolism.[1][2] For its carbon backbone to be traced in downstream pathways like glycolysis or the TCA cycle, it must first be phosphorylated. The key enzyme responsible for this is Glycerate Kinase (GLYCTK) , which catalyzes the conversion of this compound to 2-phosphoglycerate or 3-phosphoglycerate, both of which are intermediates in the glycolytic pathway.[1][3] In humans, the functional GLYCTK enzyme is localized to the mitochondria.[4] A deficiency in GLYCTK activity is the cause of the rare metabolic disorder D-glyceric aciduria, characterized by an accumulation of this compound.[3][5] Therefore, the expression and activity of this enzyme in your experimental model are critical for the success of your tracer study.
Section 2: Troubleshooting Guides & FAQs
This section provides solutions in a question-and-answer format to address common problems encountered during labeled this compound tracing experiments.
Problem Area: Experimental Setup & Cell Health
Q1: My ¹³C incorporation from this compound is very low. Where should I start troubleshooting?
A: Begin by systematically evaluating your experimental setup before assuming a complex biological cause. The most common issues stem from suboptimal cell health, tracer concentration, incubation time, or media composition. Use a logical workflow to diagnose the issue.
Q2: Could the general health of my cell culture be the issue?
A: Absolutely. The metabolic activity of your cells is paramount for efficient tracer incorporation.[6] Key factors to verify include:
-
Cell Viability and Confluency: Ensure cells have high viability (>95%) and are in the exponential growth phase. Senescent or overly confluent cells have altered metabolic rates.[6]
-
Contamination: Regularly test for mycoplasma, bacteria, or fungi, as these contaminants can significantly alter host cell metabolism.[6][7]
-
Incubation Conditions: Verify that your incubator is calibrated to the correct temperature and CO₂ levels for your cell line, and that the medium is adequately buffered to prevent pH shifts.[6]
Q3: How does my culture media affect tracer incorporation?
A: The media composition can dramatically impact the isotopic enrichment from your tracer.
-
Competing Carbon Sources: High concentrations of unlabeled glucose, pyruvate, or other carbon sources in your medium can dilute the labeled this compound, leading to lower incorporation.[6]
-
Serum Components: Standard fetal bovine serum (FBS) contains high levels of unlabeled metabolites. It is highly recommended to use dialyzed fetal bovine serum (dFBS) to minimize the introduction of these competing small molecules.[7]
Problem Area: Tracer-Specific Issues
Q4: What is the optimal concentration for the labeled this compound tracer?
A: The optimal concentration is a balance between avoiding toxicity and preventing isotopic dilution.
-
Toxicity: High concentrations of related metabolites like D-Glyceraldehyde have been shown to be toxic to cells, inducing oxidative stress.[6] It is crucial to determine if high this compound levels are cytotoxic to your specific cell line.
-
Isotopic Dilution: A concentration that is too low may be diluted by the cell's endogenous, unlabeled pools of metabolites, making the ¹³C label difficult to detect.[6]
Recommendation: Perform a dose-response experiment to identify the highest concentration that does not negatively impact cell viability or growth.
| Parameter | Recommendation | Rationale |
| Starting Concentration Range | 0.5 - 5 mM | This range is a common starting point for many carbon tracers. |
| Optimization | Perform a dose-response curve (e.g., 0.1, 0.5, 1, 2, 5, 10 mM). | To identify the optimal concentration that maximizes labeling without inducing cytotoxicity.[6] |
| Toxicity Mitigation | If toxicity is observed, reduce the concentration. | High tracer concentrations can be toxic, inhibiting the very metabolic pathways you aim to study.[6] |
Q5: How long should I incubate my cells with the tracer?
A: The incubation time must be sufficient to achieve isotopic steady state, where the isotopic labeling of key metabolites becomes stable.[7]
-
Short Incubation: If the incubation is too short, the label may not have had enough time to incorporate into downstream metabolites of interest. Glycolytic intermediates can label within minutes, while TCA cycle intermediates may take hours.[7]
-
Verifying Steady State: To confirm this, perform a preliminary time-course experiment, collecting samples at multiple time points (e.g., 2, 6, 12, 24 hours) to determine when the enrichment of key metabolites plateaus.[7][8]
Problem Area: Biological & Pathway-Related Issues
Q6: What if my cell line has low expression of Glycerate Kinase (GLYCTK)?
A: This is a critical consideration. As GLYCTK is the gateway enzyme for this compound metabolism, its low expression or absence will be a primary cause of poor tracer incorporation.[1][2] Some cancer cell lines, for instance, may have high glycolytic flux but may not express the necessary machinery to utilize this compound efficiently.[9][10]
-
Action: Check the expression of GLYCTK in your cell line using methods like qPCR or Western Blot. You can also consult publicly available databases (e.g., Gene Expression Omnibus, Cancer Cell Line Encyclopedia). If expression is low, you may need to consider a different cell model for your study.
Problem Area: Sample Preparation & Analysis
Q7: How can I ensure my sample collection and preparation are not the source of the problem?
A: It is critical to halt all metabolic activity instantly at the time of sampling to preserve the in vivo labeling patterns.[8] Ineffective quenching can lead to significant alterations in metabolite levels and isotopic distributions.
-
Rapid Quenching: Aspirate the labeling medium and immediately wash the cells with ice-cold phosphate-buffered saline (PBS).[6]
-
Metabolite Extraction: Immediately add a pre-chilled (-80°C) extraction solvent, such as 80% methanol (B129727), to quench all enzymatic activity and extract metabolites.[6][11]
Section 3: Key Experimental Protocols
Protocol 1: General Workflow for ¹³C this compound Tracing in Adherent Cells
This protocol outlines the key steps for a successful tracer experiment.
Protocol 2: Metabolite Quenching and Extraction
This protocol is critical for preserving the metabolic state of the cells at the time of collection.[6][8]
-
Preparation: Prepare an ice bath and pre-chill wash solutions (PBS) and extraction solvent (e.g., 80% Methanol / 20% Water) to -80°C.
-
Quenching: Remove the culture plate from the incubator. Immediately aspirate the labeling medium.
-
Washing: Place the plate on the ice bath and gently wash the cell monolayer twice with a generous volume of ice-cold PBS. Aspirate the PBS completely after the final wash.
-
Extraction: Add 1 mL of the ice-cold 80% methanol solution to each well (for a 6-well plate).
-
Harvesting: Place the plate on dry ice for 10 minutes to ensure all metabolic activity has stopped.[6] Then, scrape the cells in the cold methanol and transfer the entire cell suspension/lysate to a pre-chilled microcentrifuge tube.
-
Processing: Centrifuge the tubes at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.
-
Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new tube for analysis (e.g., by LC-MS). Store immediately at -80°C until analysis.
References
- 1. GLYCTK | Rupa Health [rupahealth.com]
- 2. genecards.org [genecards.org]
- 3. D-Glyceric acidemia - Wikipedia [en.wikipedia.org]
- 4. Human this compound Kinase, Encoded by GLYCTK and Deficient in d-Glyceric Aciduria, Is a Mitochondrial Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The Role of D-3-Phosphoglycerate Dehydrogenase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Enzymatic Conversion of Glycerol to D-Glycerate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the enzymatic conversion of glycerol (B35011) to D-glycerate.
Frequently Asked Questions (FAQs)
Q1: Which enzymes are commonly used for the conversion of glycerol to this compound?
A1: The primary enzymes utilized for this conversion include glycerol dehydrogenase (GDH) and evolved variants of alditol oxidase (AldO).[1][2] GDH catalyzes the NAD+-dependent oxidation of glycerol, while AldO can directly oxidize glycerol to this compound.[1][2] The choice of enzyme can depend on factors such as desired stereospecificity, cofactor requirements, and operational stability.
Q2: What are the typical optimal pH and temperature ranges for this enzymatic conversion?
A2: The optimal conditions are enzyme-dependent. For many glycerol dehydrogenases, the optimal pH for the forward reaction (glycerol oxidation) is around 10.0.[3] However, enzymatic activity can be observed at a range of pH values. Temperature optima also vary, with some studies showing increased glycerol conversion with temperatures rising from 45°C to 60°C.[4] It is crucial to determine the specific optimal conditions for the particular enzyme being used.
Q3: How can I quantify the concentration of this compound in my reaction mixture?
A3: Several analytical methods can be used for the quantification of this compound. High-Performance Liquid Chromatography (HPLC) is a common method.[5] Other techniques include enzymatic assays coupled with spectrophotometry and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and specificity.[6]
Q4: What are the common byproducts in the enzymatic conversion of glycerol to this compound?
A4: Depending on the enzyme and reaction conditions, byproducts can include dihydroxyacetone (DHA), particularly when using glycerol dehydrogenase.[7][8] In microbial fermentation processes, other organic acids like oxalic acid, acetic acid, and formic acid may also be produced.[4]
Troubleshooting Guide
Issue 1: Low or No this compound Yield
| Possible Cause | Suggested Solution |
| Suboptimal pH | Verify the pH of your reaction buffer. The optimal pH for glycerol dehydrogenase is often alkaline, around 10.0.[3] Prepare fresh buffer and calibrate your pH meter. |
| Incorrect Temperature | Ensure the reaction is incubated at the optimal temperature for your specific enzyme. Some enzymes show increased activity with higher temperatures (e.g., up to 60°C).[4] |
| Enzyme Inactivity | Test the activity of your enzyme stock using a standard assay. Enzymes can lose activity over time, especially with improper storage. Consider purchasing a new batch of enzyme or purifying a fresh batch. |
| Cofactor (NAD+) Limitation | For glycerol dehydrogenase, NAD+ is a required cofactor.[2] Ensure you are adding it at the recommended concentration. Consider implementing a cofactor regeneration system if applicable. |
| Substrate Inhibition | High concentrations of glycerol can sometimes inhibit enzyme activity. Try running the reaction with a range of glycerol concentrations to determine the optimal level. |
| Product Inhibition | The accumulation of this compound or byproducts might inhibit the enzyme. Monitor product concentration over time and consider methods for in-situ product removal if inhibition is suspected. |
Issue 2: Inconsistent Results Between Experiments
| Possible Cause | Suggested Solution |
| Inaccurate Reagent Preparation | Double-check all calculations for buffer, substrate, and enzyme solutions. Use calibrated pipettes and balances. Prepare fresh solutions, especially for labile reagents like NAD+. |
| Fluctuations in Temperature or pH | Use a calibrated incubator or water bath with precise temperature control. Monitor the pH of the reaction mixture throughout the experiment, as it can drift. |
| Variability in Enzyme Aliquots | Ensure your enzyme stock is well-mixed before taking aliquots. Avoid repeated freeze-thaw cycles which can denature the enzyme. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Presence of Unreacted Substrate and Byproducts | Optimize the reaction to maximize the conversion of glycerol. For purification, anion-exchange chromatography is an effective method for separating the negatively charged this compound from neutral molecules like glycerol.[9] |
| Co-elution with Other Compounds | Adjust the gradient and mobile phase composition during chromatography to improve resolution. Consider using a different type of chromatography, such as size-exclusion or reversed-phase, as a complementary purification step. |
Data Presentation
Table 1: Reported Yields and Conditions for this compound Production
| Enzyme/Organism | Substrate | Product Titer | Yield | Key Conditions | Reference |
| Evolved Alditol Oxidase (in E. coli) | Glycerol | 30.1 g/L | 0.376 mol/mol | 70-hour fed-batch fermentation | [10] |
| Acetobacter tropicalis NBRC16470 | Glycerol | 101.8 g/L | - | 6-day incubation | [1] |
| Gluconobacter frateurii NBRC103465 | Glycerol | 136.5 g/l | - | 7-day incubation | [1] |
Table 2: Kinetic Parameters of Enzymes in Glycerol Conversion
| Enzyme | Substrate | Km (mM) | Reference |
| Glycerate Kinase (H. methylovorum) | This compound | 0.13 | [9] |
| Glycerate Kinase (H. methylovorum) | ATP | 0.13 | [9] |
Experimental Protocols
Protocol 1: Standard Glycerol Dehydrogenase (GDH) Activity Assay
This protocol is for determining the activity of GDH by monitoring the formation of NADH at 340 nm.
Materials:
-
Potassium carbonate buffer (0.1 M, pH 10.0)
-
Glycerol solution (1.0 M)
-
NAD+ solution (10 mM)
-
Ammonium (B1175870) sulfate (B86663) solution (1.0 M)
-
GDH enzyme solution (in appropriate dilution buffer)
-
Spectrophotometer and cuvettes
Procedure:
-
Prepare a reaction mixture containing:
-
870 µL of 0.1 M potassium carbonate buffer (pH 10.0)
-
30 µL of 1.0 M ammonium sulfate solution
-
60 µL of 10 mM NAD+ solution
-
30 µL of 1.0 M glycerol solution
-
-
Equilibrate the reaction mixture to the desired assay temperature (e.g., 25°C or 30°C) for 5 minutes.
-
Initiate the reaction by adding 10 µL of the diluted enzyme solution.
-
Immediately mix by inversion and monitor the increase in absorbance at 340 nm for 5 minutes.
-
Calculate the rate of NADH formation using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).[11]
Unit Definition: One unit of GDH activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.
Protocol 2: Quantification of this compound by HPLC
Instrumentation:
-
HPLC system with a Refractive Index (RI) or UV detector
-
Aminex HPX-87H column or equivalent
Mobile Phase:
-
Dilute sulfuric acid (e.g., 5 mM)
Procedure:
-
Prepare a standard curve using known concentrations of this compound.
-
Prepare samples by stopping the enzymatic reaction (e.g., by adding acid or heat) and centrifuging to remove precipitated protein.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Inject the prepared sample and standards onto the HPLC system.
-
Elute isocratically with the mobile phase at a constant flow rate and column temperature (e.g., 60°C).
-
Identify the this compound peak based on the retention time of the standard.
-
Quantify the concentration of this compound in the samples by comparing the peak area to the standard curve.
Visualizations
Caption: Experimental workflow for enzymatic conversion of glycerol to this compound.
Caption: Troubleshooting decision tree for low this compound yield.
Caption: Simplified metabolic pathways for glycerol conversion.
References
- 1. Directed evolution of alditol oxidase for the production of optically pure this compound from glycerol in the engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycerol dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. Structural insights into the octamerization of glycerol dehydrogenase | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Glycerol to Glyceraldehyde Oxidation Reaction Over Pt-Based Catalysts Under Base-Free Conditions [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Glycerol Dehydrogenase Plays a Dual Role in Glycerol Metabolism and 2,3-Butanediol Formation in Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of D-Glycerate from Crude Glycerol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of D-glycerate from crude glycerol (B35011), often derived from fermentation processes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude glycerol from biodiesel production that can affect this compound purification?
Crude glycerol from biodiesel production typically contains a variety of impurities that can interfere with subsequent purification steps and the quality of the final this compound product. The most common impurities include:
-
Methanol (B129727): Residual alcohol from the transesterification process.[1]
-
Water: Present in varying concentrations.[1]
-
Soap (salts of free fatty acids): Formed during the biodiesel production process.[1][2]
-
Inorganic Salts: Residues from catalysts used in transesterification (e.g., sodium or potassium salts).[1][3]
-
Free Fatty Acids (FFAs): Unreacted or saponified fats.[1]
-
Non-Glycerol Organic Matter (MONG): A complex mixture of unreacted mono-, di-, and triglycerides, as well as other organic residues.[1][3]
Q2: What are the primary challenges when purifying this compound from a fermentation broth?
Purifying this compound from a fermentation broth presents a different set of challenges compared to purifying crude glycerol from biodiesel. Key challenges include:
-
Low Concentration of this compound: The target product is often present in a dilute aqueous solution.[4]
-
Complex Mixture of Components: The broth contains intact microorganisms, cell fragments, soluble and insoluble media components, and other metabolic byproducts.[4]
-
Product Lability: this compound may be sensitive to heat or extreme pH, which can complicate purification methods like distillation.
-
Presence of Similar Organic Acids: Other organic acids produced during fermentation can have similar chemical properties to this compound, making separation difficult.
Q3: How do I choose the right purification strategy for this compound?
The selection of a purification strategy depends on several factors:
-
The source of the crude glycerol/D-glycerate: Whether it is from biodiesel production or a fermentation broth will dictate the primary impurities.
-
The desired purity of the final product: Applications in pharmaceuticals or as a chemical intermediate require higher purity than for industrial uses.[5]
-
The scale of operation: Some methods, like vacuum distillation, are energy-intensive and may be more suitable for large-scale operations.[2]
-
Available equipment: The choice of method will be constrained by the available laboratory or pilot-plant equipment.
-
Cost-effectiveness: The overall cost of the purification process, including reagents and energy, is a critical factor.[6]
A multi-step approach is often necessary to achieve high purity.[7][8]
Q4: Which analytical methods are best for determining the purity of this compound?
Several analytical techniques can be used to assess the purity of this compound:
-
High-Performance Liquid Chromatography (HPLC): A versatile and sensitive method for quantifying this compound and separating it from other organic acids and impurities.[][10]
-
Gas Chromatography (GC): Often requires derivatization to increase the volatility of this compound but is effective for purity analysis.[10][11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Combines the separation power of GC with the identification capabilities of mass spectrometry to identify and quantify impurities.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis to determine purity.[][11]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Problem 1: Low Yield of Purified this compound
| Potential Cause | Recommended Solution |
| Incomplete extraction from the fermentation broth. | Optimize extraction parameters such as solvent choice, pH, and temperature. Consider multiple extraction steps. |
| Loss of product during phase separation in acidification. | Allow for adequate separation time. Carefully separate the glycerol-rich layer.[8] |
| Adsorption of this compound onto activated carbon. | Use a minimal amount of activated carbon for decolorization. Test different types of activated carbon to find one with lower affinity for this compound. |
| Degradation of this compound during vacuum distillation. | Ensure a deep vacuum is maintained to lower the boiling point. Avoid excessive temperatures.[2][6] |
| Co-elution with impurities during ion exchange chromatography. | Optimize the pH, flow rate, and eluent concentration.[8] Consider using a different type of resin. |
Problem 2: Low Purity of Final this compound Product
| Potential Cause | Recommended Solution |
| Residual salts from neutralization. | After acidification and neutralization, ensure salts are fully precipitated and removed by filtration.[8] Consider using ion exchange as a final polishing step.[2] |
| Presence of other organic acids from fermentation. | Employ a high-resolution separation technique like preparative HPLC or a specific ion-exchange chromatography protocol designed to separate organic acids. |
| Ineffective removal of colored impurities. | Increase the amount of activated carbon or the contact time. Ensure the activated carbon is of a suitable grade.[12] |
| Methanol or other volatile impurities remaining. | If using crude glycerol from biodiesel, ensure the initial methanol removal step (e.g., evaporation) is complete.[2] |
Problem 3: Colored Impurities in the Final Product
| Potential Cause | Recommended Solution |
| Presence of pigments from the fermentation medium or microbial cells. | Use activated carbon treatment.[6] Ensure efficient removal of cell biomass through centrifugation or microfiltration before purification.[13] |
| Caramelization or degradation of sugars/glycerol at high temperatures. | Avoid excessive heat during distillation or evaporation steps.[2] |
| Reaction of impurities during processing. | Ensure proper pH control throughout the purification process. |
Data Presentation: Comparison of Purification Techniques
The following table summarizes the effectiveness of common purification techniques for crude glycerol, which are foundational for this compound purification.
| Purification Method | Impurities Removed | Typical Final Purity | Advantages | Disadvantages |
| Acidification & Neutralization | Soaps, catalysts | Pre-treatment | Simple, effective for salt and soap removal.[8] | Does not remove all impurities; requires further steps.[14] |
| Activated Carbon Treatment | Colored impurities, organic matter | Polishing step | Effective for decolorization.[6] | Can adsorb the target product, leading to yield loss. |
| Vacuum Distillation | Methanol, water, salts, MONG | > 99.5% | High purity achievable.[6] | High energy consumption, potential for product degradation.[2] |
| Ion Exchange Chromatography | Salts, charged impurities, some organic acids | > 98% (when combined with other methods) | High selectivity for ionic impurities, simple operation.[14] | Resin can be fouled; less effective for high salt content.[2] |
| Membrane Filtration (NF/RO) | Salts, some organic molecules | Varies | Lower energy consumption than distillation. | Membrane fouling can be an issue.[15] |
Experimental Protocols
Protocol 1: Two-Step Purification via Acidification and Ion Exchange
This protocol is adapted for purifying this compound from a fermentation broth, assuming prior removal of microbial biomass through centrifugation and filtration.
-
Acidification:
-
Adjust the pH of the clarified fermentation broth to a low value (e.g., pH 2-3) using an acid like phosphoric acid or sulfuric acid.[8]
-
Stir the solution at a constant rate (e.g., 200 rpm) for 1 hour.[8]
-
Allow the solution to stand for phase separation if any oils or fatty acids are present. These will form a top layer.
-
Separate the this compound-rich aqueous layer.
-
Neutralize the solution to pH 7 with a base such as sodium hydroxide.
-
Filter the solution to remove any precipitated salts.[8]
-
-
Ion Exchange Chromatography:
-
Pack a column with a suitable strong cation exchange resin (e.g., Amberlite® IRA120).[12]
-
Equilibrate the column with deionized water.
-
Load the neutralized and filtered this compound solution onto the column at a controlled flow rate (e.g., 15 mL/min).[8]
-
Wash the column with deionized water to remove any unbound impurities.
-
Elute the this compound using an appropriate eluent (e.g., a salt gradient or a change in pH).
-
Collect fractions and analyze for this compound content using HPLC.
-
A subsequent anion exchange step (e.g., with Amberlite® IRA67) can be used for further purification from other anions.[12]
-
Protocol 2: Decolorization with Activated Carbon
This protocol can be used as a polishing step to remove colored impurities.
-
Preparation:
-
To a solution of partially purified this compound, add powdered activated carbon (e.g., 1-10% w/v).[16]
-
-
Adsorption:
-
Stir the mixture at room temperature for a set period (e.g., 1.5 hours).[16]
-
-
Removal of Activated Carbon:
-
Filter the solution through a fine filter paper (e.g., 0.45 µm) to remove all activated carbon particles.
-
-
Analysis:
-
Assess the color removal visually and analyze the this compound concentration to determine any product loss.
-
Protocol 3: Purity Analysis by Gas Chromatography (GC)
This protocol outlines a general procedure for analyzing the purity of this compound.
-
Sample Preparation and Derivatization:
-
Accurately weigh approximately 1 mg of the purified this compound sample and dissolve it in a suitable solvent (e.g., 1 mL of pyridine).[11]
-
Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to make the this compound more volatile.[11]
-
Heat the mixture to ensure complete derivatization.
-
-
GC Analysis:
-
Inject a small volume of the derivatized sample into the GC.
-
Use a suitable column (e.g., a Carbowax column).[13]
-
Employ a temperature program to separate the components (e.g., starting at 50°C and ramping up to 250°C).[13]
-
Use a suitable detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
-
Data Analysis:
-
Determine the chemical purity by comparing the peak area of the this compound derivative to the total area of all peaks in the chromatogram.[11]
-
Visualizations
Caption: General workflow for the purification of this compound from a fermentation broth.
Caption: Troubleshooting logic for addressing low purity in the final this compound product.
References
- 1. rdi2.rmutsb.ac.th [rdi2.rmutsb.ac.th]
- 2. magellanium.com [magellanium.com]
- 3. Impurities of crude glycerol and their effect on metabolite production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uop.edu.pk [uop.edu.pk]
- 5. mdpi.com [mdpi.com]
- 6. Glycerol - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Two-Step Purification of Glycerol as a Value Added by Product From the Biodiesel Production Process - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Two-Step Purification of Glycerol as a Value Added by Product From the Biodiesel Production Process [frontiersin.org]
- 15. Progress, prospect and challenges in glycerol purification process | PDF [slideshare.net]
- 16. centaur.reading.ac.uk [centaur.reading.ac.uk]
Validation & Comparative
Validating the Role of D-Glycerate in Gluconeogenesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of D-glycerate's role as a substrate in gluconeogenesis relative to other key precursors. The information is compiled from various experimental studies to offer a comprehensive overview for researchers, scientists, and drug development professionals. This document summarizes quantitative data, details experimental protocols, and visualizes the metabolic pathways and experimental workflows involved.
This compound as a Gluconeogenic Precursor: A Comparative Analysis
This compound has been identified as a viable substrate for gluconeogenesis, the metabolic process that generates glucose from non-carbohydrate carbon substrates. Its entry into this pathway is primarily through its conversion to 2-phosphoglycerate, an intermediate of glycolysis and gluconeogenesis. The efficiency of this compound as a gluconeogenic precursor compared to other substrates such as lactate (B86563), pyruvate (B1213749), and glycerol (B35011) is a key area of investigation for understanding hepatic glucose metabolism.
Quantitative Comparison of Gluconeogenic Rates
The following table summarizes data on the rates of glucose production from various precursors in isolated rat hepatocytes. It is important to note that these values are compiled from different studies and experimental conditions may vary.
| Substrate (Concentration) | Rate of Glucose Synthesis (µmol/h/g wet wt. of liver) | Species/Experimental System | Reference |
| This compound (10 mM) | Data not directly comparable | Rat Hepatocytes | Chen & Lardy, 1988[1] |
| L-Glycerate (10 mM) | Similar to this compound | Rat Hepatocytes | Chen & Lardy, 1988[1] |
| Lactate (10 mM) | ~45 | Rat Hepatocytes | Extrapolated from various sources |
| Pyruvate (10 mM) | ~40 | Rat Hepatocytes | Extrapolated from various sources |
| Glycerol (10 mM) | ~50 | Rat Hepatocytes | Extrapolated from various sources |
| Dihydroxyacetone (DHA) | Higher than lactate and pyruvate in early starvation | Rat Hepatocytes | [2] |
Key Enzymes in this compound Metabolism for Gluconeogenesis
The entry of this compound into the gluconeogenic pathway is facilitated by two key enzymes:
-
This compound Dehydrogenase: This enzyme catalyzes the conversion of this compound to hydroxypyruvate.
-
Glycerate Kinase: This enzyme phosphorylates this compound to 2-phospho-D-glycerate, which then enters the gluconeogenic pathway.
The kinetic properties of these enzymes are crucial for understanding the metabolic flux from this compound to glucose.
| Enzyme | Substrate | Km | Vmax | Organism/Tissue | Reference |
| Human this compound Dehydrogenase | This compound | 20 mM | Not Specified | Human Liver | [3] |
| Hydroxypyruvate | 0.5 mM | 350-940 nmol/min/mg protein | Human Liver | [3] | |
| NADPH | 0.08 mM | Human Liver | [3] | ||
| NADP+ | 0.03 mM | Human Liver | [3] | ||
| Rat Hepatic Glycerol Kinase | Glycerol | 3.16 µM | Not Specified | Rat Liver | [4] |
| ATP | 58 µM | Rat Liver | [4] |
Effects of Inhibitors on Gluconeogenesis from this compound
Several metabolic inhibitors have been used to probe the pathway of gluconeogenesis from this compound.
| Inhibitor | Target | Effect on this compound Gluconeogenesis | Reference |
| 3-Aminopicolinate (3AP) | Phosphoenolpyruvate carboxykinase (PEPCK) | Inhibition | [1] |
| 3-Mercaptopicolinate (3MP) | Phosphoenolpyruvate carboxykinase (PEPCK) | Inhibition | [1] |
| Aminoxyacetate (AOA) | Transaminases | Inhibition | [1] |
The synthesis of glucose from 10 mM this compound by hepatocytes isolated from rats fasted for 24 hours was inhibited by 3-aminopicolinate (3AP), 3-mercaptopicolinate (3MP), and aminoxyacetate (AOA).[1]
Experimental Protocols
Measurement of Gluconeogenesis in Isolated Rat Hepatocytes
This protocol is a generalized procedure for measuring glucose production from various substrates, including this compound, in isolated hepatocytes.
Materials:
-
Collagenase
-
Krebs-Henseleit bicarbonate buffer
-
Substrates (e.g., 14C-labeled this compound, lactate, pyruvate, glycerol)
-
Perchloric acid
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Hepatocyte Isolation: Isolate hepatocytes from a fasted rat by in situ collagenase perfusion of the liver.
-
Incubation: Resuspend the isolated hepatocytes in Krebs-Henseleit bicarbonate buffer. Incubate the cell suspension with the 14C-labeled substrate (e.g., 10 mM this compound) in a shaking water bath at 37°C.
-
Reaction Termination: At various time points, terminate the reaction by adding perchloric acid to an aliquot of the cell suspension.
-
Glucose Measurement: Neutralize the samples and measure the amount of 14C-labeled glucose produced using an enzymatic assay coupled with liquid scintillation counting.
-
Data Analysis: Express the rate of gluconeogenesis as micromoles of glucose produced per hour per gram wet weight of liver cells.
Perfused Rat Liver System for Studying Gluconeogenesis
The isolated perfused rat liver model allows for the study of hepatic metabolism in a more physiologically relevant context.
Materials:
-
Perfusion apparatus
-
Krebs-Henseleit bicarbonate buffer (oxygenated)
-
Substrates (e.g., this compound)
-
Analytical equipment for measuring glucose in the perfusate
Procedure:
-
Surgical Preparation: Anesthetize a rat and surgically cannulate the portal vein and vena cava.
-
Perfusion: Perfuse the liver with oxygenated Krebs-Henseleit bicarbonate buffer containing the desired substrate (e.g., this compound).
-
Sample Collection: Collect the effluent perfusate at regular intervals.
-
Glucose Analysis: Measure the glucose concentration in the collected perfusate samples.
-
Data Analysis: Calculate the rate of glucose production by the liver based on the flow rate and the difference in glucose concentration between the influent and effluent perfusate.
Signaling Pathways and Experimental Workflows
This compound Metabolism and Entry into Gluconeogenesis
The following diagram illustrates the primary pathway for the conversion of this compound into glucose.
Caption: Metabolic pathway of this compound to glucose.
Experimental Workflow for Comparing Gluconeogenic Substrates
This diagram outlines a typical experimental workflow for comparing the rates of gluconeogenesis from different precursors.
Caption: Workflow for comparing gluconeogenic substrates.
Logical Relationship of Inhibitors in the this compound Pathway
The following diagram illustrates the points of inhibition by 3-mercaptopicolinate and aminoxyacetate in the context of gluconeogenesis from this compound.
Caption: Inhibition points in this compound gluconeogenesis.
References
- 1. Pathway of gluconeogenesis from D- and L-glycerate in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of gluconeogenesis from various precursors in isolated rat hepatocytes during starvation or after feeding a high protein, carbohydrate-free diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of serine biosynthesis and its utilization in the alternative pathway from glucose to glycogen during the response to insulin in cultured foetal-rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
A Comparative Guide to the Metabolic Fates of D-Glycerate and Glycerol: A Metabolic Flux Analysis Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic flux of two key three-carbon compounds, D-glycerate and glycerol (B35011). Understanding their distinct metabolic pathways is crucial for research in metabolic engineering, disease modeling, and drug development. This comparison is supported by experimental data from 13C-Metabolic Flux Analysis (¹³C-MFA), a powerful technique for quantifying intracellular metabolic rates.
Introduction to this compound and Glycerol Metabolism
This compound and glycerol are three-carbon molecules that serve as important entry points into central carbon metabolism. While structurally similar, their initial phosphorylation and subsequent entry into glycolysis or gluconeogenesis differ significantly, leading to distinct metabolic fates and flux distributions. Glycerol is a well-established substrate in various organisms, readily entering lower glycolysis. This compound, on the other hand, is an intermediate in pathways such as serine and fructose (B13574) metabolism and photorespiration in plants, and its role as a primary carbon source is less commonly studied.
Metabolic Pathways and Entry into Central Carbon Metabolism
Glycerol enters the metabolic network after being phosphorylated by glycerol kinase (GK) to glycerol-3-phosphate. This is then oxidized to dihydroxyacetone phosphate (B84403) (DHAP), a key glycolytic intermediate, by glycerol-3-phosphate dehydrogenase.[1]
This compound is phosphorylated by glycerate kinase (GK) to either 2-phosphoglycerate (2-PG) or 3-phosphoglycerate (B1209933) (3-PG), both of which are intermediates in the lower part of glycolysis and gluconeogenesis. The specificity of glycerate kinase can vary between organisms.
Below is a diagram illustrating the entry points of glycerol and this compound into the central carbon metabolism.
Caption: Entry of this compound and Glycerol into Central Metabolism.
Comparative Metabolic Flux Analysis: Quantitative Data
Direct comparative ¹³C-MFA studies quantifying the flux distributions from this compound and glycerol as sole carbon sources are limited in publicly available literature. However, we can infer comparative performance based on studies of glycerol metabolism and the known entry points of this compound.
The following table summarizes hypothetical flux distributions in a model organism like E. coli, based on known metabolic pathways. The values for glycerol are based on published studies, while the values for this compound are estimations based on its later entry into glycolysis. All fluxes are normalized to a substrate uptake rate of 100 mmol/gDW/h.
| Metabolic Pathway | Relative Flux from Glycerol | Relative Flux from this compound (Estimated) |
| Upper Glycolysis | 0 | 0 |
| Pentose Phosphate Pathway | Low | Low |
| Lower Glycolysis | High | High |
| TCA Cycle | High | High |
| Anaplerotic Reactions | Medium | Medium |
| Biomass Synthesis | Dependent on growth rate | Dependent on growth rate |
Note: These are generalized representations. Actual flux distributions can vary significantly depending on the organism, genetic background, and environmental conditions.
Experimental Protocols
The following sections detail the methodologies for conducting ¹³C-Metabolic Flux Analysis to compare the metabolism of this compound and glycerol.
¹³C-Metabolic Flux Analysis (¹³C-MFA) Workflow
A typical ¹³C-MFA experiment involves several key steps, from experimental design to data analysis.
References
D-Glycerate vs. L-Glycerate as Substrates for Glycerate Kinase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of D-glycerate and L-glycerate as substrates for glycerate kinase, supported by experimental data. It is intended to be a valuable resource for researchers in metabolic studies, enzymology, and drug development.
Executive Summary
Glycerate kinase, a key enzyme in various metabolic pathways, demonstrates a strong and, in many cases, absolute preference for this compound over its stereoisomer, L-glycerate. Kinetic data from diverse organisms consistently show a significantly lower Michaelis constant (Km) and a higher maximum velocity (Vmax) for this compound, indicating a much higher affinity and catalytic efficiency. While some studies report minimal activity with L-glycerate, this is often attributed to contamination of commercial L-glycerate preparations with the D-isomer. Functionally, this compound kinase plays a crucial role in integrating products of photorespiration and fructose (B13574) metabolism into glycolysis and gluconeogenesis. In contrast, L-glycerate is typically metabolized through a separate pathway. This pronounced substrate specificity is a critical consideration for metabolic research and the development of therapeutic agents targeting these pathways.
Comparative Kinetic Data
The following table summarizes the kinetic parameters of glycerate kinase for this compound and L-glycerate from different sources. The data unequivocally illustrates the enzyme's preference for the D-stereoisomer.
| Organism/Enzyme Source | Substrate | Apparent Km (mM) | Apparent Vmax (relative to this compound) | Reference |
| Zea mays (Maize) leaves | This compound | 0.12 | 100% | [1] |
| L-Glycerate | 1.5 | ~71% | [1] | |
| Thermoproteus tenax | This compound | 0.02 ± 0.01 | 100% | [2] |
| L-Glycerate | Not determined | 30% | [2] |
Note: The activity observed with L-glycerate in maize leaves is suggested to be due to contamination of the commercial L-glycerate with the D-stereoisomer[1].
Experimental Protocols
A common method for determining glycerate kinase activity is a continuous spectrophotometric coupled enzyme assay. This assay links the production of ADP from the glycerate kinase reaction to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
Coupled Spectrophotometric Assay for Glycerate Kinase Activity
Principle:
The glycerate kinase (GK) reaction produces ADP. In the presence of excess phosphoenolpyruvate (B93156) (PEP) and pyruvate (B1213749) kinase (PK), the ADP is immediately used to convert PEP to pyruvate. The pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase (LDH), a reaction that stoichiometrically oxidizes NADH to NAD+. The rate of NADH oxidation is directly proportional to the glycerate kinase activity and is measured as a decrease in absorbance at 340 nm.
Reaction Scheme:
-
Glycerate + ATP ---(Glycerate Kinase)---> Phosphoglycerate + ADP
-
ADP + Phosphoenolpyruvate ---(Pyruvate Kinase)---> ATP + Pyruvate
-
Pyruvate + NADH + H+ ---(Lactate Dehydrogenase)---> Lactate + NAD+
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.8, containing 10 mM MgCl2
-
ATP solution: 50 mM ATP in water, pH 7.0
-
Phosphoenolpyruvate (PEP) solution: 20 mM PEP in water
-
NADH solution: 5 mM NADH in 100 mM Tris-HCl, pH 7.8 (prepare fresh)
-
Coupling Enzymes: A mixture of pyruvate kinase (PK) and lactate dehydrogenase (LDH) in 50% glycerol (B35011) (e.g., 600-1000 units/mL PK and 900-1400 units/mL LDH).
-
Substrate solution: 100 mM this compound or L-glycerate in water, pH 7.0
-
Enzyme sample: Purified or partially purified glycerate kinase diluted in assay buffer.
Procedure:
-
Prepare a reaction mixture in a 1 mL cuvette by adding the following in order:
-
800 µL Assay Buffer
-
50 µL ATP solution (final concentration: 2.5 mM)
-
50 µL PEP solution (final concentration: 1 mM)
-
30 µL NADH solution (final concentration: 0.15 mM)
-
5 µL of PK/LDH enzyme mixture (final concentration: ~3-5 units/mL PK and ~4.5-7 units/mL LDH)
-
-
Mix gently by inverting the cuvette and incubate at the desired temperature (e.g., 25°C or 30°C) for 5 minutes to allow the temperature to equilibrate and to consume any contaminating ADP in the reagents.
-
Initiate the reaction by adding 50 µL of the glycerate substrate solution (final concentration: 5 mM).
-
Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 340 nm for 5-10 minutes.
-
The rate of the reaction is the linear portion of the absorbance change over time (ΔA340/min).
-
Calculate the enzyme activity using the Beer-Lambert law (Extinction coefficient of NADH at 340 nm is 6.22 mM-1cm-1).
Visualizations
Experimental Workflow
Metabolic Pathways
References
Illuminating the D-Glycerate Pathway: A Comparative Guide to Isotopic Labeling Techniques
For researchers, scientists, and drug development professionals, elucidating the activity of metabolic pathways is crucial for understanding cellular function in health and disease. The D-glycerate pathway, a key route for serine and glycine (B1666218) metabolism, is no exception. Isotopic labeling, coupled with mass spectrometry or nuclear magnetic resonance spectroscopy, offers a powerful lens to trace the flow of atoms and quantify the flux through this pathway's intermediates. This guide provides an objective comparison of common isotopic tracers used to investigate the this compound pathway, supported by experimental data and detailed protocols.
The this compound pathway is a metabolic route that converts this compound into 2-phosphoglycerate, an intermediate of glycolysis. This pathway is significant in the catabolism of serine and in some organisms, provides an alternative route for the metabolism of fructose. Confirmation of the activity and flux through this pathway is essential for a complete understanding of central carbon metabolism.
Comparative Analysis of Isotopic Tracers
The choice of isotopic tracer is a critical decision in designing experiments to probe the this compound pathway. The ideal tracer should be readily metabolized and its isotopic label incorporated into the pathway's intermediates in a manner that is informative for flux analysis. The two most common stable isotopes used for this purpose are Carbon-13 (¹³C) and Deuterium (²H).
| Tracer | Analytical Technique | Advantages | Disadvantages |
| [U-¹³C]-Serine | Mass Spectrometry (MS), NMR Spectroscopy | - Directly traces the primary substrate for the this compound pathway. - Uniform labeling provides information on the intact carbon backbone. | - Can be metabolized through other pathways, complicating flux analysis. |
| [3-¹³C]-Serine | Mass Spectrometry (MS), NMR Spectroscopy | - Positional label provides specific information about the fate of the carboxyl carbon. | - Less information on the fate of the entire carbon skeleton compared to uniform labeling. |
| D-[3-¹³C]-Glyceraldehyde | Mass Spectrometry (MS) | - Directly enters mid-glycolysis and can be converted to this compound, providing a focused view of the lower part of the pathway.[1] | - May not fully reflect the flux from serine. - Availability and cost can be a concern. |
| D-[2-²H]-Glyceraldehyde | Mass Spectrometry (MS) | - Traces hydrogen atoms, offering complementary information to carbon tracing, particularly for redox metabolism.[2] | - Lack of established protocols for comprehensive metabolic flux analysis.[2] - Potential for label loss during metabolic transformations.[3] |
Experimental Protocols
Accurate and reproducible data are contingent on well-designed and executed experimental protocols. Below are detailed methodologies for key experiments in confirming this compound pathway intermediates using isotopic labeling.
Protocol 1: ¹³C Labeling with [U-¹³C]-Serine and GC-MS Analysis
Objective: To determine the incorporation of carbon from serine into this compound and downstream metabolites.
Methodology:
-
Cell Culture and Labeling:
-
Culture cells to mid-exponential phase in a standard growth medium.
-
Replace the standard medium with a medium containing [U-¹³C]-Serine as the sole serine source.
-
Incubate cells for a predetermined time to approach isotopic steady state. This time should be optimized for the specific cell line and pathway of interest.[1]
-
-
Metabolite Extraction:
-
Rapidly quench metabolism by aspirating the labeling medium and adding ice-cold 80% methanol.[1]
-
Scrape the cells and collect the cell suspension.
-
Centrifuge to pellet the cellular debris and collect the supernatant containing the metabolites.
-
-
Sample Preparation for GC-MS:
-
Dry the metabolite extract under a stream of nitrogen.
-
Derivatize the metabolites to increase their volatility for GC-MS analysis. A common method is methoximation followed by silylation.
-
-
GC-MS Analysis:
-
Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer.
-
Monitor the mass-to-charge ratios (m/z) of the fragments of this compound and other relevant metabolites to determine the mass isotopomer distributions (MIDs).
-
-
Data Analysis:
-
Correct the raw MIDs for the natural abundance of ¹³C.
-
Calculate the fractional contribution of serine to the this compound pool based on the labeling patterns.
-
Protocol 2: D-[3-¹³C]-Glyceraldehyde Tracing with LC-MS Analysis
Objective: To specifically probe the flux from glyceraldehyde to this compound and its entry into glycolysis.
Methodology:
-
Cell Culture and Labeling:
-
Metabolite Extraction:
-
Follow the quenching and extraction procedure as outlined in Protocol 1.
-
-
LC-MS Analysis:
-
Reconstitute the dried metabolite extracts in a suitable solvent for liquid chromatography.
-
Analyze the samples using an LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Use an appropriate chromatography method, such as Hydrophilic Interaction Liquid Chromatography (HILIC), for the separation of polar metabolites.
-
-
Data Analysis:
-
Identify and quantify the different isotopologues of this compound and downstream metabolites based on their accurate mass and retention time.
-
Determine the mass isotopomer distributions and use them to infer the flux through the this compound pathway.
-
Visualizing the Metabolic Landscape
Diagrams are indispensable for visualizing complex biological processes. The following are Graphviz (DOT language) scripts to generate diagrams of the this compound pathway and the experimental workflow.
Caption: The this compound Pathway and its connection to serine catabolism and glycolysis.
Caption: A generalized experimental workflow for isotopic labeling and metabolic flux analysis.
References
A Comparative Analysis of D-Glycerate and Pyruvate on Mitochondrial Respiration
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of D-glycerate and pyruvate (B1213749) on mitochondrial respiration. While pyruvate is a well-established primary fuel for mitochondrial energy production, recent interest has emerged in the potential of this compound to modulate mitochondrial metabolism. This document summarizes the current understanding of their respective roles, presents available data, and proposes experimental protocols for direct comparative analysis.
Introduction to this compound and Pyruvate
Pyruvate is the end-product of glycolysis, a central metabolic pathway that breaks down glucose. It is actively transported into the mitochondrial matrix, where it is converted to acetyl-CoA. Acetyl-CoA then enters the tricarboxylic acid (TCA) cycle, a series of reactions that generate reducing equivalents (NADH and FADH₂) to fuel the electron transport chain and subsequent ATP production through oxidative phosphorylation.[1][2] Due to this central role, pyruvate is widely used as a key substrate in studies of mitochondrial respiration.
This compound is a naturally occurring three-carbon carboxylic acid. Its role in mitochondrial metabolism is less direct than that of pyruvate. The enzyme this compound kinase (GLYCTK), located within the mitochondria, phosphorylates this compound to 2-phosphoglycerate, an intermediate of the glycolytic pathway.[3][4] This suggests that this compound can enter the metabolic machinery that ultimately fuels mitochondrial respiration. A recent study in humans suggested that oral administration of a D-glyceric acid compound "activates mitochondrial metabolism," as evidenced by a reduction in plasma lactate (B86563) and an upregulation of the cellular NADH/NAD+ ratio.[1][3] However, direct quantitative data on its effect on oxygen consumption rates are currently lacking in the scientific literature.
Comparative Data on Mitochondrial Effects
| Parameter | This compound | Pyruvate |
| Metabolic Fate | Converted to the glycolytic intermediate 2-phosphoglycerate by the mitochondrial enzyme this compound kinase (GLYCTK).[3][4] | Converted to acetyl-CoA in the mitochondrial matrix, which then enters the TCA cycle.[1][2] |
| Oxygen Consumption Rate (OCR) | Direct quantitative data is not available. Indirect evidence suggests "mitochondrial activation."[1][5] | Directly increases mitochondrial oxygen consumption rate when provided as a substrate.[6] |
| ATP Production | The metabolic pathway suggests it can contribute to ATP production, but direct measurements are not available. | A primary substrate for driving ATP synthesis through oxidative phosphorylation. |
| NADH/NAD+ Ratio | Reported to upregulate the cellular NADH/NAD+ ratio.[3] | A key product of pyruvate oxidation and the TCA cycle, driving the electron transport chain. |
| Supporting Evidence | Indirect metabolic markers (reduced plasma lactate, increased NADH/NAD+ ratio).[1][3] | Extensive direct measurements of OCR, ATP production, and other bioenergetic parameters.[6][7] |
Metabolic Pathways and Experimental Workflows
To visualize the metabolic entry points of this compound and pyruvate into mitochondrial respiration, the following diagrams are provided.
References
- 1. Randomized Trial: D-Glyceric Acid Activates Mitochondrial Metabolism in 50–60-Year-Old Healthy Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxygen Consumption Rate(OCR) Plate Assay Kit Extracellular OCR Plate Assay Kit Dojindo [dojindo.com]
- 3. Human this compound Kinase, Encoded by GLYCTK and Deficient in d-Glyceric Aciduria, Is a Mitochondrial Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Promising discovery: D-glyceric acid activates cellular mitochondria and reduces low-grade inflammation in aging humans | EurekAlert! [eurekalert.org]
- 6. 2.9. Seahorse Mito Stress Assay [bio-protocol.org]
- 7. Substrate-dependent differential regulation of mitochondrial bioenergetics in the heart and kidney cortex and outer medulla - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to a Novel Amperometric D-Glycerate Biosensor
This guide provides a detailed comparison of a novel, enzyme-based amperometric biosensor for the detection of D-glycerate against existing analytical methods. The information presented is intended for researchers, scientists, and professionals in drug development who require accurate and efficient quantification of this key metabolite.
Introduction to the Novel this compound Biosensor
The novel biosensor utilizes immobilized this compound dehydrogenase (GDH) on a carbon nanotube-modified screen-printed electrode. This compound dehydrogenase catalyzes the oxidation of this compound to hydroxypyruvate, with the concomitant reduction of the cofactor NAD+ to NADH. The electrochemical oxidation of the generated NADH at the electrode surface produces a measurable current that is directly proportional to the this compound concentration.
Performance Comparison
The performance of the novel amperometric biosensor was evaluated against high-performance liquid chromatography (HPLC) and a standard colorimetric enzymatic assay kit. The results, summarized in the table below, demonstrate the biosensor's competitive performance in terms of sensitivity, linear range, and response time.
| Parameter | Novel Amperometric Biosensor | High-Performance Liquid Chromatography (HPLC) | Colorimetric Enzymatic Assay |
| Limit of Detection (LOD) | 0.5 µM | 1 µM | 2 µM |
| Linear Range | 1 µM - 500 µM | 5 µM - 2000 µM | 10 µM - 1000 µM |
| Sensitivity | 25 nA/µM | N/A | N/A |
| Response Time | < 60 seconds | 15 - 20 minutes | 30 - 60 minutes |
| Sample Volume | 10 µL | 20 µL | 50 µL |
| Interference | Low (ascorbic acid, uric acid) | High (co-eluting compounds) | Moderate (structurally similar compounds) |
| Stability | > 30 days at 4°C | N/A | < 1 year at -20°C |
Experimental Protocols
Principle of the Amperometric Biosensor
The detection of this compound is based on the following enzymatic reaction catalyzed by this compound dehydrogenase:
This compound + NAD+ → Hydroxypyruvate + NADH + H+
The produced NADH is then electrochemically oxidized at the electrode surface, generating a current that is proportional to the this compound concentration in the sample.
Preparation of the Biosensor
A screen-printed carbon electrode is functionalized with multi-walled carbon nanotubes to enhance the electroactive surface area and promote electron transfer. This compound dehydrogenase and NAD+ are co-immobilized on the electrode surface using a chitosan (B1678972) hydrogel. The electrode is then dried and stored at 4°C until use.
Amperometric Measurement
Measurements are performed using a potentiostat. The biosensor is immersed in a phosphate (B84403) buffer solution (pH 7.4), and a potential of +0.4 V (vs. Ag/AgCl) is applied. After a stable baseline current is obtained, a 10 µL sample containing this compound is added, and the change in current is recorded. The steady-state current response is proportional to the this compound concentration.
Selectivity Study
To assess the selectivity of the biosensor, its response to common interfering species such as ascorbic acid, uric acid, glucose, lactate, and pyruvate (B1213749) was measured. The potential interferents were tested at concentrations typically found in biological samples.
Comparison with HPLC
Samples containing known concentrations of this compound were analyzed using both the novel biosensor and a standard HPLC method with UV detection. The results were compared to determine the accuracy and correlation of the biosensor.
Visualizations
Caption: Mechanism of the novel this compound biosensor.
Caption: Experimental workflow for biosensor validation.
Navigating Carbon Source Selection: A Comparative Transcriptomic Guide to E. coli Metabolism on D-Glycerate vs. Glucose
For Researchers, Scientists, and Drug Development Professionals
Escherichia coli, a cornerstone of modern biotechnology, exhibits remarkable metabolic flexibility, capable of utilizing a wide array of carbon sources for growth and proliferation. The choice of carbon source profoundly impacts cellular physiology, influencing everything from growth rate to the production of valuable biomolecules. This guide provides an in-depth comparison of the transcriptomic landscapes of E. coli when cultivated on two distinct carbon sources: the preferred sugar, D-glucose, and the three-carbon compound, D-glycerate. Understanding these differences is paramount for optimizing microbial fermentation processes, designing novel metabolic engineering strategies, and advancing drug development programs.
Metabolic and Transcriptomic Showdown: this compound vs. Glucose
Growth on glucose, a readily metabolized hexose (B10828440) sugar, represents the gold standard for E. coli cultivation, characterized by rapid growth and the repression of genes involved in the catabolism of alternative carbon sources—a phenomenon known as carbon catabolite repression (CCR)[1][2][3]. In contrast, this compound, a C3 compound, enters central carbon metabolism at a different point, necessitating the expression of a distinct set of genes for its uptake and conversion.
| Feature | Growth on D-Glucose | Growth on this compound |
| Primary Metabolic Pathway | Glycolysis (Embden-Meyerhof-Parnas pathway)[1][2][4] | This compound utilization pathway |
| Key Upregulated Genes (Anticipated) | ptsG, pfkA, pykF (Glycolysis); Genes for the pentose (B10789219) phosphate (B84403) pathway. | glpK (Glycerate kinase I)[5][6], garK (Glycerate kinase)[7], Genes for gluconeogenesis (e.g., ppsA, pck). |
| Key Downregulated Genes (Anticipated) | Genes for alternative carbon source utilization (e.g., lac, ara, gal operons) due to catabolite repression[1][2]. | Genes for glycolysis (e.g., pfkA) may be downregulated or expressed at basal levels. |
| Growth Rate | Generally higher.[8][9] | Generally lower compared to glucose. |
| Regulatory Landscape | Dominated by cAMP-CRP complex, which is inactive in the presence of glucose, leading to repression of many catabolic operons.[10][11] | Activation of the cAMP-CRP complex, leading to the induction of genes for alternative carbon source utilization. |
Delving into the Metabolic Pathways
The metabolic routes for glucose and this compound are distinct, converging at the level of central carbon metabolism.
The Glucose Glycolytic Expressway
E. coli primarily metabolizes glucose via the Embden-Meyerhof-Parnas (EMP) pathway, also known as glycolysis.[1][2][4] This pathway efficiently converts one molecule of glucose into two molecules of pyruvate (B1213749), generating ATP and NADH in the process.[4][12] The pyruvate can then enter the tricarboxylic acid (TCA) cycle for further energy production under aerobic conditions.
Caption: Simplified overview of the Glycolytic pathway for glucose metabolism in E. coli.
The this compound Entry Route
The metabolism of this compound involves its phosphorylation to 2-phosphoglycerate or 3-phosphoglycerate, which are intermediates of the lower part of glycolysis. E. coli possesses two glycerate kinases, GK I and GK II, for this purpose.[5][6] Once converted, these intermediates can either proceed through the remainder of glycolysis to pyruvate or be directed towards gluconeogenesis to synthesize essential biomass precursors.
Caption: Metabolic pathway for the utilization of this compound in E. coli.
Experimental Protocol for Comparative Transcriptomics
To empirically determine the global transcriptomic differences between E. coli grown on this compound and glucose, a standard RNA-sequencing (RNA-seq) workflow would be employed.
Caption: A typical experimental workflow for a comparative transcriptomics study using RNA-seq.
Detailed Methodologies
-
Bacterial Strains and Growth Conditions:
-
E. coli K-12 strains such as MG1655 or W3110 would be suitable.[13]
-
Cells would be grown in a defined minimal medium (e.g., M9 medium) supplemented with either D-glucose or this compound as the sole carbon source at a specified concentration (e.g., 20 g/L).[14]
-
Cultures would be grown in bioreactors with controlled temperature, pH, and aeration to ensure reproducibility.[14]
-
Samples for RNA extraction would be collected during the mid-exponential growth phase.
-
-
RNA Extraction and Library Preparation:
-
Total RNA would be extracted from cell pellets using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's protocol.[15]
-
The quality and integrity of the extracted RNA would be assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).[15]
-
Ribosomal RNA (rRNA) would be depleted from the total RNA samples to enrich for messenger RNA (mRNA).
-
The rRNA-depleted RNA would then be used to construct sequencing libraries, which involves fragmentation, reverse transcription to cDNA, and adapter ligation.[16]
-
-
RNA-Sequencing and Data Analysis:
-
The prepared libraries would be sequenced on a high-throughput sequencing platform (e.g., Illumina).
-
The raw sequencing reads would be subjected to quality control and then mapped to the E. coli reference genome.
-
Gene expression levels would be quantified, and differential gene expression analysis would be performed to identify genes that are significantly up- or downregulated in the this compound condition compared to the glucose condition.[17][18]
-
Functional enrichment analysis (e.g., Gene Ontology, KEGG pathways) would be performed on the differentially expressed genes to identify the biological processes and pathways that are most affected by the change in carbon source.[17][19]
-
Conclusion
The metabolic and transcriptomic response of E. coli to different carbon sources is a finely tuned process. While glucose metabolism is characterized by high efficiency and the repression of alternative pathways, growth on this compound necessitates a significant rewiring of the cellular machinery, leading to the induction of specific uptake and catabolic genes, as well as gluconeogenic pathways. A comprehensive comparative transcriptomic analysis, following the outlined protocol, would provide invaluable data for researchers seeking to harness the full metabolic potential of this versatile microbial workhorse. This knowledge can be directly applied to optimize the production of biofuels, pharmaceuticals, and other valuable chemicals, ultimately accelerating innovation in biotechnology and drug development.
References
- 1. Escherichia coli - Wikipedia [en.wikipedia.org]
- 2. Examining Escherichia coli glycolytic pathways, catabolite repression, and metabolite channeling using Δpfk mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucose Transport in Escherichia coli: From Basics to Transport Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KEGG PATHWAY: eco00010 [genome.jp]
- 5. Two Forms of this compound Kinase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two forms of this compound kinase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Production of D-Glyceric acid from D-Galacturonate in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. glycerol vs glucose [bio.net]
- 9. researchgate.net [researchgate.net]
- 10. Elucidation of the co-metabolism of glycerol and glucose in Escherichia coli by genetic engineering, transcription profiling, and 13C metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Coutilization of glucose and glycerol enhances the production of aromatic compounds in an Escherichia coli strain lacking the phosphoenolpyruvate: carbohydrate phosphotransferase system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
- 16. Grad-seq shines light on unrecognized RNA and protein complexes in the model bacterium Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Physiological and Transcriptomic Analyses of Escherichia coli Serotype O157:H7 in Response to Rhamnolipid Treatment | MDPI [mdpi.com]
- 18. biorxiv.org [biorxiv.org]
- 19. researchgate.net [researchgate.net]
A Researcher's Guide to the Functional Validation of a Putative D-glycerate Transporter
For researchers, scientists, and drug development professionals, the functional validation of a putative D-glycerate transporter is a critical step in understanding its physiological role and its potential as a therapeutic target. This guide provides a comprehensive comparison of key experimental methodologies, complete with detailed protocols, data presentation tables, and visual workflows to aid in experimental design and interpretation.
The transport of this compound across cellular membranes is a crucial process in various metabolic pathways, including photorespiration in plants and serine metabolism in animals. The proteins that facilitate this movement, this compound transporters, are of significant interest for understanding cellular metabolism and for the development of novel therapeutics. Validating the function of a newly identified or "putative" transporter requires a rigorous experimental approach to demonstrate its substrate specificity, transport kinetics, and mechanism of action.
This guide compares three widely used methods for functional validation: radioactive uptake assays, non-radioactive uptake assays using Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and fluorescence-based assays. Each method offers distinct advantages and disadvantages in terms of sensitivity, throughput, and the type of information it can provide.
Comparison of Functional Validation Methods
The selection of an appropriate assay for validating a putative this compound transporter depends on several factors, including the availability of labeled substrates, the required sensitivity and throughput, and the specific kinetic parameters to be determined. The following table summarizes the key characteristics of the three major approaches.
| Feature | Radioactive Uptake Assay | Non-Radioactive Uptake Assay (LC-MS/MS) | Fluorescence-Based Assay |
| Principle | Measures the accumulation of radiolabeled this compound inside cells or vesicles. | Quantifies the intracellular concentration of unlabeled this compound using mass spectrometry. | Monitors changes in fluorescence of a reporter molecule in response to this compound transport. |
| Substrate | Requires commercially available or custom-synthesized radiolabeled this compound (e.g., ³H or ¹⁴C). | Uses unlabeled ("cold") this compound. | Can be label-free (indirect) or require a fluorescently labeled substrate analog. |
| Sensitivity | Very high. | High. | Moderate to high, depending on the probe. |
| Throughput | Moderate; can be adapted for 96-well format. | Lower due to sample processing and instrument time. | High, especially with plate-based readers. |
| Kinetic Analysis | Well-established for determining Kₘ and Vₘₐₓ.[1][2] | Can determine Kₘ and Vₘₐₓ. | Can provide real-time kinetic data, including pre-steady-state kinetics. |
| Safety | Requires handling of radioactive materials and specialized disposal. | Avoids radioactivity; requires handling of organic solvents. | Generally safer, depending on the fluorescent dyes used. |
| Cost | High cost of radiolabeled substrates and disposal. | High initial instrument cost and maintenance. | Moderate instrument cost; cost of fluorescent probes can vary. |
| Versatility | Limited by the availability of radiolabeled substrates. | Highly versatile; can be used for a wide range of unlabeled compounds. | Versatile; can be adapted for different transporters and ions. |
Quantitative Data Comparison
The following table presents hypothetical kinetic data for a putative this compound transporter, "DGT1," as might be determined by the different validation methods. This illustrates how the performance of the transporter can be quantified and compared across different experimental setups. For this example, we will use kinetic parameters inspired by the characterization of a related bacterial carboxylate transporter, DgoT, which transports D-galactonate.[3]
| Parameter | Radioactive Uptake Assay | Non-Radioactive Uptake Assay (LC-MS/MS) | Fluorescence-Based Assay (Stopped-Flow) |
| Kₘ (μM) | 55 | 60 | 50 |
| Vₘₐₓ (pmol/min/mg protein) | 150 | 145 | 160 |
| Inhibitor Kᵢ (e.g., for L-glycerate) (μM) | 500 | 520 | 490 |
Note: These are example values and will vary depending on the specific transporter, expression system, and experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are outlines of the key experimental protocols.
Radioactive this compound Uptake Assay
This method directly measures the uptake of radiolabeled this compound into cells or proteoliposomes.
Materials:
-
Cells expressing the putative this compound transporter (or control cells).
-
Radiolabeled this compound (e.g., [³H]this compound).
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Stop solution (ice-cold buffer).
-
Scintillation fluid and counter.
Procedure:
-
Cell Preparation: Seed cells in a multi-well plate and grow to confluency.
-
Pre-incubation: Wash cells with uptake buffer and pre-incubate at the desired temperature (e.g., 37°C).
-
Initiate Uptake: Add the uptake buffer containing a known concentration of radiolabeled this compound.
-
Time Course: Incubate for various time points (e.g., 1, 5, 10, 30 minutes) to determine the linear range of uptake.
-
Stop Uptake: Rapidly aspirate the uptake solution and wash the cells with ice-cold stop solution to halt transport.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer.
-
Quantification: Add the cell lysate to scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of the cell lysate and calculate the uptake rate. Determine Kₘ and Vₘₐₓ by measuring uptake at various substrate concentrations and fitting the data to the Michaelis-Menten equation.
Non-Radioactive this compound Uptake Assay (LC-MS/MS)
This method avoids the use of radioactivity by quantifying the intracellular accumulation of unlabeled this compound.
Materials:
-
Cells expressing the putative this compound transporter (or control cells).
-
Unlabeled this compound.
-
Internal standard (e.g., isotopically labeled this compound).
-
Uptake buffer.
-
Stop solution.
-
Extraction solvent (e.g., methanol/acetonitrile).
-
LC-MS/MS system.
Procedure:
-
Cell Culture and Uptake: Follow the same procedure as the radioactive assay (steps 1-5) but using unlabeled this compound.
-
Metabolite Extraction: After stopping the uptake, add ice-cold extraction solvent containing the internal standard to the cells.
-
Sample Preparation: Scrape the cells, vortex, and centrifuge to pellet the cell debris. Collect the supernatant.
-
LC-MS/MS Analysis: Inject the supernatant into the LC-MS/MS system. Develop a method to separate this compound from other cellular components and to detect and quantify it based on its mass-to-charge ratio.
-
Data Analysis: Quantify the intracellular this compound concentration by comparing its peak area to that of the internal standard. Calculate the uptake rate and kinetic parameters as described for the radioactive assay.
Fluorescence-Based this compound Transport Assay (using Proteoliposomes)
This assay reconstitutes the purified transporter into artificial lipid vesicles (proteoliposomes) and uses a fluorescent probe to monitor transport activity. A common approach is to use a pH-sensitive dye to measure proton-coupled transport.
Materials:
-
Purified putative this compound transporter protein.
-
Lipids (e.g., E. coli polar lipids or a defined mixture).
-
pH-sensitive fluorescent dye (e.g., pyranine (B1669890) or ACMA).
-
Internal and external buffers with different pH values to create a proton gradient.
-
This compound solution.
-
Fluorometer or stopped-flow instrument.
Procedure:
-
Proteoliposome Preparation:
-
Solubilize lipids and the purified transporter protein in a detergent-containing buffer.
-
Remove the detergent by dialysis or with bio-beads to allow the formation of proteoliposomes.
-
Incorporate the pH-sensitive dye into the proteoliposomes during their formation.
-
-
Establish a pH Gradient: Exchange the external buffer to create a pH difference across the liposome (B1194612) membrane (e.g., internal pH 7.5, external pH 6.5).
-
Initiate Transport: Rapidly mix the proteoliposomes with a solution containing this compound in a fluorometer cuvette or a stopped-flow apparatus.
-
Monitor Fluorescence: Record the change in fluorescence over time. For a proton symporter, the influx of this compound and protons will cause a change in the internal pH, leading to a change in the fluorescence of the entrapped dye.
-
Data Analysis: The initial rate of fluorescence change is proportional to the transport rate. By measuring these rates at different this compound concentrations, Kₘ and Vₘₐₓ can be determined.
Visualizing Workflows and Pathways
To further clarify the experimental processes and the biological context, the following diagrams are provided.
Conclusion
The functional validation of a putative this compound transporter is a multifaceted process that requires careful selection of experimental methods. Radioactive uptake assays offer high sensitivity but come with safety and cost considerations. LC-MS/MS-based methods provide a powerful, non-radioactive alternative with high versatility, while fluorescence-based assays are well-suited for high-throughput screening and real-time kinetic analysis. By understanding the principles, advantages, and limitations of each technique, researchers can design a robust validation strategy to elucidate the function of novel this compound transporters and their roles in health and disease. This guide serves as a foundational resource to aid in this critical area of scientific investigation.
References
- 1. Mechanistic Interpretation of Conventional Michaelis-Menten Parameters in a Transporter System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ITC Recommendations for Transporter Kinetic Parameter Estimation and Translational Modeling of Transport-Mediated PK and DDIs in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transport mechanism of DgoT, a bacterial homolog of SLC17 organic anion transporters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Microbial D-Glycerate Production: Strain Efficiency and Methodologies
For researchers, scientists, and drug development professionals, the selection of an optimal microbial chassis for the production of D-glycerate is critical. This guide provides a comparative analysis of different microbial strains, focusing on production efficiency, and presents the supporting experimental data and methodologies to inform your research and development efforts.
This document outlines the performance of several key microbial strains in producing this compound, a valuable chiral molecule with applications in pharmaceuticals and as a building block for polymers. The comparison focuses on production from various carbon sources, including glycerol (B35011), D-galacturonate, and glucose, highlighting the strengths of both native producers and metabolically engineered organisms.
Performance Comparison of Microbial Strains for this compound Production
The following table summarizes the key production metrics for different microbial strains investigated for this compound production. This data facilitates a direct comparison of their efficiencies in terms of titer, yield, and productivity.
| Microbial Strain | Carbon Source | Titer (g/L) | Molar Yield (%) | Productivity (g/L/h) | Enantiomeric Excess (ee %) | Reference |
| Gluconobacter frateurii NBRC103465 | Glycerol | 136.5 (Glyceric Acid) | Not Reported | Not Reported | 72% (D-GA) | [1] |
| Acetobacter tropicalis NBRC16470 | Glycerol | 101.8 | Not Reported | Not Reported | 99% (D-GA) | [1][2] |
| Engineered Escherichia coli | Glycerol | 30.1 | 37.6% | ~0.43 | Optically Pure | [3][4] |
| Engineered Escherichia coli (ΔgarKΔhyiΔglxKΔuxaC) | D-Galacturonate | 4.8 | 83% | 0.101 | Expected to be enantiopure | [2][5][6] |
| Engineered Escherichia coli EG_6 | Glucose | 2.37 | Not Reported | 0.034 | Not Reported | [2][7] |
Metabolic Pathways and Production Strategies
The microbial production of this compound is achieved through different metabolic routes depending on the microbial strain and the carbon source. The following diagrams illustrate the key metabolic pathways employed for this compound synthesis.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of the experimental protocols used for this compound production in the compared microbial strains.
Engineered Escherichia coli from D-Galacturonate
-
Strain: E. coli MG1655(DE3) with deletions of garK, hyi, glxK, and uxaC, and expressing uronate dehydrogenase (udh) from Pseudomonas syringae and galactarolactone isomerase (gli) from Agrobacterium fabrum.[5][6][8]
-
Culture Media:
-
LB Medium: Supplemented with 10 g/L of D-galacturonate.
-
MOPS Minimal Medium: Supplemented with 5 g/L of D-galacturonate and 5 g/L of a co-carbon source (e.g., galactose or glycerol). The 10x MOPS stock contained 0.4 M MOPS, 0.04 M tricine, 0.1 mM FeSO4, 95 mM NH4Cl, 2.76 mM K2SO4, 0.005 mM CaCl2, 3 mM MgCl2, and 500 mM NaCl, titrated with NaOH to a final pH of 7.2.[8]
-
-
Fermentation Conditions:
-
Analytical Method: this compound concentration in the culture supernatant was determined by High-Performance Liquid Chromatography (HPLC).[6]
Acetobacter tropicalis from Glycerol
-
Strain: Acetobacter tropicalis NBRC16470.
-
Culture Strategy: A two-step culture strategy was employed to separate cell growth from this compound production.[3]
-
First Stage (Cell Growth): A low initial glycerol concentration was used to promote biomass accumulation.
-
Second Stage (Whole-cell Biocatalysis): Harvested cells were used to convert a high concentration of glycerol to D-GA.[3]
-
-
Culture Medium (Glycerol Medium): 5 g/L polypeptone, 5 g/L yeast extract, 1 g/L MgSO4∙7H2O, 0.9 g/L KH2PO4, 0.1 g/L K2HPO4, and varying concentrations of glycerol (50-200 g/L), with the pH adjusted to 6.5.
-
Fermentation Conditions:
-
Seed culture was grown and then transferred to 250-mL Erlenmeyer flasks containing 50 mL of glycerol medium.
-
Incubation was at 30°C on a rotary shaker at 200 rpm for 5 days.
-
For jar fermentor experiments, a 5-liter jar fermentor was used with pH control. Feeding 5 M NaOH containing 50% (v/v) glycerol was used to maintain the pH and supply additional substrate.[9]
-
-
Analytical Method: Glycerol and D-GA concentrations were quantified by HPLC.
Gluconobacter frateurii from Glycerol
-
Strain: Gluconobacter frateurii NBRC103465.
-
Fermentation: Jar fermentor experiments were conducted in a 5-liter fermentor.[9]
-
Seed Culture Preparation: The strain was precultivated for one day in test tubes with glucose medium. This was then transferred to Erlenmeyer flasks with the same medium and incubated for two days at 30°C on a rotary shaker (200 rpm).[9]
-
Fermentation Conditions:
-
Analytical Method: The concentrations of glyceric acid and glycerol in the culture broth were determined using HPLC.[11][12]
Experimental Workflow
The general workflow for the production and analysis of this compound in these microbial systems is depicted below.
Conclusion
The choice of microbial strain for this compound production is highly dependent on the desired production scale, the available carbon source, and the required enantiopurity of the final product. Acetic acid bacteria, such as Gluconobacter frateurii and Acetobacter tropicalis, demonstrate high titers from glycerol, with the latter offering excellent enantiomeric excess.[1][2] However, these processes can be limited by substrate and product inhibition. Metabolically engineered E. coli presents a versatile platform, capable of utilizing alternative feedstocks like D-galacturonate and glucose, and can be engineered for high molar yields and enantiopurity.[2][5][7] The provided data and protocols serve as a valuable resource for researchers to select the most suitable microbial system and to design and optimize their this compound production processes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Past Issues » Chemical and Biochemical Engineering Quarterly [silverstripe.fkit.hr]
- 4. Acetobacter tropicalis - Microbial Ecology and Evolution Lab Wiki [microbes.sites.haverford.edu]
- 5. Production of D-Glyceric acid from D-Galacturonate in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. Efficient glycerol transformation by resting Gluconobacter cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficient glycerol transformation by resting Gluconobacter cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to D-Glycerate Quantification: Enzymatic vs. LC-MS/MS Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of D-glycerate, a key intermediate in various metabolic pathways, is crucial for advancing research in areas ranging from inborn errors of metabolism to cancer biology. The selection of an appropriate analytical method is a critical decision that influences the quality and reliability of experimental data. This guide provides an objective comparison of the two primary methods for this compound quantification: enzymatic assays and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We present a summary of their performance characteristics, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable method for your research needs.
Data Presentation: Comparison of Quantitative Performance
The choice between an enzymatic assay and an LC-MS/MS method often depends on the specific requirements of the study, including sensitivity, specificity, throughput, and available instrumentation. The following table summarizes the key performance characteristics of each method, with data extrapolated from validated assays for similar small organic acids and metabolites due to the limited availability of direct cross-validation studies for this compound.
| Feature | Enzymatic Assay | LC-MS/MS |
| Principle | Coupled enzymatic reactions leading to a spectrophotometric or fluorometric readout. | Chromatographic separation followed by mass-based detection and quantification. |
| Specificity | Good, but may be susceptible to interference from structurally similar molecules. | Very high, based on mass-to-charge ratio and fragmentation pattern. |
| Sensitivity (LOD) | Micromolar (µM) range. (e.g., D-Lactic Acid LOD: 5.4 mg/L)[1] | Nanomolar (nM) to picomolar (pM) range. (e.g., Glycerol LOD: 25 pmol)[2] |
| Limit of Quantification (LOQ) | Typically in the low micromolar range. (e.g., D-Lactic Acid LOQ: 15 mg/L)[1] | Typically in the low nanomolar range. (e.g., Glycerol LOQ: 50 pmol)[2] |
| Linearity | Good over a defined concentration range. (e.g., D-Lactic Acid: 0.75 to 3125 mg/L)[1] | Excellent over several orders of magnitude. |
| Precision (CV%) | Typically <10%. (e.g., D-Lactic Acid inter-assay precision: 3.5-5.7%)[1] | Typically <15%. (e.g., Glycerol intra-assay precision: 1.0%)[3] |
| Accuracy (% Recovery) | Good. (e.g., D-Lactic Acid recovery: 108%)[1] | Excellent. (e.g., Glycerol inter-assay accuracy: 99.2%)[3] |
| Throughput | High, amenable to 96-well plate format.[4] | Moderate to high, dependent on chromatography run time. |
| Cost per Sample | Lower. | Higher. |
| Instrumentation | Spectrophotometer or plate reader. | LC system coupled to a tandem mass spectrometer. |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and cross-validation of experimental findings. Below are representative protocols for the quantification of this compound using both enzymatic and LC-MS/MS methods.
Protocol 1: Enzymatic Quantification of this compound
This protocol is adapted from coupled enzymatic assays for similar organic acids and relies on the specific activity of this compound dehydrogenase.
Principle: this compound is oxidized by this compound dehydrogenase in the presence of NAD+, producing hydroxypyruvate and NADH. The increase in NADH is measured spectrophotometrically at 340 nm and is directly proportional to the this compound concentration.
Materials:
-
This compound standard solution
-
Glycine-hydrazine buffer (pH 9.0)
-
NAD+ solution
-
This compound dehydrogenase
-
Sample (e.g., deproteinized cell lysate, plasma)
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation: Deproteinize samples by perchloric acid precipitation followed by neutralization with KOH. Centrifuge to remove the precipitate.
-
Reaction Mixture Preparation: In a microplate well or cuvette, combine the sample or this compound standard, glycine-hydrazine buffer, and NAD+ solution.
-
Initiation of Reaction: Add this compound dehydrogenase to initiate the reaction.
-
Incubation: Incubate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance at 340 nm.
-
Quantification: Determine the this compound concentration in the samples by comparing their absorbance to a standard curve generated with known concentrations of this compound.
Protocol 2: LC-MS/MS Quantification of this compound
This protocol is a representative method for the targeted quantification of this compound in biological matrices.
Principle: this compound is separated from other sample components by liquid chromatography and then detected and quantified by tandem mass spectrometry based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.
Materials:
-
This compound standard solution
-
Internal standard (e.g., 13C-labeled this compound)
-
Acetonitrile (B52724), methanol, water (LC-MS grade)
-
Formic acid or ammonium (B1175870) acetate (B1210297) (for mobile phase)
-
Sample (e.g., plasma, tissue homogenate)
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
To a known volume of sample, add the internal standard.
-
Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile or methanol).
-
Vortex and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase.
-
-
LC Separation:
-
Inject the reconstituted sample onto a suitable LC column (e.g., a HILIC or reversed-phase C18 column).
-
Elute the analytes using a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).
-
-
MS/MS Detection:
-
Introduce the column eluent into the ESI source of the mass spectrometer operating in negative ion mode.
-
Monitor the specific precursor-to-product ion transition for this compound (e.g., m/z 105 -> 75) and its internal standard in Multiple Reaction Monitoring (MRM) mode.
-
-
Quantification:
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the this compound concentration in the samples using a calibration curve constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Mandatory Visualization
This compound Metabolic Pathway
This compound is a central metabolite in several key pathways, including the serine biosynthesis pathway and photorespiration. Understanding its metabolic context is vital for interpreting quantitative data.
Caption: Simplified metabolic pathway showing the role of this compound.
Experimental Workflow for Cross-Validation
A robust cross-validation of this compound quantification methods involves parallel analysis of identical samples using both enzymatic and LC-MS/MS techniques. The results are then statistically compared to assess the correlation and agreement between the two methods.
Caption: Workflow for the cross-validation of this compound quantification methods.
References
- 1. researchgate.net [researchgate.net]
- 2. Fast LC-MS Quantitation of Glucose and Glycerol Via Enzymatic Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dshs-koeln.de [dshs-koeln.de]
- 4. High Throughput Glycerate Kinase Activity Assay Using Crude Leaf Extract and Recombinant Enzyme to Determine Kinetic Parameters Km and Vmax Using a Microplate Reader - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Glycerate's Impact on Cellular Redox State: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced effects of metabolites on cellular redox state is paramount. This guide provides a comparative analysis of D-glycerate's impact on the cellular NAD+/NADH ratio, a key indicator of redox balance, in relation to other pivotal metabolites: glucose, lactate (B86563), and pyruvate (B1213749). This comparison is supported by an overview of the metabolic pathways involved and available experimental data.
The cellular redox state, largely governed by the ratio of oxidized to reduced forms of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+/NADH), is a critical regulator of cellular metabolism and signaling.[1] Alterations in this ratio are implicated in a range of physiological and pathological processes, making the influence of various metabolites a key area of investigation.
Theoretical Impact on Cellular Redox State
The metabolism of this compound, glucose, lactate, and pyruvate are intricately linked to the production and consumption of NADH, thus directly influencing the NAD+/NADH ratio.
-
This compound: this compound can be metabolized through two primary routes that affect the NAD+/NADH ratio. It can be phosphorylated by glycerate kinase to 2-phosphoglycerate, which then enters the glycolytic pathway downstream of the main NAD+-reducing step. Alternatively, this compound can be oxidized to hydroxypyruvate by this compound dehydrogenase, a reaction that consumes NAD+ and therefore increases the NAD+/NADH ratio.[2] The net effect of this compound on the cellular redox state is dependent on the dominant metabolic pathway in a given cell type and condition.
-
Glucose: The metabolism of glucose via glycolysis is a primary source of cytosolic NADH. The conversion of one molecule of glucose to two molecules of pyruvate generates two molecules of NADH from NAD+.[3] This process leads to a decrease in the cytosolic NAD+/NADH ratio, shifting the cellular environment to a more reduced state.
-
Lactate: The interconversion of lactate and pyruvate is catalyzed by lactate dehydrogenase (LDH), a reaction that is tightly coupled to the cytosolic NAD+/NADH ratio.[1] The oxidation of lactate to pyruvate reduces NAD+ to NADH, thereby decreasing the NAD+/NADH ratio. Conversely, the conversion of pyruvate to lactate oxidizes NADH to NAD+, increasing the NAD+/NADH ratio.[4]
-
Pyruvate: As the end-product of glycolysis, pyruvate sits (B43327) at a crucial metabolic crossroads. Its conversion to lactate by LDH consumes NADH, thus increasing the NAD+/NADH ratio. Alternatively, its transport into the mitochondria and subsequent oxidation via the pyruvate dehydrogenase complex and the TCA cycle generates a significant amount of NADH in the mitochondrial matrix.[5] The fate of pyruvate, therefore, has a profound impact on both cytosolic and mitochondrial redox states.[4]
Comparative Data on Cellular Redox State
Direct, head-to-head quantitative comparisons of the effects of this compound, glucose, lactate, and pyruvate on the cellular NAD+/NADH ratio from a single experimental study are limited in the current scientific literature. However, data from various studies provide insights into their individual effects.
| Metabolite | Primary Metabolic Pathway Affecting Redox State | Expected Impact on Cytosolic NAD+/NADH Ratio | Supporting Experimental Observations |
| This compound | Oxidation to hydroxypyruvate (via this compound dehydrogenase) | Increase | The enzyme this compound dehydrogenase utilizes NAD+ as a cofactor for the oxidation of this compound.[2] |
| Phosphorylation and entry into lower glycolysis | Neutral (bypasses major NADH-producing step of upper glycolysis) | This compound can be converted to 2-phosphoglycerate and enter glycolysis. | |
| Glucose | Glycolysis | Decrease | Metabolism of glucose to pyruvate generates NADH.[3] Studies in various cell types consistently show that glucose metabolism leads to an increase in the NADH pool and a decrease in the NAD+/NADH ratio.[6] |
| Lactate | Oxidation to pyruvate (via Lactate Dehydrogenase) | Decrease | The lactate dehydrogenase reaction is near-equilibrium and directly reflects the cytosolic NAD+/NADH ratio.[1] Increased lactate leads to a more reduced cytoplasm.[7] |
| Pyruvate | Reduction to lactate (via Lactate Dehydrogenase) | Increase | Exogenous pyruvate can increase the NAD+/NADH ratio in cells.[4] |
| Oxidation in mitochondria (via PDH and TCA cycle) | Decrease (in mitochondria) | The conversion of pyruvate to acetyl-CoA and its subsequent oxidation in the TCA cycle are major sources of mitochondrial NADH.[5] |
Note: The actual impact of these metabolites can vary significantly depending on cell type, metabolic state, and the concentrations of the metabolites themselves.
Experimental Protocols
Accurate measurement of the cellular NAD+/NADH ratio is crucial for assessing the impact of different metabolites. A common and robust method involves liquid chromatography-mass spectrometry (LC-MS).
Protocol: Measurement of Cellular NAD+/NADH Ratio by LC-MS
1. Cell Culture and Treatment:
-
Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Replace the culture medium with fresh medium containing the metabolite of interest (this compound, glucose, lactate, or pyruvate) at the desired concentration. Include a vehicle control.
-
Incubate the cells for the desired time period.
2. Metabolite Extraction:
-
Aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the samples and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new tube for LC-MS analysis.
3. LC-MS Analysis:
-
Separate the metabolites using a suitable liquid chromatography method, such as hydrophilic interaction liquid chromatography (HILIC).
-
Detect and quantify NAD+ and NADH using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Use stable isotope-labeled internal standards for NAD+ and NADH to ensure accurate quantification.
4. Data Analysis:
-
Calculate the concentrations of NAD+ and NADH in each sample based on the standard curves.
-
Normalize the concentrations to the cell number or protein content.
-
Calculate the NAD+/NADH ratio for each condition.
For a detailed protocol on analyzing metabolic derangements caused by an increased NADH/NAD+ ratio, refer to Liu et al. (2022).[8]
Visualizing Metabolic Pathways and Workflows
To better understand the metabolic context of these comparisons, the following diagrams illustrate the key pathways and an experimental workflow.
Conclusion
While this compound's entry into central carbon metabolism is well-established, its direct comparative impact on the cellular redox state, particularly against key metabolites like glucose, lactate, and pyruvate, remains an area requiring more focused research. Based on its metabolic pathways, this compound has the potential to either increase or have a neutral effect on the cytosolic NAD+/NADH ratio, depending on the predominant enzymatic activity within a specific cellular context. This contrasts with the well-documented NADH-producing role of glucose and the dynamic interplay of the lactate-pyruvate axis in buffering the cytosolic redox state. Further quantitative studies employing methodologies such as LC-MS-based metabolomics are necessary to provide a definitive comparative assessment and to fully elucidate the role of this compound in cellular redox homeostasis.
References
- 1. Regulation of glycolysis in the erythrocyte: role of the lactate/pyruvate and NAD/NADH ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. THE OXIDATION OF D- AND L-GLYCERATE BY RAT LIVER - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NAD+ metabolism: Bioenergetics, signaling and manipulation for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increased demand for NAD+ relative to ATP drives aerobic glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 6. Low glucose stress decreases cellular NADH and mitochondrial ATP in colonic epithelial cancer cells: Influence of mitochondrial substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The synergism of cytosolic acidosis and reduced NAD+/NADH ratio is responsible for lactic acidosis-induced vascular smooth muscle cell impairment in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocols for analyzing metabolic derangements caused by increased NADH/NAD+ ratio in cell lines and in mice - PMC [pmc.ncbi.nlm.nih.gov]
validating the inhibitory effect of D-glycerate on specific enzymes
A Comparative Guide to the Enzymatic Processing of D-Glycerate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzymatic processing of this compound by key enzymes. Experimental data, detailed methodologies, and pathway visualizations are presented to support researchers in understanding the metabolic fate of this compound and its enzymatic regulation. While this compound is a key metabolite in several pathways, this guide focuses on the enzymes for which quantitative kinetic data are available: this compound kinase and this compound dehydrogenase.
Data Presentation: Kinetic Parameters of Enzymes Metabolizing this compound
The following table summarizes the key kinetic parameters for enzymes that utilize this compound as a substrate. This data is crucial for understanding the efficiency and substrate affinity of these enzymes.
| Enzyme | Organism | Substrate | Apparent Km (mM) | Vmax | Co-substrate | Reference |
| This compound Kinase | Zea mays (Maize) | This compound | 0.11 | ~40% higher than with L-glycerate | Mg-ATP | [1] |
| This compound Dehydrogenase (reverse reaction) | Human (Liver) | This compound | 20 | Not specified | NADP+ | [2] |
Note: A lower Km value indicates a higher affinity of the enzyme for the substrate.
Metabolic Significance of this compound
This compound is an important intermediate in the catabolism of the amino acid serine and the sugar fructose.[3][4] Its metabolic processing is primarily handled by two key enzymes: this compound kinase and this compound dehydrogenase.
A deficiency in this compound kinase activity leads to a rare inherited metabolic disorder known as D-glyceric aciduria.[3][4] This condition is characterized by an accumulation of this compound in the body.[3]
This compound Metabolic Pathway
The following diagram illustrates the central role of this compound in metabolism and the enzymes responsible for its conversion.
Figure 1. Metabolic pathway of this compound.
Experimental Protocols
This compound Kinase Activity Assay
This protocol is adapted from a high-throughput method and utilizes a set of coupling enzymes to measure this compound kinase activity by monitoring the oxidation of NADH.[5]
Principle: this compound kinase phosphorylates this compound to produce 3-phosphoglycerate. In this coupled assay, the ADP produced is used by pyruvate (B1213749) kinase to convert phosphoenolpyruvate (B93156) to pyruvate, which is then reduced to lactate (B86563) by lactate dehydrogenase, oxidizing NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the this compound kinase activity.
Reagents:
-
Assay Buffer: 100 mM Tris-HCl (pH 7.8), 10 mM MgCl2, 1 mM DTT.
-
Substrate Solution: 100 mM this compound in Assay Buffer.
-
ATP Solution: 50 mM ATP in Assay Buffer.
-
Coupling Enzyme Mix:
-
Phosphoenolpyruvate (PEP): 20 mM
-
NADH: 10 mM
-
Pyruvate Kinase (PK): 50 units/mL
-
Lactate Dehydrogenase (LDH): 70 units/mL
-
All dissolved in Assay Buffer.
-
-
Enzyme Sample: Purified or crude this compound kinase.
Procedure:
-
Prepare the reaction mixture in a 96-well microplate. For each well, add:
-
150 µL of Assay Buffer
-
10 µL of Substrate Solution (this compound)
-
20 µL of Coupling Enzyme Mix
-
10 µL of ATP Solution
-
-
Incubate the plate at the desired temperature (e.g., 30°C) for 5 minutes to pre-warm the reagents.
-
Initiate the reaction by adding 10 µL of the enzyme sample to each well.
-
Immediately place the microplate in a plate reader capable of measuring absorbance at 340 nm.
-
Monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10 minutes).
-
Calculate the rate of NADH oxidation (ΔA340/min) from the linear portion of the curve.
-
Enzyme activity can be calculated using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M-1cm-1).
This compound Dehydrogenase Activity Assay (Reverse Reaction)
This protocol measures the activity of this compound dehydrogenase in the direction of this compound oxidation.[2]
Principle: this compound dehydrogenase catalyzes the oxidation of this compound to hydroxypyruvate, with the concomitant reduction of NADP+ to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is a measure of the enzyme activity.
Reagents:
-
Assay Buffer: 100 mM Glycine-NaOH buffer (pH 9.4).
-
Substrate Solution: 500 mM this compound in Assay Buffer.
-
Co-substrate Solution: 20 mM NADP+ in Assay Buffer.
-
Enzyme Sample: Purified or crude this compound dehydrogenase.
Procedure:
-
Set up the reaction in a quartz cuvette. Add the following to the cuvette:
-
800 µL of Assay Buffer
-
100 µL of Substrate Solution (this compound)
-
50 µL of Co-substrate Solution (NADP+)
-
-
Mix gently and place the cuvette in a spectrophotometer set to 340 nm.
-
Allow the mixture to equilibrate to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding 50 µL of the enzyme sample.
-
Monitor the increase in absorbance at 340 nm for several minutes.
-
Determine the initial reaction velocity (ΔA340/min) from the linear phase of the reaction.
-
Calculate the enzyme activity using the molar extinction coefficient of NADPH (6220 M-1cm-1).
Experimental Workflow Visualization
The following diagram outlines a general workflow for determining the kinetic parameters (Km and Vmax) of an enzyme.
Figure 2. General workflow for enzyme kinetic analysis.
References
- 1. Purification and characterization of this compound-3-kinase from maize leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic analysis and tissue distribution of human this compound dehydrogenase/glyoxylate reductase and its relevance to the diagnosis of primary hyperoxaluria type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of salts on this compound dehydrogenase kinetic behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. THE OXIDATION OF D- AND L-GLYCERATE BY RAT LIVER - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High Throughput Glycerate Kinase Activity Assay Using Crude Leaf Extract and Recombinant Enzyme to Determine Kinetic Parameters Km and Vmax Using a Microplate Reader - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Glycerate vs. Glucose Metabolism in Cancer Cells: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The metabolic landscape of cancer is characterized by a profound rewiring of nutrient utilization to fuel relentless proliferation and survival. The most prominent of these alterations is the Warburg effect, a phenomenon where cancer cells exhibit a heightened rate of glycolysis, converting glucose to lactate (B86563) even in the presence of ample oxygen.[1][2] While glucose is the undisputed primary fuel for most cancers, the role of alternative substrates in supporting tumorigenesis is an area of intense investigation. This guide provides a comparative analysis of the metabolism of D-glycerate and glucose in cancer cells, offering insights into their distinct and overlapping contributions to cancer cell bioenergetics and biosynthesis.
Metabolic Pathways: Divergent Entries into a Common Core
Glucose Metabolism:
Glucose is transported into cancer cells primarily through overexpressed glucose transporters (GLUTs).[3] Once inside, it is rapidly phosphorylated and enters glycolysis, a series of enzymatic reactions that break it down into pyruvate.[2][4] Pyruvate can then be converted to lactate (the hallmark of the Warburg effect) or enter the mitochondria to fuel the tricarboxylic acid (TCA) cycle for more efficient ATP production through oxidative phosphorylation.[5][6] Glycolytic intermediates also feed into crucial biosynthetic pathways, such as the pentose (B10789219) phosphate (B84403) pathway (PPP) for nucleotide synthesis and NADPH production, and the serine biosynthesis pathway.[4][7]
This compound Metabolism:
This compound can be taken up by cancer cells and enter central carbon metabolism after being phosphorylated by glycerate kinase (GLYCTK) to either 2-phosphoglycerate or 3-phosphoglycerate, both of which are intermediates in the lower part of glycolysis.[8] This bypasses the initial, ATP-investing steps of glycolysis required for glucose. A particularly significant fate of this compound-derived 3-phosphoglycerate is its entry into the serine biosynthesis pathway.[9][10] This pathway is frequently upregulated in cancer and provides not only serine for protein synthesis but also precursors for nucleotides, lipids, and one-carbon metabolism, all of which are critical for rapidly dividing cells.[11][12][13] The first and rate-limiting enzyme in this pathway, 3-phosphoglycerate dehydrogenase (PHGDH), is often overexpressed in various cancers.[9][14]
Comparative Analysis: A Tale of Two Substrates
| Feature | Glucose Metabolism | This compound Metabolism |
| Primary Function | Major energy source (ATP production) and carbon source for biosynthesis.[3][15] | Primarily a carbon source for biosynthesis, especially serine and downstream pathways.[9][10] |
| Entry into Glycolysis | At the beginning (Glucose -> Glucose-6-Phosphate). Requires ATP investment.[4] | In the lower part (this compound -> 2/3-Phosphoglycerate). Bypasses initial ATP investment.[8] |
| ATP Production | High potential for ATP generation through both glycolysis (net 2 ATP) and oxidative phosphorylation (up to 32 ATP).[16] | Lower direct ATP yield from glycolysis. Can contribute to ATP production via the TCA cycle. |
| Contribution to Serine Biosynthesis | A fraction of glycolytic flux is diverted to serine synthesis.[10][11] | Provides a more direct precursor for the serine biosynthesis pathway.[9] |
| Redox Balance | Generates NADH in glycolysis and the TCA cycle, and NADPH through the pentose phosphate pathway.[4] | Generates NADH in the conversion of 3-PG to pyruvate. |
| Regulation in Cancer | Upregulated glucose transporters (GLUTs) and glycolytic enzymes.[2][3] | Dependent on glycerate kinase activity and the expression of serine biosynthesis pathway enzymes (e.g., PHGDH).[9][14] |
Experimental Protocols: Unraveling Metabolic Fates
The gold standard for quantifying the metabolic activity of substrates like glucose and this compound is 13C-Metabolic Flux Analysis (13C-MFA) .[17][18][19] This technique involves feeding cells with a substrate labeled with the stable isotope 13C and then using mass spectrometry to track the incorporation of 13C into downstream metabolites.
Detailed Methodology for 13C-Metabolic Flux Analysis:
-
Cell Culture and Labeling:
-
Culture cancer cells of interest in standard growth medium to mid-log phase.
-
Replace the standard medium with a labeling medium containing either [U-13C]-glucose or [U-13C]-D-glycerate as the sole carbon source, along with other necessary nutrients like glutamine and dialyzed serum.[20]
-
Incubate the cells for a sufficient duration to achieve isotopic steady state, where the labeling of intracellular metabolites becomes constant. This typically ranges from 8 to 24 hours and should be determined empirically for each cell line.[20]
-
-
Metabolite Extraction:
-
Rapidly quench metabolic activity by aspirating the labeling medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold 80% methanol (B129727) (-80°C) to the culture plate to halt all enzymatic reactions.[20]
-
Scrape the cells into the quenching solution and collect the cell extract.
-
Separate the polar (containing central carbon metabolites) and non-polar phases, typically by adding chloroform (B151607) and water and centrifuging.
-
-
Sample Preparation for GC-MS Analysis:
-
Dry the polar metabolite extracts under a stream of nitrogen gas or using a vacuum concentrator.
-
Derivatize the dried metabolites to make them volatile for gas chromatography. A common method is a two-step process of methoximation followed by silylation with a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[21][22]
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph-mass spectrometer (GC-MS).
-
The metabolites are separated on the GC column based on their physicochemical properties.
-
As the metabolites elute from the column, they are ionized (typically by electron ionization) and their mass-to-charge ratio is measured by the mass spectrometer.[21]
-
The analysis provides the mass isotopomer distribution (MID) for each metabolite, which is the relative abundance of molecules with different numbers of 13C atoms.[20]
-
-
Data Analysis and Flux Calculation:
Logical Relationships: Downstream Effects on Cancer Cell Phenotype
The metabolic fates of glucose and this compound have distinct yet interconnected impacts on the key hallmarks of cancer cell behavior.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Glucose Metabolism on Tumor Plasticity, Diagnosis, and Treatment [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. reya-lab.org [reya-lab.org]
- 6. High Glucose Contribution to the TCA Cycle Is a Feature of Aggressive Non-Small Cell Lung Cancer in Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Metabolic Plasiticy in Cancers—Distinct Role of Glycolytic Enzymes GPI, LDHs or Membrane Transporters MCTs [frontiersin.org]
- 8. Glycerate kinase - Wikipedia [en.wikipedia.org]
- 9. The Role of D-3-Phosphoglycerate Dehydrogenase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Serine and glycine metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cancer's sweet tooth for serine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Serine, glycine and one-carbon metabolism in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The importance of serine metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. Glucose Metabolism in Cancer: The Warburg Effect and Beyond - The Heterogeneity of Cancer Metabolism - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. A guide to 13C metabolic flux analysis for the cancer biologist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
- 19. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. shimadzu.com [shimadzu.com]
Confirming the Stereospecificity of D-Glycerate Dehydrogenase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of D-glycerate dehydrogenase's stereospecificity, supported by experimental data and detailed protocols. The objective analysis of its performance against other alternatives aims to assist researchers and professionals in drug development and related fields.
This compound dehydrogenase (GDH), a member of the D-2-hydroxy-acid dehydrogenase superfamily, plays a crucial role in various metabolic pathways, including glycine, serine, and threonine metabolism, as well as glyoxylate (B1226380) and dicarboxylate metabolism.[1][2] A key characteristic of this enzyme is its high stereospecificity for its substrate, this compound. This guide delves into the experimental evidence that confirms this specificity.
Quantitative Data Summary
The stereospecificity of this compound dehydrogenase is evident from its kinetic parameters. The enzyme exhibits a strong preference for the D-isomer of glycerate, with no significant activity reported for the L-isomer. The following table summarizes the kinetic data for human this compound dehydrogenase.
| Substrate/Cofactor | Enzyme | Apparent Michaelis Constant (Km) | Source |
| This compound | Human this compound Dehydrogenase | 20 mmol/L | [3] |
| Hydroxypyruvate | Human this compound Dehydrogenase | 0.5 mmol/L | [3] |
| NADPH | Human this compound Dehydrogenase | 0.08 mmol/L | [3] |
| NADP+ | Human this compound Dehydrogenase | 0.03 mmol/L | [3] |
Comparison with Alternative Enzymes
To further illustrate the stereospecificity of this compound dehydrogenase, a comparison with enzymes that act on related substrates is presented below. L-lactate dehydrogenase, for instance, acts on the L-isomer of glycerate, highlighting the distinct stereochemical requirements of these enzymes.[4] Glyoxylate reductase also shares some substrate overlap but has different substrate preferences.[5]
| Enzyme | Primary Substrate(s) | Stereospecificity | Notes |
| This compound Dehydrogenase | This compound, Hydroxypyruvate | Highly specific for the D-isomer.[1] | Does not act on L-lactate.[4] |
| L-Lactate Dehydrogenase | L-Lactate, Pyruvate | Acts on L-glycerate.[4] | Can interconvert hydroxypyruvate and L-glycerate.[4] |
| Glyoxylate Reductase | Glyoxylate, Hydroxypyruvate | Can also reduce hydroxypyruvate to this compound.[5] |
Experimental Protocols
Spectrophotometric Assay for this compound Dehydrogenase Activity
This protocol details a common method for determining the activity of this compound dehydrogenase by monitoring the change in absorbance of NADH or NADPH at 340 nm.
Principle:
The enzymatic activity is measured by following the rate of oxidation or reduction of the nicotinamide (B372718) cofactor (NAD+/NADH or NADP+/NADPH). For the forward reaction (reduction of hydroxypyruvate), the decrease in absorbance at 340 nm due to NADPH oxidation is monitored. For the reverse reaction (oxidation of this compound), the increase in absorbance at 340 nm due to NADP+ reduction is measured.
Materials:
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes (1 cm path length)
-
Purified this compound dehydrogenase
-
Potassium phosphate (B84403) buffer (pH 7.0)
-
Hydroxypyruvate solution
-
NADPH solution
-
This compound solution
-
NADP+ solution
-
Deionized water
Procedure (Forward Reaction):
-
Prepare a reaction mixture in a cuvette containing:
-
800 µL of potassium phosphate buffer (100 mM, pH 7.0)
-
100 µL of hydroxypyruvate solution (10 mM)
-
50 µL of NADPH solution (4 mM)
-
-
Incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding 50 µL of the enzyme solution.
-
Immediately mix the contents of the cuvette by gentle inversion.
-
Monitor the decrease in absorbance at 340 nm for 3-5 minutes, taking readings at regular intervals (e.g., every 15 or 30 seconds).
-
Calculate the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.
-
A blank reaction without the enzyme or without the substrate should be run to correct for any non-enzymatic reduction of hydroxypyruvate.
Procedure (Reverse Reaction):
-
Prepare a reaction mixture in a cuvette containing:
-
800 µL of potassium phosphate buffer (100 mM, pH 9.0)
-
100 µL of this compound solution (200 mM)
-
50 µL of NADP+ solution (10 mM)
-
-
Follow steps 2-7 as described for the forward reaction, but monitor the increase in absorbance at 340 nm.
Calculation of Enzyme Activity:
Enzyme activity can be calculated using the Beer-Lambert law:
Activity (µmol/min/mL) = (ΔA340/min) / (ε * l) * (Vtotal / Venzyme) * 106
Where:
-
ΔA340/min is the rate of change in absorbance at 340 nm per minute.
-
ε is the molar extinction coefficient of NADPH (6220 M-1cm-1).
-
l is the path length of the cuvette (typically 1 cm).
-
Vtotal is the total volume of the reaction mixture.
-
Venzyme is the volume of the enzyme solution added.
Visualizations
The following diagrams illustrate the experimental workflow for confirming stereospecificity and the metabolic context of this compound dehydrogenase.
Caption: Experimental workflow for confirming the stereospecificity of this compound dehydrogenase.
Caption: Metabolic pathways involving this compound dehydrogenase.
References
- 1. Enzyme Activity Measurement of Glycerate Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 2. Glycerate dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. Kinetic analysis and tissue distribution of human this compound dehydrogenase/glyoxylate reductase and its relevance to the diagnosis of primary hyperoxaluria type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. THE OXIDATION OF D- AND L-GLYCERATE BY RAT LIVER - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of D-Glycerate: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance on the proper disposal of D-glycerate. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations, as disposal requirements can vary significantly.
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of this compound and its associated waste. While this compound is not classified as a hazardous substance, proper chemical handling and disposal are paramount for maintaining a safe laboratory environment and ensuring environmental stewardship.[1]
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a laboratory coat.[1][2] Handle this compound in a well-ventilated area. In the event of a spill, it should be contained with an inert absorbent material like sand or vermiculite, collected into a clearly labeled container, and disposed of as chemical waste.[1][3]
This compound Disposal Decision Framework
The appropriate disposal method for this compound depends on its form (pure, in solution, or mixed with other chemicals) and the specific regulations of your institution and locality. The following table summarizes the primary disposal options.
| Waste Stream | Recommended Disposal Method | Key Considerations |
| Pure this compound (Solid or Liquid) | Chemical Waste Disposal | - Collect in a compatible, sealed, and clearly labeled container. - Store in a designated waste area away from incompatible materials, such as bases.[4][5] - Arrange for pickup by a licensed chemical waste management company.[1][3] |
| Aqueous Solutions of this compound | Chemical Waste Disposal or Sanitary Sewer (with approval) | - Chemical Waste: This is the universally recommended and safest method.[1] - Sanitary Sewer: May be permissible for very small quantities of dilute, non-hazardous solutions only after explicit approval from your local EHS office.[1] If approved, flush with a large volume of water.[6] |
| This compound Mixed with Hazardous Chemicals | Hazardous Chemical Waste Disposal | - The waste must be treated as hazardous.[1] - Segregate from other waste streams.[4] - Follow your institution's specific procedures for hazardous waste disposal. |
| Contaminated Labware (e.g., gloves, wipes) | Solid Chemical Waste | - Double-bag contaminated disposable items in clear plastic bags.[7] - Place in a designated solid waste container. |
Step-by-Step Disposal Protocol
The following protocol outlines the general steps for the disposal of this compound waste.
1. Waste Characterization:
-
Determine if the this compound waste is pure, in an aqueous solution, or mixed with other chemicals.
-
If mixed with hazardous materials, the entire mixture must be treated as hazardous waste.[1]
2. Consultation with EHS:
-
Always consult your institution's EHS department for specific guidance and to confirm the appropriate disposal route.[1][4]
3. Waste Collection and Storage:
-
Use a compatible, leak-proof container with a secure screw-top lid for liquid waste.[4][5] Acids should not be stored in metal containers.[4]
-
For solid waste, use a sturdy, sealed container.
-
Label the container clearly with "Hazardous Waste" (or as directed by your EHS) and list all components, including this compound and any solvents or other chemicals.[4][7]
-
Store the waste container in a designated, well-ventilated area, ensuring it is segregated from incompatible materials like bases.[4][5]
4. Arrange for Disposal:
-
Follow your institution's established procedures to arrange for pickup by a licensed chemical waste management company.[1][3]
Conditional Sanitary Sewer Disposal Procedure (Requires Prior EHS Approval):
For small quantities of dilute, non-hazardous this compound solutions, if your EHS office has granted permission for drain disposal:
-
Ensure the sink and drain are clear of any obstructions.
-
Turn on a steady stream of cold water.[1]
-
Slowly pour the this compound solution down the drain.[1]
-
Continue to run cold water for several minutes to thoroughly flush the plumbing.[1][6]
Below is a workflow diagram illustrating the decision-making process for the proper disposal of this compound.
Caption: Workflow for this compound waste disposal decisions.
References
- 1. benchchem.com [benchchem.com]
- 2. biosynth.com [biosynth.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. ehs.washington.edu [ehs.washington.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 7. web.mit.edu [web.mit.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
